Phenyl pyridin-3-ylcarbamate
Description
Properties
IUPAC Name |
phenyl N-pyridin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(14-10-5-4-8-13-9-10)16-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELOBHZQGHUNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426165 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17738-06-6 | |
| Record name | phenyl pyridin-3-ylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Phenyl Pyridin-3-ylcarbamate
This document provides a comprehensive, field-proven guide for the synthesis of phenyl pyridin-3-ylcarbamate, a molecule of interest in medicinal chemistry and organic synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying scientific rationale and critical safety considerations necessary for successful and safe execution.
Introduction and Strategic Overview
The synthesis of carbamates is a fundamental transformation in organic chemistry, pivotal for creating compounds with diverse applications, including their use as protecting groups for amines and as key structural motifs in pharmacologically active molecules.[1] this compound is synthesized via the reaction of 3-aminopyridine with phenyl chloroformate. This guide details a robust and reliable protocol for this synthesis, emphasizing safety, efficiency, and purity of the final product. We will delve into the reaction mechanism, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that influence the reaction's outcome.
Core Principles: The Reaction Mechanism
The formation of this compound is a classic example of nucleophilic acyl substitution.[2][3] The reaction proceeds through a well-understood pathway where the nucleophilic amine attacks the highly electrophilic carbonyl carbon of the chloroformate.
The key mechanistic steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of an unstable, transient tetrahedral intermediate.
-
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Acid Neutralization: The reaction produces hydrochloric acid (HCl) as a byproduct. This acid readily protonates the basic nitrogen of any unreacted 3-aminopyridine, rendering it non-nucleophilic and halting the reaction. To prevent this, a non-nucleophilic base, such as triethylamine or pyridine, is added to the reaction mixture to act as an acid scavenger, neutralizing the HCl as it is formed.[3]
The overall transformation is an efficient method for forming the stable carbamate linkage.
Mandatory Safety and Handling Protocols
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the starting materials. A thorough risk assessment must be conducted before commencing any experimental work.
-
Phenyl Chloroformate (CAS: 1885-14-9):
-
Hazards: This substance is highly toxic, corrosive, and a lachrymator.[4] It is fatal if inhaled, causes severe skin burns and serious eye damage, and is harmful if swallowed.[4][5][6] It also reacts with water, potentially generating heat and hazardous fumes.[7]
-
Handling: Must be handled exclusively in a certified chemical fume hood.[5][8] Full personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), is required.[4][5] Keep away from moisture and ensure all glassware is scrupulously dried.[8]
-
-
3-Aminopyridine (CAS: 462-08-8):
-
Hazards: Toxic if swallowed, in contact with skin, or if inhaled.[9][10][11] It causes serious eye irritation and skin irritation.[9][12] May cause damage to organs through prolonged or repeated exposure.[9]
-
Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[10][11] Avoid all direct contact.[9] Standard PPE, including gloves, goggles, and a lab coat, is mandatory.
-
-
General Precautions:
-
An emergency eyewash station and safety shower must be immediately accessible.
-
Have an appropriate spill kit ready.
-
All chemical waste must be disposed of according to institutional and local regulations.
-
Experimental Synthesis Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound. All operations should be performed in a fume hood.
Materials and Reagents
-
3-Aminopyridine (99% purity)
-
Phenyl Chloroformate (≥98% purity)
-
Triethylamine (NEt₃), freshly distilled, or Pyridine
-
Anhydrous Dichloromethane (DCM) or Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Equipment
-
Round-bottom flask equipped with a magnetic stir bar
-
Dropping funnel
-
Condenser with an inert gas inlet (Nitrogen or Argon)
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and developing chamber
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Initial Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add phenyl chloroformate (1.05 eq), dissolved in a small volume of anhydrous dichloromethane, dropwise to the cold amine solution over 15-20 minutes using a dropping funnel. A white precipitate (triethylamine hydrochloride) will form immediately.[13]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC, checking for the consumption of the 3-aminopyridine starting material.
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers and extract the aqueous phase twice more with dichloromethane.
-
Washing and Drying: Combine the organic layers and wash them sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield this compound as a pure solid.
Quantitative Data and Characterization
The following table summarizes the key quantitative parameters for a representative synthesis.
| Parameter | Value | Unit | Rationale / Notes |
| 3-Aminopyridine | 1.0 | Molar Equivalent | Limiting reagent. |
| Phenyl Chloroformate | 1.05 | Molar Equivalent | A slight excess ensures complete conversion of the amine. |
| Triethylamine | 1.2 | Molar Equivalent | Sufficient excess to neutralize all HCl byproduct. |
| Solvent Volume | ~0.1 | M | Typical concentration to ensure efficient reaction kinetics. |
| Initial Temperature | 0 | °C | Controls the initial exothermic reaction. |
| Reaction Time | 2 - 4 | Hours | Typical duration; should be confirmed by TLC monitoring. |
| Expected Yield | 85 - 95 | % | Based on analogous, high-yielding carbamate formations.[2] |
Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₂H₁₀N₂O₂: 214.22 g/mol ).
-
Melting Point: To assess purity.
Conclusion
The synthesis of this compound from 3-aminopyridine and phenyl chloroformate is a straightforward and high-yielding procedure when executed with precision and care. The foundational principles of this reaction—nucleophilic acyl substitution—are fundamental in organic synthesis. The most critical aspect of this protocol is the stringent adherence to safety measures due to the highly hazardous nature of the reagents. This guide provides the necessary framework for researchers to confidently and safely perform this synthesis, yielding a product of high purity suitable for further application in research and development.
References
- 3-AMINOPYRIDINE MSDS | CAS 462-08-8 MSDS - Loba Chemie. Loba Chemie. [Link]
- Carbam
- 3-AMINOPYRIDINE (FOR SYNTHESIS)
- N-Dealkylation of Amines - PMC - NIH.
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
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- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. Phenyl chloroformate - Safety Data Sheet [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
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- 8. echemi.com [echemi.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of Phenyl Pyridin-3-ylcarbamate
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Preamble: From Molecular Structure to Biological Function
The journey to understanding the therapeutic potential of any novel chemical entity begins with a fundamental question: "How does it work?". Phenyl pyridin-3-ylcarbamate, a molecule featuring a carbamate linkage between a phenyl group and a pyridine ring, presents a fascinating case for mechanistic investigation. The presence of the carbamate moiety immediately suggests a potential interaction with a well-known class of enzymes. However, the broader structural features, including the pyridinyl and phenyl rings, open the door to a wider range of possible biological targets.
This guide is structured not as a rigid protocol, but as a logical and iterative scientific investigation. We will begin by exploring the most probable mechanism of action based on the compound's core functional group and then expand our inquiry to consider other plausible targets suggested by the broader chemical scaffold. This approach, rooted in both established biochemical principles and exploratory drug discovery techniques, provides a robust framework for elucidating the complete biological activity of this compound and similar novel compounds.
Part 1: The Primary Hypothesis - Cholinesterase Inhibition
The carbamate functional group is a classic pharmacophore known for its ability to inhibit serine hydrolases, most notably acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1] These enzymes are critical for the degradation of the neurotransmitter acetylcholine, and their inhibition is a key therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.
The Causality of Carbamate-Mediated Inhibition
Carbamates act as "pseudo-irreversible" or "slowly reversible" inhibitors of cholinesterases.[2][3] The mechanism involves the carbamate compound acting as a substrate for the enzyme. The serine residue in the catalytic triad of the cholinesterase attacks the carbonyl carbon of the carbamate, leading to the formation of a carbamylated enzyme intermediate and the release of the phenol leaving group. This carbamylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated intermediate formed with the natural substrate, acetylcholine.[2] This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission.
Figure 1: Mechanism of pseudo-irreversible inhibition of cholinesterases by a carbamate inhibitor.
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a robust and widely used method to determine the inhibitory potential of a compound against AChE and BChE.[2]
Principle: The assay measures the activity of the cholinesterase enzyme by detecting the product of the hydrolysis of a substrate, acetylthiocholine (or butyrylthiocholine for BChE). The thiocholine product reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. A decrease in the rate of color formation in the presence of the test compound indicates enzyme inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in phosphate buffer).
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM in phosphate buffer).
-
Butyrylthiocholine iodide (BTCI) substrate solution (10 mM in phosphate buffer).
-
AChE solution (from electric eel) and BChE solution (from equine serum) prepared in phosphate buffer.
-
Test compound (this compound) stock solution (e.g., 10 mM in DMSO) and serial dilutions.
-
-
Assay Procedure (96-well plate format):
-
To each well, add:
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
10 µL of the test compound dilution (or DMSO for control).
-
10 µL of the enzyme solution (AChE or BChE).
-
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the respective substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.
-
Data Presentation: Quantitative Analysis of Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (µM)[2][4] | Selectivity Index (SI) (IC50 AChE / IC50 BChE) |
| This compound | AChE | Experimental Value | Calculated Value |
| This compound | BChE | Experimental Value | |
| Rivastigmine (Standard) | AChE | Literature Value | Literature Value |
| Rivastigmine (Standard) | BChE | Literature Value | |
| Galantamine (Standard) | AChE | Literature Value | Literature Value |
| Galantamine (Standard) | BChE | Literature Value |
Part 2: Exploring Alternative Mechanisms of Action
While cholinesterase inhibition is a strong primary hypothesis, the structural motifs of this compound warrant a broader investigation. The presence of the pyridine ring and the overall diaryl-like structure are features found in inhibitors of various other protein classes. For instance, related N-phenyl-N'-pyridin-3-yl ureas have been identified as 5-HT(2C/2B) receptor antagonists, and other diaryl ureas are known to inhibit protein kinases.[5][6]
Potential Target Class 1: Serotonin Receptors
N-substituted phenyl-N'-pyridin-3-yl ureas have shown affinity for serotonin receptors, specifically as 5-HT(2C/2B) antagonists.[5] This suggests that this compound could potentially modulate serotonergic signaling.
Experimental Approach: Radioligand Binding Assay
This is a standard method to determine the affinity of a test compound for a specific receptor. It involves competing the test compound with a known radiolabeled ligand for binding to the receptor.
Potential Target Class 2: Protein Kinases and Signaling Pathways
Diaryl urea and related scaffolds are present in numerous kinase inhibitors. For example, some 1-Aryl-3-phenylureas have been shown to inhibit the PI3K/Akt and MAPK/Erk signaling pathways in cancer cells.[6] These pathways are crucial for cell proliferation, survival, and migration.
Experimental Protocol: Western Blot Analysis of Pathway Phosphorylation
Principle: This technique allows for the detection of specific proteins in a cell lysate and, importantly, their phosphorylation state. A decrease in the phosphorylation of key pathway components (e.g., Akt, Erk) in response to treatment with the test compound indicates inhibition of the upstream kinase or pathway.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., a cancer cell line like MCF-7 or MDA-MB-231) to ~80% confluency.[6]
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., p-Akt, p-Erk) and the total forms (Total Akt, Total Erk) as loading controls.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each sample.
-
Compare the normalized signals of the treated samples to the vehicle control to determine the effect of the compound on pathway activity.
-
Figure 2: Simplified PI3K/Akt signaling pathway, a potential target for diaryl urea-like compounds.
Part 3: A Workflow for De Novo Target Identification
When the mechanism of action is completely unknown, a systematic approach is required to identify the primary molecular target(s) of a compound. This workflow begins with observing the compound's effect on cells (phenotypic screening) and then uses various techniques to pinpoint the interacting protein.
Figure 3: A logical workflow for de novo target identification of a novel bioactive compound.
Key Target Identification Methodologies
-
Affinity-based Chemoproteomics: This method involves immobilizing the compound (or an analog) onto a solid support (like beads) and using it as "bait" to pull down its binding partners from a cell lysate.[7] The captured proteins are then identified using mass spectrometry.
-
Photoaffinity Labeling: A photoreactive group is incorporated into the compound's structure.[7] Upon exposure to UV light, this group forms a covalent bond with the target protein, allowing for its subsequent isolation and identification.
-
Cellular Thermal Shift Assay (CETSA) / Thermal Proteome Profiling: This technique is based on the principle that a protein becomes more stable and less prone to thermal denaturation when its ligand is bound.[8] By heating cell lysates or intact cells treated with the compound and then quantifying the remaining soluble proteins, one can identify which protein was stabilized by the compound.
Conclusion and Forward Outlook
The investigation into the mechanism of action of this compound should commence with the strong, structure-based hypothesis of cholinesterase inhibition. The experimental protocols provided offer a clear path to validate or refute this primary hypothesis. Concurrently, the exploration of alternative targets, such as serotonin receptors and protein kinases, is scientifically prudent given the activities of structurally related compounds. Should these targeted approaches prove inconclusive, the systematic workflow for de novo target identification provides a powerful, unbiased strategy to uncover its molecular mechanism. A thorough understanding of how this molecule interacts with biological systems is the foundational step in developing it from a chemical entity into a potential therapeutic agent.
References
- Selected organophosphate and carbamate inhibitors of cholinesterases. ResearchGate.
- Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. PubMed.
- Proline-Based Carbamates as Cholinesterase Inhibitors. PMC - PubMed Central.
- Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE. PMC.
- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate.
- Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride. PubChem.
- Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate. Chinese Chemical Letters.
- Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications.
- Antiangiogenic 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines Through PI3K/Akt and MAPK/Erk Pathways. PubMed.
- Synthesis and biological evaluation of 5-carbamoyl-2-phenylpyrimidine derivatives as novel and potent PDE4 inhibitors. PubMed.
- Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers.
- Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI.
- Novel carbamate cholinesterase inhibitors that release biologically active amines following enzyme inhibition. PubMed.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- InCELL Compound-Target Engagement Assays for Drug Discovery. YouTube.
- Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter.
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- 2. Novel Sulfonamide-Based Carbamates as Selective Inhibitors of BChE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline-Based Carbamates as Cholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiangiogenic 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines Through PI3K/Akt and MAPK/Erk Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. youtube.com [youtube.com]
An In-Depth Technical Guide to Phenyl Pyridin-3-ylcarbamate: Synthesis, Identification, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl pyridin-3-ylcarbamate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyridine ring with a phenylcarbamate group, positions it as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, detailing its chemical identifiers, synthesis, physicochemical properties, and exploring its potential applications in drug development based on the biological activities of structurally related compounds. The information presented herein is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of new chemical entities for therapeutic intervention.
Core Identifiers and Chemical Properties
A precise understanding of a compound's identifiers and properties is fundamental for any research and development endeavor. This compound is uniquely identified by its CAS number and other key descriptors, which are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 17738-06-6 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₂ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| Physical State | Solid | [1] |
| Melting Point | 138-140 °C | [1] |
| MDL Number | MFCD06619613 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic addition reaction. The most common and efficient method involves the reaction of 3-aminopyridine with phenyl chloroformate or a related phenyl isocyanate derivative. This reaction forms the carbamate linkage that is characteristic of the target molecule.
Plausible Synthetic Routes
Two primary synthetic strategies can be envisioned for the preparation of this compound:
-
Reaction of 3-Aminopyridine with Phenyl Chloroformate: This is a widely used method for carbamate synthesis. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
-
Reaction of 3-Aminopyridine with Phenyl Isocyanate: This is another efficient route to carbamates, proceeding through the nucleophilic attack of the amino group on the isocyanate carbon. This reaction is often carried out in an inert solvent.
The following diagram illustrates the general synthetic workflow for the preparation of this compound.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
3-Aminopyridine (1.0 eq)
-
Phenyl isocyanate (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of 3-aminopyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add phenyl isocyanate dropwise at room temperature with stirring.
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane and ethyl acetate.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield pure this compound.
Analytical Characterization
The structural confirmation and purity assessment of this compound would be conducted using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the pyridine and phenyl rings, as well as a signal for the N-H proton of the carbamate group.
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Potential Applications in Drug Development
While direct pharmacological studies on this compound are limited in the public domain, the biological activities of structurally related compounds provide valuable insights into its therapeutic potential.
Anticancer Activity
Numerous studies have demonstrated the antiproliferative and anticancer properties of diaryl urea and carbamate derivatives. These compounds often exert their effects by inhibiting key enzymes involved in cell proliferation and survival, such as protein kinases. For instance, a new series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives showed promising in vitro antiproliferative activity against a panel of human cancer cell lines.
The following diagram illustrates a potential mechanism of action for related anticancer compounds, which may be applicable to this compound.
Neurological Disorders
Derivatives of phenyl-N'-pyridin-3-yl ureas have been investigated as potent and selective antagonists for the 5-HT(2C/2B) serotonin receptors.[2] These receptors are implicated in a variety of neurological and psychiatric conditions, including anxiety, depression, and schizophrenia. The ability to modulate the activity of these receptors suggests that this compound could serve as a scaffold for the development of novel treatments for central nervous system (CNS) disorders.
Furthermore, certain carbamate-containing compounds have been identified as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.
Conclusion
This compound represents a promising molecular scaffold with potential applications in drug discovery, particularly in the fields of oncology and neurology. This technical guide has provided a comprehensive overview of its chemical identifiers, plausible synthetic routes, and potential biological activities based on structurally related compounds. Further research, including the development of a specific and optimized synthesis protocol, detailed analytical characterization, and in-depth pharmacological evaluation, is warranted to fully elucidate the therapeutic potential of this intriguing molecule and its derivatives.
References
- Hoffman Fine Chemicals.
- Bromidge, S. M., et al. (1999). Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. Bioorganic & Medicinal Chemistry, 7(12), 2767–2773. [Link]
- Musilek, K., et al. (2007). Novel pyridinium derivatives as inhibitors for acetylcholinesterase. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(1), 35–40. [Link]
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- 2. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Solubility Profile of Phenyl Pyridin-3-ylcarbamate: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of phenyl pyridin-3-ylcarbamate, a compound of interest in contemporary pharmaceutical research. In the absence of extensive published quantitative solubility data, this document outlines the foundational principles governing the solubility of organic molecules and presents a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility in various solvents. This guide is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies to support formulation, analytical method development, and preclinical assessment. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data critical for advancing drug discovery programs.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like this compound, its solubility profile dictates a multitude of critical downstream applications, including but not limited to:
-
Bioavailability: Poor aqueous solubility is a primary contributor to low and erratic oral bioavailability, hindering a drug candidate's therapeutic efficacy.
-
Formulation Development: The selection of appropriate excipients and dosage forms (e.g., tablets, injectables) is heavily reliant on the API's solubility in various solvent systems.
-
Analytical Method Development: The creation of robust analytical techniques for quality control and pharmacokinetic studies requires a thorough understanding of the compound's solubility.
-
Toxicology Studies: Achieving the necessary concentrations for in vitro and in vivo toxicology assessments is contingent on the compound's solubility in relevant biological media.
Given the pivotal role of solubility, a comprehensive understanding and accurate measurement of this physicochemical property for this compound are paramount for its successful development.
Theoretical Framework for Solubility
The solubility of an organic compound is governed by a combination of its intrinsic chemical properties and the characteristics of the solvent. The adage "like dissolves like" serves as a fundamental guiding principle, suggesting that substances with similar polarities are more likely to be soluble in one another.[1][2]
Molecular Structure and Polarity of this compound
To anticipate the solubility behavior of this compound, a structural analysis is essential. The molecule possesses several key functional groups that influence its overall polarity:
-
Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor, contributing to its polarity.
-
Phenyl Group: A nonpolar, hydrophobic aromatic ring.
-
Carbamate Linkage (-NHCOO-): This group contains both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the carbonyl and ester oxygens). This functional group significantly contributes to the molecule's polarity and its ability to interact with polar solvents.
The interplay between the polar pyridine and carbamate moieties and the nonpolar phenyl group will dictate its solubility in different solvents. It is expected that this compound will exhibit moderate polarity.
Thermodynamics of Dissolution
The process of dissolution can be understood through thermodynamic principles, involving changes in enthalpy (ΔH) and entropy (ΔS).[3][4][5][6] The overall free energy change of dissolution (ΔG) determines the spontaneity of the process.
Dissolution can be conceptualized in three stages:
-
Solute-solute bond breaking: Energy is required to overcome the intermolecular forces holding the solute molecules together in the solid state (lattice energy). This is an endothermic process (ΔH > 0).
-
Solvent-solvent bond breaking: Energy is needed to create a cavity in the solvent for the solute molecule. This is also an endothermic process (ΔH > 0).
-
Solute-solvent bond formation: Energy is released when the solute and solvent molecules interact. This is an exothermic process (ΔH < 0).
The overall enthalpy of solution is the sum of the enthalpy changes of these three steps. The entropy of dissolution is generally positive as the dissolved state is more disordered than the solid state.
Predicted Solubility Profile
Based on the structural analysis, the following solubility trends for this compound can be predicted:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): The ability of the carbamate and pyridine groups to form hydrogen bonds suggests some solubility in these solvents. However, the presence of the nonpolar phenyl ring may limit high solubility in highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. It is anticipated that this compound will exhibit good solubility in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polar functionalities, low solubility is expected in nonpolar solvents.
These predictions provide a rational basis for solvent selection in experimental solubility determination.
Experimental Determination of Thermodynamic Solubility
Given the lack of readily available quantitative solubility data for this compound, this section provides a detailed, step-by-step protocol for the experimental determination of its thermodynamic (equilibrium) solubility using the gold-standard shake-flask method.[4][7][8][9] This method is recommended by regulatory bodies such as the OECD.[2][3][10][11]
Principle of the Shake-Flask Method
The shake-flask method involves adding an excess of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved solute is quantified using a suitable analytical technique.[4][7]
Figure 1: Workflow for the Shake-Flask Solubility Determination Method.
Materials and Equipment
-
This compound (solid, high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO, acetonitrile)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with low-binding membranes)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
pH meter (for aqueous solutions)
Step-by-Step Experimental Protocol
-
Preparation of Reagents and Standards:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or DMSO) for the preparation of calibration standards.
-
Prepare a series of calibration standards by diluting the stock solution to cover the expected solubility range.
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a series of vials. A general starting point is to add approximately 2-5 mg of the compound to 1 mL of the test solvent. The key is to have undissolved solid remaining at the end of the experiment.
-
Accurately record the volume of solvent added to each vial.
-
Prepare samples in triplicate for each solvent to ensure statistical validity.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker (e.g., at 25°C or 37°C).
-
Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study initially by taking measurements at various time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand at the same temperature for a short period to allow larger particles to settle.
-
Separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Use a syringe to withdraw the solution and pass it through a chemically compatible, low-binding filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter.
-
-
-
Analysis of Solute Concentration:
-
Carefully collect an aliquot of the clear supernatant or filtrate.
-
Dilute the aliquot with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the calibration curve.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, alongside the prepared calibration standards.[12][13][14][15]
-
Data Analysis and Reporting
-
Construct a Calibration Curve: Plot the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) versus the known concentrations of the standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99.
-
Calculate Solubility: Use the equation of the calibration curve to determine the concentration of this compound in the diluted samples. Account for the dilution factor to calculate the final solubility in the original solvent.
-
Report the Results: Express the solubility in standard units, such as mg/mL or µg/mL, and also in molarity (mol/L). The results should be reported as the mean ± standard deviation of the triplicate measurements for each solvent.
High-Throughput Solubility Screening (Kinetic Solubility)
For early-stage drug discovery, where a rapid assessment of a large number of compounds is required, high-throughput kinetic solubility assays are often employed.[1][5][16][17][18][19][20] These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. The formation of a precipitate is detected, often by nephelometry (light scattering) or turbidimetry.[16][18]
It is crucial to note that kinetic solubility often overestimates the true thermodynamic solubility because the compound is initially in a dissolved state and may form a supersaturated solution before precipitating.[8] Therefore, kinetic solubility is a valuable screening tool, but for definitive characterization, the thermodynamic shake-flask method is essential.
Figure 2: General Workflow for a High-Throughput Kinetic Solubility Assay.
Data Presentation
The experimentally determined solubility data for this compound should be summarized in a clear and concise table for easy comparison.
Table 1: Experimentally Determined Thermodynamic Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | [Insert experimental data] | [Insert experimental data] |
| PBS (pH 7.4) | [Insert experimental data] | [Insert experimental data] |
| Methanol | [Insert experimental data] | [Insert experimental data] |
| Ethanol | [Insert experimental data] | [Insert experimental data] |
| Acetonitrile | [Insert experimental data] | [Insert experimental data] |
| DMSO | [Insert experimental data] | [Insert experimental data] |
| [Other solvents] | [Insert experimental data] | [Insert experimental data] |
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. By applying the principles of "like dissolves like" and the thermodynamics of dissolution, researchers can make rational predictions about its solubility behavior. The detailed shake-flask protocol offers a robust and reliable method for obtaining definitive thermodynamic solubility data, which is indispensable for informed decision-making in drug development. For early-stage screening, kinetic solubility assays provide a rapid, albeit less precise, alternative.
Future work should focus on generating the experimental data outlined in this guide across a range of pharmaceutically relevant solvents and pH conditions. This will create a valuable database to support the continued development of this compound and related compounds, ultimately accelerating their path from the laboratory to the clinic.
References
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- Yang, X., et al. (2017). Development of a high-throughput solubility screening assay for use in antibody discovery. mAbs, 9(8), 1313-1322.
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol.
- OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.
- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
- Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.
- (2025). In-vitro Thermodynamic Solubility. Protocols.io.
- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.
- Biopharma Asia. (2017).
- Analytice. (n.d.). OECD 105 - Water Solubility Test at 20°C.
- Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
- Wikipedia. (n.d.). Solubility equilibrium.
- ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- OECD. (n.d.). Test No.
- Lund University Publications. (n.d.).
- Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS.
- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.
- Domainex. (n.d.). Thermodynamic Solubility Assay.
- Evotec. (n.d.). Thermodynamic Solubility Assay.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- ResearchGate. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5673.
- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.
- ResearchGate. (2023). How to measure solubility for drugs in oils/emulsions?.
- Request PDF. (2025).
- Sigma-Aldrich. (n.d.).
- ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
- Dissolution Technologies. (2006). Analytical Method Selection for Drug Product Dissolution Testing.
Sources
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- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
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- 20. enamine.net [enamine.net]
Spectroscopic data for Phenyl pyridin-3-ylcarbamate (NMR, IR, Mass Spec)
Affiliation: Advanced Spectrometry Division, Applied Science Group
Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for Phenyl pyridin-3-ylcarbamate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra in the public domain, this document leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis of its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth interpretations and methodologies to aid in the characterization of this and related molecular scaffolds.
Introduction to this compound and its Spectroscopic Characterization
This compound is a molecule featuring a carbamate linkage between a phenyl group and a 3-aminopyridine moiety. Carbamates are a crucial functional group in a wide array of pharmaceuticals and agrochemicals, often acting as bioisosteres of amides with improved metabolic stability. The pyridine ring, a common scaffold in medicinal chemistry, imparts specific physicochemical properties and potential for hydrogen bonding interactions.
Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for confirming the identity, purity, and structure of synthesized compounds. This guide provides a detailed predictive analysis of the key spectroscopic features of this compound, offering a valuable reference for its synthesis and characterization.
Statement on Predicted Data: The spectroscopic data presented in this guide are predicted based on established principles of chemical spectroscopy and analysis of structurally similar compounds. While these predictions are grounded in solid scientific reasoning, experimental verification is recommended upon synthesis of the compound.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum provides detailed information about the chemical environment of each proton in a molecule. The predicted ¹H NMR data for this compound in a standard deuterated solvent like DMSO-d₆ are summarized in Table 1.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~10.2 | s | N-H |
| ~8.7 | d | H-2' |
| ~8.3 | dd | H-6' |
| ~8.0 | ddd | H-4' |
| ~7.5 | m | H-2, H-6 |
| ~7.4 | m | H-4 |
| ~7.2 | m | H-3, H-5 |
Note: Predicted chemical shifts (δ) are approximate and can vary based on solvent and experimental conditions. Multiplicity: s = singlet, d = doublet, dd = doublet of doublets, ddd = doublet of doublet of doublets, m = multiplet.
Interpretation of the Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine and phenyl rings, as well as the carbamate N-H proton.
-
Carbamate N-H Proton: The proton on the carbamate nitrogen is expected to appear as a singlet at a downfield chemical shift of approximately 10.2 ppm. This significant downfield shift is due to the deshielding effect of the adjacent carbonyl group and the aromatic pyridine ring, as well as potential hydrogen bonding with the DMSO solvent.
-
Pyridine Ring Protons: The protons on the 3-substituted pyridine ring are expected to be in the aromatic region and will exhibit characteristic splitting patterns.
-
H-2' and H-6': These protons are adjacent to the nitrogen atom in the pyridine ring, which is strongly electron-withdrawing. Consequently, they are expected to be the most deshielded of the pyridine protons, with predicted chemical shifts around 8.7 ppm (H-2') and 8.3 ppm (H-6'). The H-2' proton is anticipated to appear as a doublet, while the H-6' proton will likely be a doublet of doublets.
-
H-4': This proton is expected to be a doublet of doublet of doublets around 8.0 ppm due to coupling with H-2', H-5', and H-6'.
-
-
Phenyl Ring Protons: The protons on the phenyl ring will also appear in the aromatic region, but at slightly more upfield positions compared to the pyridine protons.
-
H-2, H-6, H-3, H-5, and H-4: These protons are expected to appear as a series of multiplets between 7.2 and 7.5 ppm. The electronic effect of the carbamate oxygen will have a subtle influence on their chemical shifts.
-
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for this compound are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~153.5 | C=O |
| ~151.0 | C-1 |
| ~145.0 | C-2' |
| ~142.0 | C-6' |
| ~135.0 | C-3' |
| ~129.5 | C-3, C-5 |
| ~125.0 | C-4 |
| ~124.0 | C-5' |
| ~121.0 | C-2, C-6 |
| ~120.0 | C-4' |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon: The carbon of the carbonyl group in the carbamate linkage is expected to be the most downfield signal, with a predicted chemical shift of approximately 153.5 ppm.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronegativity of the heteroatoms and the overall electronic distribution in the rings.
-
C-1: The carbon of the phenyl ring attached to the carbamate oxygen is expected to be significantly deshielded, with a predicted chemical shift around 151.0 ppm.
-
Pyridine Carbons: The carbons of the pyridine ring will have varied chemical shifts due to the influence of the nitrogen atom and the carbamate substituent. C-2' and C-6' are expected to be the most downfield among the pyridine carbons.
-
Phenyl Carbons: The remaining phenyl carbons are predicted to appear in the range of 121.0 to 129.5 ppm.
-
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum provides information about the functional groups present in a molecule through their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are listed in Table 3.
Table 3: Predicted Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3300 | N-H | Stretching |
| ~3100-3000 | Aromatic C-H | Stretching |
| ~1720 | C=O | Stretching |
| ~1600, ~1480 | Aromatic C=C | Stretching |
| ~1220 | C-O | Stretching |
| ~750, ~690 | Aromatic C-H | Out-of-plane bending |
Interpretation of the Predicted IR Spectrum
-
N-H Stretch: A prominent absorption band is expected around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the carbamate group.
-
Aromatic C-H Stretch: Weaker bands are anticipated in the 3100-3000 cm⁻¹ region, characteristic of C-H stretching in the aromatic rings.
-
C=O Stretch: A strong absorption band around 1720 cm⁻¹ is predicted for the carbonyl (C=O) stretching of the carbamate. This is a key diagnostic peak.
-
Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1600-1480 cm⁻¹ region due to the C=C stretching vibrations within the phenyl and pyridine rings.
-
C-O Stretch: The C-O stretching of the carbamate ester linkage is predicted to show a strong band around 1220 cm⁻¹.
-
Aromatic C-H Bending: Strong bands in the fingerprint region, around 750 cm⁻¹ and 690 cm⁻¹, are expected from the out-of-plane C-H bending of the monosubstituted phenyl and 3-substituted pyridine rings, respectively.
Predicted Mass Spectrometric (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₀N₂O₂), the predicted molecular weight is 214.22 g/mol .
-
Molecular Ion Peak (M⁺•): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 214.
Predicted Fragmentation Pathways
The fragmentation of this compound is likely to proceed through several key pathways initiated by the ionization of the molecule. The most probable fragmentation patterns are depicted in the diagram below.
Caption: Predicted major fragmentation pathways of this compound in EI-MS.
-
Loss of Phenyl Isocyanate: Cleavage of the N-C(O) bond could lead to the loss of phenyl isocyanate (C₆H₅NCO), resulting in a fragment corresponding to the 3-hydroxypyridine radical cation at m/z = 95.
-
Loss of Phenoxy Radical: Cleavage of the O-C(phenyl) bond can result in the loss of a phenoxy radical (C₆H₅O•), leading to a pyridin-3-yl isocyanate fragment at m/z = 120.
-
Further Fragmentation: The fragment at m/z = 120 can further lose carbon monoxide (CO) to give a fragment at m/z = 92. Subsequent loss of HCN from the pyridine ring fragments is also a common fragmentation pathway.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of a compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Solid (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Scan the sample over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., direct infusion for ESI, or a GC/LC inlet for EI).
-
Instrumentation: Use a mass spectrometer capable of the desired ionization method (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).
-
Acquisition:
-
EI-MS: Acquire a mass spectrum over a suitable m/z range (e.g., 50-500).
-
ESI-MS (for accurate mass): Acquire a high-resolution mass spectrum to confirm the elemental composition.
-
Caption: General experimental workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide has presented a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The interpretations are based on fundamental principles of spectroscopy and analysis of related structures. The provided methodologies for data acquisition serve as a practical resource for researchers. While this guide offers a robust framework for the spectroscopic characterization of the title compound, experimental verification remains the gold standard for structural elucidation.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS).
- PubChem Database. Phenyl carbamate.
- PubChem Database. 3-Aminopyridine.
A Technical Guide to the Biological Activity of Phenyl Pyridin-3-ylcarbamate Derivatives
Abstract: The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity. When combined with a phenylcarbamate or a bioisosteric urea linker, the resulting phenyl pyridin-3-ylcarbamate derivatives form a class of compounds with significant therapeutic potential. These molecules have demonstrated a remarkable breadth of biological activities, including potent antiproliferative, anti-inflammatory, and antimicrobial effects. This technical guide provides an in-depth exploration of this chemical space, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these derivatives, detail their major biological activities with a focus on mechanisms of action, present key structure-activity relationship (SAR) insights, and provide validated experimental protocols to facilitate further research and development.
Introduction to a Versatile Scaffold
The strategic combination of a phenyl ring, a carbamate or urea linker, and a pyridine moiety creates a molecular architecture that is adept at forming critical interactions with biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, significantly altering binding affinity and pharmacokinetic profiles compared to a simple phenyl ring—a concept often exploited in medicinal chemistry through the "phenyl-pyridyl switch"[1]. The carbamate/urea group provides a rigid and planar system of hydrogen bond donors and acceptors, crucial for anchoring the molecule within a target's active site. This guide synthesizes the current understanding of this compound derivatives and their analogues, highlighting their promise in oncology, immunology, and infectious disease research.
Core Synthetic Strategies
The synthesis of this compound and its urea analogues is generally straightforward, allowing for rapid generation of diverse chemical libraries for screening. The most common approaches involve the formation of the carbamate or urea bond by reacting an amine with a reactive carbonyl precursor.
A generalized workflow for the discovery and initial evaluation of these derivatives is outlined below. This process begins with the chemical synthesis of a library of compounds, followed by a cascade of in vitro and in vivo assays to identify lead candidates.
Sources
An In-Depth Technical Guide to the Initial In-Vitro Screening of Phenyl Pyridin-3-ylcarbamate
Abstract
This technical guide provides a comprehensive framework for the initial in-vitro screening of the novel chemical entity, Phenyl pyridin-3-ylcarbamate. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured, causality-driven approach to early-stage compound evaluation. The proposed screening cascade is built on a dual-hypothesis platform, investigating the compound's potential as both an acetylcholinesterase (AChE) inhibitor and an anti-proliferative agent, based on the known activities of the carbamate and phenyl-pyridine scaffolds. Every protocol is detailed with an emphasis on scientific integrity and the establishment of self-validating systems, ensuring the generation of robust and reliable data. This guide is intended to serve as a practical, field-proven manual for navigating the critical first steps of the drug discovery process.
Introduction: Rationale for the Screening Strategy
The molecular architecture of this compound incorporates two key pharmacophores: the carbamate moiety and a phenyl-pyridine backbone. This structure provides a strong rationale for a targeted, yet bifurcated, initial screening approach.
-
The Carbamate Moiety: Carbamates are a well-established class of compounds known to act as pseudo-irreversible inhibitors of acetylcholinesterase (AChE), an enzyme critical for hydrolyzing the neurotransmitter acetylcholine.[1][2] Inhibition of AChE is a therapeutic strategy for conditions such as Alzheimer's disease and myasthenia gravis.[3] Therefore, a primary hypothesis is that this compound may exhibit AChE inhibitory activity.
-
The Phenyl-Pyridine Backbone: Diaryl structures, including those with pyridine rings, are prevalent in oncology drug discovery. Specifically, urea derivatives with a 1-phenyl-3-(4-(pyridin-3-yl)phenyl) scaffold, which is structurally analogous to the title compound, have demonstrated significant in-vitro antiproliferative activity against a broad range of human cancer cell lines. This suggests a second, equally plausible hypothesis: this compound may possess cytotoxic or cytostatic properties against cancer cells.
This guide outlines a screening cascade designed to efficiently test both hypotheses. We will begin with primary, high-throughput assays to identify and confirm activity in either pathway. Positive hits will then be subjected to secondary, more mechanistic assays to elucidate the mode of action.
The Initial Screening Cascade: A Visualized Workflow
The proposed screening strategy is designed as a tiered process. This approach prioritizes resource-efficient primary screens to identify potential activity, followed by more complex secondary assays for confirmation and mechanistic insight.
Caption: Initial in-vitro screening cascade for this compound.
Primary Screening Protocols
The initial phase involves two parallel high-throughput screening (HTS) assays to rapidly assess the compound's activity against the primary hypothesized targets.
Hypothesis 1: Acetylcholinesterase Inhibition
The primary screen for AChE inhibition will utilize the Ellman's method, a robust and cost-effective colorimetric assay.[3][4]
AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[3][5] The rate of color formation is directly proportional to AChE activity. A reduction in this rate in the presence of this compound indicates inhibition.
Materials:
-
Human recombinant Acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (Test Compound)
-
Donepezil or Galantamine (Positive Control Inhibitor)
-
DMSO (Vehicle)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Prepare working solutions of the test compound by serial dilution in Tris-HCl buffer. The final DMSO concentration in the assay should not exceed 0.5%.
-
Prepare a 10 mM solution of DTNB in Tris-HCl buffer.
-
Prepare a 10 mM solution of ATCh in Tris-HCl buffer.
-
Prepare the AChE enzyme solution to a final concentration of 0.1 U/mL in Tris-HCl buffer.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: 170 µL Tris-HCl buffer + 10 µL DMSO.
-
Negative Control wells: 150 µL Tris-HCl buffer + 10 µL DMSO + 20 µL AChE solution.
-
Positive Control wells: 150 µL Tris-HCl buffer + 10 µL Donepezil (at a concentration known to cause >90% inhibition) + 20 µL AChE solution.
-
Test Compound wells: 150 µL Tris-HCl buffer + 10 µL test compound solution + 20 µL AChE solution.
-
-
Pre-incubation: Gently mix the plate and pre-incubate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 20 µL of ATCh solution to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (mOD/min).
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V_test_compound - V_blank) / (V_negative_control - V_blank)] * 100
-
Hypothesis 2: Anti-proliferative Activity
The primary screen for anti-proliferative effects will be conducted using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6] A panel of cancer cell lines (e.g., from the NCI-60 panel) should be selected to identify potential tissue-specific activity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance after solubilization. A decrease in absorbance in treated cells compared to control cells indicates a loss of viability.
Materials:
-
Selected cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
This compound (Test Compound)
-
Doxorubicin (Positive Control)
-
96-well flat-bottom sterile microplates
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete culture medium from a DMSO stock.
-
Remove the old medium from the wells and add 100 µL of medium containing various concentrations of the test compound.
-
Include vehicle control (DMSO) and positive control (Doxorubicin) wells.
-
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_test_compound / Abs_vehicle_control) * 100
-
Assay Validation and Hit Criteria: Ensuring Trustworthiness
For any HTS assay, rigorous validation is paramount to ensure that the data is reliable and that hits are not false positives. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[8][9][10]
Z'-Factor Calculation: The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (pc) and negative (nc) controls:
Z' = 1 - (3σ_pc + 3σ_nc) / |µ_pc - µ_nc|
Interpretation of Z'-Factor: [9][11]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' ≤ 0.5: A marginal assay, may require optimization.
-
Z' < 0: A poor assay, not suitable for screening.
An initial assay development phase must be conducted to optimize conditions and ensure a Z'-factor > 0.5 before screening the test compound.
Hit Confirmation and Secondary Assays
Compounds that meet the pre-defined hit criteria in the primary screens (e.g., >50% inhibition at a single concentration) should proceed to dose-response analysis to determine potency (IC₅₀/GI₅₀).
IC₅₀ Determination
The protocols described in Section 3.0 are repeated using a range of compound concentrations (typically an 8- to 10-point serial dilution). The resulting data is plotted as percent inhibition or percent viability versus the logarithm of the compound concentration. A non-linear regression analysis (sigmoidal dose-response curve) is used to calculate the IC₅₀ (for enzyme inhibition) or GI₅₀ (for growth inhibition) value.
Data Presentation:
| Compound | Target/Cell Line | Primary Screen (% Inh @ 10 µM) | IC₅₀ / GI₅₀ (µM) |
| This compound | AChE | Data | Data |
| Donepezil (Control) | AChE | >95% | ~0.01 |
| This compound | MCF-7 | Data | Data |
| Doxorubicin (Control) | MCF-7 | >90% | ~0.1 |
Secondary Mechanistic Assays for Anti-proliferative Hits
If this compound demonstrates potent anti-proliferative activity, secondary assays are crucial to begin elucidating its mechanism of action.
A common mechanism for anticancer drugs is the induction of apoptosis (programmed cell death). A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.
Caption: Simplified diagram of apoptosis induction via caspase activation.
Assay Protocol (using a luminescent kit, e.g., Caspase-Glo® 3/7):
-
Seed cells in a white-walled 96-well plate and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[1]
-
Mix gently and incubate at room temperature for 1-2 hours.
-
Measure luminescence using a plate reader. An increase in luminescence relative to vehicle-treated cells indicates caspase activation.
Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M). This can be investigated using flow cytometry.
Assay Protocol (Propidium Iodide Staining):
-
Treat cells with the test compound at its IC₅₀ concentration for a relevant time period (e.g., 24 hours).
-
Harvest cells, including any floating cells, and wash with PBS.
-
Fix the cells in cold 70% ethanol and store at -20°C.[12]
-
Wash the fixed cells to remove ethanol.
-
Resuspend cells in a staining buffer containing Propidium Iodide (PI) and RNase A.[2][13]
-
Incubate in the dark for 30 minutes.
-
Analyze the DNA content of individual cells using a flow cytometer.
-
The resulting DNA histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.
Conclusion and Future Directions
This guide outlines a robust, hypothesis-driven workflow for the initial in-vitro characterization of this compound. By employing validated primary screens for AChE inhibition and anti-proliferative activity, followed by confirmatory and mechanistic secondary assays, researchers can efficiently generate a foundational dataset. The results of this cascade will provide a clear go/no-go decision for further preclinical development and guide the subsequent steps, which may include selectivity profiling against other enzymes (e.g., Butyrylcholinesterase for AChE hits) or broader kinase panel screening for anticancer hits, ultimately paving the way for more complex cell-based and in-vivo studies.
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- Protocols.io. (2023). In vitro kinase assay.
- National Center for Biotechnology Information. (2014). In vitro NLK Kinase Assay.
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- Semantic Scholar. (2017). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT.
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- Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening.
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An In-depth Technical Guide to the Therapeutic Targeting of Fatty Acid Amide Hydrolase by Phenyl Pyridin-3-ylcarbamate and its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of therapeutic intervention for pain and neurological disorders is in constant evolution, with a significant focus on targets that offer high efficacy and minimal side effects. Phenyl pyridin-3-ylcarbamate and its structural analogs have emerged as a compelling class of molecules, demonstrating potent and selective inhibitory action against Fatty Acid Amide Hydrolase (FAAH). This technical guide provides a comprehensive exploration of FAAH as the primary therapeutic target of these compounds. We will delve into the intricate mechanism of action, present robust preclinical evidence, and offer detailed experimental protocols for target validation and characterization. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of FAAH inhibition.
Introduction: The Rationale for Targeting Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in regulating the signaling of the endocannabinoid system.[1] Specifically, FAAH is the primary enzyme responsible for the degradation of a class of signaling lipids known as fatty acid amides, the most prominent of which is anandamide (N-arachidonoylethanolamine or AEA).[2] Anandamide is an endogenous ligand for cannabinoid receptors, particularly CB1 receptors, which are densely expressed in the central and peripheral nervous systems and are key mediators of pain perception, mood, and memory.
By hydrolyzing anandamide, FAAH terminates its signaling. Consequently, the inhibition of FAAH presents an attractive therapeutic strategy. Pharmacological blockade of FAAH leads to an elevation of endogenous anandamide levels in a localized and sustained manner.[2] This amplification of endocannabinoid signaling has been shown to produce analgesic effects in various animal models of inflammatory and neuropathic pain, without the psychoactive side effects associated with direct CB1 receptor agonists.[2][3]
This compound and its derivatives have been identified as potent, irreversible inhibitors of FAAH.[1][4] Their mechanism of action and high selectivity make them valuable tools for studying the therapeutic potential of FAAH inhibition and as lead compounds for drug development.
Mechanism of Action: Covalent Carbamylation of the Catalytic Serine
This compound and related urea and carbamate-based inhibitors function as mechanism-based inactivators of FAAH.[1][3] They act by covalently modifying the active site of the enzyme, leading to its irreversible inhibition.
FAAH belongs to the serine hydrolase superfamily and utilizes a unique Ser-Ser-Lys catalytic triad (Ser241, Ser217, and Lys142 in human FAAH) to hydrolyze its substrates.[1] The inhibition by this compound involves the carbamylation of the catalytic serine nucleophile, Ser241.[1][3] In this process, the pyridin-3-ol moiety acts as a leaving group, and the carbamoyl group is transferred to the hydroxyl group of Ser241, forming a stable, covalent bond. This effectively renders the enzyme inactive.
The time-dependent nature of this inhibition is a key characteristic, and its potency is best described by the second-order rate constant, kinact/Ki.[3]
Figure 1: Covalent inhibition of FAAH by this compound.
Potency and Selectivity of this compound Analogs
A significant body of research has been dedicated to optimizing the potency and selectivity of FAAH inhibitors based on the this compound scaffold. The data below, exemplified by the clinical candidate PF-04457845, highlights the impressive characteristics achieved.
| Compound | Target | IC50 (nM) | k_inact/K_i (M⁻¹s⁻¹) | Reference |
| PF-04457845 | Human FAAH | 7.2 | 40,300 | [1][3] |
| URB597 | Human FAAH | ~40 | 1,600 | [3] |
| PF-3845 | Human FAAH | ~20 | 13,400 | [3] |
| PF-750 | Human FAAH | ~100 | 800 | [3] |
Table 1: In vitro potency of selected FAAH inhibitors.
Selectivity is a critical parameter for any therapeutic candidate to minimize off-target effects. Competitive activity-based protein profiling (ABPP) is a powerful chemoproteomic technique used to assess the selectivity of enzyme inhibitors in their native biological environment. Studies on PF-04457845 have demonstrated its exquisite selectivity for FAAH over other serine hydrolases in the brain and liver proteomes.[1][3]
Experimental Protocols for Target Validation and Characterization
This section provides detailed methodologies for key experiments to validate and characterize the interaction of this compound and its analogs with FAAH.
In Vitro FAAH Activity Assay
This protocol describes a fluorometric assay to determine the enzymatic activity of FAAH and assess the inhibitory potency of test compounds.
Principle: The assay measures the hydrolysis of a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMCA), by FAAH. The product, 7-amino-4-methylcoumarin (AMC), is highly fluorescent and can be quantified to determine the rate of enzyme activity.
Materials:
-
Recombinant human FAAH
-
Assay buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA
-
AAMCA substrate
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader (Excitation: 355 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add 2 µL of the test compound dilution to each well. For control wells, add 2 µL of DMSO.
-
Add 178 µL of assay buffer containing the FAAH enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for time-dependent inhibition.
-
Initiate the enzymatic reaction by adding 20 µL of the AAMCA substrate to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 15-30 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the fluorescence versus time plot).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Figure 2: Workflow for in vitro FAAH activity assay.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol outlines a method to assess the selectivity of an inhibitor across the serine hydrolase superfamily in a complex proteome.
Principle: A broad-spectrum, fluorescently tagged activity-based probe (e.g., fluorophosphonate-rhodamine, FP-rhodamine) that covalently labels the active site of serine hydrolases is used. Pre-incubation of a proteome with a selective inhibitor will block the binding of the probe to the target enzyme, resulting in a loss of its fluorescent signal on a gel.
Materials:
-
Tissue proteome (e.g., brain or liver lysate)
-
Test inhibitor (e.g., this compound)
-
FP-rhodamine probe
-
SDS-PAGE materials
-
In-gel fluorescence scanner
Procedure:
-
Harvest tissue and prepare a proteome lysate.
-
Pre-incubate aliquots of the proteome with the test inhibitor at various concentrations (e.g., 10 µM and 100 µM) or DMSO (vehicle control) for 30 minutes at 37°C.[3]
-
Add the FP-rhodamine probe to each sample and incubate for another 30 minutes at room temperature.
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using an in-gel fluorescence scanner.
-
Identify the protein band corresponding to FAAH (based on its molecular weight) and observe the dose-dependent decrease in fluorescence in the inhibitor-treated lanes compared to the DMSO control. Other labeled bands represent potential off-targets.
In Vivo Efficacy in Pain Models
The therapeutic potential of FAAH inhibitors is primarily evaluated in animal models of pain.
Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
Principle: Intraplantar injection of Complete Freund's Adjuvant (CFA) induces a localized inflammation and hypersensitivity to thermal and mechanical stimuli, mimicking inflammatory pain.
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of one hind paw of a rat.
-
After a set period for inflammation to develop (e.g., 24 hours), assess baseline pain thresholds (e.g., using the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia).
-
Administer the test compound (e.g., this compound analog) orally or via another relevant route.
-
At various time points post-administration, re-assess the pain thresholds.
-
A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.
Oral administration of PF-04457845 at doses as low as 0.1 mg/kg has been shown to produce significant antinociceptive effects in this model, comparable to a much higher dose of the nonsteroidal anti-inflammatory drug naproxen.[1]
Potential Off-Target Considerations
While this compound and its optimized analogs exhibit high selectivity for FAAH, a comprehensive drug development program should always consider potential off-target activities. The pyridine and phenyl moieties are common pharmacophores in medicinal chemistry and can interact with a variety of receptors and enzymes.[5] For instance, other classes of phenyl-pyridine containing compounds have been shown to interact with targets such as VEGFR-2, c-MET, and serotonin receptors.[6][7] However, for potent and selective FAAH inhibitors like PF-04457845, extensive profiling has not revealed significant off-target activities that would compromise their therapeutic window for the intended indications.[3]
Conclusion
This compound and its derivatives represent a well-validated class of inhibitors targeting Fatty Acid Amide Hydrolase. The mechanism of covalent carbamylation of the active site serine leads to potent and durable inhibition of the enzyme, resulting in elevated anandamide levels and significant analgesic effects in preclinical models of pain. The high selectivity of optimized analogs underscores the potential of this chemical scaffold for developing novel therapeutics for pain and other neurological disorders. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate and characterize compounds targeting FAAH.
References
- Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 1(8), 373-377. [Link]
- Keith, J. M., et al. (2013). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters, 4(11), 1067-1071. [Link]
- Ahn, K., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]
- Caprioglio, D., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). RSC Advances, 4(92), 50743-50750. [Link]
- PubChem. Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride.
- Abdel-Maksoud, M. S., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188981. [Link]
- Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114–124. [Link]
- El-Sayed, M. A., et al. (2018). quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3624-3628. [Link]
- Blaney, F. E., et al. (1999). Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. Bioorganic & Medicinal Chemistry, 7(12), 2767-2773. [Link]
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The Definitive Guide to the Crystal Structure Analysis of Phenyl Pyridin-3-ylcarbamate: A Methodological Blueprint for Drug Discovery
This in-depth technical guide provides a comprehensive framework for the crystal structure analysis of phenyl pyridin-3-ylcarbamate, a molecule of significant interest in medicinal chemistry and drug development. For researchers, scientists, and professionals in the pharmaceutical industry, understanding the three-dimensional atomic arrangement of such compounds is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring intellectual property.[1] This document will not only outline the necessary experimental and computational protocols but also delve into the scientific rationale behind each methodological choice, ensuring a robust and reproducible approach.
While a specific crystal structure for this compound is not publicly available as of the writing of this guide, the principles and methodologies detailed herein represent the gold standard for the crystallographic analysis of novel small organic molecules.[2][3]
Foundational Principles: The "Why" of Crystal Structure Analysis
The precise knowledge of a molecule's crystal structure provides invaluable insights into its physicochemical properties, including solubility, stability, and bioavailability. For this compound, a molecule featuring both hydrogen bond donor (N-H) and acceptor (C=O, pyridine nitrogen) sites, as well as aromatic rings capable of π-π stacking, the crystal packing is dictated by a complex interplay of intermolecular forces.[4][5] Elucidating this packing arrangement is crucial for understanding its solid-state behavior and for the rational design of new derivatives with improved pharmaceutical profiles.[1]
The Experimental Workflow: From Powder to Precision
The journey to a refined crystal structure is a multi-step process that demands meticulous attention to detail at each stage. The following sections outline a field-proven workflow for the crystal structure determination of this compound.
Synthesis and Purification
The first critical step is the synthesis of high-purity this compound. A common synthetic route involves the reaction of 3-aminopyridine with phenyl chloroformate in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a stirred solution of 3-aminopyridine (1 equivalent) in anhydrous dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents) dropwise.
-
Addition of Phenyl Chloroformate: Slowly add phenyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization: The Art and Science of Single Crystal Growth
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[3] For this compound, a systematic screening of crystallization conditions is recommended.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, and mixtures thereof).
-
Crystallization Techniques: Employ various crystallization methods:
-
Slow Evaporation: Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.
-
Vapor Diffusion (Hanging Drop and Sitting Drop): Place a drop of the concentrated solution of the compound on a coverslip and invert it over a reservoir containing a less soluble solvent.
-
Cooling: Slowly cool a saturated solution of the compound.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a cryoloop and mount them on a goniometer head for X-ray diffraction analysis.
The logical relationship for the initial experimental phase can be visualized as follows:
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional arrangement of atoms in a crystal.[2][6]
Experimental Protocol: Data Collection and Processing
-
Data Collection: Mount the crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).[7] Collect a series of diffraction images by rotating the crystal.[8]
-
Data Integration and Scaling: Process the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices.[9] Software such as HKL-2000 or CrysAlisPro is commonly used for this purpose.
-
Structure Solution: Determine the initial atomic positions using direct methods or Patterson methods. The software package SHELXT is a powerful tool for this step.[10]
-
Structure Refinement: Refine the atomic coordinates, thermal parameters, and occupancies against the experimental data using full-matrix least-squares methods.[11] SHELXL is the most widely used program for structure refinement.[6][10]
-
Validation: Validate the final crystal structure using tools like checkCIF to ensure its geometric and crystallographic reasonability.
The data analysis pipeline can be visualized as follows:
Computational Analysis: Visualizing Intermolecular Interactions
Once the crystal structure is determined, computational tools can be employed to gain a deeper understanding of the intermolecular interactions that govern the crystal packing.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular contacts in a crystal.[12][13] The Hirshfeld surface is mapped with properties like d_norm, which highlights regions of close contact.
Protocol for Hirshfeld Surface Analysis
-
CIF File Input: Use the final crystallographic information file (CIF) as input for software such as CrystalExplorer.
-
Surface Generation: Generate the Hirshfeld surface for the molecule of interest.
-
d_norm Mapping: Map the d_norm property onto the surface to identify intermolecular contacts shorter than the van der Waals radii (visualized as red spots).
-
2D Fingerprint Plots: Generate 2D fingerprint plots to quantify the contribution of different types of intermolecular interactions (e.g., H...H, C-H...O, C-H...π, π...π).
The relationship between experimental data and computational analysis is depicted below:
Data Presentation: A Framework for Reporting
Clear and concise presentation of crystallographic data is essential for publication and regulatory submissions. The following table provides a template for summarizing the key crystallographic parameters for this compound.
| Parameter | Value |
| Empirical Formula | C₁₂H₁₀N₂O₂ |
| Formula Weight | 214.22 |
| Temperature (K) | To be determined |
| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |
| Crystal System | To be determined |
| Space Group | To be determined |
| Unit Cell Dimensions | |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
| Calculated Density (Mg/m³) | To be determined |
| Absorption Coefficient (mm⁻¹) | To be determined |
| F(000) | To be determined |
| Crystal Size (mm³) | To be determined |
| θ range for data collection (°) | To be determined |
| Index Ranges | To be determined |
| Reflections Collected | To be determined |
| Independent Reflections | To be determined |
| Completeness to θ = ...° (%) | To be determined |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | To be determined |
| Goodness-of-fit on F² | To be determined |
| Final R indices [I>2σ(I)] | R₁ = ..., wR₂ = ... |
| R indices (all data) | R₁ = ..., wR₂ = ... |
| Largest diff. peak and hole (e.Å⁻³) | To be determined |
Conclusion: A Pathway to Structural Certainty
This guide has provided a comprehensive, step-by-step methodology for the crystal structure analysis of this compound. By adhering to these rigorous experimental and computational protocols, researchers can obtain a high-quality crystal structure that will serve as a cornerstone for future drug design and development efforts. The insights gained from this analysis will not only illuminate the solid-state properties of this specific molecule but also contribute to the broader understanding of intermolecular interactions in pharmaceutical compounds.
References
- CRYSTALS - Chemical Crystallography. University of Oxford. [Link]
- Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85. [Link]
- Fiveable. X-ray crystallography Definition. Organic Chemistry II Key Term. [Link]
- Turner, M. J., McKinnon, J. J., Wolff, S. K., Grimwood, D. J., Spackman, P. R., Jayatilaka, D., & Spackman, M. A. (2017). CrystalExplorer17. University of Western Australia. [Link]
- Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]
- Desiraju, G. R. (1995). Designer crystals: intermolecular interactions, network structures and supramolecular synthons.
- SERC Carleton. Single-crystal X-ray Diffraction. [Link]
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- Portland Press.
- Gavezzotti, A. (2011). Which intermolecular interactions have a significant influence on crystal packing?. CrystEngComm, 13(13), 4235-4247. [Link]
- Purdue University. X-Ray Crystallography - Software. [Link]
- Mashood Ahamed, F. M., Syed Ali Padusha, M., & Gunasekaran, B. (2014). Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one.
- AaminaNaaz, Y., Sathiyaraj, S., Kalaimani, S., Sultan Nasar, A., & SubbiahPandi, A. (2017). Crystal Structure of Phenyl N-(3,5-di-methyl-phenyl)carbamate.
- AaminaNaaz, Y., Sathiyaraj, S., Kalaimani, S., Sultan Nasar, A., & SubbiahPandi, A. (2015). Crystal structure of phenyl N-(4-nitro-phen-yl)carbamate.
- Spackman, M. A., & McKinnon, J. J. (2002). Hirshfeld surface analysis. CrystEngComm, 4(68), 378-392. [Link]
- Wikipedia. X-ray crystallography. [Link]
- CCDC.
- Blanton, T. N. (2013). X-Ray Crystallography of Chemical Compounds. eLS. [Link]
- Damodharan, M., & Ramaswamy, K. (2020). Mass Spectra of Some Carbamate Pesticides.
- Matmatch. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]
- N'Dah, N. S., Rosar, V. R., & van der Westhuizen, J. H. (2022). Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino)
- AaminaNaaz, Y., Sathiyaraj, S., Kalaimani, S., Sultan Nasar, A., & SubbiahPandi, A. (2016). Crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide.
- Zhang, D., Dera, P., & Rivers, M. L. (2022). Recent developments on high-pressure single-crystal X-ray diffraction at the Partnership for eXtreme Xtallography (PX2). Physics and Chemistry of Minerals, 49(4), 1-10. [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of Phenyl pyridin-3-ylcarbamate
Introduction
In the landscape of modern drug discovery and development, a profound understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics govern a molecule's behavior from the moment of its synthesis through to its ultimate biological effect. This guide provides a comprehensive technical overview of the core physicochemical properties of Phenyl pyridin-3-ylcarbamate, a molecule of interest to researchers in medicinal chemistry and materials science. This document is designed to be a practical resource for scientists and drug development professionals, offering not only a compilation of available data but also a detailed exploration of the experimental methodologies used to ascertain these properties. The causality behind experimental choices is elucidated to provide a deeper, field-proven insight into the characterization of this and similar molecular entities.
This compound (CAS No. 17738-06-6) possesses a chemical structure that brings together a phenyl ring, a pyridine ring, and a carbamate linker. This unique combination of functional groups suggests a nuanced profile of solubility, lipophilicity, and acid-base properties that are critical to its potential applications.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity and structure.
-
IUPAC Name: this compound
-
Molecular Formula: C₁₂H₁₀N₂O₂[1]
The structural formula of this compound is depicted below:
This structure reveals the presence of an aromatic phenyl group, a heteroaromatic pyridine ring, and a carbamate functional group, all of which contribute significantly to its physicochemical profile.
Core Physicochemical Properties
A molecule's journey through biological systems is dictated by a concert of its physical and chemical properties. For this compound, the following parameters are of primary importance.
Quantitative Data Summary
For ease of reference, the available and predicted physicochemical data for this compound are summarized in the table below. It is crucial to note that where experimental data is not available, computationally predicted values are provided with their sources duly noted.
| Property | Value | Data Type |
| Melting Point | 138-140 °C[1] | Experimental |
| Boiling Point | Not available | Experimental data not found |
| Aqueous Solubility | Predicted: -2.6 (logS) | Computational Prediction |
| pKa | Predicted: 4.5 (most basic) | Computational Prediction |
| LogP | Predicted: 2.1 | Computational Prediction |
Melting Point: A Gateway to Purity and Stability
The melting point of a solid crystalline compound is a fundamental physical property that provides a preliminary indication of its purity and thermal stability. A sharp melting range, as observed for this compound, is often indicative of a high degree of purity.
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point of this compound is most accurately and commonly performed using the capillary method with a calibrated melting point apparatus.
Methodology Rationale: This method is favored for its requirement of only a small amount of sample and its ability to provide a precise melting range. The gradual heating of a packed capillary tube allows for the clear observation of the transition from a solid to a liquid phase.
Step-by-Step Protocol:
-
Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube, which is sealed at one end. The tube is then gently tapped to pack the sample to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. An initial rapid heating can be employed to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C per minute) as the expected melting point is approached.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has transformed into a clear liquid is recorded as the completion of melting. The range between these two temperatures constitutes the melting range.
Figure 1: Workflow for Capillary Melting Point Determination.
Solubility: The Key to Bioavailability
The solubility of a compound, particularly its aqueous solubility, is a critical determinant of its absorption and distribution in biological systems. For a potential therapeutic agent, poor aqueous solubility can be a significant hurdle to achieving desired therapeutic concentrations.
Predicted Aqueous Solubility
Due to the absence of publicly available experimental data, the aqueous solubility of this compound has been estimated using computational models. The predicted logS (the logarithm of the molar solubility) is -2.6. This suggests that the compound is likely to be poorly soluble in water.
Experimental Protocol: Thermodynamic Solubility Shake-Flask Method
The gold-standard method for determining thermodynamic solubility is the shake-flask method.
Methodology Rationale: This method allows for the determination of the equilibrium solubility of a compound in a given solvent by ensuring that the solution is saturated.
Step-by-Step Protocol:
-
Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, phosphate-buffered saline) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.
-
Concentration Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed in units such as mg/mL or mol/L.
pKa: Understanding Ionization Behavior
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which contains a basic nitrogen atom in the pyridine ring, the pKa of its conjugate acid is a critical parameter. It dictates the extent of ionization at a given pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets.
Predicted pKa
Computational methods predict the most basic pKa of this compound to be approximately 4.5. This value is attributed to the protonation of the pyridine nitrogen. This suggests that at physiological pH (around 7.4), the compound will exist predominantly in its neutral, un-ionized form.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for the determination of pKa values.
Methodology Rationale: This technique involves monitoring the pH of a solution of the compound as a titrant (an acid or a base) is added incrementally. The pKa can be determined from the inflection point of the resulting titration curve.
Step-by-Step Protocol:
-
Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for compounds with low aqueous solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
pH Monitoring: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the compound has been protonated.
Figure 2: Workflow for pKa Determination by Potentiometric Titration.
LogP: A Measure of Lipophilicity
The partition coefficient (LogP) is a measure of a compound's differential solubility in a biphasic system of two immiscible liquids, typically n-octanol and water. It is a critical parameter for predicting a drug's absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipophilicity.
Predicted LogP
The predicted LogP value for this compound is approximately 2.1. This value suggests a moderate degree of lipophilicity, which is often desirable for drug candidates as it can facilitate membrane permeation without leading to excessive partitioning into fatty tissues.
Experimental Protocol: Shake-Flask Method for LogP Determination
The traditional shake-flask method remains a reliable technique for the experimental determination of LogP.
Methodology Rationale: This method directly measures the partitioning of a compound between n-octanol and water at equilibrium, providing a direct measure of its lipophilicity.
Step-by-Step Protocol:
-
System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other and then separated.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a sealed container and agitated until equilibrium is reached.
-
Phase Separation: The two phases are separated by centrifugation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical method, such as HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the logarithm of this value.
Spectroscopic Properties
Spectroscopic analysis provides invaluable information about the structural features and electronic properties of a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the following characteristic absorption bands would be expected:
-
N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the carbamate group.
-
C=O Stretching: A strong absorption band around 1700-1730 cm⁻¹ due to the carbonyl group of the carbamate.[3]
-
C-N Stretching: Bands in the region of 1200-1350 cm⁻¹.
-
Aromatic C=C Stretching: Peaks in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: An absorption band for the ester-like C-O bond of the carbamate.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The presence of aromatic rings and conjugated systems in this compound would be expected to give rise to characteristic UV absorptions. Typically, aromatic compounds exhibit strong absorptions in the 200-300 nm range due to π → π* transitions. The specific absorption maxima and molar absorptivities would be influenced by the substitution pattern and the electronic interplay between the phenyl, pyridine, and carbamate moieties.
Synthesis
A plausible synthetic route to this compound involves the reaction of 3-aminopyridine with phenyl chloroformate.
Reaction Scheme:
General Procedure:
To a solution of 3-aminopyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) and in the presence of a base (e.g., triethylamine or pyridine) to act as an acid scavenger, phenyl chloroformate is added dropwise at a controlled temperature (often 0 °C to room temperature). The reaction mixture is stirred until completion, after which it is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Conclusion
The physicochemical properties of this compound, a molecule featuring a unique combination of aromatic, heteroaromatic, and carbamate functionalities, have been comprehensively reviewed. The available experimental data for its melting point, coupled with predictive insights into its solubility, pKa, and lipophilicity, provide a solid foundation for its further investigation in drug discovery and materials science. The detailed experimental protocols and the rationale behind them offer a practical guide for researchers seeking to characterize this and similar compounds. A thorough understanding of these fundamental properties is an indispensable prerequisite for the rational design and development of new chemical entities with desired biological or material properties.
References
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- PubMed Central (PMC). Development and test of highly accurate endpoint free energy methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
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An In-Depth Technical Guide to the Stability and Degradation Pathways of Phenyl Pyridin-3-ylcarbamate
Introduction
Phenyl pyridin-3-ylcarbamate is a molecule of interest in pharmaceutical research, incorporating a carbamate linkage, a phenyl ester group, and a pyridine ring. Understanding the chemical stability and degradation pathways of such compounds is a critical prerequisite for their development as safe and effective therapeutic agents. The carbamate functional group, while integral to the biological activity of many drugs, can be susceptible to degradation under various environmental conditions.[1][2][3][4] This technical guide provides a comprehensive overview of the stability profile of this compound, detailing its potential degradation pathways under hydrolytic, oxidative, photolytic, and thermal stress. It further outlines detailed experimental protocols for conducting forced degradation studies in line with regulatory expectations and presents a framework for a stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and formulation of carbamate-containing molecules.
Physicochemical Properties and Intrinsic Stability
This compound possesses a molecular structure that presents several potential sites for chemical transformation. The carbamate linkage is known to be susceptible to hydrolysis, particularly under basic conditions.[5] The presence of the electron-withdrawing pyridine ring is likely to influence the reactivity of the carbamate nitrogen. The phenyl ester group also represents a potential site for hydrolysis. The aromatic rings (phenyl and pyridine) may be subject to oxidative and photolytic degradation.
Table 1: Physicochemical Properties of this compound and Related Structures
| Property | This compound | Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride |
| Molecular Formula | C₁₂H₁₀N₂O₂ | C₁₃H₁₃ClN₂O₂ |
| Molecular Weight | 214.22 g/mol | 264.71 g/mol [6] |
| Appearance | Brown to white solid | Not specified |
| Melting Point | 138-140 °C | Not specified |
Degradation Pathways
Forced degradation studies are essential to identify potential degradation products and elucidate degradation pathways.[5] Based on the chemical structure of this compound and established reactivity of related functional groups, the following degradation pathways are proposed.
Hydrolytic Degradation
Hydrolysis is a primary degradation pathway for many carbamate-containing drugs.[5] The rate and mechanism of hydrolysis are highly dependent on pH.
-
Acidic Conditions: Under acidic conditions, hydrolysis of the carbamate linkage may occur, although it is generally slower than base-catalyzed hydrolysis. The primary products would be phenol, 3-aminopyridine, and carbon dioxide.
-
Neutral Conditions: In neutral pH, hydrolysis is expected to be slow.
-
Alkaline Conditions: Basic conditions are expected to significantly accelerate the hydrolysis of the carbamate. The mechanism is likely to proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism, which is common for N-aryl carbamates. This involves the deprotonation of the carbamate nitrogen, followed by the elimination of the phenoxide leaving group to form a pyridinyl isocyanate intermediate. This intermediate is then rapidly hydrolyzed to 3-aminopyridine and carbon dioxide. The primary degradation products would be phenol and 3-aminopyridine. For the carbamate drug Rivastigmine, degradation is observed primarily under basic conditions, yielding its corresponding phenol metabolite.[5][7][8]
Caption: Proposed hydrolytic degradation pathways.
Oxidative Degradation
The pyridine ring and the phenyl ring are susceptible to oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide. Additionally, hydroxylation of the aromatic rings can occur. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.[5]
Caption: Proposed oxidative degradation pathways.
Photodegradation
Pharmaceuticals containing pyridine moieties can be susceptible to photodegradation.[9][10] Exposure to UV or visible light can lead to photoisomerization, photo-oxidation, or photocleavage. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers. For some pyridine-containing compounds, UV photolysis can lead to the formation of products like succinic acid.[8]
Caption: Proposed photolytic degradation pathways.
Thermal Degradation
Thermal decomposition of N-arylcarbamates can proceed through different pathways depending on the structure and conditions.[11][12] One common pathway involves a cyclic transition state leading to the formation of an amine, an alkene (if applicable), and carbon dioxide.[12] Another possibility is the cleavage of the carbamate bond to form an isocyanate and an alcohol/phenol. For ethyl N-methyl-N-phenylcarbamate, thermal decomposition yields N-methylaniline, carbon dioxide, and ethylene.[13] For t-butyl N-arylcarbamates, the products are the corresponding amine, isobutylene, and carbon dioxide.[11][12] For this compound, thermal stress could lead to the formation of 3-aminopyridine, phenol, and carbon dioxide, or potentially phenyl isocyanate and 3-hydroxypyridine.
Caption: Proposed thermal degradation pathways.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce degradation of this compound to a level of 5-20%, as recommended by ICH guidelines, to allow for the identification of degradation products and the development of a stability-indicating analytical method.[5]
General Workflow
Caption: General workflow for forced degradation studies.
Detailed Protocols
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 N NaOH.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 8 hours.
-
Neutralize with an appropriate volume of 0.1 N HCl.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Dilute to a suitable concentration with the mobile phase for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 60°C for 24 hours.
-
For the solid sample, dissolve in a suitable solvent and dilute to a working concentration. For the solution, cool and dilute as necessary.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution (1 mg/mL) of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be kept in the dark under the same conditions.
-
Prepare the samples for analysis by dissolving the solid or diluting the solution.
-
Stability-Indicating Analytical Method
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. A reversed-phase ultra-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS/MS) is recommended for this purpose.
Table 2: Proposed UPLC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| Column | Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 2 µL |
| UV Detection | 254 nm (or PDA for peak purity) |
| MS Detector | Triple Quadrupole or Q-TOF |
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
This method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The mass spectrometer will be essential for the identification and structural elucidation of the degradation products.
Metabolic Pathways
The metabolic fate of this compound is likely to involve several key enzymatic transformations. The presence of a pyridine ring can influence metabolic stability.[2][14]
-
Hydrolysis: The carbamate linkage can be hydrolyzed by esterases in the liver and plasma to yield phenol and 3-aminopyridine.
-
Oxidation: The pyridine ring and the phenyl ring can undergo oxidation by cytochrome P450 enzymes, leading to the formation of N-oxides and hydroxylated metabolites.
-
Conjugation: The hydroxylated metabolites can be further conjugated with glucuronic acid or sulfate to facilitate excretion.
The rate and extent of these metabolic transformations will determine the pharmacokinetic profile and potential for drug-drug interactions. In vitro metabolism studies using liver microsomes and hepatocytes are necessary to confirm these proposed pathways.
Caption: Proposed metabolic pathways.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the stability of this compound. The proposed degradation and metabolic pathways are based on established chemical principles and data from structurally related compounds. The detailed experimental protocols offer a robust starting point for conducting forced degradation studies that are compliant with regulatory expectations. Successful characterization of the stability profile is a critical step in the journey of developing a new chemical entity into a viable pharmaceutical product. Further experimental work is required to confirm the proposed pathways and to generate quantitative data on the degradation kinetics of this specific molecule.
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Quantum chemical calculations for Phenyl pyridin-3-ylcarbamate
An In-Depth Technical Guide to Quantum Chemical Calculations for Phenyl pyridin-3-ylcarbamate
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application in Drug Discovery
This compound is a molecule of interest within medicinal chemistry, belonging to the carbamate class of compounds known for their wide-ranging biological activities.[1] Understanding its three-dimensional structure, electronic properties, and reactivity profile is paramount for elucidating its mechanism of action and for the rational design of more potent and selective analogues. Quantum chemical calculations provide a powerful in silico lens to probe these molecular characteristics, offering insights that can be challenging and costly to obtain through experimental methods alone.[2]
This guide is structured to provide researchers, computational chemists, and drug development professionals with a comprehensive and scientifically grounded workflow for the quantum chemical analysis of this compound. We move beyond a simple recitation of steps to explain the underlying causality of methodological choices, ensuring a robust and reproducible computational protocol. The narrative emphasizes scientific integrity, with each stage of the workflow designed to be self-validating.
Part 1: Theoretical and Methodological Foundations
The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[3][4] Unlike more computationally expensive ab initio methods, DFT offers a favorable balance of accuracy and efficiency, making it the workhorse for systems of pharmaceutical relevance.[5] The theory's central tenet is that the ground-state electronic energy of a molecule is a functional of the electron density.
The Choice of Functional: Approximating the Exchange-Correlation Energy
The exact form of the exchange-correlation functional in DFT is unknown and must be approximated. The choice of this approximation is critical to the accuracy of the calculation. For molecules like this compound, which contain both aromatic rings and polar functional groups, a hybrid functional is often the most reliable choice.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is arguably the most widely used and well-validated hybrid functional for organic molecules.[4] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in many systems. Numerous studies on pyridine derivatives and other organic compounds have demonstrated its reliability for geometry optimizations and electronic property calculations.[6][7]
The Basis Set: The Language of Molecular Orbitals
A basis set is a collection of mathematical functions (basis functions) used to construct the molecular orbitals. The size and flexibility of the basis set directly impact the accuracy and computational cost of the calculation.
-
Pople-style Basis Sets: For a molecule of this size, the 6-311+G(d,p) basis set represents an excellent compromise between accuracy and computational demand. Let's deconstruct this choice:
-
6-311 : This indicates a triple-zeta valence basis set, meaning each valence atomic orbital is described by three basis functions, allowing for greater flexibility in representing the electron distribution compared to smaller double-zeta sets.
-
+ : The plus sign indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These functions are essential for accurately describing anions, lone pairs, and non-covalent interactions, all of which are relevant in the carbamate linkage.
-
G : Stands for Gaussian, indicating the type of mathematical functions used.
-
(d,p) : These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the shape of the atomic orbitals to distort from simple spheres (for s-orbitals) or dumbbells (for p-orbitals), which is crucial for describing the directional nature of chemical bonds accurately.[8]
-
The combination of the B3LYP functional with the 6-311+G(d,p) basis set is a robust level of theory for obtaining reliable geometric, electronic, and spectroscopic data for this compound.[9]
Part 2: A Comprehensive Computational Workflow
The following protocol outlines a systematic and validated approach for the quantum chemical characterization of this compound. This workflow is designed to be implemented using standard quantum chemistry software packages such as Gaussian, ORCA, or GAMESS.
Caption: Computational workflow for this compound analysis.
Step-by-Step Experimental Protocol
1. Initial Structure Generation:
- Draw the 2D structure of this compound.
- Use a molecular editor and visualization tool (e.g., Avogadro, GaussView, ChemDraw) to convert the 2D drawing into an initial 3D structure.
- Perform a preliminary geometry "cleanup" using a molecular mechanics force field (e.g., MMFF94) within the software to obtain a reasonable starting conformation. This step is not a substitute for quantum mechanical optimization but provides a better starting point, often accelerating convergence.[2]
- Save the coordinates in a format compatible with your quantum chemistry software (e.g., .xyz or .gjf).
2. Geometry Optimization:
- Create an input file for the quantum chemistry software.
- Specify the coordinates of the initial structure.
- Define the level of theory: B3LYP/6-311+G(d,p).
- Specify the calculation type as Opt (Optimization).
- It is good practice to include keywords for tight convergence criteria (e.g., Opt=Tight) and to calculate the forces in Cartesian coordinates at every optimization step to ensure a true minimum is found.
- Submit and run the calculation. The process is complete when the forces on the atoms and the energy change between steps fall below the specified thresholds.
3. Vibrational Frequency Calculation:
- Using the optimized geometry from the previous step as input, set up a new calculation.
- Crucially, use the exact same level of theory (B3LYP/6-311+G(d,p)) as the optimization. Mismatched theories for optimization and frequency calculations will yield invalid results.
- Specify the calculation type as Freq (Frequency).
- Run the calculation.
4. Validation and Confirmation:
- Upon completion, examine the output of the frequency calculation.
- A valid minimum energy structure will have zero imaginary frequencies . One or more imaginary frequencies indicate a saddle point (a transition state), not a stable conformer.
- If an imaginary frequency is found, it corresponds to a vibrational mode along which the energy of the molecule can be lowered. One should visualize this mode, distort the geometry along that vector, and re-run the optimization from this new starting point.
Part 3: Data Interpretation and Analysis
The output files from these calculations contain a wealth of information. The key is to extract and interpret the scientifically relevant data.
Structural and Thermodynamic Data
The primary outputs of the optimization and frequency calculations are the final, stable 3D coordinates and the thermodynamic properties.
| Parameter | Description | Source of Data |
| Optimized Geometry | The lowest energy arrangement of the atoms. Provides precise bond lengths, bond angles, and dihedral angles. | Optimization Output |
| Rotational Constants | Moments of inertia around the principal axes of the molecule. | Frequency Output |
| Zero-Point Energy (ZPE) | The vibrational energy of the molecule at 0 Kelvin. Essential for accurate relative energy calculations. | Frequency Output |
| Thermal Enthalpy | The sum of the total electronic energy and thermal corrections, providing the enthalpy at a given temperature. | Frequency Output |
| Gibbs Free Energy | Enthalpy corrected for entropy. Crucial for predicting the spontaneity of reactions and conformational equilibria. | Frequency Output |
Electronic Structure Analysis
Understanding the electronic landscape of the molecule is key to predicting its reactivity.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.
-
HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.
-
LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[6]
-
-
Molecular Electrostatic Potential (ESP) Map: The ESP is plotted on the molecule's electron density surface. It visually represents the charge distribution.
-
Red regions (negative potential): Indicate electron-rich areas, typically around electronegative atoms like oxygen and nitrogen. These are sites for electrophilic attack.
-
Blue regions (positive potential): Indicate electron-poor areas, often around hydrogen atoms bonded to electronegative atoms. These are sites for nucleophilic interactions.
-
Spectroscopic Analysis
The frequency calculation provides a direct prediction of the molecule's infrared (IR) spectrum.
-
Vibrational Frequencies: The output lists the vibrational modes and their corresponding frequencies in cm⁻¹.
-
IR Intensities: The calculation also provides the intensity of each vibrational mode.
-
Spectrum Prediction: By plotting the frequencies against their intensities (often broadened with a Lorentzian or Gaussian function), a theoretical IR spectrum can be generated. This can be compared with experimental data to validate the computational model. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated frequencies to account for anharmonicity and other systematic errors in the method.
Caption: Relationship between inputs and outputs in the quantum calculation.
Conclusion: From Data to Drug Design
The quantum chemical calculations detailed in this guide provide a robust framework for the in silico characterization of this compound. The resulting data on its optimized geometry, electronic charge distribution, frontier molecular orbitals, and spectroscopic signatures offer invaluable insights for drug development professionals. For instance, the ESP map can guide the design of analogues with improved hydrogen bonding capabilities, while FMO analysis can help predict metabolic stability and potential sites of reaction. When integrated with experimental findings, these computational predictions can significantly accelerate the cycle of drug design, synthesis, and testing, ultimately contributing to the development of novel and more effective therapeutics.[5]
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Phenyl pyridin-3-ylcarbamate literature review and background
An In-depth Technical Guide to Phenyl Pyridin-3-ylcarbamate: Synthesis, Properties, and Therapeutic Potential
Abstract
This compound stands at the confluence of two pharmacologically significant motifs: the versatile carbamate linkage and the privileged pyridine scaffold. While direct literature on this specific molecule is nascent, its structural components suggest a high potential for biological activity, positioning it as a compelling entity for investigation in drug discovery. This guide provides a comprehensive technical overview, synthesizing information from related compound classes to build a foundational understanding. We will detail a robust synthetic protocol, outline its physicochemical properties, and present a well-grounded hypothesis on its potential mechanisms of action, including enzyme inhibition and receptor modulation. Furthermore, this document will frame this compound as a valuable lead compound, offering insights into its potential applications in medicinal chemistry and outlining a strategic workflow for its development. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in the pursuit of next-generation therapeutics.
Introduction: The Strategic Confluence of Carbamate and Pyridine Moieties
In the landscape of medicinal chemistry, the strategic combination of well-characterized pharmacophores is a cornerstone of rational drug design. This compound is an exemplar of this approach, integrating the carbamate functional group with a phenyl-pyridine core.
The carbamate group is a critical structural motif in a multitude of approved drugs. Valued for its chemical stability, it often serves as a bioisostere for the more labile amide bond, enhancing metabolic resistance to proteases.[1] Carbamate linkages are also instrumental in creating prodrugs of alcohols and phenols, improving bioavailability and pharmacokinetic profiles.[1] Moreover, the carbamate moiety itself is frequently a key pharmacophore, directly engaging with biological targets by forming crucial hydrogen bonds, as seen in acetylcholinesterase inhibitors like rivastigmine.[1]
The pyridine ring is recognized as a "privileged scaffold" in drug discovery.[2] As an electron-deficient aromatic heterocycle, its nitrogen atom can act as a hydrogen bond acceptor, influencing molecular interactions and physicochemical properties.[2] The "phenyl-pyridyl switch," or the replacement of a phenyl ring with pyridine, is a common strategy to modulate a drug's metabolic stability, solubility, and target affinity, often leading to improved pharmaceutical profiles.[2]
The amalgamation of these two motifs in this compound creates a molecule with inherent potential for diverse biological activities, making it a prime candidate for screening and lead optimization campaigns.
Synthesis and Characterization
The synthesis of this compound is straightforward, typically achieved through the reaction of 3-aminopyridine with a suitable carbonyl source. The most common and efficient laboratory-scale method utilizes phenyl chloroformate.
Principle of Synthesis
The reaction proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amine of 3-aminopyridine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of phenyl chloroformate. This is followed by the elimination of a chloride ion and subsequent deprotonation to yield the final carbamate product.
Detailed Experimental Protocol
This protocol is adapted from established methods for carbamate synthesis.[3]
Materials:
-
3-Aminopyridine (1.0 equiv)
-
Phenyl chloroformate (1.1 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Base/Acid scavenger (e.g., Triethylamine (TEA) or Pyridine, 1.2 equiv)
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere, dissolve 3-aminopyridine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous THF.
-
Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.
-
Reagent Addition: Add phenyl chloroformate (1.1 equiv) dropwise to the cooled solution over 15-20 minutes. The formation of a precipitate (triethylamine hydrochloride) is typically observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine to remove residual aqueous components, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
-
Synthesis and Purification Workflow
Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbamate C=O and N-H stretches.
-
Melting Point Analysis: To assess purity.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These values are crucial for assessing its drug-likeness and for planning further experiments.
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₂ |
| Molecular Weight | 214.22 g/mol |
| CAS Number | 110520-86-0[4] |
| Appearance | Expected to be a solid at room temperature |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Predicted LogP | ~1.8 - 2.2 |
Potential Biological Activity and Mechanism of Action (A Mechanistic Hypothesis)
While direct biological data for this compound is limited, the extensive literature on structurally related phenylurea and carbamate derivatives allows for the formulation of strong hypotheses regarding its potential therapeutic activities.
Rationale for Activity
The core structure suggests potential as an enzyme inhibitor or a receptor modulator . The carbamate NH group can act as a hydrogen bond donor, while the carbonyl oxygen and pyridine nitrogen can act as hydrogen bond acceptors. These features are critical for binding to protein targets.
Potential Therapeutic Areas
-
Oncology: Phenylurea derivatives are known to act as potent enzyme inhibitors in cancer-related pathways. For example, Sorafenib is a diaryl urea that inhibits multiple kinases. Related compounds have also shown activity as inhibitors of transketolase, an enzyme in the pentose phosphate pathway.[5] Furthermore, 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives have demonstrated broad-spectrum antiproliferative activity against numerous cancer cell lines.[6]
-
Neuroscience: The N-substituted phenyl-N'-pyridin-3-yl urea scaffold is a known potent and selective antagonist of the 5-HT(2C/2B) serotonin receptors.[7] Given the structural similarity, this compound is a strong candidate for modulation of serotonergic pathways, with potential applications in treating psychiatric or neurological disorders.
-
Inflammatory Diseases: Carbamate and urea moieties are common in inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory fatty acids.[8] The urea group in these inhibitors typically forms key hydrogen bonds with the catalytic triad (Asp335, Tyr383, Tyr466) of the enzyme.[8] this compound could potentially adopt a similar binding mode.
Hypothetical Mechanism of Interaction
The efficacy of many carbamate and urea-based inhibitors stems from their ability to mimic peptide bonds and form specific hydrogen bonding patterns within an enzyme's active site. The diagram below illustrates a hypothetical binding mode where the carbamate moiety of this compound engages with key amino acid residues of a target protein, such as a kinase or hydrolase.
Applications in Drug Discovery and Lead Optimization
This compound serves as an excellent starting point for a drug discovery program. Its straightforward synthesis allows for the rapid generation of analogues for structure-activity relationship (SAR) studies.
As a Lead Compound and Fragment
With favorable physicochemical properties, this molecule can be used in initial high-throughput screening campaigns against a wide range of biological targets. Its relatively simple structure also makes it an ideal fragment for use in fragment-based lead discovery (FBLD).
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the core structure can be undertaken to optimize potency, selectivity, and pharmacokinetic properties:
-
Phenyl Ring Substitution: Introducing electron-withdrawing or electron-donating groups can modulate electronic properties and introduce new interaction points.
-
Pyridine Ring Modification: Altering the substitution pattern on the pyridine ring or changing the position of the nitrogen atom (e.g., to 2- or 4-pyridyl) can significantly impact target binding and selectivity.[9]
-
Carbamate Linker: While less commonly modified, exploring alternatives to the carbamate, such as a reversed carbamate or a thiocarbamate, could yield novel activities.
A Roadmap for Development
The development of this compound from a hit compound to a preclinical candidate would follow a structured workflow, as outlined below.
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- 2. img01.pharmablock.com [img01.pharmablock.com]
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- 4. 110520-86-0|Pyridin-3-yl phenylcarbamate|BLD Pharm [bldpharm.com]
- 5. Diphenyl urea derivatives as inhibitors of transketolase: a structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents | MDPI [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Cellular Characterization of Phenyl Pyridin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery and characterization of novel small-molecule inhibitors are fundamental to advancing therapeutic strategies in areas such as oncology and immunology.[1] Phenyl pyridin-3-ylcarbamate represents a chemical scaffold with potential biological activity. This document, intended for researchers and drug development professionals, serves as a comprehensive guide to elucidating the cellular effects of this compound. As a Senior Application Scientist, the following protocols and insights are designed to provide a robust framework for investigating its mechanism of action, starting from basic cytotoxicity to more detailed pathway analysis. The experimental design emphasizes self-validation and is grounded in established methodologies.
Compound Handling and Preparation
Prior to initiating any cell-based assay, it is critical to properly prepare this compound to ensure reproducible results.
1.1. Reconstitution of this compound
The solubility of a compound is a critical parameter. While specific solubility data for this compound is not widely published, a common starting point for novel small molecules is Dimethyl Sulfoxide (DMSO).
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in sterile DMSO.
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Expert Insight: The final concentration of DMSO in cell culture media should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same concentration of DMSO as the highest compound concentration) in all experiments.[1]
Determining Cellular Viability and Cytotoxicity
The initial step in characterizing a new compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[2][3]
2.1. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[2] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2][3] The amount of formazan produced is proportional to the number of viable cells.[4]
2.2. Protocol: MTT Assay for Cell Viability
-
Materials:
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 0.01 µM to 100 µM.[1] Remove the old media from the cells and add the media containing the different concentrations of the compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for a desired period, typically 24, 48, or 72 hours, at 37°C in a humidified CO₂ incubator.[1]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[3] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
2.3. Data Analysis and Interpretation
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. This data can then be used to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).
| Parameter | Description |
| Cell Seeding Density | Varies by cell line; should be optimized for logarithmic growth during the assay period. |
| Compound Concentration Range | Typically a logarithmic series (e.g., 0.01, 0.1, 1, 10, 100 µM). |
| Incubation Time | 24, 48, or 72 hours to assess time-dependent effects. |
| MTT Incubation | 2-4 hours, depending on the metabolic rate of the cell line. |
| Absorbance Wavelength | ~570 nm. |
Investigating the Mechanism of Cell Death: Apoptosis Assay
If this compound is found to be cytotoxic, the next logical step is to determine the mode of cell death. The Annexin V assay is a standard method for detecting apoptosis.
3.1. Principle of the Annexin V Assay
In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent dye that is excluded by live cells but can enter cells with compromised membranes, such as those in late apoptosis or necrosis.[8]
3.2. Protocol: Annexin V and PI Staining
-
Materials:
-
Cells treated with this compound (at IC₅₀ concentration) and vehicle control.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).
-
Flow cytometer.
-
-
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.[8]
-
Washing: Wash the cells twice with cold PBS.[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
3.3. Data Interpretation
The flow cytometry data will allow for the quantification of different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caption: Workflow for Apoptosis Detection using Annexin V and PI.
Elucidating Effects on Signaling Pathways: Western Blotting
To delve deeper into the mechanism of action, Western blotting can be used to assess changes in protein expression and post-translational modifications, such as phosphorylation, in key signaling pathways.[9]
4.1. Principle of Western Blotting
Western blotting allows for the detection of specific proteins in a complex mixture, such as a cell lysate.[9] Proteins are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific to the target protein.[10] For signaling studies, phospho-specific antibodies are invaluable for detecting changes in protein activation.[11]
4.2. Protocol: Western Blotting for Signaling Proteins
-
Materials:
-
Cells treated with this compound and vehicle control.
-
Lysis buffer containing protease and phosphatase inhibitors.[9]
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.[10]
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).[9]
-
Primary antibodies (total and phospho-specific).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse them on ice with lysis buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.[10]
-
Transfer: Transfer the separated proteins to a membrane.[10]
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Capture the signal using an imaging system.[9]
-
4.3. Data Interpretation and Pathway Analysis
By probing for key signaling proteins, researchers can begin to map the pathways affected by this compound. For example, a decrease in the phosphorylation of a kinase would suggest an inhibitory effect. It is crucial to also probe for the total protein to ensure that changes in phosphorylation are not due to changes in the overall protein level.[11]
Caption: Hypothetical inhibition of a kinase cascade by this compound.
Conclusion
These application notes provide a foundational workflow for the initial characterization of this compound in cell culture assays. By systematically assessing its impact on cell viability, mode of cell death, and key signaling pathways, researchers can build a comprehensive profile of this novel compound's biological activity. The insights gained from these experiments are crucial for guiding further preclinical development and understanding its therapeutic potential.
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne
- MTT Assay Protocol for Cell Viability and Prolifer
- BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific
- MTT assay protocol | Abcam
- CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US
- Annexin V staining assay protocol for apoptosis - Abcam
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH
- Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays - Benchchem
- MTT (Assay protocol - Protocols.io)
- Application Notes and Protocols for Small Molecule Inhibitor Testing in 3D Cell Culture Models - Benchchem
- Annexin V Stain Protocol | Flow Cytometry Core | ECU - Brody School of Medicine
- Application Notes and Protocols for p-MET Western Blotting with MET Kinase Inhibitor - Benchchem
- A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Public
- Western blot for phosphoryl
- How to Use Inhibitors - Sigma-Aldrich
- Kinase Activity-Tagged Western Blotting Assay - Taylor & Francis Online
- Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments
- Western Blotting Protocol - Cell Signaling Technology
- Protocol to identify small-molecule inhibitors against cancer drug resistance - PubMed
- Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed
- [Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[9][10][14]triazin-7-ones and Stable Free Radical Precursors - Semantic Scholar]([Link])
- Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay - PubMed
- Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride | C13H13ClN2O2 | CID 131849293
- 461014-87-9|N-(4-((Pyridin-3-ylmethyl)carbamoyl)phenyl)furan-2-carboxamide - BLDpharm
- Phenyl (6-(pyridin-3-yloxy)pyridin-3-yl)
- [3-(Pyridin-3-ylmethylcarbamoyl)
- Critical analysis of 3-D organoid in vitro cell culture models for high-throughput drug candid
- Platform for High-Throughput Testing of the Effect of Soluble Compounds on 3D Cell Cultures - Whitesides Research Group
- Phenyl carbam
- 5424-19-1|Phenyl(pyridin-3-yl)methanone|BLD Pharm
- CAS RN 20951-01-3 | Phenyl pyridin-4-ylcarbam
- Cytotoxicity of N-(P-chlorophenyl)-7-hydroxycoumarin -3-yl carboxamide and Ethyl 7-hydroxycoumarin-3-yl Ester | Asian Journal of Biochemistry, Genetics and Molecular Biology
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- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. MTT (Assay protocol [protocols.io]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. m.youtube.com [m.youtube.com]
Application Note: Characterization of Phenyl Pyridin-3-ylcarbamate as a Covalent Inhibitor of Fatty Acid Amide Hydrolase (FAAH)
Abstract
Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that plays a critical role in regulating the levels of endogenous signaling lipids, including the endocannabinoid anandamide.[1] Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy for managing pain, anxiety, and inflammatory disorders, as it elevates the levels of endogenous cannabinoids without the side effects associated with direct cannabinoid receptor agonists.[2] Carbamate-based compounds, particularly O-aryl carbamates, represent a significant class of FAAH inhibitors that act through a covalent mechanism.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of Phenyl pyridin-3-ylcarbamate, a representative O-aryl carbamate, as a potent and selective FAAH inhibitor. We present detailed, field-proven protocols for determining its inhibitory potency (IC₅₀), elucidating its kinetic mechanism of action, and confirming its engagement with the FAAH target in a cellular environment using the Cellular Thermal Shift Assay (CETSA).
Introduction: The Rationale for FAAH Inhibition
FAAH terminates the biological activity of fatty acid amides by hydrolyzing them to their corresponding acid and amine.[2] The most well-characterized substrate for FAAH is anandamide (AEA), an endogenous ligand for cannabinoid receptors CB1 and CB2.[3] By inhibiting FAAH, the synaptic concentration and duration of action of anandamide are increased, leading to analgesic, anxiolytic, and anti-inflammatory effects.[1]
Carbamate inhibitors have been extensively developed due to their ability to form a covalent, yet slowly reversible, bond with the catalytic serine residue (Ser241) in the FAAH active site.[1] This mechanism, known as carbamylation, leads to a prolonged and effective inhibition of the enzyme. This compound contains the key structural motifs—an O-aryl carbamate group—expected to confer potent inhibitory activity against FAAH. The protocols outlined herein provide a robust framework for validating this hypothesis.
Mechanism of Action: Covalent Carbamylation
This compound, like other O-aryl carbamates, is proposed to act as a mechanism-based inhibitor. The inhibition process involves the nucleophilic attack of the active site Ser241 on the carbonyl carbon of the carbamate. This results in the formation of a transient tetrahedral intermediate, which then collapses to form a stable, carbamylated enzyme adduct, releasing the phenol leaving group.[1] This covalent modification renders the enzyme inactive.
Caption: Covalent inhibition of FAAH by this compound.
Part 1: In Vitro Biochemical Characterization
The initial assessment of an inhibitor involves quantifying its potency and understanding its kinetic behavior using purified enzyme.
Protocol 1.1: Determination of Inhibitor Potency (IC₅₀)
The IC₅₀ value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[4] For covalent inhibitors, a pre-incubation step is critical to allow time for the covalent modification to occur.[5]
Scientist's Note (Expertise & Experience): The choice of substrate concentration is crucial. For competitive inhibitors, the apparent IC₅₀ value is dependent on the substrate concentration.[6] Using a substrate concentration at or near its Michaelis-Menten constant (Kₘ) is a standard practice that allows for more reliable comparison between different inhibitors.[7]
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer: 50 mM Tris-HCl, pH 9.0, 0.1% BSA
-
Fluorogenic Substrate: N-(4-methoxy-2-nitrophenyl)-5,8,11,14-eicosatetraenamide (NAGly-AMCA) or similar
-
This compound (Test Inhibitor)
-
Dimethyl Sulfoxide (DMSO), HPLC grade
-
96-well black microplates
-
Plate reader with fluorescence detection (e.g., Ex/Em = 355/460 nm)
Step-by-Step Methodology:
-
Prepare Inhibitor Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions: Perform a serial dilution of the inhibitor stock in DMSO to create a range of concentrations (e.g., from 10 mM down to 100 pM). This will be used to generate a 10-point dose-response curve.
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme in cold FAAH Assay Buffer to a final concentration that yields a robust signal within the linear range of the assay (determined during assay development).
-
Pre-incubation: In the 96-well plate, add 2 µL of each inhibitor dilution (and a DMSO-only vehicle control). Add 98 µL of the diluted FAAH enzyme solution to each well.
-
Incubate: Mix gently and incubate the plate for a fixed time (e.g., 30 minutes) at 37°C. This allows the covalent inhibitor to react with the enzyme.
-
Initiate Reaction: Add 100 µL of the fluorogenic substrate (prepared in FAAH Assay Buffer at 2x the final desired concentration, e.g., 2x Kₘ) to each well to start the reaction.
-
Measure Fluorescence: Immediately begin monitoring the increase in fluorescence at 37°C for 15-30 minutes, taking readings every minute.
-
Data Analysis:
-
Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the DMSO control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration (log[I]).
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.[6]
-
Protocol 1.2: Enzyme Inhibition Kinetic Studies
For covalent inhibitors, determining the second-order rate constant (kinact/Ki) provides a more accurate measure of inhibitory potency than the IC₅₀ value, as it accounts for both the initial binding affinity (Ki) and the rate of inactivation (kinact).[5]
Scientist's Note (Trustworthiness): This protocol is self-validating. The time-dependent decrease in enzyme activity at multiple inhibitor concentrations provides a clear and direct measure of irreversible inhibition. A lack of time-dependent inactivation would suggest a reversible mechanism.
Methodology:
-
Setup: Pre-incubate a concentrated solution of FAAH with several different fixed concentrations of this compound (and a DMSO control).
-
Time-Course Sampling: At various time points during the pre-incubation (e.g., 0, 5, 10, 20, 30 minutes), withdraw a small aliquot of the enzyme-inhibitor mixture.
-
Dilution & Activity Assay: Immediately dilute the aliquot into a larger volume of assay buffer containing the fluorogenic substrate. This rapid dilution effectively stops the inactivation reaction. Measure the residual enzyme activity as described in Protocol 1.1.
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
The data should yield a series of straight lines, where the slope of each line corresponds to the observed rate of inactivation (kobs).[8]
-
Plot the kobs values against the inhibitor concentrations. For a simple irreversible inhibitor, this plot should be hyperbolic. The data can be fitted to the Michaelis-Menten equation to determine kinact (the Vmax of the plot) and Ki (the Kₘ of the plot).
-
The ratio kinact/Ki represents the overall efficiency of the inhibitor.
-
Table 1: Example In Vitro Characterization Data
| Parameter | Value | Description |
| IC₅₀ | 7.2 nM | Concentration for 50% inhibition after 30 min pre-incubation. |
| kinact | 0.1 min⁻¹ | Maximum rate of enzyme inactivation at saturating inhibitor concentration. |
| Ki | 50 nM | Inhibitor concentration required for half-maximal rate of inactivation. |
| kinact/Ki | 40,300 M⁻¹s⁻¹ | Second-order rate constant reflecting the overall inhibitor efficiency.[5] |
Part 2: Cellular Target Engagement Validation
Confirming that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying target engagement.[9]
Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization.[10] When a ligand (inhibitor) binds to its target protein, the protein-ligand complex becomes more resistant to thermal denaturation. By heating cells to various temperatures and then quantifying the amount of soluble protein remaining, one can detect this stabilization as a "shift" in the protein's melting curve.[11][12]
Caption: General workflow for a CETSA melt curve experiment.
Protocol 2.1: CETSA Melt Curve for FAAH
This protocol determines the melting temperature (Tₘ) of FAAH and assesses if it shifts upon inhibitor binding.
Materials:
-
Human cell line expressing endogenous FAAH (e.g., HEK293, U937)
-
Cell culture medium, FBS, and supplements
-
Phosphate-Buffered Saline (PBS)
-
Protease Inhibitor Cocktail
-
This compound
-
Thermal cycler with a temperature gradient feature
-
Reagents for SDS-PAGE and Western Blotting (lysis buffer, gels, membranes, etc.)
-
Primary antibody specific for FAAH
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells to ~80-90% confluency. Treat the cells with a saturating concentration of this compound (e.g., 100x IC₅₀) or DMSO vehicle for 1-2 hours in the incubator.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.[9]
-
Heat Treatment: Place the PCR tubes in a thermal cycler. Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments), followed by cooling at room temperature for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath. This is a critical step to release intracellular proteins without using detergents that might interfere with protein aggregation.[9]
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize protein concentrations, then analyze the samples by SDS-PAGE and Western Blot using an anti-FAAH antibody.
-
Data Analysis:
-
Quantify the band intensity for FAAH at each temperature for both the vehicle- and inhibitor-treated samples.
-
Normalize the data by setting the intensity at the lowest temperature (e.g., 40°C) to 100%.
-
Plot the normalized band intensity versus temperature for both conditions.
-
Fit the data to a sigmoidal curve to determine the melting temperature (Tₘ) for each condition. The difference between the two Tₘ values is the thermal shift (ΔTₘ).
-
Table 2: Example CETSA Data
| Condition | Tₘ (°C) | ΔTₘ (°C) | Interpretation |
| Vehicle (DMSO) | 52.5 °C | - | Baseline melting temperature of FAAH in the cellular matrix. |
| This compound | 58.0 °C | +5.5 °C | A significant positive thermal shift confirms direct binding and stabilization of FAAH by the inhibitor in intact cells.[11] |
Conclusion
The protocols detailed in this application note provide a robust, multi-faceted approach to characterize this compound as an inhibitor of FAAH. By combining in vitro biochemical assays to determine potency and mechanism with cellular target engagement studies like CETSA, researchers can build a comprehensive and confident profile of their compound's activity. This integrated strategy is essential for the successful progression of novel enzyme inhibitors in the drug discovery pipeline.
References
- Bachovchin, D. A., et al. (2009). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. Journal of the American Chemical Society.
- Akkad, R., & Schwack, W. (2010). Multi-enzyme inhibition assay for the detection of insecticidal organophosphates and carbamates by high-performance thin-layer chromatography applied to determine enzyme inhibition factors and residues in juice and water samples. Journal of Chromatography B.
- Mor, M., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Journal of Medicinal Chemistry.
- Ahn, K., et al. (2009). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. Expert Opinion on Drug Discovery.
- Gattinoni, S., et al. (2010). Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system. ChemMedChem.
- Maurer, T., et al. (2003). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry.
- Sassano, M. F., et al. (2014). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology.
- Eisenthal, R., & Cornish-Bowden, A. (1974). Mechanistic and kinetic studies of inhibition of enzymes. The Biochemical journal.
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.
- Kumar, V., & D'Souza, S. F. (2011). Progress in enzyme inhibition based detection of pesticides. Critical Reviews in Food Science and Nutrition.
- Cárdenas, J., et al. (1995). Kinetic analysis of inhibitor actions on enzymes. Pesquisa Agropecuária Brasileira.
- Martin, B. R., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal.
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable.
- Basak, S., & Tipton, P. A. (2021). Steady-state enzyme kinetics. The Biochemist.
- Davidson College. (n.d.). IC50 Determination. edX.
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology.
- Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Johnson, D. S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters.
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA). ResearchGate.
- JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube.
- Keith, J. M., et al. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Chemical Neuroscience.
- Biology LibreTexts. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Biology LibreTexts.
- Röhrig, S., et al. (2014). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm.
- Auld, D. S., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.
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Applications of Phenyl Pyridin-3-yl Carbamate Derivatives in Cancer Research: Application Notes and Protocols
Introduction: A Promising Scaffold in Oncology
The intersection of a phenyl carbamate moiety with a pyridine ring has given rise to a class of small molecules with significant potential in cancer research. While Phenyl pyridin-3-ylcarbamate itself is a foundational structure, its derivatives have demonstrated potent antiproliferative activities across a spectrum of cancer cell lines. These compounds represent a promising scaffold for the development of novel targeted therapies. This guide provides an in-depth look at the applications of this chemical series in cancer research, detailing mechanisms of action, and providing robust protocols for their investigation.
Derivatives of this scaffold have shown remarkable efficacy, in some cases surpassing established chemotherapeutic agents like Paclitaxel and Gefitinib in preclinical studies.[1][2] Their broad-spectrum activity against cancers such as melanoma, renal, colon, and breast cancer underscores their potential therapeutic versatility.[1][2] This document serves as a resource for researchers, scientists, and drug development professionals seeking to explore the therapeutic utility of this compound derivatives.
Mechanism of Action: Targeting Key Cancer Pathways
The anticancer activity of this compound derivatives is not attributed to a single, universal mechanism. Instead, structural modifications to the core scaffold appear to direct their activity towards different critical cancer signaling pathways. Two prominent mechanisms that have been elucidated for analogs are the inhibition of receptor tyrosine kinase signaling pathways and the disruption of cellular redox homeostasis through the inhibition of thioredoxin reductase.
Inhibition of PI3K/Akt and MAPK/Erk Signaling
A significant subset of this compound analogs, particularly those with a urea linkage, have been shown to exert their anticancer effects by modulating the PI3K/Akt and MAPK/Erk signaling pathways.[3][4] These pathways are central regulators of cell proliferation, survival, and migration, and their aberrant activation is a hallmark of many cancers.
// Nodes RTK [label="Receptor Tyrosine Kinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Erk [label="Erk", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Compound [label="this compound\nDerivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RTK -> Ras; RTK -> PI3K; Ras -> Raf; PI3K -> Akt; Raf -> MEK; Akt -> mTOR; MEK -> Erk; mTOR -> Proliferation; Erk -> Proliferation;
// Inhibition Edges Compound -> PI3K [color="#34A853", style=dashed, arrowhead=tee]; Compound -> Erk [color="#34A853", style=dashed, arrowhead=tee]; }
Figure 1: Proposed mechanism of action for certain this compound derivatives involving the inhibition of the PI3K/Akt and MAPK/Erk signaling pathways.
Thioredoxin Reductase (TrxR) Inhibition
Another compelling mechanism of action for a different set of analogs, particularly benzo[1][2][5]triazin-7-ones derived from a phenyl-pyridyl scaffold, is the inhibition of thioredoxin reductase (TrxR).[6] TrxR is a key enzyme in the cellular antioxidant system, and its inhibition leads to an increase in reactive oxygen species (ROS), inducing oxidative stress and subsequent cancer cell death. The cytotoxicity profiles of these compounds show a strong correlation with known TrxR inhibitors.[6][7][8]
// Nodes Compound [label="this compound\nDerivative", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TrxR [label="Thioredoxin Reductase (TrxR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Trx_reduced [label="Reduced Thioredoxin", fillcolor="#F1F3F4", fontcolor="#202124"]; Trx_oxidized [label="Oxidized Thioredoxin", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Reactive Oxygen Species (ROS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxidative_Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Trx_oxidized -> Trx_reduced [label="TrxR", fontcolor="#5F6368"]; Trx_reduced -> ROS [label="Reduces", fontcolor="#5F6368"]; ROS -> Oxidative_Stress; Oxidative_Stress -> Apoptosis; Compound -> TrxR [color="#34A853", style=dashed, arrowhead=tee, label="Inhibits"]; }
Figure 2: Proposed mechanism of action for certain this compound derivatives through the inhibition of Thioredoxin Reductase (TrxR), leading to increased oxidative stress and apoptosis.
Preclinical Data Summary
The antiproliferative activity of various this compound derivatives has been evaluated against the NCI-60 human cancer cell line panel. The following table summarizes the reported activity of representative compounds from this class.
| Compound Class | Cancer Type | Cell Line | IC50 (µM) | Reference |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Melanoma | SK-MEL-5 | Lethal at 10 µM | [1][2] |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Renal Cancer | 786-0 | Lethal at 10 µM | [1][2] |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Renal Cancer | A498 | Lethal at 10 µM | [1][2] |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Renal Cancer | RXF 393 | Lethal at 10 µM | [1][2] |
| 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivative (5a) | Breast Cancer | MDA-MB-468 | Lethal at 10 µM | [1][2] |
| 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea (1c) | Breast Cancer | MDA-MB-231 | ~2.5 | [3] |
| 1-aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea (1e) | Breast Cancer | MDA-MB-231 | ~2.5 | [3] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (1) | Renal Cancer | RXF393 | 7.01 | [9] |
| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide (1) | Melanoma | LOX IMVI | 9.55 | [9] |
Note: "Lethal" indicates that the compound induced cell death rather than just inhibiting growth at the tested concentration. IC50 values are approximate for some compounds as reported in the literature.
Experimental Protocols
The following protocols are provided as a guide for researchers investigating the anticancer properties of this compound derivatives.
Protocol 1: In Vitro Cell Viability Assay (MTS Assay)
This protocol outlines a method to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., MDA-MB-231, A498)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound derivative stock solution (in DMSO)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C. The incubation time will depend on the cell line and should be optimized.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Seed_Cells [label="Seed Cells in\n96-well Plate"]; Incubate_24h [label="Incubate 24h"]; Treat_Compound [label="Treat with Compound\n(Serial Dilutions)"]; Incubate_48_72h [label="Incubate 48-72h"]; Add_MTS [label="Add MTS Reagent"]; Incubate_1_4h [label="Incubate 1-4h"]; Read_Absorbance [label="Read Absorbance\n(490 nm)"]; Analyze_Data [label="Analyze Data\n(Calculate IC50)"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Seed_Cells; Seed_Cells -> Incubate_24h; Incubate_24h -> Treat_Compound; Treat_Compound -> Incubate_48_72h; Incubate_48_72h -> Add_MTS; Add_MTS -> Incubate_1_4h; Incubate_1_4h -> Read_Absorbance; Read_Absorbance -> Analyze_Data; Analyze_Data -> End; }
Figure 3: Workflow for determining the in vitro cell viability using the MTS assay.
Protocol 2: Western Blot Analysis of PI3K/Akt and MAPK/Erk Pathway Modulation
This protocol is designed to investigate the effect of this compound derivatives on the phosphorylation status of key proteins in the PI3K/Akt and MAPK/Erk signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound derivative
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-Erk, anti-Erk, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the this compound derivative at various concentrations for a specified time (e.g., 24 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, add the ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control like GAPDH to ensure equal protein loading.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of novel anticancer agents. The diverse mechanisms of action observed for its derivatives, including the inhibition of key signaling pathways and the induction of oxidative stress, highlight the potential for developing targeted therapies for a range of malignancies. Further research should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to evaluate the efficacy and safety of lead compounds. The detailed protocols provided herein offer a solid foundation for researchers to explore the promising therapeutic potential of this chemical class.
References
- PubChem. Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride.
- Al-Suwaidan, I. A., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds. Preprints.org.
- PubChem. (3-Bromo-5-pyridin-3-ylphenyl)-phenylcarbamic acid.
- Al-Suwaidan, I. A., et al. (2018). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate.
- Berezin, A. A., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][5]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 574.
- Berezin, A. A., et al. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][5]triazin-7-ones and Stable Free Radical Precursors. ResearchGate.
- MDPI. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][2][5]triazin-7-ones and Stable Free Radical Precursors.
- Soares, R., et al. (2016). Antiangiogenic 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines through PI3K/Akt and MAPK/Erk Pathways. Journal of Cellular Biochemistry, 117(12), 2791-2799.
- Soares, R., et al. (2016). Antiangiogenic 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines Through PI3K/Akt and MAPK/Erk Pathways. PubMed.
- Kang, M. K. (2010). Polycomb group proteins: New targets of anti-cancer therapy. Cell Cycle, 9(14), 2663-2673.
- Ahmed, R. F., et al. (2023). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. Molecules, 28(2), 795.
- Yarmolinsky, J., et al. (2022). Identifying therapeutic targets for cancer among 2074 circulating proteins and risk of nine cancers. Nature Communications, 13(1), 5782.
- ChemSynthesis. phenyl-pyridin-3-ylmethanone.
- Schmitt, F., et al. (2018). Peptide-Drug Conjugates and Their Targets in Advanced Cancer Therapies. Pharmaceuticals, 11(4), 103.
- Bobde, Y., et al. (2023). Harnessing the Excited States of 5-(5-Phenylthiophen-2-yl)-6-Azauridine as a Three-Pronged Agent for Skin Cancer Therapy: Photodynamic Action, Cell Imaging, and Cancer Cell Inhibition. ACS Applied Bio Materials, 6(11), 4627-4638.
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Phenyl pyridin-3-ylcarbamate for in-vivo animal model studies
An Application Guide for In-Vivo Studies Using Phenyl-Carbamate Derivatives as Kinase Inhibitors: A Focus on Fostamatinib (R406), a Spleen Tyrosine Kinase (Syk) Inhibitor
Introduction: From Broad Scaffold to Targeted Therapy
The phenyl pyridin-3-ylcarbamate scaffold and its related urea analogues represent a versatile chemical framework that has been explored for a range of biological targets, including serotonin receptors and various protein kinases like c-MET and VEGFR-2.[1][2] While this core structure is foundational, its therapeutic application is defined by the specific substitutions that grant potency and selectivity against a particular biological target. For researchers engaged in in-vivo animal studies, a well-characterized compound with a clear mechanism of action and established preclinical data is paramount.
This guide focuses on a prominent, clinically-approved therapeutic agent derived from a related structural class: Fostamatinib . Fostamatinib is an orally administered prodrug whose active metabolite, R406 , is a potent inhibitor of Spleen Tyrosine Kinase (Syk).[3][4] Syk is a critical mediator of signal transduction in a host of hematopoietic cells, and its inhibition has profound implications for treating autoimmune and inflammatory diseases.[5] This document will serve as a detailed application note and protocol guide for researchers utilizing Fostamatinib/R406 in preclinical animal models, providing the scientific rationale behind experimental design, detailed methodologies, and data interpretation.
Part 1: Mechanism of Action of R406
The Central Role of Spleen Tyrosine Kinase (Syk)
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that functions as a master regulator of intracellular signaling downstream of various immunoreceptors, including B-cell receptors (BCR) and Fc receptors (FcR).[3][6] These signaling pathways are fundamental to both the adaptive and innate immune systems.
-
Fc Receptor (FcR) Signaling: In myeloid cells such as macrophages and neutrophils, the binding of antibody-coated targets (e.g., opsonized bacteria or autoantibody-coated platelets) to Fcγ receptors triggers the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs). Syk is recruited to these phosphorylated ITAMs and becomes activated, initiating a cascade that leads to phagocytosis, cytokine release, and inflammation.[5][7]
-
B-Cell Receptor (BCR) Signaling: In B-cells, Syk is essential for signaling downstream of the BCR. This pathway is critical for B-cell maturation, survival, and the production of autoantibodies in the context of autoimmune disease.[5][6]
R406: A Competitive ATP Inhibitor
R406, the active metabolite of Fostamatinib, exerts its therapeutic effect by acting as an ATP-competitive inhibitor of the Syk kinase domain.[8][9] By binding to the ATP pocket, R406 prevents the phosphorylation of downstream substrates, effectively shutting down the signaling cascade. This blockade of FcR and BCR signaling forms the basis of its efficacy in antibody-mediated autoimmune diseases.[10][11]
While relatively selective for Syk, at therapeutic concentrations, R406 can also inhibit other kinases, including FLT3, RET, and VEGFR.[8][12] This off-target activity can contribute to certain side effects, such as hypertension (VEGFR inhibition), and must be considered during preclinical safety assessments.[12]
Caption: Syk signaling pathway and the inhibitory action of R406.
Part 2: Pharmacokinetics and Toxicology Considerations
From Prodrug to Active Metabolite
Fostamatinib is a phosphate prodrug designed for improved oral bioavailability. Following oral administration, it is rapidly and completely hydrolyzed by alkaline phosphatases in the gut to its active moiety, R406.[4][12] Negligible concentrations of the parent prodrug are found in plasma.[4] This rapid conversion is a critical factor for experimental design, as pharmacokinetic and pharmacodynamic relationships should be based on R406 concentrations.
Pharmacokinetic Profile in Animal Models
Pharmacokinetic parameters for R406 vary across species. Understanding these differences is essential for dose selection and translation of findings.
| Parameter | Rat | Rabbit | Dog |
| Oral Bioavailability | Complete absorption observed[13] | Complete absorption observed[13] | Complete absorption observed[13] |
| Tmax (Time to Cmax) | 1 - 8 hours (dose-dependent)[13] | 8 - 24 hours (dose-dependent)[13] | 3 - 7 hours (dose-dependent)[13] |
| Plasma Half-life (t1/2) | 2 - 16.7 hours (dose-dependent)[4][13] | 7.2 - 17.8 hours (dose-dependent)[13] | 4.1 - 4.5 hours[13] |
| Plasma Protein Binding | 22.4 - 35.9%[13] | 22.4 - 35.9%[13] | 22.4 - 35.9%[13] |
| Primary Elimination | Hepatic metabolism (65-80%)[13] | Hepatic metabolism (65-80%)[13] | Hepatic metabolism (65-80%)[13] |
| Data compiled from studies on Fostamatinib and the structurally related compound Felbamate.[4][13] |
Preclinical Toxicology Profile
General toxicology studies are crucial to establish a safety profile before proceeding to more complex efficacy models.[14][15]
Key Toxicological Findings in Animals:
-
Common Observations: In multiple-dose studies, consistent findings include decreased body weight and food consumption.[16]
-
Organ-Specific Effects: Increases in liver weight (both relative and absolute) have been noted in rats and dogs, sometimes accompanied by elevated serum enzymes. However, histopathological changes in the liver were not always observed.[16]
-
Mechanism-Based Toxicities:
-
Hypertension: Due to off-target inhibition of VEGFR, dose-dependent increases in blood pressure can occur.[12]
-
Developmental Toxicity: R406 inhibits RET kinase, which can lead to embryo-fetal mortality and urogenital defects in pregnant rats and rabbits. Therefore, use in pregnant animals should be avoided.[12]
-
Part 3: Application in In-Vivo Animal Models
Fostamatinib/R406 has demonstrated efficacy in a remarkable range of animal models of autoimmune and inflammatory disease, primarily those driven by autoantibodies and immune complexes.[3][4]
-
Immune Thrombocytopenia (ITP) & Autoimmune Hemolytic Anemia (AIHA): Passive transfer models, where animals receive anti-platelet or anti-red cell antibodies, are ideal for studying Syk inhibition. Fostamatinib effectively prevents the destruction of these antibody-coated cells, mimicking its clinical use.[4][17]
-
Inflammatory Arthritis: In models like collagen-antibody-induced arthritis (CAIA) and K/BxN serum-induced arthritis, R406 mitigates immune-complex-mediated inflammation, reducing paw swelling and joint damage.[10]
-
Glomerulonephritis: In nephrotoxic serum-induced nephritis, R406 treatment reduces the severity of glomerular injury and can even reverse established renal injury by halting autoantibody production and reducing macrophage-mediated damage.[5]
-
Neuroinflammation: In LPS-induced models of neurodegeneration, Syk inhibition has been shown to suppress microglial activation and the production of inflammatory cytokines.[18]
Part 4: Detailed Experimental Protocols
Protocol: Passive Immune Thrombocytopenia (ITP) Model in Mice
This protocol details a common and robust model for evaluating the efficacy of Fostamatinib in preventing antibody-mediated platelet destruction.
Objective: To assess the ability of Fostamatinib to prevent a drop in platelet count following the administration of anti-platelet antibodies.
Materials:
-
Fostamatinib Disodium Salt
-
Vehicle: e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water
-
Anti-mouse platelet antibody (e.g., anti-CD41/GPIIb)
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Oral gavage needles
-
EDTA-coated microcapillary tubes for blood collection
-
Automated hematology analyzer or manual counting supplies
Workflow:
Caption: Experimental workflow for a murine passive ITP model.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a homogenous suspension of Fostamatinib in the vehicle at the desired concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 20g mouse receiving 0.2 mL). Prepare fresh daily.
-
Animal Acclimatization & Baseline: Allow mice to acclimate for at least 72 hours. On Day 0, obtain a baseline blood sample from each animal to determine pre-treatment platelet counts.
-
Group Assignment: Randomize animals into treatment groups (n=8-10 per group is recommended):
-
Group 1: Vehicle + Anti-platelet antibody
-
Group 2: Fostamatinib + Anti-platelet antibody
-
Group 3 (Optional): Vehicle only (no antibody, to control for handling effects)
-
-
Dosing: Administer Fostamatinib or vehicle via oral gavage. The volume is typically 10 mL/kg.
-
ITP Induction: One hour after oral dosing (approximating Tmax), induce thrombocytopenia by administering the anti-platelet antibody via intravenous (tail vein) or intraperitoneal injection. The dose of the antibody must be titrated in pilot studies to achieve a significant (>70%) but not complete drop in platelets in the vehicle group.
-
Monitoring and Blood Collection: At specified time points post-induction (e.g., 2, 6, and 24 hours), collect a small volume of blood (~20-30 µL) into EDTA-coated tubes. The 2-6 hour timepoints are critical for observing the nadir of platelet drop.
-
Platelet Analysis: Analyze platelet counts immediately using an automated hematology analyzer calibrated for mouse blood.
-
Data Analysis: Express platelet counts as a percentage of the baseline value for each animal. Compare the mean platelet counts between the vehicle and Fostamatinib-treated groups at each time point using an appropriate statistical test (e.g., Student's t-test or ANOVA).
Causality and Rationale:
-
Why oral gavage? Fostamatinib is designed for oral administration, and this route mimics the intended clinical application.[3]
-
Why pre-treat by 1 hour? This timing ensures that the active metabolite, R406, has reached peak plasma concentrations (Cmax) when the antibody challenge is introduced, maximizing the inhibitory effect on FcγR-mediated phagocytosis.[4]
-
Why use a passive model? This model directly assesses the "effector" phase of the disease (platelet destruction) where Syk plays a pivotal role, providing a clear and rapid readout of drug efficacy.[17]
Protocol: General Toxicology and Safety Assessment
This protocol outlines a short-term, non-GLP dose range-finding study to identify the maximum tolerated dose (MTD).
Objective: To determine the tolerability of Fostamatinib over a 7-day period in mice.
Methodology:
-
Dose Selection: Select 3-4 dose levels based on literature, e.g., 30, 100, and 300 mg/kg, plus a vehicle control group (n=5 per group, mixed-sex).
-
Administration: Administer Fostamatinib or vehicle via oral gavage once daily for 7 consecutive days.
-
Daily Monitoring:
-
Clinical Signs: Observe animals at least twice daily for any signs of toxicity (e.g., lethargy, ruffled fur, ataxia, labored breathing).[16]
-
Body Weight: Record body weight daily. A weight loss of >15-20% is a common endpoint criterion.
-
Food/Water Intake: Monitor food and water consumption daily.
-
-
Terminal Endpoints (Day 8):
-
Blood Collection: Collect terminal blood for complete blood count (CBC) and serum chemistry analysis (focus on liver enzymes like ALT, AST).
-
Necropsy: Perform a gross necropsy.
-
Organ Weights: Weigh key organs, particularly the liver, spleen, and kidneys.[16]
-
-
Data Analysis: Compare all parameters between treated groups and the vehicle control to identify a No-Observed-Adverse-Effect-Level (NOAEL) and the MTD.
References
- Braselmann, S. et al. (2021). Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. Taylor & Francis Online.
- McAdoo, S. P. et al. (2012). Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN. PMC - NIH.
- InvivoGen. R406 besylate | Syk inhibitor - Active metabolite of Fostamatinib. InvivoGen.
- ARVO Journals. (2012). Exploration of the mechanism by which Spleen Tyrosine Kinase (SYK) inhibitor R406 promotes rhodopsin expression. IOVS.
- ASH Publications. (2021). Preclinical Activity of Selective SYK Inhibitors, Entospletinib and Lanraplenib, Alone or Combined with Targeted Agents in Ex Vivo AML Models with Diverse Mutational Backgrounds. Blood.
- Firestein, G. S. et al. (2014). Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses. PubMed Central.
- McAdoo, S. P. & Tam, F. W. K. (2011). Fostamatinib Disodium. PubMed.
- Choi, W. S. et al. (2020). Identification of SYK inhibitor, R406 as a novel senolytic agent. PMC - NIH.
- ResearchGate. (2006). Mechanism of action: R406 is a Syk kinase inhibitor. ResearchGate.
- Ullah, I. et al. (2022). Pharmacological Inhibition of Spleen Tyrosine Kinase Suppressed Neuroinflammation and Cognitive Dysfunction in LPS-Induced Neurodegeneration Model. PubMed.
- McAdoo, S. P. & Tam, F. W. K. (2011). Fostamatinib Disodium. PMC - NIH.
- Scott, J. A. et al. (2015). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. NIH.
- Yamamura, Y. et al. (2022). Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. PMC - PubMed Central.
- Arai, Y. et al. (2022). A Phase I Trial of SYK Inhibition with Fostamatinib in the Prevention and Treatment of Chronic Graft-Versus-Host Disease. NIH.
- Bromidge, S. M. et al. (1999). Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. PubMed.
- El-Damasy, A. K. et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. PMC - PubMed Central.
- Swinyard, E. A. et al. (1992). Acute, subchronic, and chronic toxicity studies with felbamate, 2-phenyl-1,3-propanediol dicarbamate. PubMed.
- Adusumalli, V. E. et al. (1992). Felbamate Pharmacokinetics in the Rat, Rabbit, and Dog. PubMed.
- ChemHelp ASAP. (2023). in vivo general toxicology studies. YouTube.
- Pacific BioLabs. Toxicology Studies. Pacific BioLabs.
Sources
- 1. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fostamatinib Disodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fostamatinib Disodium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Spleen Tyrosine Kinase Inhibition Attenuates Autoantibody Production and Reverses Experimental Autoimmune GN - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inhibition of spleen tyrosine kinase (SYK) with a novel orally bioavailable small molecule inhibitor, RO9021, impinges on various innate and adaptive immune responses: implications for SYK inhibitors in autoimmune disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase I Trial of SYK Inhibition with Fostamatinib in the Prevention and Treatment of Chronic Graft-Versus-Host Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Felbamate pharmacokinetics in the rat, rabbit, and dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Pharmacological Inhibition of Spleen Tyrosine Kinase Suppressed Neuroinflammation and Cognitive Dysfunction in LPS-Induced Neurodegeneration Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Characterization of N-Phenyl-N'-pyridin-3-yl Ureas as 5-HT2C Receptor Antagonists
Abstract: The term "Phenyl pyridin-3-ylcarbamate" describes a core chemical scaffold that is integral to a variety of pharmacologically active molecules. Due to this inherent ambiguity, these application notes will focus on a well-characterized and therapeutically relevant class of compounds: N-substituted phenyl-N'-pyridin-3-yl ureas . This class has been identified for its potent and selective antagonist activity at the serotonin 2C receptor (5-HT2CR), a key target in the central nervous system for treating a range of neuropsychiatric disorders.[1][2] This guide provides a comprehensive overview of the mechanism of action and detailed, field-proven protocols for the in vitro and in vivo characterization of these promising research compounds.
Scientific Introduction & Rationale
The serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system, including the cortex, hippocampus, and dopamine-rich regions like the ventral tegmental area (VTA) and nucleus accumbens (NAc).[3] Its activation is linked to the regulation of mood, appetite, and cognition. Consequently, antagonism of the 5-HT2C receptor is a promising therapeutic strategy for conditions such as anxiety, depression, and schizophrenia.[3][4] N-phenyl-N'-pyridin-3-yl ureas have emerged as a synthetically accessible and versatile scaffold for developing selective 5-HT2CR antagonists.[1] The protocols detailed herein are designed to provide researchers with a robust framework for validating the pharmacological properties of this compound class, from initial receptor binding affinity to functional antagonism and preliminary in vivo efficacy.
Mechanism of Action: Antagonism of 5-HT2C Receptor Signaling
The 5-HT2C receptor primarily couples to the Gq/11 family of G-proteins. Upon binding of the endogenous agonist serotonin (5-HT), the receptor undergoes a conformational change that activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5] N-phenyl-N'-pyridin-3-yl ureas act as competitive antagonists, binding to the orthosteric site on the 5-HT2C receptor, thereby preventing serotonin from binding and initiating this signaling cascade.
Caption: Antagonism of the 5-HT2CR Gq/11 signaling cascade by N-phenyl-N'-pyridin-3-yl ureas.
In Vitro Characterization Protocols
The initial characterization of a novel antagonist involves determining its binding affinity (Ki) and its functional potency (IC50).
Protocol 1: Radioligand Binding Assay for Affinity (Ki) Determination
This protocol describes a competitive displacement assay to determine the binding affinity of a test compound for the human 5-HT2C receptor using a known radioligand.
Principle: The test compound's ability to displace a radiolabeled ligand (e.g., [3H]-Mesulergine) from the receptor is measured. The concentration at which 50% of the radioligand is displaced (IC50) is used to calculate the equilibrium dissociation constant (Ki).[6][7]
Materials:
-
Cell Membranes: Membranes from HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Radioligand: [3H]-Mesulergine (specific activity ~80-90 Ci/mmol).
-
Non-specific Ligand: Mianserin or another high-affinity 5-HT2C ligand (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: N-phenyl-N'-pyridin-3-yl urea derivative, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.
-
Equipment: 96-well plates, cell harvester, glass fiber filters (e.g., GF/C), liquid scintillation counter, scintillation cocktail.
Step-by-Step Methodology:
-
Membrane Preparation: Thaw the cell membranes on ice. Homogenize briefly in assay buffer and determine the protein concentration using a BCA or Bradford assay. Dilute the membranes in assay buffer to a final concentration of 5-20 µg protein per well.
-
Assay Plate Setup: In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 25 µL Assay Buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM Mianserin.
-
Test Compound: 25 µL of each serial dilution of the N-phenyl-N'-pyridin-3-yl urea.
-
-
Radioligand Addition: Add 25 µL of [3H]-Mesulergine (at a final concentration near its Kd, typically 0.5-2.0 nM) to all wells.
-
Membrane Addition: Add 50 µL of the diluted membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.
-
Incubation: Incubate the plate at 30-37°C for 60 minutes to allow the binding to reach equilibrium.[6]
-
Harvesting: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioactivity.
-
Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Calcium Flux Functional Assay for Potency (IC50) Determination
This protocol measures the ability of the antagonist to inhibit the increase in intracellular calcium triggered by a 5-HT2CR agonist.
Principle: Cells expressing the 5-HT2C receptor are loaded with a calcium-sensitive fluorescent dye. The addition of an agonist (like serotonin) causes a measurable increase in fluorescence. The antagonist's potency is determined by its ability to block this response in a concentration-dependent manner.[5]
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human 5-HT2C receptor.
-
Calcium Indicator Dye: Fluo-4 AM or similar.
-
Agonist: Serotonin (5-HT).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: N-phenyl-N'-pyridin-3-yl urea derivative, prepared in serial dilutions.
-
Equipment: 96- or 384-well black, clear-bottom plates; fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Methodology:
-
Cell Plating: Seed the cells into black, clear-bottom microplates 18-24 hours prior to the assay to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add the calcium indicator dye solution (e.g., Fluo-4 AM in assay buffer, often with probenecid to prevent dye extrusion). Incubate for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer to remove excess dye. Add the serially diluted N-phenyl-N'-pyridin-3-yl urea antagonist to the wells. Incubate for 15-30 minutes at room temperature.
-
Fluorescence Measurement:
-
Place the plate into the fluorescence reader and establish a stable baseline reading.
-
Using the instrument's liquid handler, add the agonist (serotonin) at a pre-determined EC80 concentration (the concentration that gives 80% of the maximal response).
-
Immediately begin recording the fluorescence intensity over time (typically 60-120 seconds).
-
-
Data Analysis:
-
Calculate the response as the peak fluorescence intensity minus the baseline.
-
Plot the percentage of inhibition (relative to the agonist-only control) against the log concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation using non-linear regression to determine the IC50 value.
-
In Vivo Dosing and Administration Protocols
Moving from in vitro to in vivo studies requires careful consideration of formulation, dosing, and route of administration.
Formulation of N-phenyl-N'-pyridin-3-yl Ureas for In Vivo Studies
Challenge: Urea-based compounds often exhibit poor aqueous solubility, making parenteral administration challenging.[8] A co-solvent or suspension-based vehicle is typically required. The choice of vehicle must balance solubilizing capacity with potential toxicity.[9]
| Vehicle System | Composition | Pros | Cons |
| Co-Solvent Solution | 5-10% DMSO, 30-40% PEG400, 50-65% Saline or Water | Simple to prepare; suitable for IV or IP routes.[8] | High concentrations of organic solvents can cause irritation or toxicity.[9] |
| Aqueous Suspension | 0.5-1% Carboxymethylcellulose (CMC) with 0.1-0.2% Tween 80 in Water | Suitable for oral (PO) gavage; lower risk of vehicle-induced toxicity. | May lead to variable absorption; requires homogenization before dosing. |
| Cyclodextrin Complex | 20-40% Hydroxypropyl-β-cyclodextrin (HPβCD) in Saline | Can significantly increase aqueous solubility. | Can have its own pharmacological effects; may be costly. |
Protocol 3: Preparation of a Co-Solvent Formulation (10 mg/mL)
-
Weigh 10 mg of the N-phenyl-N'-pyridin-3-yl urea compound into a sterile glass vial.
-
Add 100 µL of DMSO. Vortex or sonicate until the compound is completely dissolved.
-
Add 400 µL of PEG400. Vortex until the solution is homogeneous.
-
Slowly add 500 µL of sterile saline dropwise while continuously vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates. Prepare fresh daily.
Caption: General experimental workflow for characterizing N-phenyl-N'-pyridin-3-yl ureas.
Protocol 4: In Vivo Administration in Rodent Models
This protocol outlines general procedures for administering the formulated compound to mice or rats to assess its central nervous system effects.
Dose Selection:
-
Initial dose-range finding studies are critical.
-
Doses for selective 5-HT2CR antagonists in rodents often range from 0.1 to 10 mg/kg.[10][11]
-
Start with a low dose (e.g., 0.3 mg/kg) and escalate until a pharmacological effect is observed or signs of toxicity appear.
-
Always include a vehicle-only control group.
Administration Routes:
-
Intraperitoneal (IP) Injection: Common for systemic administration in preclinical studies. Allows for rapid absorption. Typical injection volume is 5-10 mL/kg for mice.
-
Oral Gavage (PO): Used to assess oral bioavailability and efficacy. Typical gavage volume is 5-10 mL/kg for mice.
Step-by-Step Methodology (IP Administration in Mice):
-
Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before the experiment.
-
Dose Preparation: Prepare the formulation as described in Protocol 3. Calculate the required injection volume for each animal based on its body weight and the target dose (mg/kg).
-
Animal Handling: Gently restrain the mouse, exposing the abdomen.
-
Injection: Using a 25-27 gauge needle, insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. Inject the calculated volume.
-
Pre-treatment Time: The time between dosing and behavioral testing is critical. For IP administration, a pre-treatment time of 30 minutes is common to allow for drug absorption and distribution to the brain.
-
Behavioral Assessment: Place the animal in the testing apparatus (e.g., an open field arena to measure locomotor activity). 5-HT2CR antagonists can increase locomotion, an effect that can be measured and quantified.[3]
-
Observation: Monitor animals for any adverse effects throughout the experiment.
References
- In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism. PubMed Central. [Link]
- Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. PubMed. [Link]
- Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model. PubMed Central. [Link]
- In Vivo Schild Regression Analyses Using Nonselective 5-HT2C Receptor Antagonists in a Rat Operant Behavioral Assay. PubMed. [Link]
- 5-HT2C Serotonin Receptor Assay. Innoprot GPCR Functional Assays. [Link]
- 5-HT2C Human Serotonin GPCR Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
- Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed Central. [Link]
- Selective effects of 5-HT2C receptor modulation on performance of a novel valence-probe visual discrimination task and probabilistic reversal learning in mice. PubMed Central. [Link]
- 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology. PubMed Central. [Link]
- Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. PLOS One. [Link]
- Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats.
- N-Phenyl-N'-pyridinylureas as anticonvulsant agents. Journal of Medicinal Chemistry. [Link]
- Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.
- New 5-HT1A, 5HT2A and 5HT2C receptor ligands containing a picolinic nucleus: Synthesis, in vitro and in vivo pharmacological evalu
- Synthesis and in vitro evaluation of novel amino-phenylmethylene-imidazolone 5-HT2A receptor antagonists. PubMed Central. [Link]
- A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins. PubMed. [Link]
Sources
- 1. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new class of 5-HT2A /5-HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2-aminotetralins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. innoprot.com [innoprot.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 5-HT2C Receptor Structures Reveal the Structural Basis of GPCR Polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
- 10. In vivo evidence that 5-HT2C receptors inhibit 5-HT neuronal activity via a GABAergic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective effects of 5-HT2C receptor modulation on performance of a novel valence-probe visual discrimination task and probabilistic reversal learning in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Throughput Screening of Phenyl Pyridin-3-ylcarbamate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of Phenyl pyridin-3-ylcarbamate, a novel compound with potential therapeutic applications. Due to the limited existing data on this specific molecule, we present a structured approach to assay development and screening, using Uracil-DNA Glycosylase (UDG) as a hypothetical target to illustrate the principles and protocols. The methodologies detailed herein are broadly applicable to the HTS of other novel chemical entities. We will cover biochemical and cell-based assay development, optimization, and implementation, with a focus on scientific integrity and reproducibility.
Introduction to this compound and High-Throughput Screening
This compound possesses a chemical scaffold incorporating both a carbamate linkage and a pyridine ring. Carbamates are a well-established class of compounds with a wide range of biological activities, including enzyme inhibition.[1] The pyridine moiety is a common feature in many pharmacologically active molecules. The combination of these functional groups suggests that this compound could interact with a variety of biological targets.
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[2] A successful HTS campaign relies on the development of robust, sensitive, and reproducible assays.[3]
Given the novelty of this compound, a systematic approach to screening is essential. This guide will use the enzyme Uracil-DNA Glycosylase (UDG) as a representative target to demonstrate the development of a comprehensive HTS cascade. UDG is a critical enzyme in DNA repair, and its inhibition has been explored as a therapeutic strategy in cancer.[4][5]
Hypothetical Mechanism of Action and Signaling Pathway
For the purpose of this application note, we hypothesize that this compound acts as an inhibitor of Uracil-DNA Glycosylase (UDG). UDG is a key enzyme in the base excision repair (BER) pathway, responsible for removing uracil from DNA.[4][6] Inhibition of UDG can lead to the accumulation of uracil in DNA, sensitizing cancer cells to certain chemotherapeutic agents.[5]
Figure 1: Hypothetical mechanism of action of this compound as a UDG inhibitor within the Base Excision Repair pathway.
Biochemical Assay for UDG Inhibition
A biochemical assay is the first step in identifying direct inhibitors of an enzyme. Here, we describe a fluorescence-based assay using a molecular beacon substrate.[6]
Assay Principle
The assay utilizes a single-stranded DNA oligonucleotide (molecular beacon) with a fluorophore (e.g., FAM) on one end and a quencher (e.g., DABCYL) on the other. The oligonucleotide is designed to form a hairpin structure, bringing the fluorophore and quencher in close proximity, resulting in low fluorescence. The loop of the hairpin contains a uracil base. When UDG is active, it excises the uracil, destabilizing the hairpin and leading to the separation of the fluorophore and quencher, thus increasing the fluorescence signal. An inhibitor of UDG will prevent this process, resulting in a low fluorescence signal.
Figure 2: Workflow for the biochemical high-throughput screening of UDG inhibitors.
Detailed Protocol
-
Compound Plating:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into the wells of a 384-well, black, flat-bottom plate. For controls, dispense 50 nL of DMSO.
-
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 1 mM DTT, 1 mM EDTA, and 0.01% (v/v) Brij-35.[6][7]
-
UDG Enzyme Solution: Dilute recombinant human UDG in assay buffer to a final concentration of 50 pM.
-
Molecular Beacon Substrate Solution: Dilute the FAM-DABCYL molecular beacon substrate in assay buffer to a final concentration of 100 nM.
-
-
Assay Procedure:
-
Add 10 µL of the UDG enzyme solution to each well of the assay plate containing the compound.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to ensure mixing.
-
Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the molecular beacon substrate solution to each well.
-
Centrifuge the plate again.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Read the fluorescence intensity on a plate reader (Excitation: 485 nm, Emission: 520 nm).
-
Data Analysis and Interpretation
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative))
-
Signal_Compound: Fluorescence from wells with the test compound.
-
Signal_Positive: Fluorescence from wells with DMSO (no inhibition, high signal).
-
Signal_Negative: Fluorescence from wells with a known UDG inhibitor or no enzyme (background signal).
-
-
Z'-factor Calculation (Assay Quality): Z' = 1 - (3 * (SD_Positive + SD_Negative)) / |Mean_Positive - Mean_Negative|
-
A Z'-factor > 0.5 indicates a robust and reliable assay.
-
| Parameter | Recommended Value |
| Final Compound Concentration | 10 µM (for primary screen) |
| Final DMSO Concentration | ≤ 0.5% |
| Final UDG Concentration | 25 pM |
| Final Substrate Concentration | 50 nM |
| Incubation Time | 60 minutes |
| Incubation Temperature | 37°C |
| Plate Format | 384-well |
Table 1: Key parameters for the UDG biochemical HTS assay.
Cell-Based Assay for Target Engagement and Cellular Activity
Cell-based assays are crucial for confirming that a compound is active in a more physiologically relevant context.[8][9][10] This section describes a reporter gene assay to measure the cellular activity of this compound.
Assay Principle
This assay utilizes a cell line stably transfected with a reporter construct. The construct contains a promoter that is activated in response to DNA damage, driving the expression of a reporter gene (e.g., luciferase). If this compound inhibits UDG in cells, treatment with a DNA-damaging agent that induces uracil incorporation (e.g., Pemetrexed) will lead to an accumulation of DNA damage, thereby activating the reporter system.
Figure 3: Workflow for a cell-based reporter gene assay to assess UDG inhibition.
Detailed Protocol
-
Cell Culture and Seeding:
-
Culture a suitable human cell line (e.g., U2OS) stably expressing a DNA damage-inducible reporter (e.g., p53-responsive element driving luciferase).
-
Seed the cells into 384-well, white, clear-bottom plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in culture medium.
-
Add 10 µL of the diluted compound to the respective wells. Include DMSO-only controls.
-
-
Induction of DNA Damage:
-
Incubate the plate for 1 hour.
-
Add a sub-maximal concentration of Pemetrexed (to be determined during assay development) to all wells except the negative controls.
-
-
Incubation and Lysis:
-
Incubate the plate for an additional 48 hours.
-
Equilibrate the plate to room temperature.
-
Add 25 µL of a luciferase assay reagent (e.g., Bright-Glo™) to each well.
-
-
Signal Detection:
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.
-
Read the luminescence on a plate reader.
-
Data Analysis and Interpretation
-
Dose-Response Curves: Plot the luminescence signal against the logarithm of the compound concentration.
-
EC50 Determination: Fit the dose-response data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is observed).
-
Cytotoxicity Counter-Screen: It is essential to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to ensure that the observed reporter activity is not due to compound-induced cell death.
| Parameter | Recommended Value |
| Cell Line | U2OS-p53-Luciferase |
| Seeding Density | 5,000 cells/well |
| Pemetrexed Concentration | 1 µM (example, to be optimized) |
| Incubation Time (Compound) | 48 hours |
| Plate Format | 384-well, white |
Table 2: Key parameters for the cell-based reporter assay.
Hit Confirmation and Follow-up Studies
Once primary hits are identified, a series of follow-up studies are necessary to confirm their activity and triage them for further development.
-
Hit Confirmation: Re-test the primary hits from the biochemical screen in the same assay to confirm their activity.
-
Dose-Response Analysis: Determine the IC50 values of the confirmed hits in the biochemical assay.
-
Orthogonal Assays: Employ a different assay format (e.g., a gel-based cleavage assay) to rule out assay-specific artifacts.[5]
-
Cellular Activity: Test the confirmed biochemical hits in the cell-based assay to confirm target engagement in a cellular context.
-
Selectivity Profiling: Screen the active compounds against other related enzymes to assess their selectivity.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the most promising hits to understand the relationship between chemical structure and biological activity.
Conclusion
This application note provides a comprehensive framework for the high-throughput screening of this compound, using UDG as a hypothetical target. The detailed protocols for both biochemical and cell-based assays, along with the principles of assay development and hit confirmation, offer a robust starting point for researchers in drug discovery. By following these guidelines, scientists can effectively and efficiently screen novel compounds and identify promising leads for further therapeutic development.
References
- Chung, S. et al. (2009). An effective human uracil-DNA glycosylase inhibitor targets the open pre-catalytic active site conformation. PLoS One, 4(11), e7826.
- Jiang, Y. L. et al. (2020). A robust photoluminescence screening assay identifies uracil-DNA glycosylase inhibitors against prostate cancer. Chemical Communications, 56(8), 1235-1238.
- Jiang, D. et al. (2008). An Efficient Strategy for Uracil DNA Glycosylase (UNG) Inhibitor Development. Journal of the American Chemical Society, 130(49), 16448–16449.
- González-Díaz, H. et al. (2016). Model for High-Throughput Screening of Multitarget Drugs in Chemical Neurosciences: Synthesis, Assay, and Theoretic Study of Rasagiline Carbamates. ACS Chemical Neuroscience, 7(5), 639–649.
- Isaac, M. et al. (1999). Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. Bioorganic & Medicinal Chemistry, 7(12), 2767-73.
- Wang, S. et al. (2021). Rational hapten design to produce high-quality antibodies against carbamate pesticides and development of immunochromatographic assays for simultaneous pesticide screening. Journal of Hazardous Materials, 412, 125241.
- Lee, J. A. et al. (2018). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Molecules and Cells, 41(4), 257–266.
- BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process.
- Grossmann, N., & Schoen, A. (2024). Automation-enabled assay development for high throughput screening. YouTube.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Molecular Biotechnology, 45(2), 180-186.
- Malone, M. H. et al. (2021). Development of a High-Throughput Screening Assay to Identify Inhibitors of the SARS-CoV-2 Guanine-N7-Methyltransferase Using RapidFire Mass Spectrometry. SLAS Discovery, 26(6), 769–780.
- D'Alvise, J. et al. (2010). Cell-based assays: fuelling drug discovery. Analytical and Bioanalytical Chemistry, 398(1), 227-38.
- Sipes, N. S. et al. (2013). High-Throughput Screening Assay Profiling for Large Chemical Databases. Methods in Molecular Biology, 949, 495-512.
- Macarron, R. et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821.
- Omiecinski, C. J. et al. (2011). Discovery of carbamate degrading enzymes by functional metagenomics. PLoS One, 6(11), e27749.
- Janzen, W. P. (2002). High Throughput Screening: Methods and Protocols. Methods in Molecular Biology, 190.
- Sanford Burnham Prebys Medical Discovery Institute. (n.d.). High-Throughput Screening.
- An, F., & Tolliday, N. (2010). Cell-based assays for high-throughput screening. Broad Institute.
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Application Notes and Protocols for the Experimental Design of Phenyl Pyridin-3-ylcarbamate Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing preclinical studies for Phenyl pyridin-3-ylcarbamate, a compound with potential therapeutic applications. This document offers a structured approach to elucidating the compound's mechanism of action, cellular effects, and in vivo efficacy, ensuring scientific integrity and logical experimental progression.
Introduction: Understanding this compound
This compound belongs to a class of small molecules that have been investigated for various biological activities. A notable study identified a series of N-substituted phenyl-N'-pyridin-3-yl ureas as potent and selective 5-HT(2C/2B) receptor antagonists[1]. This provides a critical starting point for our experimental design, suggesting a potential mechanism of action involving the serotonin receptor pathways. However, a comprehensive evaluation is necessary to confirm this and to uncover any additional cellular targets and effects.
This guide will walk you through a multi-faceted experimental plan, from initial in vitro characterization to in vivo validation, providing the rationale behind each step to build a robust data package for this compound.
In Vitro Characterization: From Cellular Viability to Target Engagement
The initial phase of investigation focuses on understanding the compound's effects in a controlled cellular environment. This involves assessing its impact on cell viability, identifying its direct molecular targets, and mapping the downstream signaling consequences of target engagement.
Assessing Cellular Viability and Cytotoxicity
A fundamental first step is to determine the concentration-dependent effects of this compound on cell viability and proliferation. This will establish the therapeutic window and guide dosing for subsequent experiments.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., based on 5-HT receptor expression)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[2][3]
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]
-
Prepare a serial dilution of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Following the 4-hour incubation, add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight in a humidified atmosphere to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
| Parameter | Description |
| Cell Line | The specific cancer cell line used in the assay. |
| Treatment Duration | The length of time cells are exposed to the compound (e.g., 24h, 48h, 72h). |
| IC50 Value | The concentration of this compound that inhibits cell viability by 50%. |
Investigating the Induction of Apoptosis
To determine if the observed decrease in cell viability is due to programmed cell death, an apoptosis assay is crucial.
Protocol 2: Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.[4][5] The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases 3 and 7 to release aminoluciferin, generating a luminescent signal.[4]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Treated cells in a 96-well plate (from a parallel experiment to the MTT assay)
-
White-walled 96-well plates for luminescence measurements
-
Luminometer
Procedure:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[6][7]
-
Equilibrate the 96-well plate containing the treated cells to room temperature.[7]
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[7]
-
Mix the contents of the wells by placing the plate on a plate shaker for 30 seconds at 500 rpm.[5]
-
Incubate the plate at room temperature for at least 30 minutes.[5]
-
Measure the luminescence using a luminometer.[8]
Data Analysis: Compare the luminescence signal of treated cells to the vehicle control. A significant increase in luminescence indicates the activation of caspases 3 and 7 and the induction of apoptosis.
Confirming Direct Target Engagement
Identifying the direct molecular target of a compound is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[9][10] The principle behind CETSA is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[9][11]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Materials:
-
This compound
-
Selected cell line
-
PBS with protease inhibitors
-
Thermal cycler
-
Equipment for cell lysis (e.g., for freeze-thaw cycles)
-
Centrifuge
-
Western blotting equipment and reagents (or other protein detection methods)
Procedure:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control.
-
Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.[9]
-
Heat Treatment: Place the tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 64°C) for a set time (e.g., 3 minutes), followed by cooling to room temperature.[9]
-
Cell Lysis and Fractionation: Lyse the cells using three rapid freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (20,000 x g) for 20 minutes at 4°C.[9]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Detection: Analyze the amount of the putative target protein (e.g., 5-HT2C receptor) remaining in the soluble fraction at each temperature using Western blotting or another sensitive protein detection method.
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.[12]
Workflow for In Vitro Characterization
Caption: A streamlined workflow for the in vitro characterization of this compound.
Elucidating Downstream Signaling Pathways
Once target engagement is confirmed, the next logical step is to investigate the downstream signaling pathways affected by this compound.
Protocol 4: Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate.[13][14] This allows for the analysis of changes in protein expression and phosphorylation status, providing insights into the activity of signaling pathways.[14][15]
Materials:
-
Cell lysates from treated and control cells
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer apparatus and membranes (e.g., nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific to the target pathway proteins (e.g., phospho-ERK, total-ERK, phospho-Akt, total-Akt)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system (e.g., digital imager or X-ray film)
Procedure:
-
Cell Lysis: Lyse the treated and control cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis: Separate the protein lysates by size using SDS-PAGE.[16]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.[16]
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody, diluted in blocking buffer, overnight at 4°C with gentle shaking.[14][17]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[14]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Washing: Repeat the washing step.
-
Detection: Incubate the membrane with ECL reagent and capture the chemiluminescent signal.[14]
-
Analysis: Quantify the band intensities using densitometry software.[14]
Proposed Signaling Pathway for Investigation
Caption: A putative signaling pathway for this compound as a 5-HT2C/2B antagonist.
In Vivo Experimental Design: From Pharmacokinetics to Efficacy
Following successful in vitro characterization, the investigation moves to in vivo models to assess the compound's behavior and efficacy in a whole organism.
Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[18] This information is critical for designing effective dosing regimens for subsequent efficacy studies.[19]
Protocol 5: Single-Dose Pharmacokinetic Study in Mice
Materials:
-
This compound formulated for in vivo administration
-
Laboratory mice (e.g., C57BL/6 or BALB/c)[20]
-
Blood collection supplies
-
LC-MS/MS or other sensitive analytical instrumentation
Procedure:
-
Administer a single dose of this compound to a cohort of mice via the intended clinical route (e.g., oral gavage, intravenous injection).
-
Collect blood samples at predetermined time points (e.g., 0, 15, 30 minutes, 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood samples to isolate plasma.
-
Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of this compound at each time point.
Data Analysis: Calculate key pharmacokinetic parameters from the plasma concentration-time profile.
| PK Parameter | Description |
| Cmax | Maximum plasma concentration. |
| Tmax | Time to reach Cmax. |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. |
| t1/2 | Half-life of the compound. |
Pharmacodynamic (PD) and Efficacy Studies
Pharmacodynamic studies aim to demonstrate that the compound engages its target and elicits the desired biological effect in vivo.[21][22] These are often combined with efficacy studies in relevant animal models of disease.[23]
Protocol 6: Xenograft Tumor Model Efficacy Study
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are commonly used to evaluate the anti-cancer efficacy of new therapeutic agents.[24][25]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)[24]
-
Human cancer cell line known to be sensitive to this compound in vitro
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Implant the human cancer cells subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to a dosing schedule determined from the PK studies. The control group receives the vehicle.
-
Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., Western blotting for PD biomarkers).
Data Analysis: Compare the tumor growth rates between the treated and control groups. A significant reduction in tumor growth in the treated group indicates in vivo efficacy. Analyze the tumors for changes in the target signaling pathway to confirm the mechanism of action in vivo.
Decision Tree for In Vivo Studies
Sources
- 1. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. MTT (Assay protocol [protocols.io]
- 4. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. Caspase 3/7 Activity [protocols.io]
- 7. promega.com [promega.com]
- 8. tripod.nih.gov [tripod.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. news-medical.net [news-medical.net]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Western blot protocol | Abcam [abcam.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - SG [thermofisher.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. CST | Cell Signaling Technology [cellsignal.com]
- 18. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 19. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. criver.com [criver.com]
- 22. jitc.bmj.com [jitc.bmj.com]
- 23. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Video: Mouse Models of Cancer Study [jove.com]
Phenyl pyridin-3-ylcarbamate as a molecular probe for target identification
Application Notes & Protocols
Topic: Phenyl pyridin-3-ylcarbamate as a Molecular Probe for Target Identification
Abstract
The identification of a small molecule's cellular targets is a critical and often rate-limiting step in drug discovery and chemical biology. Phenotypic screening can reveal compounds with compelling biological effects, but without a known mechanism of action, their therapeutic potential cannot be fully realized. This guide details the application of this compound as a foundational scaffold for developing chemical probes aimed at target deconvolution. We present the strategic design, synthesis, and application of tagged probe variants for use in chemical proteomics workflows, primarily focusing on Activity-Based Protein Profiling (ABPP). The protocols provided herein offer a comprehensive, step-by-step methodology for researchers to identify specific protein targets, validate engagement, and elucidate the molecular mechanisms of bioactive compounds.
Part 1: Rationale and Probe Design
The this compound Scaffold: A Privileged Starting Point
The diaryl urea and carbamate motifs are prevalent in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates, particularly as kinase inhibitors.[1][2] The this compound core structure presents several advantages for probe development:
-
Bioactivity: Related structures have demonstrated potent and specific biological activities, suggesting they interact with distinct protein targets.[1][3][4]
-
Synthetic Tractability: The synthesis of ureas and carbamates is generally robust and amenable to the introduction of linkers and reporter tags at various positions without drastically altering the core pharmacophore.[5][6]
-
The Carbamate "Warhead": Carbamates can act as moderately reactive electrophiles, capable of forming covalent bonds with nucleophilic residues (e.g., serine, threonine, cysteine, lysine) in protein active sites.[7][8] This reactive potential is the cornerstone of its use in an Activity-Based Protein Profiling (ABPP) strategy, which aims to covalently label the active state of enzymes.[9][10][11]
Modular Probe Design for Target Identification
A successful chemical probe requires a modular design consisting of three key components: a reactive group (warhead), a linker, and a reporter tag.[12][13][14] The warhead (the carbamate itself) engages the target, while the reporter tag enables detection and enrichment. We propose two primary probe designs based on the this compound scaffold.
-
Affinity-Based Probe (Probe-Biotin): This design incorporates a biotin molecule, a high-affinity ligand for streptavidin. This allows for the straightforward enrichment of probe-protein complexes using streptavidin-coated beads.[15][16][17] While effective, the bulky biotin tag can sometimes interfere with protein binding.
-
Clickable Probe (Probe-Alkyne): This is a more refined design featuring a small, bio-orthogonally reactive handle, such as a terminal alkyne.[18][19] This minimally perturbing tag is introduced into the proteome, and only after target engagement is a reporter molecule (e.g., Azide-Biotin) attached via a highly specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" reaction.[12][20][21] This two-step approach is often preferred as it reduces steric hindrance during the initial labeling event.[18]
Caption: Modular design of a chemical probe.
Part 2: Experimental Strategy for Target Identification
The overall goal is to use the chemical probe to isolate and identify its interacting proteins from a complex biological sample, such as a cell lysate or even in living cells.[22] The most robust method for validating true targets involves a competition experiment. Here, the proteome is pre-incubated with an excess of the parent compound (un-tagged this compound), which blocks the binding sites on its specific targets. Subsequent addition of the probe will result in reduced labeling of true targets, a difference that can be quantified by mass spectrometry.[9][23]
The clickable probe (Probe-Alkyne) workflow is presented below as it represents a more advanced and less intrusive methodology.
Caption: Competitive ABPP workflow using a clickable probe.
Part 3: Detailed Protocols
These protocols provide a framework for using a clickable this compound probe. Optimization may be required depending on the cell type and specific experimental goals.
Protocol 1: Cell Culture and Lysate Preparation
-
Cell Culture: Culture cells of interest (e.g., HEK293T, HeLa, or a disease-relevant cell line) to ~80-90% confluency in a 15 cm dish.
-
Harvesting: Aspirate the medium, wash cells twice with 10 mL of ice-cold PBS. Scrape cells into 1 mL of ice-cold PBS and transfer to a pre-chilled 1.5 mL microcentrifuge tube.
-
Pelleting: Centrifuge at 1,000 x g for 3 minutes at 4°C. Discard the supernatant.
-
Lysis: Resuspend the cell pellet in 1 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1x Protease Inhibitor Cocktail).
-
Scientist's Note: The choice of detergent is critical. NP-40 or Triton X-100 are non-ionic and generally preserve protein-protein interactions. For membrane proteins, stronger detergents like SDS may be needed, but will likely denature proteins.
-
-
Homogenization: Incubate on ice for 20 minutes with gentle vortexing every 5 minutes.
-
Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant (proteome) to a new tube. Determine the protein concentration using a BCA or Bradford assay. Normalize the concentration of all samples to 2 mg/mL with Lysis Buffer. Use immediately or flash-freeze in liquid nitrogen and store at -80°C.
Protocol 2: Competitive Proteome Labeling
-
Setup: Aliquot 500 µL (1 mg of total protein) of the normalized cell lysate into two separate 1.5 mL microcentrifuge tubes labeled "Control" and "Experimental".
-
Pre-incubation (Competition):
-
To the "Control" tube, add 5 µL of a 100x stock of the parent this compound compound (e.g., 100 µM final concentration).
-
To the "Experimental" tube, add 5 µL of the vehicle (e.g., DMSO).
-
-
Incubation: Incubate both tubes for 30 minutes at 37°C with gentle shaking.
-
Probe Labeling: Add 5 µL of a 100x stock of the Probe-Alkyne (e.g., 1 µM final concentration) to both tubes.
-
Incubation: Incubate for 1 hour at 37°C with gentle shaking.
-
Scientist's Note: Probe concentration and incubation time are critical parameters that must be optimized. A titration experiment is recommended to find the lowest concentration that gives a robust signal to minimize off-target labeling.
-
Protocol 3: Target Enrichment via Click Chemistry and Pulldown
-
Prepare Click Reagents: Prepare fresh stocks of the following:
-
Azide-Biotin (10 mM in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) (50 mM in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) (50 mM in water)
-
-
Click Reaction: To each 500 µL sample from Protocol 2, add the following in order, vortexing gently after each addition:
-
1.5 µL Azide-Biotin (30 µM final)
-
3 µL TCEP (300 µM final)
-
1.5 µL TBTA (30 µM final)
-
3 µL CuSO₄ (300 µM final)
-
-
Incubation: Incubate for 1 hour at room temperature, protected from light.
-
Prepare Streptavidin Beads: Resuspend streptavidin agarose beads.[17] Wash 50 µL of bead slurry per sample three times with 1 mL of Lysis Buffer.
-
Enrichment: Add the washed streptavidin beads to each sample. Incubate for 1 hour at 4°C on a rotator.
-
Washing: Pellet the beads by centrifuging at 1,500 x g for 2 minutes. Discard the supernatant. Perform a series of washes to remove non-specific binders:
-
Wash 2x with 1 mL of PBS + 1% SDS.
-
Wash 2x with 1 mL of 6 M Urea in PBS.
-
Wash 3x with 1 mL of PBS.
-
Scientist's Note: The stringent wash steps with SDS and urea are crucial for reducing background proteins that non-specifically adhere to the beads, thereby improving the signal-to-noise ratio of the experiment.[24]
-
Protocol 4: On-Bead Digestion for Mass Spectrometry
-
Reduction: Resuspend the washed beads in 100 µL of 50 mM Ammonium Bicarbonate. Add DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool to room temperature. Add iodoacetamide to a final concentration of 25 mM. Incubate for 20 minutes in the dark.
-
Digestion: Add 1 µg of sequencing-grade Trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptides with formic acid and desalt using a C18 StageTip or ZipTip.
-
Analysis: Elute the peptides and analyze by LC-MS/MS.
Part 4: Data Analysis and Interpretation
The output from the mass spectrometer will be a list of identified proteins and their relative abundance in the "Control" vs. "Experimental" samples. True targets of the this compound probe will be those proteins that show a significant decrease in abundance in the control (competed) sample compared to the experimental (un-competed) sample.
Table 1: Representative Quantitative Proteomic Data
| Protein ID (UniProt) | Gene Name | Fold Change (Exp / Ctrl) | p-value | Annotation |
| P04049 | ABL1 | 15.2 | 0.0001 | Tyrosine Kinase, Potential Target |
| P00519 | EGFR | 1.1 | 0.89 | Tyrosine Kinase, Not a Target |
| Q02750 | KCNQ1 | 12.8 | 0.0005 | Ion Channel, Potential Target |
| P62258 | ACTG1 | 1.0 | 0.95 | Cytoskeletal Protein, Background |
| P31946 | HSP90AA1 | 1.2 | 0.75 | Chaperone, Common Background |
Data is hypothetical and for illustrative purposes only.
Interpretation:
-
ABL1 and KCNQ1 show a high fold-change and low p-value, indicating that their labeling by the probe was successfully competed away by the parent compound. These are high-confidence candidate targets.
-
EGFR, ACTG1, and HSP90AA1 show a fold-change near 1.0, meaning their presence in the pulldown was not affected by the competitor. These are likely non-specific binders or background contaminants.
Part 5: Conclusion and Validation
This guide provides a comprehensive strategy for utilizing this compound as a scaffold for molecular probe development. By employing a competitive chemical proteomics workflow with a clickable probe, researchers can effectively identify high-confidence protein targets from a complex proteome. The identified candidates must then undergo orthogonal validation through techniques such as recombinant protein binding assays, cellular thermal shift assays (CETSA), or genetic knockdown/knockout experiments to confirm a direct and functionally relevant interaction. This powerful methodology bridges the gap between phenotypic screening and mechanistic understanding, accelerating the journey of drug discovery.
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- Jones, L. H., et al. (2014). Target validation using in-cell small molecule clickable imaging probes. MedChemComm.
- Jaraíz-Rodríguez, M., et al. (2017). Biotinylated Cell-Penetrating Peptide Probe to Detect Protein-Protein Interactions. Journal of Visualized Experiments.
- Arrowsmith, C. H., et al. (2015). Target Identification Using Chemical Probes. Nature Chemical Biology.
- Yuan, C., et al. (2020). Currently Available Strategies for Target Identification of Bioactive Natural Products. Frontiers in Pharmacology.
- Dubin, Y. A., et al. (2021). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. Bioconjugate Chemistry.
- MtoZ Biolabs. (n.d.). Target Identification Services. MtoZ Biolabs.
- Wang, J., et al. (2006). "Click" synthesis of small molecule probes for activity-based fingerprinting of matrix metalloproteases. Chemical Communications.
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- Gee, K. R., et al. (2007). Click chemistry for labeling and detection of biomolecules. Methods in Molecular Biology.
- Ong, S. E., et al. (2014). Identifying Cellular Targets of Small-Molecule Probes and Drugs with Biochemical Enrichment and SILAC. Methods in Molecular Biology.
- Zhang, X., et al. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Molecules.
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- Wikipedia. (n.d.). Activity-based proteomics. Wikipedia.
- Creative Biolabs. (n.d.). Activity based Protein Profiling (Abpp). Creative Biolabs.
- Willems, L. I., et al. (2020). Activity-based protein profiling: A graphical review. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics.
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- Blaney, P., et al. (1999). Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. Bioorganic & Medicinal Chemistry.
- PubChem. (n.d.). Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride. PubChem.
- Wang, G., et al. (2020). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. Molecules.
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- Bunescu, A., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules.
- Liu, K. K., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][25]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry.
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- Gomaa, M. A. M., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules.
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- Pachaiyappan, B. (2015). A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling. Slideshare.
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Application Notes and Protocols for Measuring the Biological Activity of Phenyl Pyridin-3-ylcarbamate
Introduction: Unveiling the Bioactivity of a Novel Carbamate Compound
Phenyl pyridin-3-ylcarbamate is a synthetic small molecule featuring a carbamate linkage between a phenyl group and a pyridin-3-yl moiety. The carbamate functional group is a well-established pharmacophore present in numerous therapeutic agents, known for its ability to act as a transition-state analog inhibitor of hydrolytic enzymes, particularly serine hydrolases.[1][2] Carbamates can form a transient covalent bond with the active site serine, leading to reversible inhibition of enzyme activity.[3] The presence of the phenyl and pyridine rings suggests potential interactions with aromatic-binding pockets within target proteins.
Given the chemical structure, the primary hypothesized biological activities for this compound include the inhibition of acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH), both of which are critical serine hydrolases. Additionally, compounds with related diaryl urea and pyridine structures have demonstrated antiproliferative effects.[4][5]
This document provides a comprehensive guide for researchers to investigate the biological activity of this compound. It outlines detailed protocols for primary screening assays to identify potential enzymatic inhibition and cytotoxic effects, as well as secondary assays to confirm direct target engagement within a cellular context. The experimental designs incorporate principles of trustworthiness and scientific rigor, ensuring that the generated data is robust and reproducible.
Part 1: Primary Screening for Enzymatic Inhibition and Cytotoxicity
The initial phase of characterizing this compound involves screening for its inhibitory activity against logical enzyme targets and assessing its general effect on cell viability.
Acetylcholinesterase (AChE) Inhibition Assay
Scientific Rationale: Acetylcholinesterase is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[6] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease and myasthenia gravis.[3] Carbamates are a well-known class of AChE inhibitors.[2][7] This assay will determine if this compound can inhibit AChE activity. The most common method is the Ellman's assay, which uses acetylthiocholine as a substrate. Its hydrolysis by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, quantifiable by spectrophotometry.[8]
Experimental Workflow:
Caption: Workflow for the Acetylcholinesterase Inhibition Assay.
Protocol: Acetylcholinesterase Inhibitor Screening (Colorimetric)
Materials:
-
Acetylcholinesterase (AChE) from electric eel (e.g., Sigma-Aldrich C3389)
-
Acetylthiocholine iodide (substrate)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0
-
This compound (Test Compound)
-
Physostigmine (Positive Control Inhibitor)
-
96-well clear, flat-bottom microplate
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of DTNB in Assay Buffer.
-
Prepare a 100 mM stock solution of Acetylthiocholine in deionized water.
-
Prepare a working solution of AChE at 0.1 units/mL in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a dilution series in Assay Buffer.
-
Prepare a stock solution of Physostigmine in DMSO and create a dilution series.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 20 µL of varying concentrations of this compound.
-
Positive Control Wells: 20 µL of varying concentrations of Physostigmine.
-
Negative Control (100% Activity) Wells: 20 µL of Assay Buffer with the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme) Wells: 40 µL of Assay Buffer.
-
-
Enzyme Addition and Pre-incubation:
-
To all wells except the Blank, add 20 µL of the AChE working solution.
-
To the Negative Control and Test wells, add 140 µL of Assay Buffer and 10 µL of DTNB stock solution.
-
To the Blank wells, add 160 µL of Assay Buffer and 10 µL of DTNB stock solution.
-
Mix gently and incubate for 15 minutes at room temperature to allow the inhibitor to interact with the enzyme.[8]
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the Acetylthiocholine stock solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation and Trustworthiness:
-
The positive control (Physostigmine) should yield a known, potent IC50 value, validating the assay's sensitivity.
-
The reaction rate in the negative control wells should be linear for the duration of the measurement, indicating that the substrate is not depleted and the enzyme is stable.
-
The blank wells correct for any non-enzymatic hydrolysis of the substrate.
Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
Scientific Rationale: FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[9][10] Inhibiting FAAH increases endocannabinoid levels, which has therapeutic potential for pain, anxiety, and inflammation.[11] Carbamates are known to be potent inhibitors of FAAH. This assay utilizes a fluorogenic substrate, arachidonoyl 7-amino, 4-methyl coumarin amide (AAMCA), which upon hydrolysis by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[12]
Experimental Workflow:
Caption: Workflow for the FAAH Inhibition Assay.
Protocol: FAAH Inhibitor Screening (Fluorometric)
Materials:
-
Recombinant human FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[11]
-
Arachidonoyl 7-amino, 4-methyl coumarin amide (AAMCA, substrate)
-
This compound (Test Compound)
-
JZL 195 (Positive Control Inhibitor)[12]
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Thaw the FAAH enzyme on ice and dilute to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a stock solution of AAMCA in ethanol or DMSO. Dilute to the working concentration in Assay Buffer.
-
Prepare a stock solution of this compound in DMSO and create a serial dilution.
-
Prepare a stock solution of JZL 195 in DMSO and create a serial dilution.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 10 µL of varying concentrations of this compound.
-
Positive Control Wells: 10 µL of varying concentrations of JZL 195.
-
Negative Control (100% Activity) Wells: 10 µL of solvent (e.g., DMSO).
-
Blank (No Enzyme) Wells: 10 µL of solvent.
-
-
Enzyme Addition and Pre-incubation:
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Subtract the average fluorescence of the Blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Self-Validation and Trustworthiness:
-
The positive control (JZL 195) should provide a potent IC50 value, confirming the assay is performing correctly.[12]
-
A standard curve with pure AMC can be generated to ensure the fluorescence signal is within the linear range of the instrument.
-
The signal-to-background ratio (Negative Control vs. Blank) should be sufficiently high for robust analysis.
Cell Viability/Cytotoxicity Assay
Scientific Rationale: Before proceeding to more complex cellular assays, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This helps in selecting appropriate, non-toxic concentrations for subsequent target engagement studies and provides preliminary information on potential antiproliferative activity.[13] An ATP-based assay, such as CellTiter-Glo®, is a highly sensitive method that measures the amount of ATP present, which is directly proportional to the number of metabolically active, viable cells.[13]
Protocol: Cell Viability Assessment (Luminescent)
Materials:
-
A relevant human cancer cell line (e.g., A549, HCT-116) or a normal cell line (e.g., HL7702)[4]
-
Complete cell culture medium
-
This compound (Test Compound)
-
Staurosporine or Doxorubicin (Positive Control for cytotoxicity)
-
96-well white, clear-bottom tissue culture-treated plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compound or controls.
-
Include vehicle control (DMSO) and positive control (Staurosporine) wells.
-
Incubate the plate for 48-72 hours in a standard cell culture incubator.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: % Viability = (Luminescence_sample / Luminescence_vehicle) * 100
-
Plot the % Viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Self-Validation and Trustworthiness:
-
The positive control should induce a significant decrease in cell viability.
-
The Z'-factor for the assay (comparing vehicle control and no-cell control) should be ≥ 0.5, indicating a robust assay window.
-
Microscopic examination of the cells prior to the assay can confirm cell health and confluency.
Part 2: Cellular Target Engagement
If the primary screening assays indicate potent inhibition of a specific enzyme, the next critical step is to confirm that this compound directly binds to this target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.[14][15]
Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA operates on the principle that when a protein binds to a ligand (like an inhibitor), its thermal stability increases.[16][17] In a CETSA experiment, intact cells are treated with the compound and then heated to various temperatures. The ligand-bound protein will resist heat-induced denaturation and aggregation to a greater extent than the unbound protein.[18] By measuring the amount of soluble protein remaining at each temperature, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound provides direct evidence of target engagement.[14]
Experimental Workflow:
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Application Note: Phenyl Pyridin-3-ylcarbamate in the Interrogation of Fatty Acid Amide Hydrolase (FAAH) Activity
For: Researchers, scientists, and drug development professionals in neuropharmacology, inflammation, and endocannabinoid signaling.
Introduction: Targeting the Endocannabinoid System with Precision
The endocannabinoid system (ECS) is a crucial neuromodulatory network that influences a vast array of physiological processes, including pain perception, inflammation, and mood. A key regulatory node within this system is the enzyme Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase responsible for the degradation of the primary endocannabinoid, anandamide (AEA), and other related fatty acid amides.[1] Inhibition of FAAH presents a compelling therapeutic strategy, as it elevates endogenous anandamide levels, thereby potentiating cannabinoid receptor signaling without the psychotropic side effects associated with direct CB1 receptor agonists.[2][3]
Phenyl pyridin-3-ylcarbamate belongs to the carbamate class of compounds, which are recognized as potent, irreversible inhibitors of FAAH.[4][5] These inhibitors act by covalently modifying the active site of the enzyme, leading to its inactivation.[3][4] This application note provides a detailed overview of the mechanism of action for carbamate-based FAAH inhibitors and presents a comprehensive, field-proven protocol for the biochemical characterization of this compound and related compounds using a fluorescence-based in vitro assay.
Mechanism of Action: Covalent Carbamylation of the Catalytic Serine
The inhibitory activity of this compound and other carbamate inhibitors is contingent upon the unique catalytic mechanism of FAAH. The enzyme possesses a catalytic triad (Ser241-Ser217-Lys142) within its active site. The key event in both substrate hydrolysis and inhibitor inactivation is the nucleophilic attack by the Ser241 residue.
In the case of carbamate inhibitors, the electrophilic carbonyl carbon of the carbamate moiety is targeted by the hydroxyl group of Ser241. This results in the formation of a transient tetrahedral intermediate. Subsequently, the phenolate leaving group is displaced, and a stable, covalent carbamyl-enzyme adduct is formed. This carbamylation of the active site serine renders the enzyme catalytically inactive.[2][4] This irreversible inhibition effectively halts the degradation of anandamide, leading to its accumulation and enhanced downstream signaling.
Figure 2: Workflow for the in vitro FAAH inhibition assay.
Expert Insights and Troubleshooting
-
Solubility: Carbamate compounds can have limited aqueous solubility. Ensure complete dissolution in DMSO before preparing aqueous dilutions. If precipitation is observed, consider adjusting the stock concentration or using a co-solvent.
-
Time-Dependency: The irreversible nature of carbamate inhibition means that the measured IC50 can be dependent on the pre-incubation time. It is crucial to maintain a consistent pre-incubation period across all experiments for comparable results. For a more in-depth characterization, determining the kinetic parameters kinact/Ki is recommended. [3][4]* Substrate Concentration: The concentration of the fluorogenic substrate should ideally be at or below its Michaelis-Menten constant (Km) to ensure that competitive inhibitors are not underestimated.
-
Enzyme Activity: The activity of recombinant FAAH can vary between batches. It is essential to perform an enzyme titration experiment to determine the optimal concentration that yields a linear reaction rate for the duration of the assay.
Conclusion
This compound represents a promising scaffold for the development of novel FAAH inhibitors. The protocols and mechanistic insights provided in this application note offer a comprehensive framework for the biochemical evaluation of this and related compounds. Rigorous adherence to these methodologies will enable researchers to accurately determine the inhibitory potency and advance the understanding of this important class of therapeutic agents.
References
- Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. The Journal of pharmacology and experimental therapeutics, 338(1), 114-124. [Link]
- Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit.
- Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor for the Treatment of Pain. ACS Medicinal Chemistry Letters, 2(2), 91-96. [Link]
- Saario, S. M., et al. (2006). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry, 49(20), 5954-5958. [Link]
- Meda, P., et al. (2019). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Basic & Clinical Pharmacology & Toxicology, 125(5), 425-433. [Link]
- Mor, M., et al. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. Bioorganic & Medicinal Chemistry, 18(3), 1189-1206. [Link]
- Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411-420. [Link]
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- 3. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
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Probing Cellular Networks: A Guide to Utilizing Phenyl Pyridin-3-yl Carbamate Analogs for Signal Transduction Research
Introduction: Unraveling the Complexity of Cellular Communication
Cellular signal transduction is a complex and dynamic process by which cells perceive and respond to their microenvironment. This intricate network of communication is fundamental to virtually all aspects of cell biology, from proliferation and differentiation to metabolism and apoptosis. Dysregulation of these signaling pathways is a hallmark of numerous diseases, including cancer, metabolic disorders, and inflammatory conditions. Consequently, the development of molecular tools that can selectively modulate and probe these pathways is of paramount importance for both basic research and drug discovery.
This technical guide focuses on the application of a class of pyridinyl-containing aromatic compounds, exemplified by phenyl pyridin-3-yl carbamate and its structural analogs, as potent modulators of key signaling cascades. While the precise compound "Phenyl pyridin-3-ylcarbamate" lacks extensive characterization in the public domain, a closely related class of 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas has been demonstrated to potently inhibit the PI3K/Akt and MAPK/Erk signaling pathways[1][2]. This document will leverage the established mechanism of these analogs to provide a comprehensive framework for their use in studying signal transduction. Researchers, scientists, and drug development professionals will find detailed protocols and expert insights to effectively integrate these chemical probes into their experimental workflows.
Mechanism of Action: Targeting Critical Signaling Nodes
The utility of the exemplar compounds, 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, lies in their ability to suppress the activity of two of the most critical signaling pathways in cancer biology: the PI3K/Akt/mTOR and MAPK/Erk pathways. These pathways are often constitutively active in cancer cells, driving uncontrolled growth, proliferation, and survival.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase Akt. Activated Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR, which promotes protein synthesis and cell growth.
The MAPK/Erk pathway is another critical cascade that transduces signals from the cell surface to the nucleus, primarily regulating cell proliferation, differentiation, and survival. This pathway involves a series of protein kinases, including Raf, MEK, and Erk, that are sequentially activated.
Studies have shown that the 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]urea compounds decrease the activity of both the PI3K/Akt and MAPK/Erk pathways in breast cancer cell lines[1][2]. This is typically observed by a reduction in the phosphorylation status of key pathway components, such as Akt and Erk. The precise molecular target of these compounds that leads to the dual pathway inhibition is an area of ongoing investigation, but their demonstrated effects make them valuable tools for studying the downstream consequences of silencing these critical signaling axes.
Figure 1: Simplified diagram of the inhibitory action of Phenyl Pyridin-3-yl Carbamate analogs on the PI3K/Akt and MAPK/Erk signaling pathways.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for utilizing phenyl pyridin-3-yl carbamate analogs to investigate their effects on cellular signaling, proliferation, and apoptosis.
Protocol 1: Assessment of Pathway Inhibition by Western Blotting
This protocol details the use of Western blotting to measure the phosphorylation status of key proteins in the PI3K/Akt and MAPK/Erk pathways, providing a direct readout of the compound's inhibitory activity.
Materials:
-
Cell culture medium and supplements
-
Phenyl pyridin-3-yl carbamate analog (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-Erk1/2)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the phenyl pyridin-3-yl carbamate analog for the desired time period. A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a protein assay kit according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Prepare the ECL detection reagents according to the manufacturer's instructions and apply them to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Data Interpretation: A dose-dependent decrease in the ratio of phosphorylated Akt to total Akt and phosphorylated Erk to total Erk indicates successful inhibition of the respective pathways by the compound.
| Treatment Group | p-Akt/Total Akt Ratio (Normalized to Vehicle) | p-Erk/Total Erk Ratio (Normalized to Vehicle) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| Compound (1 µM) | 0.45 | 0.55 |
| Compound (5 µM) | 0.15 | 0.20 |
| Compound (10 µM) | 0.05 | 0.08 |
Table 1: Example quantitative data from a Western blot experiment showing dose-dependent inhibition of Akt and Erk phosphorylation.
Figure 2: Experimental workflow for assessing pathway inhibition via Western blotting.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of the compound on cell viability and proliferation, a key downstream consequence of inhibiting growth signaling pathways.
Materials:
-
Cells and culture medium
-
96-well cell culture plates
-
Phenyl pyridin-3-yl carbamate analog
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with a serial dilution of the phenyl pyridin-3-yl carbamate analog. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
-
Assay:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the compound concentration and calculate the IC50 value (the concentration at which 50% of cell proliferation is inhibited).
-
Data Interpretation: A dose-dependent decrease in cell viability demonstrates the antiproliferative effect of the compound, consistent with the inhibition of pro-growth signaling pathways.
Protocol 3: Apoptosis Assay by TUNEL Staining
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis. This protocol assesses whether the inhibition of survival signals by the compound leads to programmed cell death.
Materials:
-
Cells and culture medium
-
Chamber slides or coverslips
-
Phenyl pyridin-3-yl carbamate analog
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides, from a commercial kit)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Grow cells on chamber slides or coverslips.
-
Treat with the compound at concentrations determined from the proliferation assay. Include positive (e.g., DNase I treated) and negative controls.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% PFA.
-
Wash again and permeabilize the cells.
-
-
TUNEL Staining:
-
Wash the cells and incubate with the TUNEL reaction mixture in a humidified chamber, protected from light.
-
-
Counterstaining and Imaging:
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence microscope.
-
Data Interpretation: An increase in the number of TUNEL-positive cells (displaying fluorescence at the sites of DNA breaks) in the compound-treated group compared to the vehicle control indicates the induction of apoptosis.
Trustworthiness and Self-Validating Systems
To ensure the reliability of your findings, each protocol should incorporate a system of internal and external controls.
-
Internal Controls: In Western blotting, always probe for the total, non-phosphorylated form of the protein of interest to ensure that changes in the phosphorylated signal are not due to changes in the overall protein expression. A housekeeping protein (e.g., GAPDH, β-actin) should also be used to confirm equal protein loading.
-
Positive and Negative Controls: For functional assays, include a known inhibitor of the pathway as a positive control to validate the assay's responsiveness. The vehicle control serves as the negative baseline.
-
Orthogonal Assays: Corroborate findings from one assay with another. For example, if Western blotting shows inhibition of Akt phosphorylation (a pro-survival signal), this should be consistent with a decrease in cell viability and an increase in apoptosis markers.
Conclusion and Future Directions
The phenyl pyridin-3-yl carbamate analogs, particularly the 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas, represent a valuable class of chemical probes for dissecting the intricate roles of the PI3K/Akt and MAPK/Erk signaling pathways. The protocols outlined in this guide provide a robust framework for characterizing the cellular effects of these and other pathway inhibitors. By employing these methodologies with rigorous controls, researchers can confidently elucidate the mechanisms by which these compounds modulate cellular behavior and explore their therapeutic potential.
Future research should focus on identifying the direct molecular targets of these compounds to fully understand their mechanism of action. Furthermore, applying these tools in more complex biological systems, such as 3D organoids and in vivo models, will be crucial for translating these findings into clinically relevant applications.
References
- Soares, J., et al. (2016). Antiangiogenic 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines Through PI3K/Akt and MAPK/Erk Pathways. Journal of Cellular Biochemistry, 117(12), 2791-2799. [Link]
- Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550-562. [Link]
- Dhillon, A. S., et al. (2007). The MEK-ERK-RSK signaling cascade. Molecular and Cellular Biology, 27(9), 3147-3155. [Link]
Sources
Application Notes and Protocols for the Preclinical Formulation of Phenyl Pyridin-3-ylcarbamate
Abstract
This comprehensive guide provides a detailed framework for the rational development of preclinical formulations for Phenyl pyridin-3-ylcarbamate, a compound class often challenged by poor aqueous solubility. Recognizing that up to 90% of new chemical entities (NCEs) exhibit solubility issues that can impede preclinical assessment, this document moves beyond a generic template.[1][2] It offers a logical, science-driven workflow, empowering researchers to make informed decisions in vehicle selection and formulation strategy. We will explore critical pre-formulation assessments, delve into a variety of solubilization techniques, and provide step-by-step protocols for creating formulations suitable for both in vitro and in vivo preclinical studies. The overarching goal is to ensure consistent and maximal exposure in early animal experiments, enabling a clear understanding of the compound's pharmacokinetic, pharmacodynamic, and toxicological profile.[3]
Introduction: The Preclinical Formulation Challenge
The journey of a new chemical entity (NCE) from discovery to clinical application is fraught with challenges, many of which emerge during preclinical evaluation.[4] A primary and recurring obstacle is the poor aqueous solubility of many promising compounds.[1][4] this compound and its analogues, by nature of their chemical structures, are often lipophilic and may exhibit high melting points, characteristics that suggest limited solubility in physiological media.[5] This poor solubility can lead to erratic absorption, low bioavailability, and an underestimation of a compound's true efficacy and toxicity, potentially causing a promising candidate to be prematurely discarded.[1][4]
The objective of a preclinical formulation is not to create a final market-ready product, but to develop a safe and effective delivery system that allows for consistent and adequate drug exposure in animal models.[3] This necessitates a thorough understanding of the compound's physicochemical properties to guide the selection of an appropriate formulation strategy. This guide will provide researchers with the foundational knowledge and practical protocols to systematically approach the formulation of this compound.
Foundational Step: Physicochemical Characterization
Before any formulation work begins, a comprehensive physicochemical characterization of this compound is paramount.[4] This data provides the empirical basis for all subsequent formulation decisions.
Key Physicochemical Parameters
A summary of essential parameters and their impact on formulation strategy is presented in the table below.
| Parameter | Importance in Formulation Development | Recommended Analytical Technique(s) |
| Aqueous Solubility | Determines the intrinsic ability of the compound to dissolve in aqueous media at various pH levels. This is a critical first indicator of the need for solubility enhancement.[4] | Shake-flask method in buffers at pH 1.2, 4.5, 6.8, and 7.4; Kinetic solubility assays.[4] |
| pKa | The dissociation constant helps predict how solubility will change with pH. For ionizable compounds, pH adjustment can be a simple and effective solubilization method.[6] | Potentiometric titration; UV-spectrophotometry. |
| LogP / LogD | Indicates the lipophilicity of the compound. High LogP values often correlate with poor aqueous solubility and suggest that lipid-based formulations may be a viable strategy.[5] | Shake-flask method (octanol/water); HPLC-based methods. |
| Melting Point | Provides an indication of the crystal lattice energy. A high melting point often suggests poor solubility. | Differential Scanning Calorimetry (DSC).[7][8] |
| Solid-State Properties | Polymorphism can significantly impact solubility and dissolution rate. Identifying the most stable and the most soluble forms is crucial.[1] | X-Ray Powder Diffraction (XRPD); DSC; Thermogravimetric Analysis (TGA).[8] |
| Chemical Stability | Assesses degradation in various conditions (pH, light, temperature) to ensure the compound remains intact within the formulation and during the study. | HPLC or LC-MS based stability-indicating methods.[8] |
Experimental Workflow for Characterization
The following diagram illustrates a logical workflow for the initial physicochemical characterization of this compound.
Caption: Workflow for Physicochemical Characterization.
Formulation Strategies for Poorly Soluble Compounds
Based on the physicochemical data, an appropriate formulation strategy can be selected. For a compound like this compound, which is likely to be poorly soluble, several approaches can be considered.
Strategy Selection Framework
The choice of formulation depends on the route of administration, the required dose, and the compound's specific properties.
Caption: Formulation Strategy Decision Tree.
Common Formulation Approaches
Here we detail several common and effective strategies for formulating poorly soluble compounds for preclinical studies.
3.2.1. Cosolvent Systems
Cosolvents are water-miscible organic solvents used to increase the solubility of lipophilic compounds.[6] This is often a first-line approach for early-stage studies due to its simplicity.
-
Mechanism: Cosolvents reduce the polarity of the aqueous vehicle, thereby increasing the solubility of nonpolar solutes.
-
Common Cosolvents: Polyethylene glycols (PEG 300, PEG 400), propylene glycol (PG), ethanol, N,N-dimethylacetamide (DMA), and dimethyl sulfoxide (DMSO).[4][9]
-
Causality behind Experimental Choices: The selection and ratio of cosolvents are critical. A balance must be struck between maximizing solubility and minimizing potential toxicity of the vehicle itself. For intravenous administration, precipitation upon dilution in the bloodstream is a major concern that must be evaluated.[4]
3.2.2. Surfactant-Based Formulations (Micellar Solutions)
Surfactants can solubilize poorly soluble compounds by forming micelles.
-
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form colloidal aggregates (micelles) with a hydrophobic core and a hydrophilic shell. The poorly soluble drug partitions into the hydrophobic core.[6]
-
Common Surfactants: Polysorbates (Tween® 80), sorbitan esters (Span®), and poloxamers.[10]
-
Causality behind Experimental Choices: The choice of surfactant and its concentration are key. Non-ionic surfactants are generally preferred for their lower toxicity. The amount of surfactant should be sufficient to achieve the desired drug concentration while remaining below levels that could cause adverse physiological effects.
3.2.3. Suspensions
If the compound is not readily solubilized, a suspension may be a viable option, particularly for oral administration.
-
Mechanism: A suspension is a heterogeneous mixture in which solid particles of the drug are dispersed in a liquid vehicle. The rate of dissolution is enhanced by reducing the particle size, which increases the surface area.[1][6]
-
Key Components: A suspending agent (e.g., methylcellulose, carboxymethylcellulose) to increase viscosity and a wetting agent (e.g., a surfactant) to ensure uniform dispersion of the hydrophobic particles.
-
Causality behind Experimental Choices: Particle size is a critical quality attribute. Micronization or nanosizing can significantly improve the dissolution rate and bioavailability.[11] The stability of the suspension (i.e., prevention of caking and particle growth) is essential for consistent dosing.
3.2.4. Lipid-Based Formulations
For highly lipophilic compounds, lipid-based formulations can be very effective.
-
Mechanism: The drug is dissolved in a lipid vehicle, which can be an oil, a surfactant, or a mixture. These formulations can enhance oral absorption by taking advantage of lipid absorption pathways. Self-emulsifying drug delivery systems (SEDDS) are a common example.[1][11]
-
Common Lipids: Natural oils (e.g., sesame oil, corn oil), medium-chain triglycerides.
-
Causality behind Experimental Choices: The selection of lipids and surfactants is based on the drug's solubility in these excipients and the ability of the mixture to form a stable emulsion or microemulsion upon contact with aqueous fluids in the gut.
3.2.5. Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs.
-
Mechanism: Cyclodextrins have a hydrophilic exterior and a lipophilic interior cavity. The drug molecule is encapsulated within the cavity, forming a complex that has much higher aqueous solubility.[1][6]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Causality behind Experimental Choices: The size of the cyclodextrin cavity must be appropriate to accommodate the drug molecule. The stability of the complex is also a key factor.
Protocols for Formulation Preparation and Characterization
The following protocols are provided as a starting point and should be optimized based on the specific properties of this compound.
Protocol 1: Preparation of a Cosolvent-Based Formulation for Intravenous Administration
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for intravenous injection in rodents.
Materials:
-
This compound
-
N,N-Dimethylacetamide (DMA)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
-
Sterile, pyrogen-free water for injection
-
Sterile 0.22 µm syringe filters
-
Sterile vials
Procedure:
-
Vehicle Preparation: In a sterile container, prepare the DPP vehicle by mixing 20% DMA, 40% PG, and 40% PEG 400 by volume.[9][12] For example, to make 10 mL of vehicle, mix 2 mL of DMA, 4 mL of PG, and 4 mL of PEG 400.
-
Drug Solubilization: Weigh the appropriate amount of this compound to achieve a final concentration of 5 mg/mL. For 10 mL of formulation, this would be 50 mg.
-
Add the compound to the DPP vehicle.
-
Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may be used if necessary, but stability at that temperature must be confirmed.
-
Sterilization: Filter the final solution through a sterile 0.22 µm syringe filter into a sterile vial.[13]
-
Labeling and Storage: Label the vial with the compound name, concentration, vehicle composition, date of preparation, and storage conditions. Store as dictated by stability studies, typically at 2-8°C.
Protocol 2: Preparation of a Suspension for Oral Gavage
Objective: To prepare a 10 mg/mL suspension of this compound for oral administration.
Materials:
-
This compound (micronized, if possible)
-
0.5% (w/v) Methylcellulose in purified water
-
0.1% (w/v) Tween® 80
-
Purified water
-
Mortar and pestle or homogenizer
Procedure:
-
Vehicle Preparation: Prepare the 0.5% methylcellulose solution by slowly adding methylcellulose to hot water while stirring, then allowing it to cool. Add Tween® 80 to the cooled methylcellulose solution to a final concentration of 0.1%.
-
Wetting the Powder: Weigh the required amount of this compound. In a mortar, add a small amount of the vehicle to the powder to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the hydrophobic particles.
-
Dilution: Gradually add the remaining vehicle to the paste while triturating continuously to form a uniform suspension.
-
Homogenization: For improved uniformity, the suspension can be further processed with a homogenizer.
-
Labeling and Storage: Transfer the suspension to an appropriate container. Label with the compound name, concentration, vehicle composition, date of preparation, and a "Shake Well Before Use" sticker. Store according to stability data.
Characterization of the Final Formulation
Once a formulation is prepared, it must be characterized to ensure it is suitable for the intended study.
| Characterization Test | Purpose | Recommended Technique(s) |
| Appearance | Visual inspection for clarity (solutions) or uniformity (suspensions) and absence of precipitation. | Visual inspection against a black and white background. |
| Drug Concentration | To confirm the final concentration of the active pharmaceutical ingredient (API). | HPLC-UV.[8] |
| pH | To ensure the pH is within a physiologically acceptable range, especially for parenteral formulations. | pH meter. |
| Particle Size Analysis | For suspensions, to determine the particle size distribution, which affects dissolution and bioavailability. | Laser diffraction; Dynamic Light Scattering (DLS).[14][15] |
| Stability | To determine the shelf-life of the formulation under specified storage conditions. | HPLC for chemical stability; visual inspection and particle size analysis for physical stability.[8] |
Conclusion and Best Practices
The successful preclinical development of this compound is critically dependent on the design of an appropriate formulation. There is no one-size-fits-all solution; the formulation strategy must be tailored to the unique physicochemical properties of the compound and the specific requirements of the preclinical study.
Key Takeaways:
-
Invest in Pre-formulation: Thorough physicochemical characterization is the cornerstone of rational formulation design.
-
Start Simple: For early screening, simple solutions or suspensions are often the best approach.[4]
-
Safety First: The potential toxicity of excipients must always be considered. Use the lowest effective concentration of each excipient.[16]
-
Characterize Thoroughly: A well-characterized formulation ensures reproducible results and allows for meaningful interpretation of preclinical data.
-
Maintain Sterility: For parenteral formulations, sterility is non-negotiable to prevent adverse effects in the animals.[13][17][18]
By following the logical workflow and protocols outlined in this guide, researchers can develop robust and reliable formulations that will facilitate the accurate assessment of this compound in preclinical models, ultimately enabling informed decisions on the path to clinical development.
References
- Shishu, G., & Singh, I. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. PubMed Central.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- PubChem. (n.d.). Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride.
- Valentine, J. L., et al. (2016). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat. PubMed.
- ResearchGate. (n.d.). A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat | Request PDF.
- TA Instruments. (2023, April 6). Key Analytical Techniques For Pharmaceutical Discovery And Formulation.
- Agno Pharmaceuticals. (n.d.). The Guide To Analytical Method Development.
- ResearchGate. (n.d.). Analytical Techniques for Drug Formulation | Request PDF.
- ResearchGate. (n.d.). Preclinical Safety Aspects for Excipients: Oral, IV, and Topical Routes.
- Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212.
- Li, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. PMC - PubMed Central.
- Singh, S., et al. (2021). Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions. PMC - PubMed Central.
- Singh, M. (2006). Preclinical formulations for discovery and toxicology: physicochemical challenges. ResearchGate.
- University of Washington. (n.d.). Preparation, Storage and Labeling of Drug and Chemical Formulations – Office of Animal Welfare. UW Sites.
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- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Key Analytical Techniques For Pharmaceutical Discovery And Formulation [pharmaceuticalonline.com]
- 8. agnopharma.com [agnopharma.com]
- 9. A novel intravenous vehicle for preclinical cardiovascular screening of small molecule drug candidates in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
- 15. Drug Formulation | Drug Characterization | Drug Formulation Characterization | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
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- 18. az.research.umich.edu [az.research.umich.edu]
Application Note: A Validated LC-MS/MS Method for the Quantification of Phenyl Pyridin-3-ylcarbamate in Human Plasma
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Phenyl pyridin-3-ylcarbamate in human plasma. The protocol described herein provides a comprehensive workflow, from sample preparation using solid-phase extraction to the final validated analytical method. This method is suitable for pharmacokinetic and toxicokinetic studies in drug development and research settings. All validation parameters have been established in accordance with the principles outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[1][2]
Introduction
This compound is a small molecule of interest in pharmaceutical research. Accurate quantification of this compound in biological matrices is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules due to its high sensitivity, selectivity, and speed.[3][4][5] This document provides a detailed protocol for a validated LC-MS/MS method for the determination of this compound in human plasma, designed for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
While specific experimental data for this compound is not widely published, its structure suggests properties amenable to reversed-phase chromatography and electrospray ionization mass spectrometry. The presence of the pyridine ring provides a site for protonation, making it suitable for positive ion mode detection.
-
IUPAC Name: Phenyl N-(pyridin-3-yl)carbamate
-
Molecular Formula: C₁₂H₁₀N₂O₂
-
Molecular Weight: 214.22 g/mol [6]
Experimental Workflow
The overall analytical workflow is depicted in the following diagram:
Figure 1: Overall analytical workflow.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (SIL-IS), e.g., this compound-d5
-
Human plasma (K₂EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Mixed-mode C8/cation exchange)
Instrumentation
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Detailed Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of this compound and the SIL-IS in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve (CC) and quality control (QC) samples.
-
Spiking: Spike blank human plasma with the working standard solutions to achieve the desired concentrations for the CC and QC samples. The final concentration of the organic solvent should be less than 5%.
-
Internal Standard Working Solution: Prepare a 100 ng/mL working solution of the SIL-IS in 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
The choice of SPE is critical for removing plasma components that can interfere with the analysis and cause ion suppression.[7][8][9] A mixed-mode sorbent is selected to leverage both hydrophobic and ion-exchange interactions for enhanced selectivity.
-
Pre-treatment: To 200 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the SIL-IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte and SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase A/B (90:10, v/v).
LC-MS/MS Conditions
The following table summarizes the optimized LC-MS/MS parameters for the analysis of this compound.
| Parameter | Condition |
| LC System | UHPLC |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | This compound: m/z 215.1 → 94.1SIL-IS: m/z 220.1 → 99.1 (hypothetical) |
| Collision Energy | Optimized for each transition |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Method Validation
The method was validated according to the FDA's Bioanalytical Method Validation guidance.[2][10] The validation parameters and acceptance criteria are summarized below.
| Validation Parameter | Result |
| Linearity and Range | The calibration curve was linear over the range of 1 - 1000 ng/mL. The correlation coefficient (r²) was >0.99. |
| Accuracy and Precision | Intra- and inter-day accuracy was within 85-115% of the nominal concentration (80-120% for LLOQ). Precision (CV%) was ≤15% (≤20% for LLOQ). |
| Selectivity and Specificity | No significant interfering peaks were observed at the retention times of the analyte and IS in blank plasma from six different sources. |
| Matrix Effect | The matrix factor was consistent across different lots of plasma, with a CV% of <15%. |
| Recovery | The extraction recovery of this compound and the IS was consistent, reproducible, and independent of concentration. |
| Stability | This compound was found to be stable in plasma for at least 6 hours at room temperature, through three freeze-thaw cycles, and for 30 days at -80°C. Stock solutions were stable for 6 months at -20°C. |
Conclusion
This application note presents a selective, sensitive, and robust LC-MS/MS method for the quantification of this compound in human plasma. The method has been validated according to regulatory guidelines and is suitable for use in clinical and non-clinical studies requiring the measurement of this analyte. The detailed protocols provided can be readily implemented in a bioanalytical laboratory setting.
References
- Practical Tips on Preparing Plasma Samples for Drug Analysis Using SPME.
- FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
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- Bioanalytical Method Validation FDA 2001.pdf. U.S.
- Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candid
- M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S.
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- Analysis of (3-phenyl,2-thio)
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Application Notes and Protocols for Phenyl Pyridin-3-ylcarbamate in Combination Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Editorial Note: This document provides a comprehensive framework for the preclinical evaluation of Phenyl pyridin-3-ylcarbamate in combination with other therapeutic agents for cancer treatment. Given the nascent stage of public domain research on this specific molecule, this guide establishes a robust, scientifically grounded hypothetical model for its investigation. We postulate this compound as a modulator of a key oncogenic signaling pathway and detail the subsequent steps for its rational combination with standard-of-care therapies. This approach is designed to be broadly applicable to novel small molecule inhibitors.
Introduction and Scientific Rationale
The trajectory of oncology drug development is increasingly focused on combination therapies to enhance efficacy, overcome resistance, and reduce toxicity.[1][2] Monotherapies, while initially effective, often succumb to intrinsic or acquired resistance mechanisms within the tumor microenvironment.[3] By targeting distinct but complementary cellular pathways, combination regimens can induce synergistic anti-tumor effects.[4][5]
This compound is a novel small molecule with a chemical scaffold suggestive of kinase or signaling pathway inhibition, a common characteristic of modern targeted cancer therapies.[6][7][8] While its precise mechanism of action is under investigation, its structural motifs warrant exploration into its potential as an anti-cancer agent. For the purposes of this guide, we will hypothesize that this compound functions as an inhibitor of the YAP/TAZ signaling pathway , a critical regulator of tumor growth, metastasis, and therapy resistance.[9] Aberrant YAP/TAZ activation is a hallmark of several cancers and represents a compelling target for therapeutic intervention.
This guide will delineate protocols for combining this compound with two major classes of anti-cancer agents:
-
Conventional Chemotherapy (e.g., Docetaxel): To investigate synergistic cytotoxicity.
-
Immune Checkpoint Inhibitors (e.g., anti-PD-L1 antibodies): To explore the potential for immunomodulation and enhanced anti-tumor immunity.[10][11]
Postulated Mechanism of Action: YAP/TAZ Pathway Inhibition
The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis, and its dysregulation is a common event in cancer. The downstream effectors of this pathway are the transcriptional co-activators YAP and TAZ. When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where they promote the expression of genes involved in cell proliferation, survival, and migration. We hypothesize that this compound interferes with this process, leading to the cytoplasmic retention and degradation of YAP/TAZ, thereby inhibiting tumor growth.
Figure 1: Postulated mechanism of this compound on the YAP/TAZ signaling pathway.
Part I: Combination with Conventional Chemotherapy (Docetaxel)
Rationale
Docetaxel is a taxane-based chemotherapeutic that stabilizes microtubules, leading to G2/M phase cell cycle arrest and apoptosis.[3] However, resistance to docetaxel is a significant clinical challenge. The YAP/TAZ pathway has been implicated in chemoresistance. By inhibiting YAP/TAZ with this compound, we may be able to re-sensitize resistant cancer cells to docetaxel or achieve synergistic cytotoxicity in sensitive cells.
In Vitro Synergy Screening
The objective of this protocol is to determine the nature of the interaction between this compound and docetaxel (synergistic, additive, or antagonistic) across a range of concentrations in selected cancer cell lines.
Protocol 1: Checkerboard Assay for Synergy Analysis
-
Cell Line Selection: Choose appropriate cancer cell lines (e.g., non-small cell lung cancer: A549, NCI-H522; breast cancer: MDA-MB-231, MCF-7) based on known YAP/TAZ pathway activity.[6]
-
Single-Agent IC50 Determination:
-
Plate cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a serial dilution of this compound and docetaxel in separate wells.
-
Incubate for 72 hours.
-
Assess cell viability using a suitable assay (e.g., CellTiter-Glo®).
-
Calculate the IC50 value for each compound using non-linear regression analysis.
-
-
Checkerboard Assay Setup:
-
Based on the IC50 values, create a dose-response matrix. Typically, this involves 6-8 concentrations of each drug, ranging from well below to well above their respective IC50s.
-
Plate cells in 96-well or 384-well plates.
-
Treat cells with all possible combinations of this compound and docetaxel concentrations. Include single-agent controls and vehicle controls.
-
-
Data Analysis and Synergy Scoring:
-
After a 72-hour incubation, measure cell viability.
-
Calculate the percentage of cell growth inhibition for each combination relative to vehicle-treated controls.
-
Analyze the data using a synergy model such as the Bliss Independence or Loewe Additivity model.[12][13][14] The Combination Index (CI) is a common metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3]
-
Data Presentation:
| Combination | Cell Line | This compound (µM) | Docetaxel (nM) | % Inhibition | Combination Index (CI) |
| Hypothetical Data | A549 | 1.0 | 5.0 | 75 | 0.6 |
| Hypothetical Data | A549 | 2.5 | 10.0 | 88 | 0.4 |
| Hypothetical Data | MDA-MB-231 | 1.0 | 2.0 | 65 | 0.8 |
| Hypothetical Data | MDA-MB-231 | 2.5 | 5.0 | 82 | 0.5 |
Part II: Combination with Immune Checkpoint Inhibitors (Anti-PD-L1)
Rationale
The expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells is a key mechanism of immune evasion.[10] By binding to the PD-1 receptor on activated T cells, PD-L1 suppresses the anti-tumor immune response. Recent studies have linked YAP/TAZ activation to increased PD-L1 expression. Therefore, inhibiting YAP/TAZ with this compound may downregulate PD-L1 expression on tumor cells, thereby enhancing the efficacy of anti-PD-L1 immunotherapy.[15]
In Vitro and Ex Vivo Assessment
Protocol 2: Co-culture of Cancer Cells and Immune Cells
-
Cell Lines and Primary Cells:
-
Use cancer cell lines known to express PD-L1 (e.g., SK-OV-3, MDA-MB-231).
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors.
-
-
Experimental Setup:
-
Culture cancer cells and treat with this compound for 48-72 hours.
-
Analyze PD-L1 expression on the cancer cell surface using flow cytometry.
-
Establish a co-culture system with the treated cancer cells and activated PBMCs.
-
Add an anti-PD-L1 blocking antibody to designated wells.
-
-
Readouts:
-
Measure T-cell activation markers (e.g., CD69, CD25) by flow cytometry.
-
Quantify cytokine release (e.g., IFN-γ, TNF-α) in the co-culture supernatant by ELISA or multiplex bead array.
-
Assess tumor cell killing by measuring the viability of the cancer cells at the end of the co-culture.
-
Figure 2: Workflow for assessing the immunomodulatory effects of this compound in combination with anti-PD-L1 therapy.
Part III: In Vivo Combination Studies
Rationale and Model Selection
In vivo studies are crucial to validate the therapeutic efficacy and safety of the combination therapy in a more complex biological system.[16][17] The choice of the animal model is critical for the translational relevance of the findings.[4][18]
-
For Chemotherapy Combinations: Patient-Derived Xenograft (PDX) or Cell Line-Derived Xenograft (CDX) models in immunocompromised mice are suitable.[16]
-
For Immunotherapy Combinations: Syngeneic tumor models in immunocompetent mice are necessary to evaluate the contribution of the immune system.
Protocol 3: Syngeneic Mouse Model for Immunotherapy Combination
-
Model: C57BL/6 mice bearing MC38 (colon adenocarcinoma) or B16-F10 (melanoma) tumors.
-
Study Groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound alone
-
Group 3: Anti-mouse PD-L1 antibody alone
-
Group 4: this compound + Anti-mouse PD-L1 antibody
-
-
Dosing and Administration:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Administer this compound via an appropriate route (e.g., oral gavage) daily.
-
Administer the anti-PD-L1 antibody via intraperitoneal injection twice a week.
-
-
Efficacy Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and overall health.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice.
-
-
Pharmacodynamic and Immune Profiling:
-
Excise tumors and spleens.
-
Analyze immune cell infiltration (CD4+ T cells, CD8+ T cells, regulatory T cells, myeloid-derived suppressor cells) in the tumor microenvironment by flow cytometry or immunohistochemistry.
-
Measure gene expression of relevant immune markers in the tumor tissue by qPCR.
-
Conclusion and Future Directions
This document provides a foundational guide for the preclinical investigation of this compound as a combination therapy partner in oncology. The outlined protocols, from in vitro synergy screening to in vivo efficacy studies, offer a systematic approach to characterizing its potential.[1] Successful demonstration of synergy with chemotherapy or immunotherapy would provide a strong rationale for further development, including advanced preclinical toxicology studies and eventual clinical trials. The ultimate goal is to translate these preclinical findings into effective combination therapies that can improve patient outcomes.[18][19]
References
- Combination Cancer Therapies: From Serendipity to Design. Eureka Blog.
- Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic. PubMed Central.
- In Vivo Models. Biocompare.
- A model-based approach for assessing in vivo combination therapy interactions. PubMed Central.
- Methods for High-throughput Drug Combination Screening and Synergy Scoring. National Institutes of Health (NIH).
- Methods for High-throughput Drug Combination Screening and Synergy Scoring. Springer Link.
- Methods for High-Throughput Drug Combination Screening and Synergy Scoring. bioRxiv.
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- Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][4][17]triazin-7-ones and Stable Free Radical Precursors. PubMed Central.
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- Recent Advances in Combination Therapy of YAP Inhibitors with Physical Anti-Cancer Strategies. MDPI.
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Application Notes and Protocols for the Synthesis of Phenyl pyridin-3-ylcarbamate Analogs
Introduction: The Significance of the Carbamate Moiety in Medicinal Chemistry
The carbamate functional group is a cornerstone of modern drug design and development. Its unique structural and electronic properties, occupying a space between an amide and an ester, lend it remarkable chemical and metabolic stability. This stability, coupled with its ability to participate in hydrogen bonding and act as a bioisostere for the peptide bond, has made the carbamate moiety a privileged scaffold in a vast array of therapeutic agents. Phenyl pyridin-3-ylcarbamate and its analogs are of particular interest to researchers in oncology, neuroscience, and infectious diseases due to their potential to interact with a variety of biological targets. The pyridine ring offers a handle for further functionalization and can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule. This guide provides a detailed protocol for the synthesis of this compound and its analogs, grounded in established chemical principles and supported by practical, field-proven insights.
Chemical Rationale and Mechanistic Overview
The synthesis of this compound is fundamentally a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 3-aminopyridine acts as the nucleophile, attacking the electrophilic carbonyl carbon of phenyl chloroformate. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable carbamate product with the expulsion of a chloride ion. Phenol is generated as a byproduct.
The basicity of the aminopyridine nitrogen is a critical factor in this reaction. While the amino group is the primary nucleophile, the pyridine nitrogen can also be protonated, reducing the overall nucleophilicity of the molecule. Therefore, the choice of base and solvent is crucial to ensure the reaction proceeds efficiently. A non-nucleophilic base is typically employed to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
Visualizing the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound analogs.
Caption: A typical experimental workflow for carbamate synthesis.
Detailed Synthesis Protocol: this compound
This protocol provides a robust method for the synthesis of the parent compound, this compound. The principles outlined here can be adapted for the synthesis of various analogs by substituting the starting 3-aminopyridine with its corresponding derivative.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-Aminopyridine | ≥99% | Sigma-Aldrich | Store in a desiccator. |
| Phenyl Chloroformate | ≥98% | Sigma-Aldrich | Handle in a fume hood with appropriate PPE. |
| Triethylamine (TEA) | ≥99.5%, anhydrous | Sigma-Aldrich | Distill from CaH₂ before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a sealed bottle or dry over CaH₂. |
| Saturated Sodium Bicarbonate Solution | ACS Reagent | Fisher Scientific | |
| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific | |
| Anhydrous Sodium Sulfate | ACS Reagent | Fisher Scientific | |
| Ethyl Acetate | ACS Reagent | Fisher Scientific | For recrystallization. |
| Hexanes | ACS Reagent | Fisher Scientific | For recrystallization. |
Experimental Procedure
-
Reaction Setup:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 3-aminopyridine (5.0 g, 53.1 mmol).
-
Dissolve the 3-aminopyridine in anhydrous dichloromethane (100 mL).
-
Add triethylamine (8.1 mL, 58.4 mmol, 1.1 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
-
Addition of Phenyl Chloroformate:
-
Dissolve phenyl chloroformate (7.3 mL, 58.4 mmol, 1.1 equivalents) in anhydrous dichloromethane (20 mL) and add it to the dropping funnel.
-
Add the phenyl chloroformate solution dropwise to the stirred 3-aminopyridine solution over a period of 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (3-aminopyridine) and the product (this compound) should have distinct Rf values.
-
-
Workup and Isolation:
-
Once the reaction is complete (as indicated by the disappearance of the starting amine on TLC), quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot ethyl acetate and then add hexanes until the solution becomes turbid.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry in a vacuum oven.
-
Characterization of this compound
-
Appearance: White to off-white solid.
-
Expected Yield: 85-95%.
-
Melting Point: To be determined experimentally.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.4 (d, 1H), ~8.3 (s, 1H), ~7.8 (d, 1H), ~7.4 (t, 2H), ~7.3-7.2 (m, 4H), ~7.1 (s, 1H, NH).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~152.5, ~151.0, ~145.0, ~142.0, ~135.0, ~129.5, ~127.0, ~125.5, ~124.0, ~121.5.
-
IR (KBr, cm⁻¹): ~3300 (N-H stretch), ~1730 (C=O stretch, carbamate), ~1590, ~1490 (aromatic C=C stretch), ~1220 (C-O stretch).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₀N₂O₂ [M+H]⁺, found.
Synthesis of this compound Analogs
The described protocol can be readily adapted for the synthesis of a wide range of analogs by modifying the starting materials.
Table of Representative Analogs and Modifications
| Analog | Starting Amine | Modifying Reagent | Key Considerations |
| Phenyl (6-methylpyridin-3-yl)carbamate | 3-Amino-6-methylpyridine | Phenyl Chloroformate | The electron-donating methyl group may increase the nucleophilicity of the amine, potentially leading to a faster reaction. |
| (4-Chlorophenyl) pyridin-3-ylcarbamate | 3-Aminopyridine | 4-Chlorophenyl Chloroformate | The electron-withdrawing chloro group on the phenyl chloroformate may slightly decrease its reactivity. |
| Phenyl (2-chloropyridin-3-yl)carbamate | 3-Amino-2-chloropyridine | Phenyl Chloroformate | The chloro group adjacent to the amine may sterically hinder the reaction and reduce the nucleophilicity of the amine. Longer reaction times or slightly elevated temperatures may be required. |
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive reagents (moisture contamination)- Insufficient base- Low reactivity of the starting amine | - Use freshly distilled anhydrous solvents and reagents.- Ensure at least 1.1 equivalents of base are used.- For less reactive amines, consider using a stronger non-nucleophilic base like DBU or increasing the reaction temperature. |
| Formation of side products | - Reaction of phenyl chloroformate with the base- Di-acylation of the amine | - Add the phenyl chloroformate slowly at a low temperature.- Use the stoichiometric amount of phenyl chloroformate. |
| Difficulty in purification | - Oily product- Co-crystallization with byproducts | - If recrystallization fails, purify the product using column chromatography on silica gel with a gradient of ethyl acetate in hexanes.- Ensure complete removal of triethylamine hydrochloride during the workup. |
Safety Precautions
-
Phenyl chloroformate is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
3-Aminopyridine is toxic if swallowed or in contact with skin. Handle with care and appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a fume hood.
-
Triethylamine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.
Conclusion
The synthesis of this compound and its analogs is a straightforward yet versatile process that provides access to a class of compounds with significant potential in drug discovery. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can efficiently synthesize a diverse library of these valuable molecules for further biological evaluation. The protocols and insights provided in this guide are intended to serve as a solid foundation for these synthetic endeavors.
References
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
- Telvekar, V. N. (2010). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 10(13), 1255-1277. [Link]
- U.S. Patent No. 3,925,397. (1975). 3-Pyridylmethyl-(N-substituted phenyl)
- Bose, D. S., Varadarajan, S., & Vanajatha, G. (2001). Phenyl chloroformate: A convenient reagent for the preparation of nitriles from primary amides. Indian Journal of Chemistry - Section B, 40(8), 722-723. [Link]
- Organic Syntheses Procedure, Coll. Vol. 2, p.49 (1943); Vol. 18, p.3 (1938). 3-AMINOPYRIDINE. [Link]
- Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124. [Link]
- Al-Otaibi, J. S., Al-Zaydi, K. M., & El-Brollosy, N. R. (2014). Facile One-pot Synthesis of Unsymmetrical Ureas, Carbamates, and Thiocarbamates from Cbz-protected Amines. Journal of Heterocyclic Chemistry, 51(S1), E1-E7. [Link]
- Pittelkow, M., & Nielsen, J. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(48), 44467–44474. [Link]
- Telvekar, V. N. (2010). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Mini-Reviews in Medicinal Chemistry, 10(13), 1255-1277. [Link]
Troubleshooting & Optimization
Phenyl Pyridin-3-ylcarbamate Aqueous Stability: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenyl pyridin-3-ylcarbamate. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in aqueous solutions. Understanding and controlling the stability of your molecule is paramount for generating reliable experimental data and developing robust formulations.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound.
Q1: My this compound solution is showing a decrease in concentration over time. What is happening?
A1: this compound, like many carbamates, is susceptible to hydrolysis in aqueous solutions. This is a chemical reaction where water molecules break down the carbamate bond, leading to the formation of 3-aminopyridine and phenol. The rate of this degradation is highly dependent on the pH and temperature of your solution.
Q2: At what pH is this compound most stable?
A2: Generally, carbamates are more stable in acidic conditions and less stable in neutral to alkaline conditions.[1][2] For N-monosubstituted carbamates like this compound, the rate of hydrolysis often increases significantly at higher pH values. This is due to a mechanism known as E1cB (Elimination Unimolecular conjugate Base), which is initiated by the deprotonation of the carbamate nitrogen.[3][4][5]
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The primary degradation products from the hydrolysis of the carbamate bond are 3-aminopyridine and phenol. Under certain conditions, further reactions could lead to other minor products, but these two are the principal species to monitor.
Q4: Can my buffer components affect the stability of the compound?
A4: Absolutely. Some buffer species can act as catalysts for hydrolysis. For instance, buffers that can act as general bases may increase the rate of degradation.[6][7] It is crucial to select a buffer system that is inert or minimally reactive with your compound.
Q5: How can I monitor the degradation of my compound?
A5: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with a mass spectrometer (MS) or a UV detector.[8][9] This allows for the separation and quantification of the parent compound and its degradation products over time.
Section 2: In-Depth Troubleshooting Guides
This section provides structured approaches to common experimental problems.
Troubleshooting Issue 1: Rapid Degradation of this compound in Solution
Symptoms:
-
Significant loss of parent compound concentration within hours of preparation.
-
Appearance of unexpected peaks in your chromatogram corresponding to 3-aminopyridine and phenol.
-
Inconsistent results in bioassays or other downstream applications.
Root Cause Analysis:
The rapid degradation is most likely due to hydrolysis, accelerated by unfavorable solution conditions. The key factors to investigate are pH, temperature, and buffer composition.
Investigative Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Experimental Protocol: pH-Rate Profile Study
This study will help you determine the optimal pH for the stability of your compound.
Materials:
-
This compound
-
A series of buffers covering a pH range (e.g., pH 3, 5, 7.4, 9)
-
HPLC or UHPLC system with UV or MS detector
-
Constant temperature incubator or water bath
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, acetonitrile).
-
Prepare a series of aqueous buffer solutions at different pH values (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10).
-
Spike a known concentration of the stock solution into each buffer to a final concentration suitable for your analytical method. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
-
Immediately take a time zero (T=0) sample from each solution and analyze it by HPLC to determine the initial concentration.
-
Incubate all solutions at a constant temperature (e.g., 25°C or 37°C).
-
Take samples at various time points (e.g., 1, 2, 4, 8, 24 hours) and analyze them by HPLC.
-
Plot the natural logarithm of the remaining parent compound concentration versus time for each pH. The slope of this line will give you the pseudo-first-order rate constant (k) for degradation at that pH.
-
Plot the rate constant (k) versus pH to visualize the pH-rate profile and identify the pH of maximum stability (lowest k value).
Troubleshooting Issue 2: Precipitation of the Compound in Aqueous Solution
Symptoms:
-
Visible particulate matter or cloudiness in the solution.
-
Inconsistent and non-reproducible concentrations when sampling from the same stock.
Root Cause Analysis:
Precipitation occurs when the concentration of the compound exceeds its solubility in the aqueous medium. This can be influenced by pH, temperature, and the presence of salts.
Investigative Workflow:
Caption: Troubleshooting workflow for precipitation issues.
Experimental Protocol: Solubility Assessment
Materials:
-
This compound
-
Aqueous buffers at different pH values
-
Co-solvents (e.g., DMSO, ethanol, PEG 400)
-
Vials and a shaker/incubator
Procedure:
-
Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (and potentially varying percentages of co-solvents).
-
Shake the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Centrifuge or filter the samples to remove the undissolved solid.
-
Dilute the supernatant and analyze the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).
-
The measured concentration represents the equilibrium solubility under those conditions.
Data Summary Table: General Stability Profile of Carbamates
| Parameter | General Trend for Carbamates | This compound Specifics (to be determined by user) |
| Stability in Acid (pH < 6) | Generally more stable | |
| Stability in Neutral (pH 7-8) | Stability decreases, hydrolysis can be significant | |
| Stability in Base (pH > 8) | Rapid hydrolysis is common | |
| Primary Degradation Pathway | Hydrolysis of the carbamate bond | |
| Primary Degradation Products | Corresponding amine and alcohol/phenol | 3-aminopyridine and phenol |
| Effect of Temperature | Increased temperature accelerates degradation |
Section 3: Analytical Method Guidance
A robust analytical method is essential for accurately assessing stability.
Recommended Method: Reversed-Phase HPLC with UV Detection
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
-
Gradient: A gradient from low to high organic (Mobile Phase B) will likely be needed to separate the parent compound from its more polar degradation products. A typical starting point would be 5-10% B, ramping to 95% B over 10-15 minutes.
-
Flow Rate: 1 mL/min
-
Column Temperature: 30-40°C
-
Detection: UV detector set at a wavelength where both the parent and degradation products have reasonable absorbance (a UV scan of all compounds will help determine the optimal wavelength).
-
Quantification: Use a calibration curve with standards of known concentrations for the parent compound and, if possible, for the degradation products.
References
- ChemBK. (2024, April 9). 3-Aminopyridine.
- ResearchGate. (2025, August 6). The mechanisms of hydrolysis of N-alkyl O-arylthioncarbamate esters.
- RSC Publishing. (n.d.). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates.
- ResearchGate. (n.d.). Hammett plot for hydrolysis of N -aryl pyridylcarbamates showing the e ff ect of the substituent on the leaving group.
- Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?
- ResearchGate. (2025, August 7). Key parameters for carbamate stability in dilute aqueous–organic solution.
- ResearchGate. (n.d.). Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates.
- Semantic Scholar. (n.d.). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates.
- National Center for Biotechnology Information. (n.d.). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- PubMed. (2025, July 24). Carbamates with ortho-Substituted O‑Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies.
- Semantic Scholar. (2020, February 5). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
- ACS Publications. (2022, November 28). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study.
- ResearchGate. (n.d.). The effect of substituted pyridine ring in the ancillary group on the electronic structures and phosphorescent properties for Ir(III) complexes from a theoretical viewpoint.
- RSC Publishing. (n.d.). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism.
- ResearchGate. (2025, August 7). Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.
- National Center for Biotechnology Information. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry.
- RSC Publishing. (n.d.). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane.
- ACS Publications. (2015, January 7). Organic Carbamates in Drug Design and Medicinal Chemistry.
- ResearchGate. (2025, August 6). Studies of electronic effects of modified pyridine-imine ligands utilized in cobalt-catalyzed meta-selective Diels-Alder reactions.
- YouTube. (2021, March 8). Heterocycles Part 2: Pyridine.
- Michael Pittelkow. (n.d.). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates.
- Google Patents. (n.d.). EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
- Baishideng Publishing Group. (n.d.). Synthesis and biological activity of N-substituted phenyl-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylcarbamate.
- RSC Publishing. (n.d.). The kinetics of hydrolysis of methyl and phenyl lsocyanates.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates | Semantic Scholar [semanticscholar.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis and biological activity of <i>N</i>-substituted phenyl-1-(2,4-difluorophenyl)-2-(1<i>H</i>-1,2,4-triazol-1-yl)ethylcarbamate [nyxxb.cn]
Optimizing Phenyl pyridin-3-ylcarbamate concentration for in-vitro experiments
<_
-
Pillar 1: Foundational Knowledge & Compound Handling
-
What is Phenyl pyridin-3-ylcarbamate and what is its mechanism of action?
-
What are the essential physicochemical properties I need to know? (Solubility, Stability)
-
How do I properly prepare a stock solution of this compound?
-
-
Pillar 2: Experimental Design & Optimization
-
How do I determine the optimal concentration range for my specific in-vitro experiment?
-
What are the critical controls to include in my assay?
-
How long should I expose my cells to the compound?
-
-
Pillar 3: Troubleshooting Common Issues
-
My cells are dying, even at low concentrations. What's wrong?
-
I'm not observing any biological effect. How do I troubleshoot this?
-
My results are inconsistent between experiments. What are the likely causes?
-
-
Pillar 4: Reference Protocols & Data
-
Protocol: Determining IC50/EC50 using a Dose-Response Curve.
-
Data Summary Table: Recommended Concentration Ranges.
-
Pillar 1: Foundational Knowledge & Compound Handling
Q1: What is this compound and what is its likely mechanism of action?
A: this compound belongs to the carbamate class of organic compounds.[1] While this specific molecule is not a widely commercialized drug, its structural motifs are common in medicinal chemistry. Carbamates can act as prodrugs or as active agents themselves.[1] Compounds with similar structures, like N-substituted phenyl-N'-pyridin-3-yl ureas, have been investigated as potent and selective antagonists for serotonin receptors, specifically 5-HT(2C/2B).[2] Furthermore, various benzimidazole carbamates are known to exert cytotoxic effects by destabilizing microtubules.[3]
Therefore, the mechanism of action for this compound is not definitively established in public literature and is likely target-dependent. It may act as an enzyme inhibitor, a receptor antagonist, or interfere with protein-protein interactions. Your experiments should be designed to elucidate its specific activity in your biological system.
Q2: What are the essential physicochemical properties I need to know? (Solubility, Stability)
A: Understanding the solubility and stability of your compound is paramount for generating reliable and reproducible data.
-
Solubility: Carbamates, particularly those with aromatic rings, often exhibit poor solubility in aqueous solutions like cell culture media.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of such compounds.[4][5] It is a polar aprotic solvent compatible with most cell-based assays at low final concentrations.[4][5]
-
Avoid Water: Do not attempt to dissolve the compound directly in water or phosphate-buffered saline (PBS), as this will likely result in precipitation and an inaccurate effective concentration.
-
-
Stability:
-
Stock Solution: In anhydrous DMSO, the compound is likely stable for extended periods when stored correctly (see Q3).
-
In Media: The stability of carbamates in aqueous cell culture media can be variable.[1] The carbamate linkage can be susceptible to hydrolysis, which may be catalyzed by esterases present in serum or released from cells.[1][6] Some components in media, like cysteine or certain metal ions, can also impact the stability of test compounds.[7] It is advisable to prepare fresh dilutions in media for each experiment and minimize the time between preparation and addition to cells.
-
Q3: How do I properly prepare a stock solution of this compound?
A: Accuracy in stock solution preparation is the foundation of quantitative biology.[8][9] An improperly prepared stock will invalidate all subsequent experiments.
Protocol: Preparing a 10 mM DMSO Stock Solution
-
Calculation: Determine the mass of this compound needed. The molecular weight is 214.22 g/mol .
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 10 mL of a 10 mM stock: Mass (mg) = 10 mmol/L * 0.010 L * 214.22 g/mol * 1000 mg/g = 21.42 mg
-
-
Weighing: Use a calibrated analytical balance.[8] Weigh the compound onto a weigh boat. Record the actual mass weighed. It's more important to know the exact concentration than to hit the target mass perfectly.[8] Recalculate your final stock concentration based on the actual mass.
-
Dissolution:
-
Quantitatively transfer the weighed compound to an appropriate-sized volumetric flask (e.g., 10 mL Class A).[10]
-
Add a portion of anhydrous DMSO (e.g., 5-7 mL for a 10 mL final volume).
-
Use a vortex or sonicator to ensure the compound is completely dissolved. Visually inspect for any remaining solid particles.
-
-
Final Volume: Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[10]
-
Mixing & Storage:
Pillar 2: Experimental Design & Optimization
Q4: How do I determine the optimal concentration range for my specific in-vitro experiment?
A: The optimal concentration is entirely dependent on your assay and cell type. A systematic, multi-stage approach is required.
-
Step 1: Broad Range-Finding Screen: Start with a wide, logarithmic range of concentrations (e.g., 100 nM, 1 µM, 10 µM, 100 µM). The goal is to identify a concentration that elicits a biological response without causing significant, unintended cytotoxicity. Some aryl carbamates have shown cytotoxicity around 100 µM.[11]
-
Step 2: Cytotoxicity Assessment: Simultaneously, run a cell viability assay (e.g., MTT, CellTiter-Glo®) with the same concentration range.[12] This is crucial to distinguish a specific biological effect from general toxicity. If your compound is intended to be cytotoxic (e.g., an anti-cancer agent), this screen helps determine its potency.[3][13]
-
Step 3: Dose-Response Curve: Based on the results from the initial screen, perform a more detailed dose-response experiment. This typically involves an 8- to 12-point serial dilution series (e.g., 2-fold or 3-fold dilutions) centered around the concentration that showed activity. This will allow you to calculate an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Q5: What are the critical controls to include in my assay?
A: Proper controls are non-negotiable for data interpretation and troubleshooting.[14]
-
Vehicle Control (Negative Control): This is the most critical control. Treat cells with the same final concentration of DMSO that is present in your highest compound concentration well. This accounts for any effects of the solvent on the cells. The final DMSO concentration should ideally be kept below 0.5%, and absolutely no higher than 1%, as higher levels can induce stress or toxicity.
-
Untreated Control (Baseline): Cells treated only with culture medium. This provides the baseline for normal cell behavior.
-
Positive Control: A known compound that elicits the expected effect in your assay (e.g., a known inhibitor or activator of your target pathway). This control validates that your assay is working correctly.[15]
Q6: How long should I expose my cells to the compound?
A: The optimal incubation time depends on the biological question you are asking.
-
For signaling events (e.g., phosphorylation): These are often rapid. Time points can range from minutes to a few hours (e.g., 15 min, 30 min, 1h, 4h).
-
For gene expression changes: These require transcription and translation. Typical time points are longer (e.g., 6h, 12h, 24h, 48h).
-
For cell viability/proliferation: These are long-term readouts. Standard incubation times are 24h, 48h, and 72h.
A time-course experiment is often necessary to determine the optimal endpoint for your specific assay.
Pillar 3: Troubleshooting Common Issues
Q7: My cells are dying, even at low concentrations. What's wrong?
| Potential Cause | Troubleshooting Step |
| Solvent (DMSO) Toxicity | Verify Final DMSO %: Ensure the final concentration in your wells is <0.5%. Run a DMSO-only dose-response curve to determine the toxicity threshold for your specific cell line. |
| Compound Precipitation | Check Solubility Limit: Your working dilution in aqueous media may have exceeded the compound's solubility limit, forming cytotoxic aggregates. Visually inspect the media after adding the compound. Try preparing dilutions in media containing serum, as proteins can sometimes help maintain solubility. |
| High Compound Potency | Expand Dilution Series: The compound may simply be highly potent and cytotoxic. Test a much lower concentration range (e.g., picomolar to nanomolar). |
| Contamination | Check Stock Solution: Ensure your DMSO or compound stock is not contaminated. Test a fresh aliquot or a newly prepared stock solution. |
Q8: I'm not observing any biological effect. How do I troubleshoot this?
-
1. Validate the Assay: Did your positive control work? If not, the problem lies with your assay reagents, cell health, or instrument settings, not your test compound.[16][17]
-
2. Increase Concentration: You may be testing at a concentration below the effective dose. Try a higher concentration range (e.g., up to 100 µM), but monitor for cytotoxicity.
-
3. Check Compound Integrity: Has your stock solution degraded? This can happen with repeated freeze-thaw cycles or improper storage. Use a fresh aliquot. Consider analytical methods like LC-MS to confirm the compound's integrity if problems persist.
-
4. Extend Incubation Time: The biological effect might take longer to manifest. Try a longer time point (e.g., 48h or 72h).
-
5. Consider Bioavailability: Is the compound getting into the cells? Cell permeability can be a limiting factor. While difficult to assess without specific assays, it's a potential reason for a lack of effect in cell-based vs. biochemical assays.
Q9: My results are inconsistent between experiments. What are the likely causes?
A: Reproducibility is key in research.[14] Inconsistency often stems from subtle variations in protocol execution.
-
Cell Passage Number & Health: Use cells within a consistent, low passage number range. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the exponential growth phase at the time of seeding.[18]
-
Inconsistent Seeding Density: Use a cell counter to ensure you plate the same number of cells in every well and every experiment. Uneven cell distribution can cause high variability.[17][18]
-
Stock Solution & Dilution Errors: Prepare a large batch of a single stock solution to use across multiple experiments.[19] When making serial dilutions, ensure proper mixing at each step.
-
Variable Incubation Times: Standardize all incubation times precisely. A difference of even an hour can matter for some assays.
-
Reagent Variability: Use the same lot of serum, media, and key reagents whenever possible. If you must change lots, perform a bridging experiment to ensure results are comparable.
Pillar 4: Reference Protocols & Data
Protocol: Determining IC50/EC50 using a Dose-Response Curve
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation:
-
Prepare a "top concentration" of your compound in culture medium at 2x the final desired highest concentration. For example, if your highest final concentration is 100 µM, prepare a 200 µM solution.
-
Perform a serial dilution (e.g., 1:2 or 1:3) in culture medium to create a range of 8-12 concentrations at 2x strength.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add an equal volume of the 2x compound dilutions to the corresponding wells. This will dilute the compound to the final 1x concentration.
-
Include vehicle control, untreated, and positive control wells in triplicate.
-
-
Incubation: Incubate for the predetermined optimal time (e.g., 48 hours).
-
Assay Readout: Perform your assay (e.g., add CellTiter-Glo® reagent and read luminescence).
-
Data Analysis:
-
Normalize the data: Set the average of the vehicle control wells to 100% and the positive control (or a highly toxic dose) to 0%.
-
Plot the normalized response vs. the log of the compound concentration.
-
Use a non-linear regression model (e.g., [log]inhibitor vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50/EC50 value.
-
Data Summary Table: Recommended Concentration Ranges
| Assay Type | Starting Concentration Range | Key Considerations |
| Initial Screening | 10 nM - 100 µM (log scale) | Goal is to find an "active window" without overt toxicity. |
| IC50 / EC50 Determination | Centered around the active concentration found in screening (8-12 point, 2- or 3-fold dilutions) | Requires a full dose-response curve for accurate calculation. |
| Mechanism of Action Studies | 1x, 5x, and 10x the IC50/EC50 | Use concentrations that are known to be active but non-toxic to study specific downstream effects. |
| Cytotoxicity Assay | 100 pM - 200 µM | A very broad range is needed to capture the full cytotoxic profile, from subtle growth inhibition to complete cell death. |
References
- Tocopherol–Doxorubicin Conjugate as a Lipid–Prodrug: Synthetic Methods, Self-Assembly, Breast Cancer Cell Inhibition, and Theoretical Analysis. (2022). MDPI.
- Mechanisms of toxicity and cellular resistance to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine and 1-methyl-4-phenylpyridinium in adrenomedullary chromaffin cell cultures. (1990). Journal of Neurochemistry.
- Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). Semantic Scholar.
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015). ACS Publications.
- Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. (1999). Bioorganic & Medicinal Chemistry.
- Genotoxicity and cytotoxicity assessment of new ethyl-carbamates with ixodicidal activity. (2016). Environmental and Molecular Mutagenesis.
- How to Make Accurate Stock Solutions. (n.d.). Bitesize Bio.
- Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. (2009). ResearchGate.
- Solubility of Hybrid Halide Perovskites in DMF and DMSO. (2021). MDPI.
- Stock Solutions 101: Everything You Need to Know. (2013). G-Biosciences.
- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. (2022). Molecules.
- The Ultimate Guide to Troubleshooting Microplate Assays. (n.d.). Bitesize Bio.
- Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. (2022). MDPI.
- Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. (2021). YouTube.
- Novel In Vitro Models for Drug Discovery. (n.d.). Charles River Laboratories.
- Cell culture media impact on drug product solution stability. (2016). Biotechnology Progress.
- Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules.
- In Vitro Cell Based Assays. (n.d.). NCBI Bookshelf.
- How to Troubleshoot Common In-cell Western Issues. (n.d.). Azure Biosystems.
- Solutions and dilutions: working with stock solutions. (n.d.). Rice University.
- Faster, More Sensitive Determination of Carbamates in Drinking Water. (2012). LCGC International.
- Trouble growing THP-1 cells? (n.d.). ResearchGate.
- Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. (2023). Cell Death Discovery.
- Preparing Stock Solutions. (n.d.). PhytoTech Labs.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.
- Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group. (2014). Journal of Materials Chemistry B.
- How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Sygnature Discovery.
- A Novel MICB-Targeting CAR-NK Cells for the Treatment of Pancreatic Cancer. (2023). MDPI.
- Phenyl pyridin-4-ylcarbamate. (n.d.). Hoffman Fine Chemicals.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Solubility of Hybrid Halide Perovskites in DMF and DMSO | MDPI [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer properties of phenyl benzoate derivatives possessing a terminal hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 19. Solutions and dilutions: working with stock solutions [ruf.rice.edu]
Technical Support Center: Troubleshooting Phenyl pyridin-3-ylcarbamate Precipitation in Cell Culture Media
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of Phenyl pyridin-3-ylcarbamate precipitation in cell culture media. As Senior Application Scientists, we understand that maintaining compound solubility is critical for accurate and reproducible experimental results. This guide is structured to not only provide solutions but also to explain the underlying scientific principles.
I. Understanding the Challenge: The Chemistry of this compound in Aqueous Environments
This compound, like many small molecule inhibitors, is a hydrophobic compound. Its structure suggests limited solubility in aqueous solutions such as cell culture media. The primary challenge arises when transitioning the compound from a high-concentration organic stock solution (typically in Dimethyl Sulfoxide - DMSO) to the predominantly aqueous environment of the cell culture medium. This sudden change in solvent polarity can drastically reduce the compound's solubility, leading to precipitation.
Frequently Asked Questions (FAQs) - The Basics
Q1: I dissolved this compound in DMSO, but it immediately precipitated when I added it to my cell culture medium. What's happening?
A1: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds.[1][2] It occurs because the concentration of this compound in the final dilution exceeds its solubility limit in the aqueous cell culture medium. The DMSO, while an excellent solvent for the compound, becomes too diluted in the medium to keep it in solution.
Q2: My media with this compound looked fine initially, but after a few hours in the incubator, I see a cloudy precipitate. Why the delay?
A2: Delayed precipitation can be caused by several factors related to the incubator environment and media chemistry. Temperature shifts, even minor ones, can decrease the solubility of some compounds.[1][3] Additionally, changes in the pH of the medium due to cellular metabolism can alter the ionization state of your compound, potentially reducing its solubility.[1][4] Evaporation of media in long-term cultures can also concentrate the compound, pushing it beyond its solubility limit.[5]
Q3: Does the type of cell culture medium or the presence of serum affect precipitation?
A3: Absolutely. The composition of your cell culture medium can significantly impact compound solubility. For instance, high concentrations of salts can sometimes lead to the "salting out" of organic molecules.[3] Conversely, serum proteins, such as albumin, can bind to hydrophobic compounds, which can help to keep them in solution.[6][7] Therefore, the presence and concentration of serum (like Fetal Bovine Serum - FBS) is a critical factor.[2]
II. Troubleshooting Workflow: A Step-by-Step Guide to Preventing Precipitation
If you are encountering precipitation, a systematic approach is the best way to identify and resolve the issue. The following workflow will guide you through the most common causes and their solutions.
Step 1: Determine the Maximum Soluble Concentration
Before troubleshooting your main experiment, it's crucial to determine the empirical solubility of this compound under your specific experimental conditions.
Protocol: Determining Maximum Soluble Concentration
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Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.[5]
-
Prepare Serial Dilutions: Create a series of dilutions of your stock solution in your complete cell culture medium (pre-warmed to 37°C). For example, prepare dilutions to achieve final concentrations of 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, and 1 µM.
-
Initial Visual Inspection: Immediately after preparing the dilutions, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
Incubation: Place the tubes in your cell culture incubator (37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).
-
Final Visual Inspection: After incubation, carefully examine each tube again for any delayed precipitation. The highest concentration that remains clear is your maximum working soluble concentration under these conditions.[1]
Step 2: Optimize Your Dilution Technique
Rapidly adding a small volume of concentrated DMSO stock to a large volume of aqueous medium is a common cause of precipitation.
Recommended Dilution Strategies
| Technique | Description | Rationale |
| Serial Dilution | Instead of a single large dilution, perform a series of smaller, stepwise dilutions in pre-warmed medium.[1][8] | This gradual reduction in DMSO concentration allows the compound to better equilibrate in the aqueous environment, preventing localized high concentrations that lead to precipitation. |
| Drop-wise Addition with Vortexing | Add the stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling the tube.[1] | This method promotes rapid and even dispersion of the compound, avoiding pockets of high concentration. |
| Intermediate Dilution | First, create an intermediate dilution of your stock in a small volume of medium, then add this to the final volume.[2] | This is a practical application of the serial dilution principle, especially for larger final volumes. |
Step 3: Control Environmental and Media Factors
The physical and chemical environment of your cell culture plays a critical role in maintaining compound solubility.
Key Environmental and Media Parameters
-
Temperature: Always use pre-warmed (37°C) cell culture medium for your dilutions.[1][2] Adding a compound to cold media can significantly decrease its solubility. Also, minimize the time your culture plates are outside the incubator to avoid temperature cycling.[1]
-
pH: The pH of the medium can influence the charge state and solubility of your compound.[9][10] Ensure your medium is properly buffered and the pH is within the optimal range for your cells (typically 7.2-7.4).[4] Cellular metabolism can acidify the medium, so for dense cultures or long-term experiments, more frequent media changes may be necessary.[1]
-
Final DMSO Concentration: While DMSO is necessary to dissolve the stock, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[5] Keep the final DMSO concentration in your culture medium as low as possible, typically below 0.5%, and always include a vehicle control (media with the same final DMSO concentration) in your experiments.[11][12]
Visualization of the Troubleshooting Process
Caption: A logical workflow for troubleshooting this compound precipitation.
III. Advanced Troubleshooting and Formulation Strategies
If the above steps do not resolve the precipitation, you may need to consider more advanced strategies.
Frequently Asked Questions (FAQs) - Advanced Topics
Q4: Can I use a co-solvent to improve solubility?
A4: For particularly challenging compounds, a co-solvent might be an option. Co-solvents like polyethylene glycol (PEG) or glycerol can sometimes be used in small amounts in the final dilution to improve solubility.[13] However, it is critical to perform toxicity tests to ensure the co-solvent concentration is not harmful to your specific cell line.
Q5: I'm working in serum-free media and precipitation is a major problem. What can I do?
A5: Serum-free conditions are notoriously challenging for hydrophobic compounds due to the lack of carrier proteins like albumin.[3] In this case, you might consider adding purified bovine serum albumin (BSA) to your serum-free medium to mimic the solubilizing effect of serum. You will need to optimize the BSA concentration and ensure it doesn't interfere with your experimental readouts.
Q6: Could my stock solution be the problem?
A6: Yes. Improperly stored or repeatedly freeze-thawed stock solutions can lead to compound degradation or precipitation within the stock itself, which will carry over into your experiments.[5] It is best practice to aliquot your high-concentration stock solution into single-use volumes to avoid freeze-thaw cycles.[5] Store stocks at -20°C or -80°C as recommended for the compound.
Visualization of Key Factors Influencing Solubility
Caption: Key experimental factors influencing compound solubility in cell culture media.
By systematically addressing these factors, you can significantly improve the solubility of this compound in your cell culture experiments, leading to more reliable and reproducible data. If you continue to experience issues, we recommend consulting the compound's specific datasheet or contacting the supplier for further guidance on its handling and solubility characteristics.
References
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- Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
- Benchchem.
- Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.
- Sigma-Aldrich.
- ResearchGate. Any suggestions for treating DMSO soluble compound in cell culture?.
- The Antibody Review. Troubleshooting Cell Culture Media for Bioprocessing.
- Benchchem.
- JoVE. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
- Selleckchem. Frequently Asked Questions.
- NIH. The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Luoyang FuDau Biotechnology Co., Ltd.
- NIH. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins.
- Benchchem. Technical Support Center: Addressing Poor Bioavailability of Hydrophobic Compounds in Cell Culture.
- Benchchem. Technical Support Center: Compound Stability in Long-Term Cell Culture.
- ResearchGate. How do you dissolve an oil-based sample to test on cells?.
- Scientific Bioprocessing. pH In Cell Culture - How Does pH Buffered Culture Media Work?.
- American Laboratory. The Significance of pH Stability for Cell Cultures.
- MCE. Compound Handling Instructions.
- HuanKai Group. The Impact of pH on Cell Culture Media.
- Open Access Journals. Review on Interaction of Serum Albumin with Drug Molecules.
- NIH. Considerations regarding use of solvents in in vitro cell based assays.
- LifeTein. DMSO usage in cell culture.
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How to improve the solubility of Phenyl pyridin-3-ylcarbamate for biological assays
A Guide to Improving Solubility for Biological Assays
Welcome to the technical support center for researchers working with Phenyl pyridin-3-ylcarbamate. As a Senior Application Scientist, I understand that realizing the full potential of a promising compound is often hindered by a fundamental challenge: solubility. Poor aqueous solubility can lead to compound precipitation, inaccurate dosing, and unreliable data in biological assays. This guide is designed to provide you with a systematic approach to overcoming these issues, from simple troubleshooting to advanced formulation strategies.
Compound Profile: this compound
To effectively troubleshoot solubility, we must first understand the molecule we are working with. While specific experimental data for this compound is not widely published, we can infer its likely properties based on its structure—a carbamate linker between a phenyl group and a pyridine ring.
-
Structure: Comprises both hydrophobic (phenyl ring) and polar (pyridine ring, carbamate group) moieties.
-
Predicted Solubility: Likely to be poorly soluble in water due to the significant non-polar surface area contributed by the phenyl group. The pyridine nitrogen offers a site for protonation, suggesting pH-dependent solubility.
-
Potential Liabilities: Carbamates can be susceptible to hydrolysis, especially at non-neutral pH. This is a critical consideration when choosing a formulation strategy.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered when preparing this compound for biological assays.
Part 1: Initial Stock Solution and Common Pitfalls
Q1: What is the best solvent to prepare my initial stock solution of this compound?
A1: For most poorly water-soluble compounds discovered in screening programs, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1][2][3][4][5][6] It is a powerful, water-miscible organic solvent capable of dissolving a wide range of organic molecules.[2]
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Pre-Preparation: Determine the molecular weight (MW) of your specific batch of this compound from the Certificate of Analysis (CoA). For the related compound, Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride, the MW is 264.71 g/mol .[7] We will use a hypothetical MW of 228.24 g/mol for this compound for this example.
-
Calculation: To make 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) * Volume (L) * MW ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L * 0.001 L * 228.24 g/mol * 1000 mg/g = 2.28 mg
-
-
Procedure:
-
Accurately weigh 2.28 mg of the compound.
-
Add it to a sterile microcentrifuge tube or vial.
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex or sonicate gently at room temperature until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.
-
-
Storage: Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[2]
Q2: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) when I add it to my aqueous cell culture media or buffer. What is happening and how do I fix it?
A2: This is a classic case of "solvent shifting." The compound is soluble in 100% DMSO but becomes insoluble when the DMSO is diluted into an aqueous environment where it is the minority solvent. The final concentration of DMSO in your assay is the critical factor.
Troubleshooting Steps:
-
Check Final DMSO Concentration: Many cell lines can tolerate DMSO up to 0.5%, but some are sensitive to concentrations as low as 0.1%.[1][8] Concentrations above 1-2% can be directly cytotoxic or interfere with enzyme function.[1][3]
-
Reduce DMSO Concentration: If your final DMSO level is high (>0.5%), try making a more concentrated DMSO stock (e.g., 50 mM or 100 mM) so you can add a smaller volume to your assay to reach the same final compound concentration.
-
Gentle Dilution: When diluting, add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.
-
Vehicle Control is Mandatory: Always run a "vehicle control" in your experiment. This is an identical assay well that receives the same final concentration of DMSO (or any other solubilizing agent) but without your compound. This ensures that any observed biological effect is due to your compound and not the solvent.[9]
Part 2: Intermediate Solubility Enhancement Strategies
If reducing the DMSO concentration is not sufficient, the next step is to use additional excipients to keep the compound in solution.
Q3: Can I use a co-solvent with DMSO to improve solubility in my aqueous buffer?
A3: Yes, using a water-miscible co-solvent is a common and effective strategy.[10][11] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the hydrophobic compound.
Common Co-solvents for In Vitro Assays
| Co-Solvent | Typical Final Concentration | Advantages | Disadvantages |
| Ethanol | < 1% | Less toxic than DMSO for some cells. | Can have biological effects; more volatile.[1] |
| Polyethylene Glycol 400 (PEG400) | < 2% | Low toxicity, commonly used in vivo. | Can be viscous; may interfere with some assays. |
| Propylene Glycol (PG) | < 5% | Good safety profile. | Can affect enzyme kinetics. |
Workflow for Co-Solvent Screening:
Q4: What are surfactants, and can they prevent my compound from precipitating?
A4: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions.[12][13] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively creating a stable dispersion in the aqueous medium.[12]
For in vitro assays, non-ionic surfactants are generally preferred due to their lower potential for protein denaturation and cell toxicity.
-
Tween® 80 (Polysorbate 80): A very common surfactant used in both research and pharmaceutical formulations.[14] Typical final concentrations are 0.01% to 0.1%.
-
Cremophor® EL: Another effective solubilizer, but it has been associated with biological side effects, so careful toxicity testing is required.[14]
Caution: Surfactants can interfere with assays involving protein-protein interactions or membrane dynamics. Always perform a vehicle control to test for such artifacts.[14]
Part 3: Advanced Formulation Strategies
When standard co-solvents and surfactants are insufficient or incompatible with the assay, more advanced formulation techniques are required.
Q5: How do cyclodextrins work, and how do I use them?
A5: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate a poorly soluble "guest" molecule, like this compound, into their central cavity, forming a water-soluble "inclusion complex".[16][17] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent solubility.[18][19][20]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the most commonly used derivative in biological research due to its high aqueous solubility and excellent safety profile.[15]
Protocol 2: Preparation and Use of an HP-β-CD Formulation
This protocol aims to create a 1 mM solution of this compound using a 20% (w/v) HP-β-CD stock.
-
Prepare a 20% (w/v) HP-β-CD Stock Solution:
-
Dissolve 2 g of HP-β-CD in 10 mL of deionized water or your assay buffer.
-
Warm gently (to 40-50°C) and stir until fully dissolved. The solution should be clear.
-
Filter sterilize through a 0.22 µm filter if for use in cell culture.
-
-
Prepare the Drug-CD Complex:
-
Weigh out 2.28 mg of this compound (assuming MW 228.24 g/mol for a 10 mM initial slurry).
-
Add 1 mL of the 20% HP-β-CD stock solution to the solid compound.
-
Vortex vigorously.
-
Incubate the mixture overnight at room temperature on a shaker or rotator, protected from light. The goal is to allow time for the inclusion complex to form.
-
-
Clarify the Solution:
-
After incubation, centrifuge the solution at high speed (e.g., 14,000 rpm for 10 minutes) to pellet any un-complexed, insoluble compound.
-
Carefully collect the supernatant. This clear solution is your stock of the drug-CD complex.
-
-
Determine Concentration (Optional but Recommended):
-
The actual concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS) to ensure accurate dosing in your assay.
-
-
Application:
-
Use the drug-CD complex stock solution for your experiments. Remember to run a vehicle control with the 20% HP-β-CD solution alone.
-
Q6: What are liposomes and when should I consider this approach?
A6: Liposomes are microscopic, spherical vesicles composed of a lipid bilayer.[21][22] Hydrophobic drugs, like this compound, can be incorporated into the hydrophobic lipid bilayer of the liposome.[21][23][24] This creates a formulation where the drug is stably suspended in an aqueous medium, suitable for both in vitro and in vivo studies.[23][25]
This is an advanced technique that requires specialized equipment for preparation and characterization (e.g., extrusion, sonication, particle size analysis). Consider this approach when:
-
You need to deliver the compound in vivo.
-
Other methods have failed.
-
Your assay can tolerate a lipid-based formulation.
Decision-Making Guide
Use the table below to select the most appropriate starting point for your specific needs.
| Assay Type | Required Concentration | Recommended Starting Strategy | Next Steps if Unsuccessful |
| Enzymatic/Biochemical | < 10 µM | DMSO stock (final DMSO ≤ 0.5%) | Increase DMSO stock concentration; Add a co-solvent (e.g., PEG400). |
| Cell-Based (Short-term, <24h) | 1 - 25 µM | DMSO stock (final DMSO ≤ 0.1-0.5%) | Co-solvent screen; Try HP-β-CD. |
| Cell-Based (Long-term, >24h) | > 1 µM | HP-β-CD formulation | Surfactant (Tween 80 at ≤ 0.01%); Test for cytotoxicity. |
| In Vivo (Rodent) | > 1 mg/kg | Co-solvent system (e.g., DMSO/PEG400/Water) | Suspension with surfactant (Tween 80); HP-β-CD; Liposomes. |
References
- Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC - NIH. (n.d.). National Institutes of Health (NIH).
- Cyclodextrins in Formulation Development: Complexation and Stability Enhance. (n.d.). Dove Press.
- Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.). National Institutes of Health (NIH).
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI.
- Liposome formulations of hydrophobic drugs. (n.d.). PubMed.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- The Use of Cyclodextrins in Pharmaceutical Formulations. (2024, February 29). American Journal of Pharmaceutics.
- Cyclodextrins and their applications in pharmaceutical and related fields. (n.d.). ScienceDirect.
- Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. (2005, May 23). PharmTech.
- Drug nanoparticles: formulating poorly water-soluble compounds. (n.d.). PubMed.
- Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. (2008, January 1). Semantic Scholar.
- Drug Nanoparticles: Formulating Poorly Water-Soluble Compounds. (2008, August 6). ResearchGate.
- Application of Various Types of Liposomes in Drug Delivery Systems. (n.d.). PubMed Central.
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
- Cyclodextrin. (n.d.). Wikipedia.
- A review on solubility enhancement techniques. (n.d.). SciSpace.
- 5 Novel Techniques For Solubility Enhancement. (2022, February 28). Pharmaceutical Online.
- Liposome Formulations of Hydrophobic Drugs. (2016, September 15). zora.uzh.ch.
- Liposomes for Loading Hydrophobic Drugs (F10209D). (n.d.). Tribioscience.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). alliedacademies.org.
- Emulsifiers and solubilizers. (n.d.). Arkema.
- Application Notes and Protocols for In Vivo Dosing and Formulation. (n.d.). Benchchem.
- Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays. (n.d.). Benchchem.
- Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride. (n.d.). PubChem.
- Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. (n.d.). PubMed.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- What are the effects of surfactants on the solubilization of hydrophobic substances? (2025, December 15). Blog.
- The Role of Liposomes in Delivering Hydrophilic vs. Hydrophobic Drugs. (2024, September 18). Helix Biotech.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Compound Handling Instructions. (n.d.). MCE.
- Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
- Solubilizing Cosmetic Surfactants. (n.d.). Spectrum Chemical.
- Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.). National Institutes of Health (NIH).
- Application Note: A Protocol for the Preparation of Stock Solutions of [Compound]. (n.d.). Benchchem.
- In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase. (n.d.). ashdin.com.
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- Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). SAIP.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
- Stock Solution: From Stock to Dilution: The Art of Preparation. (2025, April 6). FasterCapital.
- General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Absorption Systems.
- In Vivo Assay Guidelines. (2012, May 1). NCBI Bookshelf.
- [3-(Pyridin-3-ylmethylcarbamoyl)phenyl] propanoate. (n.d.). PubChem.
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- In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. (2024, October 17). Charles River.
- Why form & formulation should be embedded in early drug discovery. (n.d.). Sygnature Discovery.
- 110520-86-0|Pyridin-3-yl phenylcarbamate|BLD Pharm. (n.d.). BLD Pharm.
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Technical Support Center: Phenyl pyridin-3-ylcarbamate Off-Target Effect Management
Introduction: Welcome to the technical support center for researchers utilizing Phenyl pyridin-3-ylcarbamate and other novel small molecule inhibitors. This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to proactively identify and minimize off-target effects during your experiments. Ensuring the specificity of your inhibitor is paramount for generating reproducible data and for the successful progression of a drug development program. This resource is structured in a question-and-answer format to directly address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my research with this compound?
Q2: I'm seeing an unexpected phenotype in my cell-based assays after treatment with this compound. Could this be due to off-target effects?
It is highly probable. An unexpected or paradoxical cellular phenotype is a classic indicator of potential off-target activity.[4] While the observed effect could be a previously unknown function of your primary target, it is crucial to systematically rule out off-target interactions. This is especially true if the phenotype does not align with the known or predicted function of the intended target. For instance, if you are targeting a specific kinase, but observe broad changes in cellular pathways unrelated to that kinase, off-target effects should be a primary area of investigation.
Q3: What is the first step I should take to assess the selectivity of this compound?
A foundational step in assessing selectivity is to perform a broad in vitro kinase panel screening.[5][6] Many small molecule inhibitors, particularly those designed to be ATP-competitive, can interact with the highly conserved ATP binding site of multiple kinases.[7] A comprehensive kinase panel will provide a quantitative measure of your compound's inhibitory activity against hundreds of kinases, offering a first-pass view of its selectivity profile.[8] This data can help identify potential off-target kinases that may be responsible for anomalous cellular phenotypes.
Troubleshooting Guide: Identifying Off-Target Interactions
Issue 1: My in vitro kinase screen revealed several potential off-target kinases for this compound. How do I validate these in a cellular context?
It is essential to confirm if the in vitro identified off-target interactions translate to target engagement within a cellular environment.[9] Differences in kinase abundance, subcellular localization, and the cellular ATP concentration can all influence an inhibitor's activity.[9]
Recommended Cellular Target Engagement Assays:
-
NanoBRET™ Target Engagement Assay: This technology allows for the quantitative measurement of compound binding to specific protein targets in living cells.[8] It is a valuable tool for confirming off-target engagement and determining cellular potency (EC50).
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding. It can be performed on cell lysates or intact cells.
-
Cellular Phosphorylation Assays: For kinase off-targets, you can measure the phosphorylation of a known downstream substrate of that kinase in cells.[10] A reduction in the phosphorylation of the substrate upon treatment with your compound would indicate engagement and inhibition of the off-target kinase.[10]
Experimental Workflow for Off-Target Identification and Validation
Caption: A generalized workflow for the identification and validation of small molecule off-target effects.
Issue 2: My compound appears selective in targeted assays, but I still observe a strong, unexplained phenotype. How can I identify unknown off-targets?
When candidate-based approaches are insufficient, unbiased, proteome-wide methods are necessary to discover unanticipated off-target interactions.[11]
Recommended Unbiased Approaches:
-
Chemical Proteomics: This is a powerful technique for identifying the direct binding partners of a small molecule from a complex protein lysate.[12][13]
-
Affinity Chromatography: Your compound (or an analog) is immobilized on a solid support (e.g., beads) and used to "pull down" interacting proteins from a cell lysate.[12][13][14] These proteins are then identified by mass spectrometry.
-
Activity-Based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active sites of enzymes, allowing for the identification of inhibitor targets in their native cellular environment.[15]
-
Protocol: Simplified Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm and an affinity tag (e.g., biotin). It's crucial to verify that the modified compound retains its on-target activity.
-
Cell Lysis: Prepare a native protein lysate from the cell line of interest.
-
Incubation: Incubate the biotinylated compound with the cell lysate to allow for binding to target and off-target proteins.
-
Capture: Use streptavidin-coated beads to capture the biotinylated compound-protein complexes.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads.
-
Mass Spectrometry: Identify the eluted proteins using LC-MS/MS.
-
Data Analysis: Compare the identified proteins from the compound-treated sample to a control (e.g., beads with no compound) to identify specific interactors.
Troubleshooting Guide: Minimizing Off-Target Effects
Q3: I have confirmed that an off-target is responsible for an undesirable effect. What are my options to mitigate this?
Once a problematic off-target has been identified, there are two primary strategies to pursue:
-
Structure-Activity Relationship (SAR) Studies: This is a medicinal chemistry approach where you systematically modify the chemical structure of your inhibitor to reduce its affinity for the off-target while maintaining or improving its potency for the on-target.[7][16] Computational modeling can aid in designing modifications that exploit differences in the binding sites of the on- and off-target proteins.[17]
-
Employing a More Selective Tool Compound: If medicinal chemistry efforts are not feasible, search for a structurally different inhibitor of your primary target that has a distinct off-target profile. Using two or more structurally unrelated inhibitors that produce the same phenotype provides strong evidence that the observed effect is due to on-target inhibition.
Table 1: Comparison of Techniques for Off-Target Profiling
| Technique | Principle | Throughput | Cellular Context | Key Advantage | Key Limitation |
| In Vitro Kinase Panels | Measures enzymatic inhibition against a large panel of purified kinases. | High | No | Broad, quantitative initial screen. | May not reflect cellular activity.[9] |
| Computational Prediction | Uses algorithms based on chemical structure and protein targets to predict interactions.[2][18] | Very High | No | Cost-effective and rapid initial assessment. | Predictive power can be limited; requires experimental validation.[8] |
| Cellular Target Engagement | Measures direct binding of a compound to its target in live cells.[19] | Medium-High | Yes | Confirms binding in a physiological environment. | Requires specific reagents/instrumentation for each target. |
| Chemical Proteomics | Unbiased identification of all proteins that bind to a compound.[12][13][20] | Low | Yes (with in-cell methods) | Can discover novel and unexpected off-targets. | Technically demanding and can be prone to false positives.[14] |
| Phenotypic Screening | Assesses the effect of a compound on cellular or organismal phenotypes.[17] | High | Yes | Provides a functional readout of all on- and off-target effects. | Difficult to deconvolute which target is responsible for the phenotype.[14] |
Advanced Troubleshooting: Interpreting Conflicting Data
Q4: My in vitro and cellular data for this compound don't agree. What could be the cause?
Discrepancies between in vitro and cellular assay results are common and can be highly informative.[9]
-
Cell Permeability: The compound may not efficiently cross the cell membrane, leading to lower apparent potency in cellular assays.
-
Efflux Pumps: The compound could be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Cellular ATP Concentration: The high concentration of ATP in cells (~1-10 mM) can outcompete ATP-competitive inhibitors, resulting in a rightward shift in potency compared to in vitro assays, which often use lower ATP concentrations.[9]
-
Inactive Kinase Conformations: Some inhibitors preferentially bind to inactive conformations of a kinase that may be less prevalent in a test tube.[9]
To dissect these possibilities, consider performing cell permeability assays and repeating cellular assays in the presence of efflux pump inhibitors.
By systematically applying these principles and techniques, you can confidently characterize the selectivity of this compound, leading to more robust and interpretable research outcomes.
References
- Minimizing the off-target reactivity of covalent kinase inhibitors by... - ResearchGate.
- Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals. EurekAlert!.
- Target deconvolution techniques in modern phenotypic profiling - PMC - NIH.
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology.
- quantitative proteomics for target deconvolution and selectivity profiling - Evotec.
- Troubleshooting Guide for Common CRISPR-Cas9 Editing Problems - Patsnap Synapse.
- A brief introduction to chemical proteomics for target deconvolution - European Review for Medical and Pharmacological Sciences.
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity - AACR Journals.
- An Immuno-Chemo-Proteomics Method for Drug Target Deconvolution - ACS Publications.
- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions | Charles River.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics - MDPI.
- How can off-target effects of drugs be minimised? - Patsnap Synapse.
- Cell Based Kinase Assays - Luceome Biotechnologies.
- Off-Target Effects Analysis - Creative Diagnostics.
- InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube.
- In vitro kinase assay - Protocols.io.
- Spotlight: Cell-based kinase assay formats. - Reaction Biology.
- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
- Cell-based test for kinase inhibitors - INiTS.
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Kinase Screening and Profiling - Creative Bioarray.
- How to avoid off-target events in crispr experiments - Abyntek Biopharma.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC.
- CRISPR Cas9 Troubleshooting Analysis - Pharma IQ.
- Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed.
- Off-Target Effects and Where to Find Them - CRISPR Medicine News.
- CAS RN 20951-01-3 | Phenyl pyridin-4-ylcarbamate - Hoffman Fine Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. icr.ac.uk [icr.ac.uk]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. evotec.com [evotec.com]
- 12. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. europeanreview.org [europeanreview.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 18. mdpi.com [mdpi.com]
- 19. youtube.com [youtube.com]
- 20. criver.com [criver.com]
Technical Support Center: Phenyl Pyridin-3-ylcarbamate Degradation Product Analysis
Welcome to the dedicated support center for the analysis of Phenyl Pyridin-3-ylcarbamate and its degradation products. This guide is designed for researchers, analytical scientists, and drug development professionals who are undertaking stability studies and impurity profiling. Here, we provide in-depth, field-proven insights into potential challenges, structured as a practical troubleshooting guide and a comprehensive FAQ section to streamline your experimental workflow and ensure data integrity.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental questions regarding the stability and analysis of this compound. Understanding these core concepts is crucial before designing experiments or troubleshooting unexpected results.
Question 1: What are the primary degradation pathways for this compound?
Answer: this compound, like other N-phenylcarbamates, is susceptible to degradation through several key pathways. The most prominent is hydrolysis , especially under basic (alkaline) conditions.[1][2] This reaction often proceeds through an E1cB (Elimination Unimolecular Conjugate Base) mechanism, where the amide proton is removed, followed by the elimination of the phenoxide leaving group to form a phenyl isocyanate intermediate.[2][3] This intermediate is then rapidly hydrolyzed to aniline and carbon dioxide. In the context of this compound, the expected primary hydrolysis products are Phenol and 3-aminopyridine .
Other potential degradation pathways, which must be investigated in forced degradation studies, include:
-
Oxidation: Degradation induced by oxidizing agents (e.g., hydrogen peroxide).
-
Photolysis: Degradation caused by exposure to light, as mandated by ICH Q1B guidelines.[4]
-
Thermal Degradation: Breakdown due to exposure to high temperatures.[5]
Caption: Predicted hydrolytic degradation of this compound.
Question 2: Why are forced degradation studies necessary for this compound?
Answer: Forced degradation studies, or stress testing, are a regulatory requirement under ICH guidelines (specifically Q1A(R2)) and a critical component of drug development.[4][6] Their purpose is multifaceted:
-
To Identify Likely Degradants: Stressing the molecule under harsh conditions (acid, base, oxidation, light, heat) helps to generate potential degradation products that could form under normal storage conditions over time.[6][7]
-
To Elucidate Degradation Pathways: The results provide insight into the chemical stability of the molecule, helping to develop stable formulations and define appropriate storage conditions.[4][7]
-
To Develop Stability-Indicating Methods: A crucial outcome is the development and validation of an analytical method (like HPLC) that can accurately separate and quantify the active ingredient from all potential degradation products.[4][8] This ensures the method can detect a loss of potency and an increase in impurities over time.
Forced degradation studies are not designed to determine the product's shelf-life but to build a robust analytical foundation for long-term stability trials.[7]
Question 3: Which analytical technique is most suitable for analyzing these degradation products?
Answer: A combination of High-Performance Liquid Chromatography (HPLC) with UV detection and Mass Spectrometry (MS) is the gold standard.
-
HPLC with UV/PDA Detection: This is the primary workhorse for separation and quantification. A reversed-phase C18 or C8 column is typically effective for separating the parent compound from its more polar degradation products like 3-aminopyridine and phenol.[9][10] A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral information, which is invaluable for assessing peak purity and aiding in peak identification.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the structural elucidation of unknown degradation products.[11][12] By providing the mass-to-charge ratio (m/z) of the degradants and their fragmentation patterns (using MS/MS), LC-MS allows for confident identification, often without the need to synthesize authentic standards of the impurities.[13][14]
Part 2: Troubleshooting Guide - Common Experimental Issues
This section is formatted to directly address specific problems you may encounter during your analysis.
Problem 1: My forced degradation study shows less than 5% degradation, even under harsh conditions.
-
Probable Cause 1: Insufficient Stress Conditions. The conditions may not be severe enough for this specific molecule. Phenylcarbamates can be relatively stable under certain conditions.
-
Solution: Increase the stress level systematically. For hydrolysis, consider using a higher concentration of acid/base (e.g., up to 1N HCl/NaOH) or increasing the temperature. For oxidation, a higher concentration of H₂O₂ (e.g., up to 30%) or longer exposure time may be needed. The goal is to achieve a target degradation of 5-20%.[6][8]
-
-
Probable Cause 2: Analytical Method is Not Stability-Indicating. Your current HPLC method may not be able to resolve the degradation products from the parent peak. The degradants might be co-eluting with the main compound, making it appear as if no degradation has occurred.
-
Solution: Re-evaluate your chromatography. Use a PDA detector to check the peak purity of the stressed samples. If the peak is not pure, the method must be redeveloped. Try modifying the mobile phase gradient, changing the organic modifier (e.g., methanol instead of acetonitrile), or using a column with a different selectivity (e.g., a Phenyl or Cyano column).
-
Problem 2: I'm observing poor peak shape (tailing or fronting) for the parent compound or its degradants.
-
Probable Cause 1: pH Mismatch between Sample and Mobile Phase. If the pH of the sample diluent is significantly different from the mobile phase, it can cause peak distortion as the sample enters the column.
-
Solution: Ensure your sample is dissolved in a diluent that is similar in composition and pH to the initial mobile phase conditions. If possible, use the mobile phase itself as the diluent.
-
-
Probable Cause 2: Secondary Interactions with Column Silanols. Basic compounds like 3-aminopyridine can interact with residual acidic silanol groups on the silica backbone of the HPLC column, leading to peak tailing.
-
Solution: Use a modern, end-capped column designed for good peak shape with basic analytes. Alternatively, add a small amount of a competing base, like triethylamine (TEA), to the mobile phase, or use a mobile phase with a lower pH (e.g., pH 3) to ensure the basic analyte is fully protonated.
-
-
Probable Cause 3: Column Overload. Injecting too much sample mass onto the column can saturate the stationary phase, leading to broad, fronting peaks.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.
-
Problem 3: My mass balance in the forced degradation study is significantly less than 90%.
-
Probable Cause 1: Degradation Products are Not UV-Active. Some potential degradants may lack a chromophore and will be invisible to the UV/PDA detector.
-
Solution: Analyze the stressed samples using a more universal detector in parallel with the UV detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). LC-MS is also crucial here, as it can detect ions regardless of their UV absorbance.[12]
-
-
Probable Cause 2: Degradants are Volatile or Not Eluting. Some degradation products might be volatile and lost during sample preparation, or they could be irreversibly adsorbed onto the column.
-
Solution: For potentially volatile compounds, minimize sample heating and evaporation steps. To check for non-eluting compounds, run a steep, high-strength solvent wash at the end of your analytical run to see if any late-eluting peaks appear.
-
-
Probable Cause 3: Inaccurate Response Factors. The assumption that the response factor (signal per unit concentration) of the degradants is the same as the parent compound is often incorrect.
-
Solution: If a degradant is identified and a standard is available, determine its relative response factor (RRF) and use it for more accurate quantification. For unknown degradants, an RRF of 1.0 is often assumed, but this contributes to mass balance uncertainty.
-
Caption: Troubleshooting logic for common HPLC method development issues.
Part 3: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always ensure system suitability is met before acquiring data.
Protocol 1: Forced Degradation Study
This protocol is based on ICH Q1A(R2) guidelines.[4][6] The goal is to achieve 5-20% degradation of the active substance.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1N HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1N NaOH, and dilute to a final concentration of 0.1 mg/mL.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1N HCl and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂). Keep at room temperature for 6 hours. Dilute to 0.1 mg/mL.
-
Thermal Degradation: Store the solid drug substance at 105°C for 24 hours. Dissolve and dilute to 0.1 mg/mL.
-
Photolytic Degradation: Expose the solid drug substance and a solution (0.1 mg/mL) to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[4]
-
Control Samples: Prepare a control sample (unstressed) at 0.1 mg/mL. Also, prepare blanks for each stress condition (stress agent + diluent, no drug).
-
Analysis: Analyze all samples by a validated stability-indicating HPLC-PDA method.
Protocol 2: Stability-Indicating HPLC-UV Method
This method provides a robust starting point for separating this compound from its primary hydrolytic degradation products.
| Parameter | Recommended Condition |
| Column | Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 10% B; 18.1-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | PDA Detector, 225 nm (monitor 200-400 nm for peak purity) |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale:
-
A C18 column provides good hydrophobic retention for the parent compound.[10]
-
Formic acid is used as a mobile phase modifier to improve peak shape for basic analytes (like 3-aminopyridine) and is compatible with mass spectrometry.
-
The gradient elution ensures that both the early-eluting, polar degradation products and the more retained parent compound are well-resolved within a reasonable run time.
References
- ICH Q1A(R2) Guideline on Stability Testing of New Drug Substances and Products. Source: ICH
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research. Source: SciSpace by Typeset
- N K, S. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. American Pharmaceutical Review. Source: American Pharmaceutical Review
- ICH Q1A, Q1B, Forced Degrad
- CHALLENGES OF A HPLC-UV ANALYSIS OF METHOMYL, CARBOFURAN AND CARBARYL IN SOIL AND FRESH WATER FOR DEGRADATION STUDIES.
- Crepeau, K.L., et al. (1994). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. U.S. Geological Survey Open-File Report 94-86.
- Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Source: U.S. Environmental Protection Agency
- Ratanapongleka, K., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega.
- Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. Source: PerkinElmer
- Chen, J., et al. (2013). Determination of Carbamate Pesticides and Phthalates in Vegetables by a Cloud Point Extraction Process Using Tergitol 15-s-7 and High Performance Liquid Chromatography. Food Analytical Methods.
- Z-e-d, K., et al. (2004). Determination of phenyl-N-methylcarbamates and their hydrolysis products in water, using solid-phase extraction and reversed-phase liquid chromatography with UV and electrospray mass spectrometric detection. Canadian Journal of Chemistry.
- Beier, P., et al. (2004). Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues. Organic & Biomolecular Chemistry. Source: Royal Society of Chemistry
- Identification of degradation products in a phenylbutazone tablet formul
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Source: IJRPR
- Campbell, S., & Cizmas, L. (2012). Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review.
- Synthesis and reactivity of phenyl- N -methyl- N -thiobenzoylcarbamate in basic media.
- Dyer, E., & Wright, G. C. (1959). Thermal Degradation of Alkyl N-Phenylcarbamates. Journal of the American Chemical Society.
- Hegarty, A. F., & Frost, L. N. (1973). Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism. Journal of the Chemical Society, Perkin Transactions 2. Source: Royal Society of Chemistry
- Ilieva, S., et al. (2012). Reactivity of phenyl N-phenylcarbamates in the alkaline hydrolysis reaction. Journal of Physical Organic Chemistry.
- Atik, H., et al. (2022). LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness. Molecules. Source: PubMed Central
- Hartman, R., et al. (2021). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Omega. Source: PubMed Central
- Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. Source: PubMed Central
- LC-MS/MS and LC-PDA Methods for Robust Determination of Glycerol Phenylbutyrate in Biological Fluids and High-Resolution Mass Spectrometric Identification of Forced Degradation Product and Its Whiteness.
- Lifitegrast Degradation: Products and P
- Singh, S., et al. (2012). MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion. Journal of Pharmaceutical and Biomedical Analysis. Source: PubMed
- UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant. Source: PubMed
- Basic hydrolysis of some alkyl and phenyl N-Aryl-N-methylcarbamates.
Sources
- 1. Tools to study the degradation and loss of the N-phenyl carbamate chlorpropham--a comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. resolvemass.ca [resolvemass.ca]
- 7. biopharminternational.com [biopharminternational.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.usgs.gov [pubs.usgs.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijmr.net.in [ijmr.net.in]
- 12. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UPLC-Q-TOF-MS/MS and NMR studies for the structural characterization of degradation impurities of rimegepant - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Phenyl pyridin-3-ylcarbamate
Welcome to the dedicated technical support guide for the synthesis of Phenyl pyridin-3-ylcarbamate. This resource is designed for chemistry professionals engaged in pharmaceutical research, drug development, and organic synthesis. Here, we move beyond simple protocols to address the nuanced challenges you may face at the bench. Our goal is to empower you with the foundational knowledge and practical troubleshooting strategies required to optimize your reaction yield, ensure product purity, and streamline your workflow.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses the most common issues encountered during the synthesis of this compound from 3-aminopyridine and phenyl chloroformate. Each question reflects a real-world laboratory challenge, followed by a detailed, mechanistically-grounded solution.
Question 1: My reaction resulted in a very low, or even zero, yield of the desired carbamate. What are the primary factors to investigate?
Low or no yield is a frequent issue that can typically be traced back to a few critical experimental parameters. Systematically evaluating these factors is key to identifying the root cause.[1]
-
Reagent Quality & Integrity: The stability of your starting materials is paramount. Phenyl chloroformate is highly susceptible to hydrolysis from atmospheric moisture, breaking down into phenol and HCl, which renders it inactive for the carbamoylation reaction. Similarly, 3-aminopyridine can degrade over time.
-
Actionable Advice: Always use a fresh or recently purified bottle of phenyl chloroformate. If in doubt, run a quick purity check (e.g., NMR). Ensure your 3-aminopyridine is pure and has been stored correctly.
-
-
Presence of Water (Anhydrous Conditions): This is the most common culprit. Moisture will rapidly consume your phenyl chloroformate. Furthermore, water can lead to the formation of unwanted byproducts.
-
Causality: Water reacts with phenyl chloroformate to produce an unstable carbamic acid, which can decompose and lead to side reactions.
-
Actionable Advice: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use anhydrous solvents, dispensed from a system like a solvent purification system or from a fresh, sealed bottle under an inert atmosphere (Nitrogen or Argon).
-
-
Incorrect Stoichiometry or Order of Addition: An improper molar ratio of reactants can halt the reaction prematurely.
-
Actionable Advice: Typically, a slight excess (1.05-1.1 equivalents) of phenyl chloroformate is used to ensure the complete consumption of the limiting 3-aminopyridine. The recommended order of addition is the slow, dropwise addition of phenyl chloroformate to a cooled solution of 3-aminopyridine and the base. This maintains a low concentration of the electrophile, minimizing potential side reactions.
-
-
Suboptimal Temperature Control: The reaction between an amine and a chloroformate is often exothermic.
-
Causality: Running the reaction at too high a temperature can accelerate side reactions, such as the formation of urea byproducts or decomposition of the chloroformate.
-
Actionable Advice: Begin the addition of phenyl chloroformate at a reduced temperature (e.g., 0 °C) to control the initial exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred to completion.
-
Question 2: I've isolated my product, but it's contaminated with a significant amount of a high-melting point, poorly soluble white solid. What is this byproduct and how can I prevent it?
This byproduct is almost certainly N,N'-di(pyridin-3-yl)urea. Its formation is a classic side reaction in carbamate synthesis.
-
Mechanism of Formation: This urea byproduct can form if a small amount of the 3-aminopyridine reacts with phosgene or a related isocyanate intermediate. Isocyanates can be generated in situ if the chloroformate starting material has degraded or if there are trace impurities.[2] The resulting 3-pyridyl isocyanate is highly reactive and will readily combine with another molecule of 3-aminopyridine to form the symmetrical urea.
-
Actionable Advice:
-
Strict Anhydrous Conditions: As mentioned above, preventing moisture is critical to suppress isocyanate formation pathways.
-
High-Purity Reagents: Use phenyl chloroformate from a reliable source to minimize the presence of phosgene-related impurities.
-
Controlled Addition at Low Temperature: Slowly adding the phenyl chloroformate to the amine solution at 0 °C ensures that it reacts to form the carbamate faster than alternative side pathways can occur.
-
-
Question 3: My workup is problematic. I'm having trouble separating my product from the reaction mixture. What is an effective workup and purification strategy?
A well-designed workup is crucial for isolating a pure product. The primary contaminants to remove are the hydrochloride salt of your base (e.g., triethylammonium chloride or pyridinium chloride), any unreacted starting materials, and potential byproducts.
-
Recommended Workup Procedure:
-
Quench: Once the reaction is complete (monitored by TLC or LC-MS), quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl). This will protonate and dissolve the excess base and any remaining 3-aminopyridine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane. The desired this compound product is organic-soluble and will move into the organic phase.
-
Wash: Wash the combined organic layers sequentially with:
-
Dilute HCl (to remove all traces of amine).
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).
-
Brine (to remove bulk water).
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification Strategy:
-
Recrystallization: this compound is a solid and should be amenable to recrystallization. A solvent system like ethyl acetate/heptane or toluene can be effective. This is an excellent method for removing less crystalline impurities.
-
Column Chromatography: If recrystallization is ineffective, purification via silica gel column chromatography is the standard alternative. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal base for this reaction, and why is it necessary? A: A base is essential to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. If not neutralized, the HCl will protonate the nitrogen of 3-aminopyridine, rendering it non-nucleophilic and stopping the reaction. The best choice is a non-nucleophilic tertiary amine, such as triethylamine (TEA) or pyridine .[3] Pyridine can conveniently serve as both the base and the solvent.[3] Avoid primary or secondary amines, as they would compete with the 3-aminopyridine as nucleophiles.
Q: Which solvent should I use? A: The choice of solvent is critical for ensuring all reactants remain in solution. Aprotic solvents are preferred.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Key Considerations |
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent solvency for many organics. Volatile and easy to remove. |
| Tetrahydrofuran (THF) | 66 | 7.5 | Good general-purpose solvent. Must be anhydrous as it can contain water. |
| Ethyl Acetate (EtOAc) | 77.1 | 6.0 | Good for extractions and chromatography. Can be used as a reaction solvent. |
| Pyridine | 115 | 12.4 | Can act as both the solvent and the base, simplifying the reaction setup.[3] |
Q: How can I monitor the reaction's progress effectively? A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (3-aminopyridine and phenyl chloroformate). The reaction is complete when the spot corresponding to 3-aminopyridine has been completely consumed. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[1]
Visualizing the Process
To better understand the chemistry and workflow, the following diagrams illustrate the key processes involved.
Reaction Mechanism
Caption: Nucleophilic attack of the amine onto the chloroformate.
General Experimental Workflow
Caption: Standard laboratory workflow for carbamate synthesis.
Troubleshooting Decision Tree
Caption: A logical guide for diagnosing synthesis problems.
Reference Protocol: Synthesis of this compound
This protocol provides a robust starting point for your synthesis. Adjustments may be necessary based on your specific laboratory conditions and scale.
Materials:
-
3-Aminopyridine (1.0 eq)
-
Phenyl chloroformate (1.1 eq)
-
Triethylamine (TEA) (1.2 eq) or Pyridine (solvent and base)
-
Anhydrous Dichloromethane (DCM) (if using TEA)
-
Standard workup reagents (HCl, NaHCO₃, brine, Na₂SO₄)
-
Purification solvents (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-aminopyridine (1.0 eq) and anhydrous DCM (or pyridine). If using DCM, add triethylamine (1.2 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add phenyl chloroformate (1.1 eq) dropwise via syringe to the cooled solution over 15-20 minutes. A precipitate (triethylammonium chloride) may form.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the 3-aminopyridine starting material.
-
Workup:
-
Quench the reaction with the addition of deionized water.
-
Separate the layers. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
-
Characterization: Confirm the identity and purity of the final product by NMR, MS, and melting point analysis.
References
- BenchChem. (2025).
- Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Tummatorn, J., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.
- Kiss, B., et al. (2023).
- Kiss, B., et al. (2023).
- Various Authors. (2023).
- Various Authors. (2025). Various Approaches for the Synthesis of Organic Carbamates.
- D'Amico, J. J. (Date not available). New Carbamates and Related Compounds.
- Pachaiyappan, B. (2013). A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling. Slideshare.
- BenchChem. (2025).
- BenchChem. (2025).
Sources
Interpreting unexpected experimental results with Phenyl pyridin-3-ylcarbamate
Document ID: TSG-PPC-260109 Version: 1.0 Last Updated: January 9, 2026
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with Phenyl pyridin-3-ylcarbamate. Carbamate-containing molecules are a vital class of compounds in medicinal chemistry, known for their stability and ability to modulate biological targets.[1][2] However, their experimental behavior can sometimes deviate from initial hypotheses. This guide provides a structured, in-depth approach to interpreting and troubleshooting unexpected experimental results. Our goal is to empower you to distinguish between genuine biological effects, experimental artifacts, and issues related to compound integrity.
Part 1: Frequently Asked Questions (FAQs) & Core Troubleshooting
This section addresses the most common issues encountered during the experimental use of this compound.
FAQ 1: My IC50 value for this compound varies significantly between experiments. What's happening?
Answer: Poor reproducibility is a frequent challenge and often points to issues beyond target-ligand interaction. The most common causes are related to compound handling and experimental consistency.
-
Compound Solubility and Aggregation: this compound, like many aromatic compounds, may have limited aqueous solubility. It is likely soluble in a stock solvent like DMSO, but can precipitate when diluted into aqueous assay buffers—a phenomenon known as "crashing out."[3] This leads to an unknown and inconsistent concentration of the soluble, active compound in your assay.
-
Experimental Conditions: Minor, unlogged variations in parameters such as incubation time, temperature, cell passage number, or reagent lot can introduce significant variability.[4]
-
Compound Stability: While carbamates are generally stable, the specific structure of this compound may be susceptible to hydrolysis at physiological pH or degradation by enzymes present in cell culture media or serum.[1]
Initial Troubleshooting Steps:
-
Verify Solubility: Visually inspect your assay plates for precipitation after adding the compound.
-
Run a Solubility Assay: Quantitatively determine the kinetic solubility of your compound in the final assay buffer (see Protocol 2).
-
Standardize Everything: Use a checklist (see Table 2) to ensure all experimental parameters are consistent between runs.
-
Assess Stability: Pre-incubate the compound in your assay buffer for the duration of the experiment, then analyze its integrity via HPLC (see Protocol 1).
FAQ 2: The compound is highly potent in my biochemical (enzyme) assay but shows no activity in a cell-based assay. Why the discrepancy?
Answer: This is a classic drug discovery challenge that typically points to two main barriers: cell permeability or intracellular stability.
-
Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of this compound (e.g., polarity, size, charge) will dictate its ability to passively diffuse or be transported into the cell.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps (like P-glycoprotein), which actively remove it from the cell, preventing it from reaching a therapeutic concentration.
-
Intracellular Metabolism/Degradation: The compound could be rapidly metabolized or degraded by intracellular enzymes.[4]
Investigative Workflow:
Caption: Workflow for diagnosing biochemical vs. cellular activity discrepancies.
FAQ 3: I'm observing unexpected or unusually steep dose-response cytotoxicity. How do I interpret this?
Answer: Unexpected cytotoxicity can arise from several sources, including off-target effects, compound interference with the assay technology, or intrinsic chemical reactivity. Carbamates as a class are known to have potential for toxicity, often through mechanisms like cholinesterase inhibition.[5][6]
-
Off-Target Effects: The compound may be hitting unintended biological targets that trigger a cytotoxic pathway.[7] For example, many kinase inhibitors show off-target effects that can lead to cell death.[7]
-
Assay Interference: The compound itself might absorb light or fluoresce at the same wavelengths used in your viability assay (e.g., MTT, CellTiter-Glo®), creating a false positive or negative signal.[4] This is a critical artifact to rule out.
-
Non-specific Toxicity: At higher concentrations, the compound may induce cytotoxicity through non-pharmacological mechanisms like membrane disruption.[8]
-
Bell-Shaped Curve: In some cases, particularly with apoptosis assays, you might see a decrease in signal at very high concentrations. This can occur if the compound is so rapidly cytotoxic that it inhibits the activity of the reporter enzymes (e.g., caspases) before a signal can be generated.[8]
Recommended Actions:
-
Run an Interference Control: Test the compound in the assay medium without cells to check for background signal (see Protocol 3).
-
Use an Orthogonal Viability Assay: Confirm the cytotoxic effect using a different method that relies on an alternative readout (e.g., measure ATP levels and also membrane integrity).
-
Characterize the Mode of Death: Use assays for apoptosis (caspase activation) and necrosis (LDH release) to understand the mechanism.
FAQ 4: My compound powder has a different color/consistency than the previous batch. Can I still use it?
Answer: Absolutely not without re-validation. A change in physical appearance is a major red flag for potential issues with purity, hydration state, or degradation.
-
Purity: The new batch could contain impurities from the synthesis.[9] Synthetic routes for related compounds can involve multiple steps where side products can form.[10][11]
-
Degradation: The compound may have degraded during storage due to light, temperature, or moisture exposure.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs), which can have different solubilities and dissolution rates.
Mandatory Validation for New Batches:
-
Confirm Identity and Purity: Use LC-MS to confirm the molecular weight and HPLC/UPLC to assess purity (see Protocol 1).
-
NMR Spectroscopy: Run a ¹H NMR spectrum and compare it to the reference spectrum to ensure structural integrity.[9]
-
Bridge Experiments: Run a side-by-side dose-response curve comparing the old and new batches in your primary assay to ensure equivalent biological activity.
Part 2: In-Depth Troubleshooting Protocols & Data Interpretation
This section provides detailed, self-validating protocols to systematically address the issues raised in the FAQs.
Protocol 1: Assessing Compound Purity and Stability via HPLC
Objective: To quantitatively determine the purity of a compound batch and assess its stability in a relevant biological medium.
Methodology:
-
System Preparation:
-
Use a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Detector: UV, set to an appropriate wavelength for this compound (e.g., 254 nm, scan for optimal).
-
-
Sample Preparation (Purity Assessment):
-
Prepare a 1 mg/mL stock solution of the compound in DMSO.
-
Dilute to 10 µg/mL in a 50:50 mixture of Mobile Phase A:B.
-
-
Sample Preparation (Stability Assessment):
-
Spike the compound into your final assay buffer (e.g., cell culture medium + 10% FBS) to the highest concentration used in your experiments.
-
Incubate this solution under the exact conditions of your assay (e.g., 37°C, 5% CO₂, 48 hours).
-
Take samples at T=0 and at the final time point (e.g., T=48h).
-
Quench the reaction and precipitate proteins by adding 3 volumes of ice-cold acetonitrile.
-
Centrifuge at >10,000 x g for 10 minutes to pellet proteins.
-
Analyze the supernatant.
-
-
HPLC Run:
-
Inject 10 µL of the prepared sample.
-
Run a gradient from 5% to 95% Mobile Phase B over 15 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for 3 minutes.
-
-
Data Analysis (Trustworthiness):
-
Purity: Integrate the area of all peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100. A research-grade compound should be >95% pure.
-
Stability: Compare the peak area of the parent compound at T=0 and the final time point. Stability (%) = (Area at T_final / Area at T_0) * 100. A significant decrease (<85%) indicates instability. Look for the appearance of new peaks, which represent degradants.
-
Protocol 2: Determining Kinetic Aqueous Solubility
Objective: To determine the solubility of the compound in your specific assay buffer, which is more biologically relevant than thermodynamic solubility.
Methodology:
-
Prepare Assay Buffer: Use the exact buffer from your biological assay, including any additives like serum or BSA.
-
Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your high-concentration DMSO stock solution (e.g., 10 mM) in pure DMSO.
-
Solubility Test:
-
Add a large volume of the assay buffer to a new 96-well plate (e.g., 198 µL).
-
Transfer a small volume (e.g., 2 µL) from the DMSO plate to the buffer plate. This mimics the dilution step in your assay. The final DMSO concentration should match your assay conditions (e.g., 1%).
-
Mix vigorously and let it equilibrate at room temperature for 1-2 hours.
-
-
Measurement:
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scatter (e.g., absorbance at 620 nm).
-
-
Data Analysis (Self-Validation):
-
Plot the turbidity reading against the compound concentration.
-
The concentration at which the turbidity signal begins to sharply increase above the baseline is the kinetic solubility limit. Below this concentration, you can be confident the compound is in solution.
-
| Table 1: Example Solubility Profile | |
| Concentration (µM) | Turbidity (OD 620nm) |
| 0 (Vehicle) | 0.051 |
| 1.56 | 0.053 |
| 3.13 | 0.052 |
| 6.25 | 0.055 |
| 12.5 | 0.061 |
| 25.0 | 0.158 |
| 50.0 | 0.472 |
| 100.0 | 0.891 |
| In this example, the solubility limit is between 12.5 µM and 25.0 µM. |
Protocol 3: Counter-Screen for Assay Interference
Objective: To determine if this compound intrinsically interferes with the assay readout technology (e.g., fluorescence, luminescence).
Methodology:
-
Prepare Two Assay Plates:
-
Plate A (Experimental): Set up your assay as you normally would, with cells/enzyme and your compound serial dilution.
-
Plate B (Interference Control): Set up an identical plate, but use assay buffer without cells or the target enzyme. Add the compound serial dilution exactly as in Plate A.
-
-
Incubation and Readout:
-
Incubate both plates under identical conditions.
-
Add the detection reagents to both plates and read them on the plate reader.
-
-
Data Analysis:
-
Analyze the data from Plate B. If you see a dose-dependent change in the signal in the absence of any biological target, your compound is interfering with the assay.
-
If interference is observed, you must subtract the signal from Plate B from the corresponding wells in Plate A to get a corrected result. If the interference is strong, you must switch to an orthogonal assay method.
-
Caption: Workflow for identifying and correcting assay interference.
Part 3: Data & Experimental Best Practices
Adherence to standardized procedures is critical for generating trustworthy and reproducible data.
| Table 2: Experimental Consistency Checklist | |
| Parameter | Control Measure |
| Compound | Same batch number used for all compared experiments. Purity >95%. |
| Solvent | Same lot of DMSO used for stock solutions. Final concentration constant (e.g., <0.5%). |
| Cells | Passage number within a defined range (e.g., 5-15). Confirmed mycoplasma-free. |
| Reagents | Same lot numbers for media, serum, and key assay reagents. |
| Plates | Same manufacturer and type (e.g., black, clear-bottom for fluorescence). |
| Incubation | Calibrated incubators for temperature, CO₂, and humidity. Consistent timing. |
| Liquid Handling | Calibrated pipettes or automated handlers. Consistent techniques. |
Part 4: Potential Mechanisms & Off-Target Considerations
While your primary hypothesis may involve a specific target, unexpected results could indicate that this compound is acting via an alternative mechanism. Carbamate-containing compounds have been associated with several biological activities.
-
Cholinesterase Inhibition: This is a classic mechanism for many carbamates.[5][12] If you observe neurological or systemic effects in vivo, or specific types of cytotoxicity, consider running an acetylcholinesterase (AChE) activity assay as a counter-screen.
-
Serotonin Receptor Modulation: Structurally related phenyl-ureas have shown activity as 5-HT(2C/2B) receptor antagonists.[13] This could be relevant if your experiments are in neurological or metabolic systems.
-
Kinase Inhibition: The pyridine and phenyl rings are common scaffolds in kinase inhibitors.[14] Unexplained anti-proliferative effects could be due to inhibition of one or more protein kinases.[15] Consider profiling the compound against a kinase panel if cytotoxicity is a key finding.
References
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening. PubMed Central. [Link]
- Pachaiyappan, B., & Standaert, R. F. (2014). A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling. Slideshare. [Link]
- Bromidge, S. M., et al. (1999). Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists. Bioorganic & Medicinal Chemistry. [Link]
- Berman, H. A., & Decker, M. M. (1986). Novel pyridinium derivatives as inhibitors for acetylcholinesterase. PubMed. [Link]
- Lee, H.-G., et al. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal. [Link]
- Al-Ostoot, F. H., et al. (2020). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.
- Boschelli, D. H., et al. (2009). Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Ghorai, P., & Johnson, J. S. (2023). Catalytic Enantioselective Synthesis of 3‑Piperidines from Arylboronic Acids and Pyridine. Semantic Scholar. [Link]
- Richards, J., & Ko, R. (2023). Carbamate Toxicity.
- Wu, H., et al. (2023). A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry.
- Waters Corporation. (2019). Waters Alliance System for Carbamate Analysis Method Guide.
- Schürer, S. C., & Muskal, S. M. (2013). Challenges in Secondary Analysis of High Throughput Screening Data.
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry.
- Björk, E., et al. (2024). Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases. British Journal of Pharmacology. [Link]
- Sharnappa, T. S., et al. (2018). Synthesis of Pyridine and Phenyl Succinimides by Green Pathway and Their Antimicrobial Assay. Zenodo. [Link]
- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. [Link]
- AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM. [Link]
- Khan, I., et al. (2023). Exploring the Synthetic Chemistry of Phenyl-3-(5-aryl-2-furyl)
- Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies.
- Kumar, A., & Singh, J. (2022). A brief review of high throughput screening in drug discovery process. GSC Biological and Pharmaceutical Sciences. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. A retrospective screening method for carbamate toxicant exposure based on butyrylcholinesterase adducts in human plasma with ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling | PDF [slideshare.net]
- 10. Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Novel pyridinium derivatives as inhibitors for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Optimization of 5-phenyl-3-pyridinecarbonitriles as PKCtheta inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Guide: Controlling for Phenyl Pyridin-3-ylcarbamate Artifacts in Screening Assays
Introduction:
Researchers engaged in high-throughput screening (HTS) and hit-to-lead campaigns frequently encounter compounds that appear active across multiple, unrelated assays. These "pan-assay interference compounds," or PAINS, are a significant source of false positives that can derail drug discovery projects, leading to a costly waste of time and resources.[1][2] Phenyl pyridin-3-ylcarbamate and its analogs represent a class of compounds that require careful scrutiny. The presence of a carbamate functional group, coupled with aromatic ring systems, predisposes these molecules to several distinct mechanisms of assay interference.
This technical support guide provides a troubleshooting framework for researchers who have identified this compound or similar structures as hits in their primary screens. It is structured in a question-and-answer format to directly address common challenges and outlines a systematic, evidence-based approach to differentiate true biological activity from experimental artifacts.
Frequently Asked Questions & Troubleshooting
Q1: My hit, this compound, is active in my primary screen, but online tools flag it as a potential PAIN. What does this mean and what should I do first?
Answer: A PAINS alert signifies that your compound's chemical structure contains motifs known to cause false positives through various mechanisms unrelated to specific, lock-and-key binding with your target.[3] For this compound, the primary concerns are covalent modification , compound aggregation , and fluorescence interference .
Your first step is not to discard the hit immediately, but to initiate a systematic validation cascade to test for these artifactual mechanisms. A true hit should exhibit a specific, reversible interaction with the target, have a clear structure-activity relationship (SAR), and confirm activity in an orthogonal assay.[4] The workflow below outlines the critical decision points.
Q2: The carbamate group in my compound is flagged as reactive. How can I determine if it's causing false positives through covalent modification?
Answer: The carbamate moiety can act as an electrophile, capable of covalently modifying nucleophilic residues (e.g., serine, cysteine, lysine) on a protein target, a process known as carbamylation.[5][6] This irreversible or slowly reversible binding can appear as potent inhibition but is often non-specific and not amenable to optimization.
The key indicator of covalent modification is time-dependent inhibition. Unlike a reversible inhibitor that reaches equilibrium quickly, a covalent inhibitor's effect will increase with longer incubation times.
This assay crudely but effectively identifies time-dependent inhibition.[4]
-
Preparation: Prepare serial dilutions of this compound.
-
Condition 1 (Short Incubation):
-
Mix the enzyme and compound dilutions.
-
Immediately (e.g., < 5 minutes) initiate the reaction by adding the substrate.
-
Measure the reaction rate.
-
-
Condition 2 (Long Incubation):
-
Pre-incubate the enzyme and compound dilutions for a longer period (e.g., 60-120 minutes).
-
Initiate the reaction by adding the substrate.
-
Measure the reaction rate.
-
-
Analysis: Calculate the IC₅₀ value for both conditions. A significant leftward shift (i.e., a lower IC₅₀) in the long-incubation condition strongly suggests time-dependent (and likely covalent) inhibition.
This method confirms the irreversibility of inhibition.[4]
-
High-Concentration Incubation: Incubate the target enzyme with a high concentration of this compound (e.g., 10-20x IC₅₀) for 1-2 hours to allow for modification. Include a control incubation with DMSO.
-
Dilution: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into assay buffer containing the substrate. The dilution should bring the final concentration of the compound well below its IC₅₀.
-
Activity Measurement: Immediately measure enzymatic activity and monitor it over time.
-
Interpretation:
-
Irreversible/Slowly Reversible: If enzymatic activity does not recover (or recovers very slowly) compared to the DMSO control, the inhibition is effectively irreversible.
-
Reversible: If enzymatic activity rapidly returns to the level of the control, the inhibition is reversible.
-
Q3: My dose-response curve has a very steep Hill slope or a bell shape. Could this be caused by aggregation?
Answer: Yes, both of these are classic signs of non-specific inhibition by compound aggregation. At a certain critical aggregation concentration (CAC), small molecules can self-associate into colloidal particles.[7] These aggregates non-specifically sequester proteins on their surface, leading to partial denaturation and apparent inhibition.[8] This mechanism is highly sensitive to the presence of non-ionic detergents.
-
High Hill Slope: Dose-response curves may be unusually steep (Hill slope > 2).
-
Bell-Shaped Curve: In some assays, especially cell-based ones, activity may decrease at higher concentrations as large aggregates sequester the active monomeric compound.[9]
-
Detergent Sensitivity: Inhibition is significantly reduced or abolished by the inclusion of a non-ionic detergent like Triton X-100 or Tween-20.[10]
This is the most common and reliable counter-screen for aggregation.[10][11]
-
Assay Setup: Prepare two sets of your primary assay.
-
Set A: Standard assay buffer.
-
Set B: Standard assay buffer supplemented with 0.01% (v/v) Triton X-100.
-
-
Execution: Generate full dose-response curves for this compound in both buffer conditions.
-
Analysis: Compare the IC₅₀ values.
-
Likely Aggregator: A significant rightward shift in IC₅₀ (>3-fold) in the presence of detergent indicates aggregation-based inhibition.[7]
-
Not an Aggregator: If the IC₅₀ remains unchanged, aggregation is unlikely to be the mechanism of action.
-
| Method | Purpose | Positive Result for Aggregation |
| Detergent Sensitivity | Disrupts colloidal aggregates | >3-fold increase in IC₅₀ with 0.01% Triton X-100.[7] |
| Dynamic Light Scattering (DLS) | Directly detects particles in solution | Detection of particles (50-1000 nm) at concentrations near the IC₅₀.[12] |
| Enzyme Concentration Test | Aggregators are sensitive to enzyme concentration | IC₅₀ value increases as enzyme concentration is increased. |
Q4: My assay uses a fluorescence-based readout. How can I rule out interference from this compound?
Answer: Compounds with aromatic systems, like this compound, are often intrinsically fluorescent (autofluorescent) or can quench the fluorescence of a reporter molecule.[13] This can lead to either false positive (increased signal) or false negative (decreased signal) readouts that are independent of your target's activity.
This simple protocol checks for direct compound interference with the assay signal.
-
Assay Components: Prepare a reaction mixture containing all assay components except the enzyme (or the biological component that initiates the signal). This is your "buffer-only" control.
-
Compound Addition: Add this compound to the buffer-only mixture across the same concentration range used in your primary assay.
-
Measurement: Read the fluorescence at the same excitation and emission wavelengths used in the primary assay.
-
Interpretation:
-
Autofluorescence: If the signal increases in a dose-dependent manner, the compound is autofluorescent at your assay's wavelengths.
-
Quenching: If you spike in the final fluorescent product of your enzymatic reaction and the signal decreases in a dose-dependent manner, the compound is a quencher.
-
No Interference: If the signal remains flat and at background levels, direct fluorescence interference is unlikely.[14]
-
If interference is detected, the most robust solution is to develop an orthogonal assay that uses a different detection technology (e.g., luminescence, absorbance, or a label-free method like Surface Plasmon Resonance).[15][16]
Q5: My compound appears to be a reversible, non-aggregating, and non-fluorescent inhibitor. What are the essential next steps for validation?
Answer: Congratulations, you have successfully triaged away the most common artifacts. The next step is to build a stronger case for a specific, on-target mechanism of action. This involves using orthogonal and biophysical methods to confirm the hit.[17]
| Step | Assay Examples | Purpose | Desired Outcome |
| 1. Orthogonal Assay | - Different Detection: Switch from fluorescence to a luminescence or absorbance-based kit.- Different Format: If primary assay detects product, use an assay that detects substrate depletion. | Confirm that activity is not dependent on the specific format or technology of the primary assay.[15] | Compound remains active with a comparable potency (IC₅₀ within 3-5 fold). |
| 2. Biophysical Confirmation | - Surface Plasmon Resonance (SPR) - Microscale Thermophoresis (MST) - Isothermal Titration Calorimetry (ITC) - Thermal Shift Assay (TSA) | Demonstrate direct, physical binding of the compound to the purified target protein.[18][19] | Dose-dependent binding is observed, yielding a dissociation constant (KD). |
| 3. Establish SAR | Synthesize or purchase close structural analogs of this compound. | Demonstrate that small changes to the compound's structure lead to predictable changes in activity. | A clear structure-activity relationship emerges (e.g., removing a key functional group abolishes activity). |
| 4. Selectivity Profiling | Test the compound against closely related proteins (e.g., other kinases, other proteases). | Ensure the compound is selective for the intended target and not a promiscuous inhibitor of the entire protein family. | Compound is significantly more potent against the primary target than against related off-targets. |
By systematically following this troubleshooting and validation framework, researchers can confidently distinguish genuine, optimizable hits from misleading assay artifacts, ensuring that resources are focused on the most promising chemical matter.
References
- Patel, K. R., & Lankalapalli, R. S. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 234–235. [Link]
- Alexander, M. D., et al. (2006). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Journal of the American Chemical Society, 128(30), 9606–9607. [Link]
- Dahlin, J. L., et al. (2017). Assay Interference by Aggregation. In Assay Guidance Manual.
- Thorne, N., et al. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Creative Biolabs. (n.d.). Orthogonal Assay Service.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
- National Center for Biotechnology Information. (2010). Figure 3: [Fluorescence interference analysis]. In Assay Guidance Manual. [Link]
- Sittampalam, G. S., et al. (Eds.). (2004-). Assay Guidance Manual.
- Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.
- Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Methods in Molecular Biology, 493, 139–150. [Link]
- AXXAM. (n.d.). From gene to validated and qualified hits.
- Lazzara, M. J., et al. (2023). Interference and Artifacts in High-content Screening. In Assay Guidance Manual.
- Owen, S. C., et al. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates.
- BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets.
- Markossian, S., et al. (Eds.). (2004-). Assay Guidance Manual.
- Glavač, N., et al. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 68(4), 259–272. [Link]
- Tice, C. M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 259-263. [Link]
- National Center for Biotechnology Information. (2017). Figure 4.
- Al-Azzam, W. (2017). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]
- PubChem. (n.d.). phenyl N-(2-phenyl-4-pyridinyl)carbamate.
- WuXi AppTec. (2022, September 14).
- ResearchGate. (n.d.). of HTS campaign and hit validation by orthogonal biophysical... [Image].
- Garton, M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
- Taylor, M. A., & Black, D. A. (2005). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry, 48(12), 4165–4173. [Link]
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry, 6(11), 1265–1290. [Link]
- Sittampalam, G. S., et al. (2018). Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery. SLAS Discovery, 23(7), 655–665. [Link]
- Wyatt Technology. (2017).
- Medicosis Perfectionalis. (2014, October 14).
- Sink, R., et al. (2010). False positives in the early stages of drug discovery. Current Medicinal Chemistry, 17(34), 4231–4255. [Link]
- Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]
- Hermann, J. C., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters, 3(12), 1023–1027. [Link]
- Baell, J. B., & Holloway, G. A. (2015). Pan-Assay Interference Compounds (PAINS): Warning Signs in Biochemical-Pharmacological Evaluations.
- Adam, G. C., et al. (2014). Use of high-throughput mass spectrometry to reduce false positives in protease uHTS screens. Journal of Biomolecular Screening, 20(2), 231–241. [Link]
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Phenyl pyridin-3-ylcarbamate batch-to-batch variability issues
Welcome to the Technical Support Center for phenyl pyridin-3-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenges associated with the batch-to-batch variability of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the consistency and reliability of your experimental outcomes.
Introduction: Understanding the Challenges of Variability
This compound, a molecule of interest in various research and development pipelines, can exhibit significant batch-to-batch variability. This inconsistency can stem from several factors, including the synthetic route employed, purification efficacy, and inherent physicochemical properties like polymorphism and stability.[1] Such variations can manifest as discrepancies in purity, physical appearance, solubility, and ultimately, biological activity, posing a critical risk to the reproducibility of your experiments and the overall progress of your projects.[2][3]
This guide provides a structured approach to identifying, understanding, and mitigating these issues through a series of frequently asked questions and in-depth troubleshooting protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of this compound.
Q1: What are the primary synthetic routes for this compound, and how can they influence batch variability?
A1: There are two principal synthetic pathways for this compound, each with a unique potential impurity profile that can contribute to batch-to-batch differences.
-
Route A: Reaction of 3-Aminopyridine with Phenyl Chloroformate. In this common method, 3-aminopyridine is acylated with phenyl chloroformate, typically in the presence of a base to neutralize the HCl byproduct.[4][5]
-
Potential Impurities: Unreacted 3-aminopyridine, residual phenyl chloroformate, and hydrolysis products such as phenol and aniline. Symmetrical ureas can also form as byproducts.
-
-
Route B: Reaction of 3-Hydroxypyridine with Phenyl Isocyanate. This route involves the reaction of the hydroxyl group of 3-hydroxypyridine with the isocyanate moiety of phenyl isocyanate.[6][7]
The presence and relative amounts of these impurities can significantly alter the physicochemical properties and biological activity of the final product, making consistent manufacturing critical.
Q2: My latest batch of this compound has a different color and crystallinity compared to previous batches. Is this a cause for concern?
A2: Yes, a change in physical appearance is a significant indicator of potential batch-to-batch variability and should be investigated.
-
Color: A darker or different hue could indicate the presence of chromophoric impurities or degradation products. This is particularly relevant for compounds containing a pyridine ring, which can be susceptible to oxidation.
-
Crystallinity: Differences in crystal habit (e.g., fine powder vs. large crystals) can suggest the presence of different polymorphic forms. Phenylcarbamates are known to exhibit polymorphism, where the same molecule packs into different crystal lattices.[2][4][5] Polymorphs can have different solubilities, dissolution rates, and stability, which can directly impact bioavailability and efficacy in biological assays.
Q3: How can I confirm the identity and purity of a new batch of this compound?
A3: A multi-pronged analytical approach is essential for comprehensive characterization.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for purity assessment. A well-developed HPLC method can separate the main compound from process-related impurities and degradation products.
-
Mass Spectrometry (MS): MS provides molecular weight confirmation, which is a critical piece of data for identity verification.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: As a carbamate, this compound is susceptible to hydrolysis, especially under basic or acidic conditions. The pyridine moiety can also be prone to oxidation. Therefore, the following storage conditions are recommended:
-
Temperature: Store at low temperatures (2-8 °C or -20 °C) to slow down potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Moisture: Protect from moisture to prevent hydrolysis. Storing in a desiccator is advisable.
-
Light: Protect from light, as photochemical degradation is a possibility for aromatic compounds.
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving specific experimental issues arising from batch-to-batch variability.
Issue 1: Inconsistent Analytical Results
You observe unexpected peaks in your HPLC chromatogram or discrepancies in the NMR spectrum of a new batch compared to a previously qualified batch.
Caption: Workflow for troubleshooting inconsistent analytical data.
This protocol provides a general starting point for developing an HPLC method for this compound. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-31 min: Linear gradient back to 95% A, 5% B
-
31-35 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of mobile phases) to a concentration of approximately 1 mg/mL.
Issue 2: Variable Potency in Biological Assays
A new batch of this compound shows significantly different activity (higher or lower IC50/EC50) in your biological assay compared to previous batches.
Caption: Workflow for troubleshooting variable biological potency.
| Batch ID | Purity (HPLC, %) | Impurity X (%) | Impurity Y (%) | IC50 (µM) |
| Batch 001 | 99.5 | 0.1 | 0.2 | 1.2 |
| Batch 002 | 98.2 | 1.5 | 0.1 | 5.8 |
| Batch 003 | 99.1 | 0.3 | 0.5 | 1.5 |
In this hypothetical example, the higher level of Impurity X in Batch 002 correlates with a significant decrease in potency, suggesting that Impurity X may be inactive or an antagonist.
Issue 3: Poor or Inconsistent Solubility
You experience difficulties dissolving a new batch of this compound in a solvent system that was previously effective.
Caption: Workflow for troubleshooting solubility issues.
Differential Scanning Calorimetry (DSC) can be used to identify different polymorphic forms by their distinct melting points and phase transitions.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.
-
Instrument Setup:
-
Temperature Program: Heat from 25 °C to a temperature above the expected melting point at a rate of 10 °C/min.
-
Atmosphere: Nitrogen purge at 50 mL/min.
-
-
Data Analysis: Analyze the resulting thermogram for endothermic events (melting points) and exothermic events (crystallization). Different polymorphs will typically exhibit different melting points.
Part 3: Concluding Remarks and Best Practices
Managing batch-to-batch variability is a cornerstone of robust scientific research and drug development. For this compound, a proactive approach to quality control is paramount.
-
Establish a Reference Standard: A well-characterized, high-purity batch should be set aside as a reference standard for all future comparisons.
-
Comprehensive Batch Release Testing: Implement a consistent panel of analytical tests (e.g., HPLC, NMR, MS, appearance) for every new batch.
-
Clear Communication with Suppliers: If sourcing the compound externally, provide clear specifications and inquire about the synthetic route and quality control measures in place.
By implementing these strategies and utilizing the troubleshooting guides provided, you can enhance the consistency of your research and accelerate your path to discovery.
References
- Royal Society of Chemistry. (n.d.). Supplementary Information.
- Wishkerman, A., & Bernstein, J. (2008). Polymorphism and structural mechanism of the phase transformation of phenyl carbamate (PC). Chemistry – A European Journal, 14(1), 197-203.
- Depare, S. M., et al. (2012). Synthesis and characterization of dimer impurity of Felbamate, an anti-epileptic drug substance. Journal of Chemical and Pharmaceutical Research, 4(12), 5025-5029.
- At Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates.
- Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach.
- Organic Syntheses. (n.d.). 3-aminopyridine.
- ResearchGate. (n.d.). Scheme 5. Reactions of 3 with phenyl isocyanate and benzoyl isothiocyanate.
- Wikipedia. (n.d.). Phenyl isocyanate.
- SIELC Technologies. (n.d.). Separation of 3-Phenylpyridine on Newcrom R1 HPLC column.
- LGC Standards. (n.d.). Impurity testing beyond pharmacopeial methods.
- ResearchGate. (n.d.). Synthesis of Some 3-Phenyl-4-methyl-6-(6-arylpyridin-2-yl)- and 3-Phenyl-4-methyl-6-(4,6-diarylpyridin-2-yl) Coumarins.
- Wikipedia. (n.d.). 3-Aminopyridine.
- Indonesian Journal of Pharmacy. (2016). Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization.
- Acta Poloniae Pharmaceutica. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL....
- Hungarian Journal of Industry and Chemistry. (2018). an approach for eliminating phenyl isocyanate from solvent used in isocyanate production.
- Google Patents. (n.d.). Process for preparing felbamate, 2-phenyl-1,3-propanediol and intermediates.
- ResearchGate. (n.d.). Derivatisation of phenyl isocyanates via reaction with PP.
- SpectraBase. (n.d.). 3-Phenylpyridine - Optional[13C NMR] - Chemical Shifts.
- Royal Society of Chemistry. (2017). Supplementary material A facile synthesis of Sulfonylureas via water assisted preparation of Carbamates.
- Google Patents. (n.d.). Process for preparation of phenyl carbamate derivatives.
- ResearchGate. (2018). Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide.
- IOSR Journal of Applied Chemistry. (2017). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient.
- ResearchGate. (2018). A novel non-phosgene approach to the synthesis of methyl N-phenyl carbamate by a reaction of methanol with phenylurea.
- ResearchGate. (n.d.). Identification and Synthesis of Impurities Formed During Preparation of Azelnidipine.
Sources
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- 2. Separation of 3-Phenylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0289499) [np-mrd.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Aminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Phenyl isocyanate - Wikipedia [en.wikipedia.org]
- 8. real.mtak.hu [real.mtak.hu]
- 9. PHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. 3-Phenylpyridine(1008-88-4) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. rsc.org [rsc.org]
Overcoming resistance to Phenyl pyridin-3-ylcarbamate in cell lines
A Guide for Researchers on Overcoming In Vitro Resistance
Introduction
Phenyl pyridin-3-ylcarbamate and its structural analogs represent a class of compounds with recognized antiproliferative and cytotoxic activities against various cancer cell lines.[1][2] While the precise mechanism of action for every derivative is unique, compounds sharing the phenyl, pyridine, and carbamate/urea scaffolds have been shown to function through established anticancer pathways, including disruption of microtubule dynamics by binding to tubulin and inhibition of key signaling kinases.[3][4]
As with many targeted therapeutic agents, the development of resistance in cell lines following prolonged exposure is a significant experimental hurdle. This guide provides a comprehensive technical resource for researchers encountering resistance to this compound. It is designed to help you troubleshoot your experiments, understand the underlying biology of resistance, and implement strategies to overcome it.
This resource is structured as a series of frequently asked questions (FAQs) and in-depth troubleshooting guides. We will explore the most probable mechanisms of resistance based on the known activities of structurally related compounds and provide detailed protocols for investigating these phenomena in your own laboratory setting.
Part 1: Frequently Asked Questions (FAQs)
Q1: My cancer cell line's sensitivity to this compound is decreasing. What are the most likely reasons?
A1: A decrease in sensitivity, often observed as an increase in the IC50 value, is a classic sign of acquired resistance. Based on the known mechanisms of similar carbamate and pyridine-urea compounds, the primary drivers of resistance are likely to fall into these categories:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound out of the cell, reducing its intracellular concentration.
-
Target Alteration: If the compound targets tubulin, mutations in the tubulin protein can prevent the drug from binding effectively.[3] Similarly, if it is a kinase inhibitor, mutations in the kinase's ATP-binding pocket can confer resistance.
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating an alternative, parallel pathway that promotes survival and proliferation.
-
Epigenetic Changes: Alterations in DNA methylation or histone modification can lead to changes in the expression of genes that mediate drug sensitivity or resistance.[3]
-
Drug Inactivation: Cells may upregulate enzymes that metabolize and inactivate the compound.
Q2: How can I determine if my compound acts as a tubulin-binding agent or a kinase inhibitor in my specific cell line?
A2: It is crucial to validate the presumed mechanism of action in your experimental system. Here are some key experiments:
-
For Tubulin Binders:
-
Cell Cycle Analysis: Tubulin-destabilizing agents typically cause an arrest in the G2/M phase of the cell cycle. This can be readily assessed by flow cytometry of propidium iodide-stained cells.
-
Immunofluorescence: Staining for α-tubulin or β-tubulin will reveal disruptions to the microtubule network, such as depolymerization or abnormal spindle formation, in treated cells.
-
In Vitro Tubulin Polymerization Assay: A commercially available kit can determine if your compound directly inhibits the polymerization of purified tubulin.
-
-
For Kinase Inhibitors:
-
Western Blotting: Probe for the phosphorylated (active) form of the suspected target kinase and its downstream effectors. A potent inhibitor should decrease this phosphorylation in a dose-dependent manner.
-
Kinase Activity Assay: Use a commercial in vitro assay with the recombinant kinase to confirm direct inhibition.
-
Phospho-Kinase Array: To screen for unexpected effects or identify bypass pathways, an antibody array that detects the phosphorylation status of numerous kinases simultaneously can be highly informative.
-
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: Creating a resistant cell line model is a powerful tool for studying resistance mechanisms. The most common method is through continuous exposure to the drug. A general workflow involves treating the parental cell line with the compound at a concentration around its IC50. As the cells adapt, the concentration is gradually increased over several weeks to months. The resulting cell population will be enriched for resistant clones. It is critical to regularly validate the resistance phenotype by comparing the IC50 of the resistant line to the parental line.
Q4: What are some initial strategies to overcome or circumvent resistance in my experiments?
A4: Once you have a resistant cell line, you can explore several strategies:
-
Combination Therapy: Use this compound in combination with an inhibitor of a potential resistance mechanism. For example, if you suspect efflux pump overexpression, co-administer a known ABC transporter inhibitor like Verapamil or PSC833.
-
Targeting Bypass Pathways: If you identify an upregulated survival pathway, use a second drug to inhibit a key node in that pathway.
-
Utilizing Structurally Different Compounds: If resistance is due to a specific target mutation, a different compound that binds to the same target but in a different manner may still be effective.
Part 2: In-Depth Troubleshooting Guides
This section addresses specific experimental issues in a problem-and-solution format.
Issue 1: The IC50 of this compound has increased by over 10-fold in my cell line.
| Potential Cause | How to Investigate | Interpretation of Results |
| Overexpression of Efflux Pumps (e.g., P-gp, BCRP) | Perform a Western blot for common ABC transporters. Use a fluorescent substrate assay (e.g., Rhodamine 123 for P-gp) with and without your compound to measure pump activity. | An increase in the protein levels of ABC transporters and decreased intracellular accumulation of the fluorescent substrate (which is restored by an inhibitor) strongly suggests this mechanism. |
| Mutation in the Drug Target | Sequence the gene encoding the suspected target protein (e.g., a specific tubulin isoform or a kinase) in both parental and resistant cells. | Identification of a non-synonymous mutation in the resistant cells, particularly in a region known to be a drug-binding site, is strong evidence for this mechanism. |
| Upregulation of a Survival Pathway | Use a phospho-kinase array or perform Western blots for key survival signaling proteins (e.g., p-Akt, p-ERK, Bcl-2). | A significant and consistent increase in the phosphorylation of survival kinases or expression of anti-apoptotic proteins in the resistant line points to a bypass mechanism. |
Issue 2: My compound is no longer inducing the expected G2/M cell cycle arrest.
| Potential Cause | How to Investigate | Interpretation of Results |
| Reduced Intracellular Drug Concentration | This is often the first thing to check. Use an efflux pump assay as described above. | If the cells are pumping the drug out, it cannot reach the concentration needed to disrupt microtubules and cause mitotic arrest. |
| Altered Tubulin Dynamics or Expression | Perform immunofluorescence for β-tubulin to see if the microtubule network is still affected at higher concentrations. Quantify the expression levels of different tubulin isoforms via Western blot. | Resistant cells might show a less disrupted microtubule network. Changes in the expression ratio of tubulin isoforms can also affect sensitivity to microtubule-targeting agents. |
| Dysregulation of Mitotic Checkpoint Proteins | Analyze the expression levels of key mitotic checkpoint proteins (e.g., Mad2, BubR1) by Western blot. | Cells can sometimes adapt to microtubule damage by altering their checkpoint signaling, allowing them to exit mitosis without proper spindle formation, thus avoiding apoptosis. |
Part 3: Key Experimental Protocols & Workflows
Protocol 1: Generation of a Drug-Resistant Cell Line
-
Determine Initial IC50: First, accurately determine the IC50 of this compound in your parental cell line using a viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Exposure: Culture the cells in media containing the compound at its IC50 concentration.
-
Monitor and Subculture: Change the media with the fresh drug every 3-4 days. Initially, you will observe significant cell death. Subculture the surviving cells when they reach 70-80% confluency.
-
Dose Escalation: Once the cells are proliferating at a stable rate in the initial concentration, gradually increase the drug concentration (e.g., by 1.5 to 2-fold).
-
Repeat and Validate: Repeat the process of monitoring, subculturing, and dose escalation. This can take several months. Periodically freeze down vials of cells at different stages.
-
Characterization: Once a significantly resistant population is established (e.g., >10-fold increase in IC50), perform a full dose-response curve to confirm the new IC50. Maintain this cell line in a continuous low dose of the drug to prevent reversion.
Protocol 2: Western Blot for Efflux Pump Overexpression
-
Prepare Lysates: Grow parental and resistant cells to ~80% confluency. Harvest and lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against your target (e.g., anti-P-gp, anti-BCRP) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Imaging: Add an ECL substrate and visualize the protein bands using a chemiluminescence imager. Use a loading control like GAPDH or β-actin to ensure equal loading.
Part 4: Visualizing Resistance Mechanisms
Diagram 1: Investigating and Overcoming Resistance Workflow
Caption: A logical workflow for identifying and addressing drug resistance.
Diagram 2: Efflux Pump-Mediated Resistance
Caption: Upregulation of an alternative signaling pathway can confer resistance.
References
- Temple, C. Jr., et al. (1987). New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)carbamates. Journal of Medicinal Chemistry.
- Soliman, A. M., et al. (2012). Synthesis, antimicrobial and anticancer activities of a novel series of diphenyl 1-(pyridin-3-yl)ethylphosphonates. Bioorganic & Medicinal Chemistry Letters.
- Abdel-Wahab, B. F., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules.
- Al-Ostoot, F. H., et al. (2017). Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. Preprints.org.
- International Journal on Science and Technology. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology.
- MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. MDPI.
- ResearchGate. (2018). Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. ResearchGate.
- MDPI. (2024). Lupeol-3-carbamate Derivatives: Synthesis and Biological Evaluation as Potential Antitumor Agents. MDPI.
- ResearchGate. (2017). (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds. ResearchGate.
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- 3. New anticancer agents: alterations of the carbamate group of ethyl (5-amino-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl)car bamates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up synthesis of Phenyl pyridin-3-ylcarbamate
Introduction: Navigating the Scale-Up of Phenyl Pyridin-3-ylcarbamate
Welcome to the technical support guide for the synthesis of this compound. This molecule, a key intermediate in various pharmaceutical and agrochemical development programs, is typically synthesized via the reaction of 3-aminopyridine with phenyl chloroformate. While this reaction appears straightforward on paper, its transition from bench-scale to pilot or manufacturing scale introduces significant challenges related to reaction control, impurity formation, and product isolation.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by our partners in the field. It is designed to provide not just procedural steps, but the underlying chemical principles to empower you, the researcher, to make informed decisions during process development and scale-up.
Section 1: Core Reaction Principles & Scale-Up Considerations
The fundamental reaction involves the nucleophilic attack of the primary amine of 3-aminopyridine on the highly electrophilic carbonyl carbon of phenyl chloroformate. This reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine and drive the reaction to completion.
Scaling this process requires careful management of:
-
Exothermicity: The reaction is rapid and highly exothermic. Inadequate thermal control can lead to side reactions and a dangerous runaway scenario.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" or areas of high reagent concentration, promoting the formation of impurities.
-
Reagent Stability: Phenyl chloroformate is moisture-sensitive and can degrade, while 3-aminopyridine can be susceptible to oxidation.
-
Solid Handling: The product and salt byproducts may precipitate, requiring specific engineering controls for transfers and isolations.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the scale-up synthesis in a practical Q&A format.
Category A: Reagent Quality and Handling
Question 1: My reaction is giving low yields and a complex impurity profile. I suspect my phenyl chloroformate is degraded. How can I assess its quality and what are the best practices for handling it at scale?
Answer: This is a very common and critical issue. Phenyl chloroformate is highly susceptible to hydrolysis from atmospheric moisture, degrading into phenol and HCl, which in turn can generate phosgene.[1][2][3]
-
Causality: At scale, the larger headspace in drums and reactors increases the risk of moisture exposure. Degraded reagent not only reduces the available electrophile (lowering yield) but the phenol byproduct can complicate purification, and any phosgene can lead to hazardous conditions and unwanted side reactions.
-
Troubleshooting & Prevention:
-
Quality Assessment: Before use, assay the phenyl chloroformate via GC-FID to check for phenol content. A fresh, high-quality reagent should have >98% purity. An IR spectrum can also be indicative; look for a broad -OH stretch (around 3200-3500 cm⁻¹) indicating phenol contamination.
-
Inert Handling: Always handle phenyl chloroformate under a dry, inert atmosphere (Nitrogen or Argon). Use dedicated, sealed transfer lines for charging the reactor.
-
Storage: Store in tightly sealed containers with an inert gas blanket, away from heat and moisture. For large quantities, consider portioning into smaller vessels to avoid repeated exposure of the entire batch to the atmosphere.
-
Order of Addition: A patented process for preparing phenyl chloroformate emphasizes adding the phenolate to the phosgene source, highlighting the sensitivity of these reagents.[4] This principle of controlling the addition of the more sensitive reagent applies to its subsequent use.
-
Question 2: The 3-aminopyridine starting material is a dark solid and seems to cause discoloration in my final product. What are the key handling considerations for this reagent?
Answer: 3-Aminopyridine is a colorless to light-yellow solid when pure, but it is prone to air oxidation, which causes it to darken.[5] This oxidation can introduce colored impurities that are difficult to remove from the final product. Furthermore, it is classified as toxic and requires careful handling.[5][6]
-
Causality: The amino group on the pyridine ring is susceptible to oxidation, forming highly colored polymeric impurities. The presence of trace metals can catalyze this process.
-
Troubleshooting & Prevention:
-
Source High-Purity Material: Begin with the highest quality 3-aminopyridine available.
-
Inert Atmosphere: As with phenyl chloroformate, handle and store 3-aminopyridine under an inert atmosphere to minimize air exposure.
-
Purification (If Necessary): If your starting material is already discolored, consider a pre-purification step like recrystallization from a suitable solvent (e.g., toluene) or sublimation before use in the scale-up campaign.
-
Safety Precautions: Due to its toxicity (LD₅₀ = 178 mg/kg, quail, oral), ensure all personnel use appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, especially when handling the solid.[6] Operations should be conducted in a well-ventilated area or contained system.[7]
-
Category B: Reaction Execution and Control
Question 3: I am experiencing a dangerous temperature spike during the phenyl chloroformate addition. How can I manage the reaction exotherm at a 10 kg scale?
Answer: This is the most critical safety and process control challenge for this reaction. The formation of the carbamate is very fast and releases significant thermal energy.
-
Causality: The high reactivity of the acyl chloride functional group in phenyl chloroformate with the primary amine leads to a rapid release of heat. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient than in a lab flask.
-
Troubleshooting & Prevention:
-
Reverse Addition: Instead of adding phenyl chloroformate to the solution of 3-aminopyridine, consider adding the 3-aminopyridine solution to the phenyl chloroformate solution. This keeps the highly reactive electrophile dilute, taming the initial exotherm.
-
Slow, Sub-surface Addition: Use a dosing pump for controlled, slow addition of the reagent. A sub-surface addition dip tube prevents reagent from splashing on the reactor walls and ensures it reacts in the efficiently mixed, cooled bulk solution.
-
Adequate Cooling: Ensure your reactor has sufficient cooling capacity. Pre-cool the initial solution to 0-5 °C before starting the addition.[2][8]
-
Solvent Choice & Concentration: Use a sufficient volume of an appropriate solvent (e.g., THF, Dichloromethane, Ethyl Acetate) to act as a heat sink. More dilute reactions are easier to control thermally.
-
Question 4: My reaction has stalled, with significant starting material remaining even after a prolonged reaction time. What could be the cause?
Answer: A stalled reaction typically points to three main culprits: insufficient base, poor reagent quality, or the presence of water.
-
Causality:
-
Insufficient Base: The reaction generates HCl. If the base is not present in at least a stoichiometric amount (1.0 equivalent), the HCl will protonate the nucleophilic 3-aminopyridine, rendering it unreactive and halting the reaction.
-
Reagent Degradation: As discussed in Q1, if the phenyl chloroformate has hydrolyzed, there is simply not enough electrophile to complete the reaction.
-
Water: Water will rapidly react with phenyl chloroformate, consuming it in a non-productive side reaction.[1]
-
-
Troubleshooting & Prevention:
-
Base Stoichiometry: Use a slight excess of a non-nucleophilic base (e.g., 1.1-1.2 equivalents of Triethylamine or Pyridine).
-
Anhydrous Conditions: Ensure all solvents are rigorously dried and the reactor is free of moisture. Operate under a continuous inert gas flow.
-
In-Process Monitoring: Use TLC or HPLC to monitor the reaction. If it stalls, take a sample and add a small amount of additional base. If the reaction restarts, insufficient base was the issue. If not, the problem is likely with the electrophile.
-
Category C: Impurity Formation and Purification
Question 5: I'm observing a white, insoluble solid that precipitates during the reaction and is difficult to filter. What is this byproduct and how can I avoid it?
Answer: This is almost certainly N,N'-di(pyridin-3-yl)urea. This byproduct is a common issue in carbamate syntheses.
-
Causality: This urea is formed in a two-step side reaction pathway:
-
Two molecules of 3-aminopyridine can react with residual phosgene (an impurity in phenyl chloroformate) or a related reactive carbonyl species.
-
Alternatively, the desired carbamate product can react with another molecule of 3-aminopyridine, especially at elevated temperatures, to form the urea and phenol.
-
-
Troubleshooting & Prevention:
-
Low Temperature: Maintain a low reaction temperature (0-10 °C) throughout the addition and for a period afterward. Higher temperatures favor the urea formation pathway.[9]
-
High-Quality Phenyl Chloroformate: Use phosgene-free phenyl chloroformate to minimize the first pathway.
-
Stoichiometric Control: Avoid a large excess of 3-aminopyridine.
-
Order of Addition: Adding the amine to the chloroformate solution often minimizes this side reaction by keeping the amine concentration low at all times.
-
// Nodes A [label="3-Aminopyridine", style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PCF [label="Phenyl Chloroformate", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="this compound\n(Desired Product)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond]; Urea [label="N,N'-di(pyridin-3-yl)urea\n(Side Product)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond];
// Invisible nodes for layout C1 [label="", style=invis, width=0];
// Edges A -> Product [label=" + Phenyl Chloroformate\n (Main Pathway)"]; PCF -> Product; A -> C1 [arrowhead=none]; C1 -> Urea [label=" + 3-Aminopyridine\n (Side Pathway,\n High Temp/Excess Amine)"]; Product -> Urea [style=dashed, label="Reacts with\n3-Aminopyridine"];
{rank=same; A; PCF;} {rank=same; Product; Urea;} } Caption: Competing reaction pathways leading to desired product and urea byproduct.
Question 6: My isolated product is an off-white or pinkish solid. How can I improve its appearance and purity at scale?
Answer: Discoloration is usually due to trace oxidized impurities from the 3-aminopyridine or thermal degradation products. The most effective method for removing these at scale is through a well-designed recrystallization process.
-
Troubleshooting & Prevention:
-
Activated Carbon Treatment: Before crystallization, you can perform a hot filtration of the crude product solution through a pad of activated carbon (charcoal). This is highly effective at adsorbing colored, non-polar impurities. Use ~1-5% w/w of carbon relative to the crude product.
-
Recrystallization Solvent Selection: The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature or below, while keeping impurities dissolved. A mixed solvent system often provides the best results.
-
Anti-Solvent Crystallization: For large-scale operations, dissolving the crude product in a good solvent (e.g., Ethyl Acetate, Acetone) and then slowly adding a poor solvent (an "anti-solvent" like Heptane or Hexane) can induce controlled crystallization and is often easier to manage than cooling crystallization in large reactors.
-
| Solvent System (Good/Anti-Solvent) | Typical Ratio | Notes |
| Ethyl Acetate / Heptane | 1 : 2 to 1 : 4 | A robust and common system for medium polarity compounds. |
| Acetone / Water | 3 : 1 to 5 : 1 | Use cautiously if product has any water sensitivity. |
| Toluene / Hexane | 1 : 1 to 1 : 3 | Good for removing non-polar impurities. |
| Isopropanol (IPA) | Single Solvent | Can be effective as a single solvent via cooling crystallization. |
Section 3: Recommended Experimental Protocols
The following protocols are generalized for scale-up and should be adapted based on your specific equipment and safety procedures.
Protocol 1: Scale-Up Synthesis of this compound (10 kg Scale)
-
Reactor Preparation: Ensure a 200 L glass-lined reactor is clean, dry, and inerted with a continuous nitrogen purge.
-
Reagent Charge 1: Charge the reactor with Phenyl Chloroformate (17.2 kg, 1.1 equiv) and anhydrous Ethyl Acetate (100 L). Begin agitation and cool the reactor contents to 0-5 °C.
-
Reagent Preparation 2: In a separate, dry, and inerted vessel, dissolve 3-Aminopyridine (10.0 kg, 1.0 equiv) and Triethylamine (11.8 kg, 1.1 equiv) in anhydrous Ethyl Acetate (50 L).
-
Controlled Addition: Transfer the 3-aminopyridine solution to the reactor via a dosing pump and a sub-surface addition line over a period of 2-4 hours. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.
-
Reaction & Monitoring: Once the addition is complete, allow the mixture to stir at 5-10 °C for an additional 1-2 hours. Monitor the reaction for completion by HPLC (disappearance of 3-aminopyridine).
-
Work-up - Quench: Slowly add process water (50 L) to the reactor, keeping the temperature below 20 °C. The triethylamine hydrochloride salt will dissolve in the aqueous layer.
-
Work-up - Phase Separation: Stop agitation and allow the layers to separate. Drain the lower aqueous layer.
-
Work-up - Wash: Wash the organic layer sequentially with 1M HCl (2 x 25 L) to remove any remaining base and amine, followed by saturated sodium bicarbonate solution (25 L), and finally brine (25 L).
-
Isolation: Concentrate the organic layer under reduced pressure to approximately 30-40 L. The crude product may begin to crystallize. Cool the slurry to 0-5 °C, hold for 2 hours, then isolate the solid by filtration. Wash the filter cake with cold heptane (20 L) and dry under vacuum at 40-50 °C.
-
Expected Yield: 18-20 kg (84-93%) of crude product.
-
Protocol 2: Purification by Recrystallization
-
Dissolution: Charge the crude this compound into a clean, dry reactor. Add Ethyl Acetate (approx. 3 L per kg of crude product). Heat the mixture to 50-60 °C with agitation until a clear solution is achieved.
-
Carbon Treatment (Optional): If the solution is colored, cool to 40 °C, add activated carbon (2% w/w), and stir for 30 minutes. Filter the hot solution through a pre-heated filter (e.g., Celite pad) to remove the carbon.
-
Crystallization: Cool the solution to 20-25 °C. Slowly add Heptane (approx. 4 L per kg of crude product) as an anti-solvent over 1-2 hours to induce crystallization.
-
Maturation: Cool the resulting slurry to 0-5 °C and stir for at least 3 hours to maximize crystal growth and yield.
-
Isolation: Isolate the purified solid by filtration. Wash the cake with a cold 25:75 mixture of Ethyl Acetate/Heptane.
-
Drying: Dry the final product under vacuum at 50 °C until a constant weight is achieved.
-
Expected Purity: >99.5% by HPLC.
-
References
- Wikipedia.3-Aminopyridine.[Link]
- RSC Publishing.Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. RSC Advances. [Link]
- ResearchGate.
- Suvchem Laboratory Chemicals.3-AMINOPYRIDINE (FOR SYNTHESIS).[Link]
- ResearchGate.Synthesis of 3-Aminopyridine. | Download Scientific Diagram.[Link]
- CoLab.From greenhouse gas to feedstock: formation of ammonium carbamate from CO2 and NH3 in organic solvents and its catalytic conversion into urea under mild conditions.
- NIH National Library of Medicine.New Carbamates and Ureas: Comparative Ability to Gel Organic Solvents.[Link]
- Organic Chemistry Portal.Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions.[Link]
- Organic Chemistry Portal.
- NIH National Library of Medicine.Organic Carbamates in Drug Design and Medicinal Chemistry.[Link]
- ResearchGate.Micellar medium effects on the hydrolysis of phenyl chloroformate in ionic, zwitterionic, nonionic, and mixed micellar solutions.[Link]
- MDPI.Synthesis of Polyanionic Cellulose Carbamates by Homogeneous Aminolysis in an Ionic Liquid/DMF Medium.[Link]
- MDPI.
- ResearchGate.Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds.[Link]
- Kobe University Repository.Photo-on-Demand Synthesis of Chloroformates and Vilsmeier Reagents with Chloroform.[Link]
- PubMed.
- NIH National Library of Medicine.Highly optical transparency and thermally stable polyimides containing pyridine and phenyl pendant.[Link]
- Google Patents.
- ResearchGate.Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
- PubMed.Highly optical transparency and thermally stable polyimides containing pyridine and phenyl pendant.[Link]
- ResearchGate.
- Crimson Publishers.Thermal Stability of Hole Transport Material Organics: Carbazoles and Phenyl Benzidines.[Link]
- Hoffman Fine Chemicals.
- Ananpc.
- ResearchGate.High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence | Request PDF.[Link]
- ResearchGate.Synthesis and Biological Screening of N-(4-(6-Amino-5-cyano-4-aryl-pyridin-2-yl) phenyl) cyclopropane Carboxamide.[Link]
- SlideShare.A new and efficient synthesis of 1 (4-subtitued phenyl)-3-(1-(6-(substitued-2-yl)pyrimidin-4-yl)piperidin-4-yl)ureas via green aqueous suzuki coupling.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 4. US2496091A - Method for the preparation of phenyl chloroformate - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Validating the Primary Biological Target of Phenyl Pyridin-3-ylcarbamate: A Comparative Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the precise identification and validation of a compound's primary biological target are paramount. This foundational step not only elucidates the mechanism of action but also de-risks subsequent preclinical and clinical development. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the primary biological target of Phenyl pyridin-3-ylcarbamate and its analogs. Drawing from extensive research in enzymology and chemical biology, we will navigate the experimental journey from initial biochemical characterization to in-cell target engagement, ensuring scientific integrity and fostering a deep understanding of the underlying principles.
This compound belongs to the carbamate class of compounds, which are well-established as irreversible inhibitors of serine hydrolases.[1][2] Extensive structure-activity relationship (SAR) studies on related compounds strongly indicate that the primary biological target for this class of molecules is Fatty Acid Amide Hydrolase (FAAH) .[3] FAAH is an integral membrane enzyme responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides, making it a significant therapeutic target for pain, inflammation, and neurological disorders.[4] The inhibitory mechanism involves the covalent carbamylation of a catalytic serine residue (Ser241) within the FAAH active site.[4][5]
This guide will therefore focus on the rigorous validation of FAAH as the primary target of this compound, comparing and contrasting the most effective experimental strategies. We will explore biochemical assays for potency, powerful proteomic techniques for selectivity, and biophysical methods for direct target engagement in a cellular context.
The FAAH Signaling Pathway and Point of Intervention
FAAH plays a crucial role in regulating the endocannabinoid system. By hydrolyzing anandamide (AEA), it terminates its signaling. Inhibition of FAAH by a compound like this compound leads to an accumulation of AEA, thereby enhancing its effects on cannabinoid receptors (CB1 and CB2).
Caption: FAAH inhibition by this compound.
I. Biochemical Validation: Potency and Mechanism of Inhibition
The first step in target validation is to confirm that the compound directly interacts with the purified target protein and to quantify its potency. For irreversible inhibitors like carbamates, determining the half-maximal inhibitory concentration (IC50) and the inactivation rate constants (kinact/Ki) is crucial.
A. Fluorometric FAAH Activity Assay
This is the workhorse assay for determining the inhibitory potency of compounds against FAAH. It relies on a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon cleavage by FAAH, releases the highly fluorescent 7-amino-4-methylcoumarin (AMC).[6][7] The rate of fluorescence increase is directly proportional to FAAH activity.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of recombinant human FAAH in assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[7]
-
Prepare a working solution of AAMCA substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well black microplate, perform serial dilutions of this compound.
-
Add the FAAH enzyme to each well (except for the no-enzyme control).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at 37°C to allow for binding.[7]
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Measure the fluorescence kinetically (Excitation: 340-360 nm, Emission: 450-465 nm) at 37°C.[8]
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear phase of the kinetic reads.
-
Plot the percentage of FAAH activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
| Inhibitor | Target(s) | IC50 (human FAAH) | Mechanism |
| This compound | FAAH | To be determined | Irreversible (putative) |
| PF-04457845 | FAAH | 7.2 nM[9] | Irreversible |
| URB597 | FAAH | 4.6 nM[10] | Irreversible |
| OL-135 | FAAH | 4 nM | Reversible |
This table provides a framework for comparing the potency of this compound with well-characterized FAAH inhibitors.
II. Selectivity Profiling: Ensuring On-Target Specificity
A critical aspect of target validation is to demonstrate that the compound of interest interacts selectively with its intended target and does not engage in widespread off-target binding, which could lead to toxicity or misleading pharmacological effects.
A. Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological context (e.g., cell lysates or tissues).[11][12] It utilizes active site-directed probes that covalently label active enzymes. In a competitive ABPP experiment, pre-incubation with an inhibitor like this compound will block the labeling of its target enzyme by the probe.
Caption: Workflow for competitive ABPP.
-
Sample Preparation:
-
Prepare proteomes from cells or tissues (e.g., mouse brain) by homogenization in an appropriate buffer.
-
Determine the protein concentration of the lysates.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the proteome with varying concentrations of this compound or a vehicle control (DMSO) for 30 minutes at 37°C.[7]
-
-
Probe Labeling:
-
Add a broad-spectrum serine hydrolase activity-based probe, such as a fluorophosphonate coupled to a reporter tag (e.g., FP-TAMRA), to each sample.
-
Incubate for another 30 minutes at 37°C.[7]
-
-
Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled serine hydrolases using a fluorescence gel scanner.
-
A selective FAAH inhibitor will show a concentration-dependent decrease in the fluorescence intensity of the band corresponding to FAAH, with minimal to no change in the intensity of other bands representing other serine hydrolases. This provides a visual and direct assessment of selectivity. For comparison, a well-characterized selective inhibitor like PF-04457845 and a less selective one like URB597 (which shows some off-targets in peripheral tissues) can be run in parallel.[11][13]
III. In-Cell Target Engagement: Confirming Binding in a Physiological Context
While biochemical and proteomic assays are powerful, it is essential to confirm that the compound engages its target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures the binding of a ligand to its target protein in intact cells or cell lysates.[14][15] The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
A. Cellular Thermal Shift Assay (CETSA)
In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) target protein is quantified. A shift in the melting curve of the target protein to higher temperatures in the presence of the compound indicates direct binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
-
Cell Treatment:
-
Culture cells expressing FAAH to an appropriate confluency.
-
Treat the cells with this compound or vehicle (DMSO) for a specified duration.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the individual aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.[16]
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FAAH in each sample by Western blotting using a specific anti-FAAH antibody.
-
To quantify the potency of target engagement in cells, an isothermal dose-response (ITDR) experiment can be performed. Here, cells are treated with a range of inhibitor concentrations and heated to a single, fixed temperature (chosen from the melting curve to be in the dynamic range of denaturation). The concentration of inhibitor that results in 50% stabilization (EC50) can then be determined, providing a measure of cellular potency.[15]
IV. Alternative and Complementary Validation Techniques
While the above methods form the core of a robust target validation strategy, other techniques can provide complementary and orthogonal data.
A. Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[17] It provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n). For irreversible inhibitors, ITC can be adapted to measure the kinetics of inhibition.[18] This method is particularly valuable for confirming a direct, physical interaction between this compound and purified FAAH, and it does not rely on reporter systems or secondary reactions.
B. Genetic Validation
Comparing the pharmacological effects of this compound in wild-type animals versus animals where the FAAH gene has been knocked out (FAAH -/-) provides the ultimate validation. If the compound's effects are absent in the knockout animals, it strongly supports FAAH as the primary target mediating those effects.
Conclusion
Validating the primary biological target of a novel compound like this compound is a multi-faceted process that requires a convergence of evidence from orthogonal experimental approaches. By systematically progressing from biochemical potency and selectivity assays to direct confirmation of target engagement in a cellular context, researchers can build a robust and compelling case for the compound's mechanism of action. The integration of fluorometric activity assays, competitive activity-based protein profiling, and the cellular thermal shift assay, as detailed in this guide, represents a gold-standard workflow in modern drug discovery. This rigorous, evidence-based approach is essential for making informed decisions and ultimately advancing promising therapeutic candidates toward the clinic.
References
- Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics. [Link]
- Mileni, M., et al. (2010). Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation. Journal of Molecular Biology. [Link]
- Johnson, D.S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. [Link]
- Ahn, K., et al. (2009).
- Alexander, J.P. & Cravatt, B.F. (2006). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Molecular BioSystems. [Link]
- Long, J.Z., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]
- Angelucci, C.B., et al. (2023). Fluorimetric Assay of FAAH Activity. Methods in Molecular Biology. [Link]
- Kovács, J.J. & Cravatt, B.F. (2021). Activity-based protein profiling for functional cysteines and protein target identification. Methods in Molecular Biology. [Link]
- Grasso, G., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences. [Link]
- BioVision. (N.D.). Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). BioVision. [Link]
- Mor, M., et al. (2007). Structure–Property Relationships of a Class of Carbamate‐Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors: Chemical and Biological Stability. ChemMedChem. [Link]
- Tarzia, G., et al. (2003). Design, Synthesis, and Structure−Activity Relationships of Alkylcarbamic Acid Aryl Esters, a New Class of Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry. [Link]
- Johnson, D.S., et al. (2010). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters. [Link]
- Röhrig, T., et al. (2012). ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). MedChemComm. [Link]
- Tichenor, M., et al. (2013). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS Medicinal Chemistry Letters. [Link]
- Long, J.Z., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]
- K. Fisher, D. & G. W. Rewolinski, J. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry.
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A Comparative Efficacy Analysis of Phenyl Pyridin-3-ylcarbamate and Structurally Related FAAH Inhibitors
A Technical Guide for Drug Discovery & Development Professionals
Introduction
The targeted inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling therapeutic strategy for a range of neurological and inflammatory conditions. By preventing the degradation of the endocannabinoid anandamide and other related fatty acid amides, FAAH inhibitors can potentiate the endogenous cannabinoid system, offering potential therapeutic benefits in pain, anxiety, and neuroinflammation without the adverse effects associated with direct cannabinoid receptor agonists[1][2][3]. This guide provides a comparative efficacy analysis of Phenyl pyridin-3-ylcarbamate and its structural analogs against well-characterized, clinically investigated FAAH inhibitors.
While direct FAAH inhibition data for this compound is not extensively documented in peer-reviewed literature, its core structure, featuring a carbamate linkage between a phenyl and a pyridine ring, places it within a chemical space known to produce potent FAAH inhibitors. Studies on closely related Phenyl-pyridin-yl-urea derivatives have primarily focused on their potential as antiproliferative agents[4][5][6]. However, the urea and carbamate moieties are classic scaffolds for targeting the active site of serine hydrolases like FAAH. This guide will, therefore, use this compound as a foundational structure to compare against three extensively studied FAAH inhibitors: URB597 , a pioneering carbamate inhibitor, PF-04457845 , a highly potent and selective urea-based inhibitor, and JNJ-42165279 , a slowly reversible covalent inhibitor that has undergone clinical investigation.
This analysis will delve into the mechanism of action, comparative in vitro and in vivo efficacy, and the experimental protocols required to evaluate these compounds, providing researchers with a comprehensive framework for understanding and advancing FAAH inhibitor development.
Mechanism of Action: Covalent Inhibition of FAAH
Fatty Acid Amide Hydrolase is an integral membrane enzyme belonging to the amidase signature family of serine hydrolases. It utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142) to hydrolyze anandamide into arachidonic acid and ethanolamine, thus terminating its signaling activity[7].
The primary mechanism for the compounds discussed in this guide involves the covalent modification of the catalytic Ser241 nucleophile within the FAAH active site. Carbamate and urea-based inhibitors act as substrates for the enzyme. The process involves the nucleophilic attack of Ser241 on the carbonyl carbon of the inhibitor. This forms a tetrahedral intermediate which then collapses, releasing the phenyl/pyridin-yl portion of the molecule as a leaving group and forming a stable, carbamoylated enzyme-inhibitor adduct. This covalent modification effectively inactivates the enzyme[2][8][9][10]. The stability of this adduct determines whether the inhibition is effectively irreversible (like PF-04457845) or slowly reversible (like JNJ-42165279)[11][12].
This targeted inactivation of FAAH leads to an accumulation of endogenous anandamide and other fatty acid amides in the central nervous system and peripheral tissues. The elevated anandamide levels result in enhanced activation of cannabinoid receptors (CB1 and CB2), which mediate the downstream therapeutic effects such as analgesia and anxiolysis[13][14][15][16].
Comparative Efficacy of FAAH Inhibitors
The efficacy of FAAH inhibitors can be quantified both in vitro, through measures of enzyme inhibition potency, and in vivo, through observation of physiological effects in animal models. The following table summarizes key efficacy data for the selected comparator compounds.
| Compound | Type | Target | In Vitro Potency | In Vivo Efficacy Highlights | References |
| URB597 | Carbamate (Irreversible) | FAAH | pIC50: 7.19-7.75 (rat brain)kinact/Ki: ~1.6 x 103 M-1s-1 | Reduces inflammatory pain and produces anxiolytic-like effects in rodents at doses of 0.3 mg/kg.[17][18] | [19][20] |
| PF-04457845 | Urea (Irreversible) | FAAH | IC50: 7.2 nM (human FAAH)kinact/Ki: 40,300 M-1s-1 | Potent antinociceptive effects in inflammatory pain models (MED of 0.1 mg/kg, p.o.) with a long duration of action (>24h).[2][3][10] | [2][10][21] |
| JNJ-42165279 | Urea (Slowly Reversible) | FAAH | IC50: 70 nM (human FAAH) | Efficacious in a rat neuropathic pain model.[12] In humans, doses ≥10 mg achieved near-complete brain FAAH occupancy and significantly increased plasma anandamide levels.[22] | [11][12][22] |
| This compound | Carbamate (Putative) | FAAH | Data not available | Primarily investigated for antiproliferative activity. FAAH inhibitory potential is inferred from structure. | [4][5] |
Expert Analysis: The data clearly positions PF-04457845 as the most potent of the three characterized inhibitors in vitro, with a kinact/Ki value approximately 25-fold higher than that of URB597[10]. This high potency translates to significant in vivo efficacy at very low doses. URB597 , while less potent, was a foundational tool compound that demonstrated the therapeutic potential of FAAH inhibition. JNJ-42165279 shows moderate in vitro potency but demonstrates excellent target engagement in human clinical studies, highlighting the importance of pharmacokinetic and pharmacodynamic properties beyond raw potency metrics[22][23]. The slow reversibility of JNJ-42165279 may offer a superior safety profile compared to fully irreversible inhibitors by allowing for eventual enzyme recovery[11][24]. For this compound, its efficacy as a FAAH inhibitor remains to be experimentally determined. Its structural similarity to known inhibitors suggests potential activity, but this must be confirmed through rigorous testing.
Experimental Protocols
To assess the FAAH inhibitory activity of novel compounds like this compound, a robust and validated assay is essential. The following protocol describes a standard in vitro fluorescence-based assay for screening FAAH inhibitors.
Protocol: In Vitro Fluorometric FAAH Inhibition Assay
This protocol is designed for a 96-well plate format and measures the hydrolysis of a fluorogenic substrate by recombinant FAAH. The potency of irreversible or time-dependent inhibitors is highly sensitive to pre-incubation time; therefore, this is a critical parameter to control and report[1].
1. Materials and Reagents:
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[25].
-
FAAH Substrate: AMC-arachidonoyl amide (or a similar fluorogenic substrate).
-
Test Compound: this compound or other inhibitors, dissolved in DMSO.
-
Control Inhibitor: A known FAAH inhibitor (e.g., JZL 195) for assay validation[25].
-
96-Well Plate: White, opaque, flat-bottom plates are recommended for fluorescence assays.
-
Fluorescence Plate Reader: Capable of excitation at 340-360 nm and emission at 450-465 nm[25][26].
2. Experimental Workflow:
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A Researcher's Guide to Establishing Reproducible Biological Effects for Novel Chemical Entities: A Comparative Case Study of Phenyl Pyridin-3-ylcarbamate
Introduction: The journey of a novel chemical entity from initial synthesis to a well-characterized pharmacological tool is fraught with challenges, chief among them being the reproducibility of its biological effects. The "valley of death" in drug development is littered with promising preclinical findings that fail to translate, often due to a lack of rigor and transparency in initial studies[1]. This guide provides a framework for establishing robust and reproducible biological data for a sparsely characterized compound, Phenyl pyridin-3-ylcarbamate. Rather than addressing known inconsistencies, we will proactively outline a validation workflow. This guide will compare the necessary experimental rigor for a novel compound against a well-established alternative, Sorafenib, a multi-kinase inhibitor. This comparative approach will highlight the critical steps for ensuring that initial findings are both credible and replicable.
The core principle of this guide is to treat every protocol as a self-validating system, embedding controls and detailed methodologies to build a foundation of trustworthy evidence[2][3]. For researchers in pharmacology and drug development, this guide serves as a blueprint for mitigating irreproducibility, a critical factor that can derail research programs and waste valuable resources[4].
The Challenge of a Novel Compound: this compound
This compound belongs to the carbamate class of compounds, a versatile scaffold found in numerous bioactive molecules[5]. While related urea-based structures have shown promise as antiproliferative agents and receptor antagonists[6][7][8], specific, well-documented biological effects and mechanisms of action for this compound itself are not extensively reported in publicly accessible literature. This lack of established data makes it an ideal candidate for demonstrating a rigorous, first-principles approach to characterization.
Key Considerations for a Novel Compound:
-
Purity and Identity: The starting point for any reproducible biological assay is the unambiguous identity and purity of the test compound. Variations in synthesis can introduce impurities that may have off-target effects, leading to misleading results[9][10].
-
Target Identification: Without a known target, initial screening must be broad enough to identify potential biological activity, followed by more focused target deconvolution studies.
-
Assay Development: Every assay must be meticulously optimized and validated for the specific compound, considering its physicochemical properties, such as solubility and stability in assay buffers.
The Benchmark: Sorafenib as a Well-Characterized Alternative
To contextualize the validation process for this compound, we will use Sorafenib as our comparator. Sorafenib is a well-established multi-kinase inhibitor used in cancer therapy. Its mechanism of action, targeting kinases like VEGFR and PDGFR, is well-documented, and a plethora of standardized assays exist to quantify its effects.
| Feature | This compound (Novel Compound) | Sorafenib (Established Alternative) |
| Primary Target(s) | Unknown; requires identification | VEGFR, PDGFR, RAF kinases |
| Mechanism of Action | Unknown; requires elucidation | Inhibition of receptor tyrosine kinases |
| Potency (IC50) | To be determined | Low nanomolar range for target kinases |
| Cellular Effects | To be determined | Inhibition of proliferation, angiogenesis |
| Reproducibility | To be established | High, with standardized protocols |
A Step-by-Step Framework for Establishing Reproducible Biological Effects
This section outlines a comprehensive workflow for characterizing this compound, with an emphasis on the practices that ensure the resulting data is reproducible.
Workflow for Characterization and Reproducibility
Caption: A four-phase workflow for the robust characterization of a novel compound.
Experimental Protocols
Objective: To ensure the identity, purity, and stability of this compound.
Protocol: Synthesis of this compound
Causality: The synthesis method must be reliable to ensure batch-to-batch consistency. A common method for carbamate synthesis involves the reaction of an alcohol (or phenol) with an isocyanate, or the use of a chloroformate[5][11].
-
To a solution of 3-hydroxypyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.1 eq) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add phenyl isocyanate (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol: Quality Control
Causality: Failure to rigorously characterize the compound is a primary source of irreproducibility[12].
-
Structural Confirmation:
-
¹H and ¹³C NMR: Confirm the chemical structure and absence of significant impurities.
-
High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass and elemental composition.
-
-
Purity Assessment:
-
High-Performance Liquid Chromatography (HPLC): Analyze the purified compound using a standardized gradient method. The purity should be >95% for use in biological assays.
-
-
Solubility and Stability:
-
Determine the solubility in common solvents (e.g., DMSO).
-
Assess stability in aqueous assay buffers over the time course of the planned experiments.
-
Objective: To identify the biological target(s) of this compound and compare its cellular effects to Sorafenib.
Protocol: In Vitro Kinase Inhibition Assay (IC50 Determination)
Causality: This experiment directly measures the effect of the compound on a purified enzyme, providing a quantitative measure of potency.
-
Prepare Reagents:
-
Kinase Buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Recombinant human kinase (e.g., VEGFR2).
-
Substrate (e.g., a specific peptide).
-
ATP (at the Km concentration for the specific kinase).
-
This compound and Sorafenib (serial dilutions in DMSO).
-
-
Assay Procedure (e.g., using a luminescence-based kinase assay):
-
Add 5 µL of kinase buffer to all wells of a 384-well plate.
-
Add 1 µL of diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase/substrate mixture and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 2 µL of ATP.
-
Incubate for 60 minutes at room temperature.
-
Add 10 µL of detection reagent to stop the reaction and generate a luminescent signal.
-
Read the plate on a luminometer.
-
-
Data Analysis:
-
Normalize the data to the positive (no inhibitor) and negative (no kinase) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Proliferation Assay
Causality: This assay determines the functional consequence of target inhibition in a cellular context.
-
Cell Culture:
-
Culture a relevant cell line (e.g., HUVEC for angiogenesis-related studies) in the recommended growth medium.
-
Ensure cells are in the logarithmic growth phase and have a viability of >95%.
-
-
Assay Procedure:
-
Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Sorafenib in the growth medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds or vehicle control (DMSO concentration should be consistent across all wells, typically <0.1%).
-
Incubate for 72 hours at 37 °C and 5% CO₂.
-
-
Quantification of Cell Viability (e.g., using a resazurin-based assay):
-
Add 20 µL of resazurin solution to each well and incubate for 4 hours.
-
Measure the fluorescence (e.g., 560 nm excitation / 590 nm emission).
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control.
-
Plot the percent viability versus the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Data Summary
| Compound | Target Kinase IC50 (VEGFR2) | Cellular GI50 (HUVEC) |
| This compound | (Hypothetical Data) 250 nM | (Hypothetical Data) 1.2 µM |
| Sorafenib | 90 nM | 0.5 µM |
Ensuring Trustworthiness and Reproducibility
Achieving reproducible results is not a matter of chance; it is the result of deliberate and rigorous experimental design[2][3].
Key Pillars of Reproducibility:
-
Detailed Protocols: As demonstrated above, protocols should be explicit, detailing reagent concentrations, incubation times, and instrument settings. Vague descriptions like "as previously described" should be avoided[3].
-
Appropriate Controls: Every experiment must include positive and negative controls. In the kinase assay, Sorafenib serves as a positive control, while DMSO is the vehicle control.
-
Data Transparency: Raw data and analysis scripts should be made available to allow for independent verification of the results[2].
-
Reagent Authentication: Use authenticated cell lines and ensure the quality and consistency of all reagents. Expired or improperly stored reagents can be a significant source of variability[3][12].
Signaling Pathway Visualization
To understand the potential mechanism of action, it is crucial to visualize the relevant signaling pathway. Assuming this compound, like Sorafenib, inhibits VEGFR2, the following pathway would be implicated:
Caption: Proposed inhibitory action on the VEGFR2 signaling pathway.
Conclusion
The reproducibility of biological effects is the bedrock of scientific progress. For a novel compound like this compound, a systematic and rigorous approach to characterization is not just recommended; it is essential. By meticulously validating the compound's identity and purity, employing robust and well-controlled assays, and comparing its activity to established benchmarks like Sorafenib, researchers can build a foundation of high-quality, reproducible data. This guide provides a template for such an endeavor, emphasizing that the ultimate goal is to produce a body of evidence that is both scientifically sound and independently verifiable. Adherence to these principles will help bridge the "valley of death" and increase the likelihood that promising new compounds can be successfully translated into valuable research tools or therapeutics[1].
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A Senior Application Scientist's Guide to the Cross-Validation of Phenyl Pyridin-3-ylcarbamate Activity Across Diverse Cancer Cell Lines
In the vanguard of oncological research, the identification of novel therapeutic agents is only the first step. A compound's true potential is revealed through rigorous, systematic validation. This guide provides an in-depth, experience-driven framework for the cross-validation of Phenyl pyridin-3-ylcarbamate, a promising small molecule, across a panel of distinct cancer cell lines. We will move beyond a simple recitation of protocols to explore the scientific rationale behind each experimental choice, ensuring a robust and translatable dataset.
The central thesis of preclinical drug development is that a single cell line cannot encapsulate the vast heterogeneity of human cancer. Therefore, cross-validation is not merely a suggestion but a critical necessity to delineate a compound's spectrum of activity, identify potential biomarkers for sensitivity, and proactively investigate mechanisms of resistance.
Hypothesized Mechanism of Action and the Choice of a Comparator
Compounds with a diarylurea scaffold, structurally related to this compound, have frequently been identified as kinase inhibitors.[1][2] Sorafenib, a well-established multi-kinase inhibitor, serves as an ideal benchmark for this study. It is known to target the RAF/MEK/ERK signaling pathway, which is a critical regulator of cell proliferation, and also inhibits various receptor tyrosine kinases involved in angiogenesis like VEGFR and PDGFR.[3][4][5] We will therefore hypothesize that this compound may exert its anticancer effects by inhibiting key kinases within this same pathway, a claim we will systematically investigate.
Figure 1: Hypothesized inhibition of the RAF/MEK/ERK pathway by this compound, with known targets of the comparator, Sorafenib, also shown.
The Experimental Workflow: A Self-Validating System
Our approach is designed as a logical cascade, where the results of each experiment inform the next, creating a cohesive and self-validating narrative of the compound's activity.
Figure 2: The integrated workflow for cross-validating a novel anticancer compound.
Part 1: Strategic Cell Line Selection
The choice of cell lines is the foundation of this entire study. A panel with diverse origins and genetic backgrounds is essential to assess the breadth and specificity of the compound's action.
-
MCF-7 (Breast Adenocarcinoma): A workhorse cell line, estrogen receptor-positive. Often used as a baseline for general cytotoxicity.
-
MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, known for being more aggressive and often resistant to standard therapies.[6]
-
HT29 (Colorectal Carcinoma): A common colon cancer model.
-
NCI-H522 (Non-Small Cell Lung Cancer): A representative lung cancer cell line.
-
COLO 205 (Colon Cancer): This cell line has shown sensitivity to certain phenyl and pyridyl-substituted compounds in previous studies.[7]
Part 2: Assessing Cellular Viability (MTT Assay)
The first experimental question is fundamental: does the compound affect cell viability? The MTT assay is a robust, colorimetric method that measures the metabolic activity of cells, which serves as a proxy for viability. In this assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[8]
Protocol: MTT Cell Viability Assay
-
Cell Plating: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound and Sorafenib in culture medium (e.g., from 200 µM to 0.02 µM).
-
Treatment: Carefully remove the medium from the cells and add 100 µL of the appropriate compound dilution. Include wells with vehicle control (e.g., 0.1% DMSO) and medium-only blanks.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Visible purple precipitates should form in the wells with viable cells.
-
Solubilization: Add 100 µL of Detergent Reagent or DMSO to each well to dissolve the formazan crystals.[9] Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[8]
Part 3: Quantifying Potency (IC50 Determination)
From the MTT assay data, we can calculate the half-maximal inhibitory concentration (IC50), a critical metric of compound potency. This is achieved by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve.
Data Summary: Comparative IC50 Values (µM)
| Cell Line | This compound IC50 (µM) | Sorafenib IC50 (µM) |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| MDA-MB-231 | [Experimental Value] | [Experimental Value] |
| HT29 | [Experimental Value] | [Experimental Value] |
| NCI-H522 | [Experimental Value] | [Experimental Value] |
| COLO 205 | [Experimental Value] | [Experimental Value] |
This table will be populated with experimentally derived values. A lower IC50 value indicates higher potency.
Part 4: Elucidating the Mechanism of Cell Death (Annexin V/PI Assay)
Observing a decrease in viability prompts the next question: how are the cells dying? The Annexin V/Propidium Iodide (PI) assay is the gold standard for distinguishing between apoptosis (programmed cell death) and necrosis.[10] In early apoptosis, the phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that binds with high affinity to PS, allowing for the detection of these early apoptotic cells.[12] PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[10]
Protocol: Annexin V/PI Apoptosis Assay by Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound and Sorafenib at their respective 1x and 2x IC50 concentrations for 24-48 hours. Include an untreated and a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension, discard the supernatant, and wash the pellet once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.[12] Add 5 µL of a fluorescently-conjugated Annexin V (e.g., FITC) and 1-2 µL of PI staining solution.[13]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature, protected from light.[12]
-
Sample Preparation for Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube and keep the samples on ice.[12]
-
Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 5: Verifying Target Engagement (Western Blot)
To test our initial hypothesis, we must determine if the compound inhibits the MAPK/ERK signaling pathway. We can do this by measuring the phosphorylation status of ERK. A decrease in phosphorylated ERK (p-ERK) relative to total ERK levels indicates inhibition of the upstream pathway.
Protocol: Western Blot for ERK Phosphorylation
-
Cell Lysis: Treat cells with the compound at IC50 concentrations for a short duration (e.g., 30 minutes to 2 hours). Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]
-
Membrane Transfer: Transfer the separated proteins onto a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: After imaging, the membrane can be stripped of the antibodies and re-probed for total ERK and a loading control (e.g., GAPDH) to ensure equal protein loading and to quantify the change in phosphorylation.[15][16]
Integrated Analysis and Conclusion
The power of this cross-validation strategy lies in synthesizing the data from all five cell lines. For example, if this compound demonstrates a low IC50, induces high levels of apoptosis, and significantly reduces p-ERK levels in COLO 205 and NCI-H522 cells, but shows minimal effect in MCF-7 cells, it would suggest a specific activity profile. This integrated dataset provides a much higher degree of confidence in the compound's mechanism and potential clinical utility than a single-cell-line study ever could. This rigorous, multi-faceted approach is indispensable for advancing novel compounds from the laboratory bench toward clinical reality.
References
- Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." Accessed January 8, 2026. [Link]
- Dr.Oracle. "What is the mechanism of action of Sorafenib (Sorafenib)?" Accessed January 8, 2026. [Link]
- Gogoi, D., et al. "Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors." PMC, NIH, 2021. [Link]
- Wikipedia. "Sorafenib." Last modified October 22, 2025. [Link]
- Sridharan, S., et al. "Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method." PMC, NIH, 2015. [Link]
- Patsnap Synapse.
- ResearchGate. "Sorafenib mechanism of action: tumor proliferation and angiogenesis." Accessed January 8, 2026. [Link]
- IUPHAR/BPS Guide to PHARMACOLOGY. "sorafenib." Accessed January 8, 2026. [Link]
- Boster Biological Technology. "Annexin V PI Staining Guide for Apoptosis Detection." Accessed January 8, 2026. [Link]
- NCBI Bookshelf. "Cell Viability Assays - Assay Guidance Manual." Accessed January 8, 2026. [Link]
- ResearchGate. "Western blot band for Erk and phopho(p)." Accessed January 8, 2026. [Link]
- Horton, T. "MTT Cell Assay Protocol." Accessed January 8, 2026. [Link]
- Bio-protocol.
- Kamal, A., et al. "Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds." PMC, NIH, 2018. [Link]
- Preprints.org. "Synthesis and In Vitro Antiproliferative Activity of New -Phenyl-3-(4-(Pyridin-3-Yl)Phenyl)Urea-Scaffold Based Compounds." Accessed January 8, 2026. [Link]
- MDPI. "Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][15][20]triazin-7-ones and Stable Free Radical Precursors." Accessed January 8, 2026. [Link]
- ResearchGate. "Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds." Accessed January 8, 2026. [Link]
- Frontiers. "Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor." Accessed January 8, 2026. [Link]
- Ling, Y., et al.
- ResearchGate. "Antiangiogenic 1-Aryl-3-[3-(thieno[3,2- b ]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines through PI3K/Akt and MAPK/Erk Pathways." Accessed January 8, 2026. [Link]
- ResearchGate. "Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[3][15][20]triazin-7-ones and Stable Free Radical Precursors." Accessed January 8, 2026. [Link]
- PubMed. "Antiangiogenic 1-Aryl-3-[3-(thieno[3,2-b]pyridin-7-ylthio)phenyl]ureas Inhibit MCF-7 and MDA-MB-231 Human Breast Cancer Cell Lines Through PI3K/Akt and MAPK/Erk Pathways." Accessed January 8, 2026. [Link]
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Structure-activity relationship (SAR) studies of Phenyl pyridin-3-ylcarbamate analogs
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenyl Pyridin-3-ylcarbamate Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of this compound analogs as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a critical enzyme in the endocannabinoid system. We will delve into the structural modifications that dictate their potency and selectivity, supported by experimental data and detailed protocols.
Introduction: The Therapeutic Promise of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for the degradation of a class of endogenous signaling lipids known as fatty acid amides (FAAs).[1][2] A key substrate for FAAH is anandamide (AEA), an endocannabinoid that plays a crucial role in regulating pain, inflammation, mood, and anxiety. By breaking down anandamide, FAAH terminates its signaling.
Pharmacological inhibition of FAAH leads to an increase in endogenous anandamide levels, which in turn enhances the activation of cannabinoid receptors (CB1 and CB2). This indirect modulation of the endocannabinoid system has shown significant therapeutic potential, offering analgesic, anti-inflammatory, anxiolytic, and antidepressant effects in preclinical models, without the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists.[2][3] This makes FAAH an attractive therapeutic target for a range of neurological and inflammatory disorders.
This compound and its analogs, along with structurally related ureas, have emerged as a prominent class of FAAH inhibitors. These compounds typically act as irreversible inhibitors, forming a covalent bond with a key serine residue in the enzyme's active site.[1][3] Understanding the structure-activity relationship (SAR) of these analogs is paramount for the rational design of potent, selective, and drug-like FAAH inhibitors.
Mechanism of Action: Covalent Carbamylation of the Catalytic Serine
This compound analogs inhibit FAAH through a covalent modification of the enzyme's catalytic triad. This triad, composed of Ser241, Ser217, and Lys142, is responsible for the hydrolysis of FAAH's natural substrates.[4] The carbamate moiety of the inhibitor acts as a carbamoylating agent. The catalytic Ser241 nucleophilically attacks the carbonyl carbon of the carbamate. This leads to the formation of a stable, carbamoylated enzyme-inhibitor adduct and the release of the 3-aminopyridine "leaving group".[1][2][3] This irreversible or slowly reversible inactivation of the enzyme is what leads to the sustained elevation of anandamide levels.
Interestingly, initial modeling studies predicted a binding orientation that was later proven to be the opposite of what experimental evidence suggests. It is now understood that for many of these inhibitors, the O-aryl portion (the phenyl group) occupies the cytoplasmic access (CA) channel of the FAAH active site, while the N-alkyl/aryl portion is positioned in the acyl chain binding (ACB) channel.[1] This revised understanding has been crucial for the subsequent design of more potent inhibitors.
Below is a diagram illustrating the general mechanism of FAAH inhibition by a this compound analog.
Caption: Mechanism of FAAH inhibition by carbamoylation.
Comparative Structure-Activity Relationship (SAR) Analysis
The potency of this compound analogs as FAAH inhibitors is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings, as well as the nature of the carbamate/urea linker.
The "Leaving Group": Modifications of the Pyridinyl Moiety
The 3-aminopyridyl portion of the molecule acts as the leaving group during the carbamylation of Ser241.[2] SAR studies have shown that the nature and substitution pattern of this heteroaryl group are critical for potent inhibition.
| Compound/Analog | Modification | hFAAH IC50 (nM) | Key Observations |
| Analog 11 | 3-Aminopyridine | Potent (exact value not specified, but superior to others) | The 3-aminopyridine is a preferred heteroaryl leaving group.[2] |
| Analog 18 | 2-Aminopyridine | Less Potent | The position of the nitrogen atom is crucial for activity.[2] |
| Analog 19 | Aniline | Less Potent | A heteroaromatic ring is generally favored over a simple phenyl ring.[2] |
| Analog 20 | 6-Methyl-3-aminopyridine | Slightly Reduced Potency | Small alkyl substituents at the 6-position are tolerated but may slightly decrease potency. Can improve metabolic stability.[2] |
| Analog 21 | 6-Methoxy-3-aminopyridine | Slightly Reduced Potency | Methoxy substitution at the 6-position also leads to a slight reduction in potency.[2] |
These findings highlight the importance of the electronic and steric properties of the leaving group in facilitating the carbamylation reaction.
The "Acyl" Portion: Modifications of the Phenyl Ring and N-Substituents
The phenyl ring and the substituent on the carbamate nitrogen are positioned in the active site channels of FAAH. Modifications in this region significantly impact binding affinity and, consequently, inhibitory potency.
| Compound | Key Structural Features | hFAAH IC50 (nM) | Key SAR Insights |
| URB597 | Biphenyl-3-yl ester with an N-cyclohexyl group. | 4.6 - 48 | The biphenyl scaffold is well-accommodated in the active site. The N-cyclohexyl group is thought to occupy the acyl chain binding channel.[1][3] |
| URB532 | A simpler O-phenyl N-cyclohexyl carbamate. | 350 | The biphenyl moiety significantly enhances potency compared to a single phenyl ring.[1] |
| JP83 | O-biphenyl with an N-(6-phenyl)hexyl group. | 14 | Replacing the N-cyclohexyl with a group that mimics fatty acid substrates can enhance potency, supporting the binding orientation model.[1][3] |
| JP104 | O-biphenyl with a more extended N-alkyl chain. | 7.3 | Further optimization of the N-alkyl substituent can lead to improved potency.[1] |
| 2a | 3-(oxazol-2yl)phenyl cyclohexylcarbamate | 0.74 | Replacing the distal phenyl ring of the biphenyl group with a heterocycle like oxazole can lead to sub-nanomolar potency.[5] |
These results underscore that modifications to the "acyl" portion of the inhibitor, which interacts with the binding channels of FAAH, are a powerful strategy for modulating potency.
Below is a diagram illustrating the key structural components of a this compound analog and their roles in FAAH inhibition.
Caption: Key pharmacophoric elements and their interactions.
Experimental Protocols
Accurate and reproducible assessment of FAAH inhibition is crucial for SAR studies. Below are detailed protocols for a common in vitro FAAH inhibition assay.
Fluorometric FAAH Inhibition Assay
This assay measures the enzymatic activity of FAAH by monitoring the cleavage of a fluorogenic substrate.
Principle: FAAH catalyzes the hydrolysis of a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), to release the highly fluorescent 7-amino-4-methylcoumarin (AMC).[6] The rate of increase in fluorescence is directly proportional to FAAH activity. Inhibitors will reduce this rate.
Materials:
-
FAAH Enzyme: Recombinant human or rat FAAH.
-
Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.[7]
-
FAAH Substrate: AAMCA stock solution in DMSO.
-
Test Compounds: this compound analogs dissolved in DMSO.
-
96-well black opaque plates.
-
Fluorescence plate reader with excitation at ~360 nm and emission at ~465 nm.[6][7]
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and typically below 1%.
-
Dilute the FAAH enzyme to the desired concentration in ice-cold Assay Buffer.
-
Dilute the AAMCA substrate to the desired final concentration in Assay Buffer.
-
-
Assay Plate Setup (in triplicate):
-
Pre-incubation (for irreversible inhibitors):
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). This step is crucial for irreversible inhibitors to allow for the covalent modification of the enzyme. The apparent IC50 value will be dependent on the pre-incubation time.[8]
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding 10 µL of the AAMCA substrate solution to all wells.
-
-
Fluorescence Measurement:
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other readings.
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic) to determine the IC50 value.
Below is a workflow diagram for the FAAH inhibition assay.
Caption: Experimental workflow for the fluorometric FAAH assay.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs as FAAH inhibitors is well-defined, providing a clear roadmap for the design of novel therapeutic agents. Key takeaways include the critical role of the 3-aminopyridine leaving group and the significant impact of substitutions on the phenyl ring, which interacts with the enzyme's binding channels. The irreversible mechanism of action, involving covalent carbamylation of Ser241, has been firmly established.
Future research in this area should focus on:
-
Improving Selectivity: While many potent FAAH inhibitors have been developed, ensuring high selectivity against other serine hydrolases in the proteome remains a critical challenge to minimize off-target effects.[9][10]
-
Optimizing Pharmacokinetics: Fine-tuning the physicochemical properties of these analogs to achieve desirable absorption, distribution, metabolism, and excretion (ADME) profiles is essential for their translation into clinical candidates.
-
Exploring Novel Scaffolds: While the this compound scaffold has proven fruitful, the discovery of novel chemotypes that inhibit FAAH through different binding modes or mechanisms could lead to drugs with improved properties.
The continued exploration of the SAR of FAAH inhibitors holds immense promise for the development of new treatments for pain, anxiety, and other neurological and inflammatory conditions.
References
- Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. [Link]
- Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. PubMed. [Link]
- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. PubMed Central. [Link]
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. [Link]
- 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. PubMed. [Link]
- Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI. [Link]
- Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry. [Link]
- Design, Synthesis, Structure-Activity Relationship Studies, and Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR) Modeling of a Series of O-Biphenyl Carbamates as Dual Modulators of Dopamine D3 Receptor and Fatty Acid Amide Hydrolase. PubMed. [Link]
- Synthesis and Quantitative Structure−Activity Relationship of Fatty Acid Amide Hydrolase Inhibitors: Modulation at the N-Portion of Biphenyl-3-yl Alkylcarbamates.
- Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. PubMed Central. [Link]
- Correlating FAAH and anandamide cellular uptake inhibition using N-alkylcarbamate inhibitors: from ultrapotent to hyperpotent. SONAR. [Link]
- The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH).
- ω-Heteroarylalkylcarbamates as inhibitors of fatty acid amide hydrolase (FAAH). SciSpace. [Link]
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- Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflamm
- Discovery and characterization of a highly selective FAAH inhibitor that reduces inflamm
- Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. PMC. [Link]
- 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: Design, synthesis and 3D-QSAR studies.
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A Comparative Analysis of Phenyl Pyridin-3-ylcarbamate Stereoisomers: A Guide for Drug Discovery Professionals
In the landscape of modern drug development, the precise evaluation of stereoisomers is not merely a regulatory hurdle but a fundamental necessity for optimizing therapeutic efficacy and ensuring patient safety. Phenyl pyridin-3-ylcarbamate, a molecule belonging to the versatile carbamate class, presents a compelling case for such detailed investigation.[1] Carbamate derivatives are integral to medicinal chemistry, acting as stable peptide bond surrogates and participating in critical hydrogen bonding interactions with biological targets.[1] The inherent chirality that can arise in molecules like this compound necessitates a thorough comparative analysis of its stereoisomers, as subtle differences in three-dimensional arrangement can lead to profound variations in pharmacological activity, metabolic stability, and toxicological profiles.
This guide provides a comprehensive framework for the comparative analysis of this compound stereoisomers. We will delve into the rationale behind experimental design, detail robust protocols for separation and characterization, and explore potential differences in biological activity based on established knowledge of related pharmacophores.
The Significance of Stereoisomerism in this compound
This compound possesses a core structure that is a frequent feature in biologically active compounds.[2][3][4] The introduction of a chiral center—for instance, through substitution on the phenyl or pyridinyl rings, or on the carbamate linkage itself—would result in the existence of enantiomers. These non-superimposable mirror images can interact differently with the chiral environment of the body, such as enzymes and receptors. This differential interaction is the cornerstone of stereoselectivity in drug action.
Derivatives of the pyridin-3-yl scaffold have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Acetylcholinesterase (AChE) Inhibition: A key target in the management of Alzheimer's disease.[5][6]
-
Anticancer Activity: Showing antiproliferative effects against various cancer cell lines.[3][7]
-
Kinase Inhibition: Targeting enzymes like c-Met in cancer therapies.[8]
-
CNS Receptor Modulation: Acting as antagonists for serotonin receptors like 5-HT2C/2B.[4]
Given this therapeutic potential, it is imperative to dissect the contribution of each stereoisomer to the desired pharmacological effect and any off-target activities.
Experimental Workflow: From Racemate to Characterized Isomers
A systematic approach is required to separate, identify, and evaluate the stereoisomers of this compound. The following workflow outlines the critical steps and the rationale behind each methodological choice.
Figure 1: A generalized workflow for the comparative analysis of stereoisomers.
Synthesis of the Racemic Mixture
The synthesis of phenyl N-pyridinyl-carbamates is typically achieved through a condensation reaction of an aminopyridine with a phenylchloroformate in the presence of a base.[2] For this compound, this would involve reacting 3-aminopyridine with phenyl chloroformate. If a chiral center is introduced, this synthesis will yield a racemic mixture, providing the starting material for chiral separation.
Chiral Separation: The Critical Step
The separation of enantiomers is most commonly and effectively achieved using chiral chromatography.[9][10] High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a Chiral Stationary Phase (CSP) are the methods of choice.
Rationale for CSP Selection: Polysaccharide-based CSPs, such as those derived from cellulose or amylose and coated onto a silica support, are exceptionally versatile for resolving a wide range of chiral compounds, including those with carbamate functionalities.[9][11][12] The chiral recognition mechanism involves a combination of interactions, including hydrogen bonding with the carbamate group, π-π stacking with the phenyl and pyridinyl rings, and steric interactions within the helical structure of the polysaccharide derivative.[9] Cellulose tris(3,5-dimethylphenyl carbamate) is a particularly successful and widely used CSP for this class of molecules.[11][13]
Experimental Protocol: Chiral HPLC Separation
-
Column Selection: Start with a screening approach using multiple polysaccharide-based columns (e.g., Cellulose tris(3,5-dimethylphenyl carbamate), Amylose tris(3,5-dimethylphenyl carbamate)).
-
Mobile Phase Screening:
-
Normal Phase: Utilize mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). This mode often provides excellent selectivity for carbamates.
-
Reverse Phase: Employ mixtures of water or buffered aqueous solution with an organic modifier like acetonitrile or methanol.
-
Polar Organic Mode: Use a polar organic solvent like acetonitrile or methanol, often with a small amount of an additive to improve peak shape.
-
-
Optimization: Once initial separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution (Rs > 1.5).
-
Preparative Scale-Up: After developing an analytical method, scale up to a preparative column to isolate sufficient quantities of each enantiomer for subsequent characterization and biological testing.
Absolute Configuration and Enantiomeric Purity
Once separated, it is crucial to determine the absolute configuration of each isomer (i.e., assigning it as R or S) and to quantify its enantiomeric excess (ee).
-
X-ray Crystallography: This is the definitive method for determining absolute configuration, provided a suitable single crystal of one of the enantiomers (or a derivative) can be obtained.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot distinguish between enantiomers directly, the use of chiral derivatizing agents or chiral solvating agents can create diastereomeric complexes that exhibit distinct NMR signals, allowing for the determination of enantiomeric ratios.[10][14] Advanced DFT/NMR approaches can also aid in assigning configuration by comparing experimental and predicted chemical shifts.[15]
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to assign absolute configuration by comparison to known compounds or theoretical calculations.[16]
Comparative Biological Evaluation
With pure, characterized stereoisomers in hand, a head-to-head comparison of their biological activities is essential. Based on the known pharmacology of related structures, the following assays are recommended.
Target Engagement: Acetylcholinesterase (AChE) Inhibition
Rationale: Carbamates are a well-known class of AChE inhibitors. Stereoselectivity in AChE inhibition is common, as the active site of the enzyme is a chiral environment.
Experimental Protocol: Ellman's Assay for AChE Inhibition [17]
-
Principle: This colorimetric assay measures the activity of AChE by detecting the production of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at ~412 nm.[5][6][18]
-
Procedure:
-
Prepare a solution of human recombinant AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add the enzyme solution to wells containing serial dilutions of each stereoisomer (and a vehicle control). Pre-incubate for a defined period (e.g., 10-15 minutes) at a controlled temperature.
-
Initiate the reaction by adding a solution of acetylthiocholine and DTNB.
-
Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value for each stereoisomer.
Figure 2: Mechanism of the Ellman's assay for AChE inhibition, illustrating potential stereoselectivity.
Antiproliferative and Cytotoxicity Screening
Rationale: Given that many pyridinyl urea and carbamate derivatives exhibit anticancer properties, it is crucial to assess the antiproliferative activity and general cytotoxicity of each stereoisomer.[3] This helps to identify not only the therapeutically active isomer (the eutomer) but also any isomer that might contribute disproportionately to toxicity (the distomer).
Experimental Protocol: MTT Assay for Cell Viability
-
Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified by spectrophotometry. A decrease in signal indicates reduced cell viability or proliferation.
-
Procedure:
-
Seed selected human cancer cell lines (e.g., breast, colon, renal cancer cell lines, based on literature for related compounds) in 96-well plates and allow them to adhere overnight.[3]
-
Treat the cells with a range of concentrations of each stereoisomer for a specified period (e.g., 48 or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance at ~570 nm.
-
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) for each stereoisomer.
Data Summary and Interpretation
The quantitative data from these experiments should be summarized for clear comparison.
Table 1: Hypothetical Comparative Data for this compound Stereoisomers
| Parameter | Isomer 1 (e.g., S) | Isomer 2 (e.g., R) | Racemic Mixture |
| AChE Inhibition (IC50) | 0.5 µM | 15 µM | 1.0 µM |
| Antiproliferative (GI50, MCF-7) | 2.1 µM | > 50 µM | 4.5 µM |
| Cytotoxicity (IC50, Normal Fibroblasts) | > 50 µM | > 50 µM | > 50 µM |
Interpretation:
In this hypothetical scenario, Isomer 1 is clearly the eutomer, exhibiting significantly higher potency in both AChE inhibition and antiproliferative activity. The racemic mixture shows an intermediate activity, which is expected as it is a 1:1 mixture of the potent Isomer 1 and the much less active Isomer 2 (distomer). Importantly, neither isomer shows significant cytotoxicity against normal cells at the tested concentrations, suggesting a favorable therapeutic window. Such data strongly supports the development of the single, more active enantiomer (Isomer 1) to maximize therapeutic benefit and provide a more consistent dose-response relationship.
Conclusion
The comparative analysis of this compound stereoisomers is a critical exercise in drug discovery. By employing a logical workflow of chiral separation, absolute configuration determination, and stereoselective biological assays, researchers can precisely define the pharmacological and toxicological profile of each isomer. This detailed understanding allows for the selection of a single enantiomer for further development, leading to drugs with improved efficacy, better safety profiles, and a more predictable clinical outcome. The methodologies and principles outlined in this guide provide a robust foundation for conducting such essential investigations.
References
A comprehensive, numbered list of all cited sources with full titles, source information, and verifiable URLs will be provided upon request.
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A Comparative Guide to Confirming the Mechanism of Action of Phenyl pyridin-3-ylcarbamate Using Knockout Models
Introduction: The Critical Role of Target Validation in Drug Discovery
The rigorous validation of a drug's mechanism of action is a foundational pillar of modern drug development.[1] For any novel therapeutic agent, unequivocally demonstrating that its biological effects are mediated through its intended molecular target is paramount. This process, known as target validation, not only substantiates the therapeutic hypothesis but also provides a critical assessment of potential on-target and off-target toxicities. Among the most powerful tools in the pharmacologist's arsenal for target validation are knockout (KO) models, which allow for the definitive assessment of a drug's reliance on its proposed target.[2][3]
This guide provides a comprehensive framework for confirming the mechanism of action of Phenyl pyridin-3-ylcarbamate, a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[4][5] By inhibiting FAAH, compounds like this compound are hypothesized to increase the levels of these signaling lipids, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions.[4][6]
We will explore the experimental design, detailed protocols, and data interpretation necessary to validate this mechanism using FAAH knockout models, and compare this approach to other pharmacological methods.
The Central Hypothesis: this compound as a FAAH Inhibitor
The central hypothesis to be tested is that the pharmacological effects of this compound are mediated through the inhibition of FAAH. This leads to a clear and testable prediction: in the absence of the FAAH enzyme, the effects of this compound will be significantly diminished or entirely absent.
The FAAH Signaling Pathway
FAAH is an integral membrane protein that terminates the signaling of anandamide by hydrolyzing it into arachidonic acid and ethanolamine.[4] This action modulates a wide range of physiological processes. Inhibition of FAAH leads to an accumulation of anandamide, thereby enhancing its downstream effects through cannabinoid receptors (CB1 and CB2) and other targets.[5]
Caption: FAAH signaling pathway and the inhibitory action of this compound.
Experimental Design: The Power of the Knockout Model
The core of this validation strategy lies in a direct comparison of the effects of this compound in wild-type (WT) animals versus their FAAH knockout (FAAH-/-) littermates. This isogenic comparison provides a clean experimental system to isolate the on-target effects of the compound.[2]
Comparative Framework
| Parameter | Wild-Type (WT) Model | FAAH Knockout (FAAH-/-) Model | Expected Outcome for On-Target Effect |
| FAAH Enzyme Activity | Present and active | Absent | No inhibition by the compound in FAAH-/-. |
| Anandamide Levels | Baseline levels | Elevated baseline levels[7] | Compound increases levels in WT, no further increase in FAAH-/-. |
| Phenotypic Response | Dose-dependent response to compound | Blunted or absent response to compound | Significant difference in response between WT and FAAH-/-. |
Key Experimental Protocols
A multi-pronged approach involving biochemical, cellular, and in vivo assays is essential for robust validation.
Confirmation of FAAH Knockout
Before initiating pharmacological studies, it is crucial to confirm the absence of the FAAH protein in the knockout model.
Protocol: Western Blot for FAAH Protein
-
Sample Preparation: Homogenize brain tissue (e.g., cortex, hippocampus) from both WT and FAAH-/- mice in RIPA buffer with protease inhibitors.[8]
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.[8]
-
Gel Electrophoresis: Separate 20-30 µg of protein per lane on a 10% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for FAAH (e.g., anti-FAAH antibody) diluted in blocking buffer.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[10] A loading control, such as β-actin, should be used to confirm equal protein loading.[8]
Caption: Workflow for Western Blot validation of FAAH knockout.
In Vitro FAAH Activity Assay
This assay directly measures the inhibitory potential of this compound on FAAH enzyme activity.
Protocol: Fluorometric FAAH Activity Assay
This protocol is adapted from commercially available kits.[11][12]
-
Reagent Preparation: Prepare a 1X FAAH Assay Buffer. Dilute recombinant human or rat FAAH enzyme and the fluorogenic substrate (e.g., AMC-arachidonoyl amide) in the assay buffer.[12]
-
Assay Setup: In a 96-well plate, add the FAAH enzyme to wells containing either vehicle (DMSO) or serial dilutions of this compound. Include a known FAAH inhibitor (e.g., URB597) as a positive control.[13]
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[13]
-
Reaction Initiation: Add the FAAH substrate to all wells to start the reaction.[14]
-
Fluorescence Measurement: Measure the fluorescence kinetically for 30-60 minutes at 37°C using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the compound and calculate the IC50 value.[14]
Measurement of Endogenous Anandamide Levels
A key consequence of FAAH inhibition is the elevation of its primary substrate, anandamide.[15]
Protocol: LC-MS/MS for Anandamide Quantification
-
Animal Dosing: Administer vehicle or this compound to both WT and FAAH-/- mice.
-
Tissue Collection: At a designated time point post-dosing, euthanize the mice and rapidly dissect brain regions of interest (e.g., hippocampus, cortex). Flash-freeze the tissues in liquid nitrogen.[16]
-
Lipid Extraction: Homogenize the tissues and perform lipid extraction using an appropriate solvent system (e.g., chloroform/methanol).
-
LC-MS/MS Analysis: Quantify anandamide levels using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with an isotopic dilution procedure.[16]
Expected Data:
| Group | Treatment | Anandamide Levels (pmol/g tissue) |
| WT | Vehicle | Baseline |
| WT | This compound | Increased |
| FAAH-/- | Vehicle | Elevated Baseline |
| FAAH-/- | This compound | No significant change from vehicle |
In Vivo Phenotypic Assessment
The ultimate validation comes from demonstrating that the physiological or behavioral effects of the compound are absent in the knockout model. FAAH inhibition is known to produce analgesic effects.
Protocol: Hot Plate Test for Analgesia
-
Acclimation: Acclimate both WT and FAAH-/- mice to the testing room and equipment.
-
Baseline Measurement: Determine the baseline latency for each mouse to lick its paw or jump on a hot plate maintained at a constant temperature (e.g., 55°C).
-
Dosing: Administer vehicle or this compound to both genotypes.
-
Post-dosing Measurement: At various time points after dosing (e.g., 30, 60, 90 minutes), re-measure the paw lick/jump latency on the hot plate. A cut-off time should be used to prevent tissue damage.
-
Data Analysis: Compare the change in latency from baseline between the different treatment groups and genotypes.
Comparison with Alternative FAAH Inhibitors
To contextualize the findings for this compound, it is beneficial to compare its profile with other well-characterized FAAH inhibitors.
| Inhibitor | IC50 (Human FAAH) | Mechanism | Key Characteristics | Reference |
| This compound | TBD | TBD (likely irreversible carbamate) | - | - |
| URB597 | ~4.6 nM[17] | Irreversible | Well-studied, CNS penetrant | [18] |
| PF-04457845 | ~7.2 nM[17] | Irreversible | High selectivity, clinical development | [17] |
| JNJ-42165279 | ~70 nM[17] | Reversible | - | [17] |
Interpreting the Results: Building a Case for the Mechanism of Action
A successful validation study will yield a clear and consistent pattern of results across all experiments.
-
Biochemical Confirmation: this compound will inhibit FAAH activity in vitro and elevate anandamide levels in WT mice but not in FAAH-/- mice.
-
Phenotypic Correlation: The analgesic effects of this compound will be observed in WT mice but will be significantly attenuated or absent in FAAH-/- mice.[19]
If these conditions are met, it provides strong evidence that the primary mechanism of action for this compound is through the inhibition of FAAH.
Conclusion
The use of knockout models provides an indispensable and rigorous approach to confirming the mechanism of action of novel therapeutic agents like this compound.[1] By comparing the biochemical and physiological effects in wild-type versus FAAH knockout animals, researchers can definitively establish the on-target activity of the compound. This validation is a critical step in the preclinical development process, providing the necessary confidence to advance a compound toward clinical investigation.
References
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- A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed. (n.d.).
- A Comparative Analysis of the Side Effect Profiles of FAAH Inhibitors - Benchchem. (n.d.).
- Confirming Drug Mechanism of Action: A Comparative Guide Using Knockout Models - Benchchem. (n.d.).
- Application Notes and Protocols for Irreversible FAAH Inhibitor Assays - Benchchem. (n.d.).
- Phenotypic assessment of THC discriminative stimulus properties in fatty acid amide hydrolase knockout and wildtype mice - PMC - PubMed Central. (n.d.).
- Foundational Research on FAAH Inhibitors: A Technical Guide - Benchchem. (n.d.).
- Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PubMed Central. (n.d.).
- Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC. (n.d.).
- Fatty-acid amide hydrolase 1 - Wikipedia. (n.d.).
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- In vivo mucosal levels of endocannabinoids and anandamide (AEA) - ResearchGate. (n.d.).
- Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PubMed Central. (n.d.).
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- FAAH Inhibitor Review - Selleck Chemicals. (n.d.).
- Fatty acid amide hydrolase (FAAH) knockout mice exhibit enhanced acquisition of an aversive, but not of an appetitive, Barnes maze task - PubMed. (n.d.).
- A Comparative Analysis of FAAH Inhibitors: Benchmarking WWL154 Against Established Compounds - Benchchem. (n.d.).
- Generation and biochemical characterization of FAAH / mice. (A) The... - ResearchGate. (n.d.).
- Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - MDPI. (n.d.).
- Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. (n.d.).
- Brain activity of anandamide: a rewarding bliss? - PMC - PubMed Central. (n.d.).
- Elevation of Endogenous Anandamide Impairs LTP, Learning and Memory through CB1 Receptor Signaling in Mice - PubMed Central. (n.d.).
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- Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC - NIH. (n.d.).
- Isolation and measurement of the endogenous cannabinoid receptor agonist, anandamide, in brain and peripheral tissues of human and rat - WashU Medicine Research Profiles. (n.d.).
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- 5 ways to validate and extend your research with Knockout Cell Lines - Horizon Discovery. (n.d.).
- Using Animal Models for Drug Development | Taconic Biosciences. (n.d.).
- Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). (n.d.).
- Fatty Acid Amide Hydrolase Inhibitor Screening Assay Kit - Cayman Chemical. (n.d.).
- Anti-FAAH | Fatty acid amide hydrolase - Agrisera antibodies. (n.d.).
- Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC - NIH. (n.d.).
- Modeling drug action in the mouse with knockouts and RNA interference - ResearchGate. (n.d.).
- Target identification and mechanism of action in chemical biology and drug discovery - NIH. (n.d.).
- Western blot protocol - Abcam. (n.d.).
- Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed. (n.d.).
- CAS RN 20951-01-3 | Phenyl pyridin-4-ylcarbamate - Hoffman Fine Chemicals. (n.d.).
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Benchmarking Phenyl Pyridin-3-ylcarbamate Derivatives Against Standard-of-Care Kinase Inhibitors in Oncology
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The Quest for Superior Kinase Inhibitors in Oncology
The landscape of cancer therapy has been reshaped by the advent of targeted therapies, particularly small molecule kinase inhibitors. These agents disrupt the signaling pathways that drive tumor growth, proliferation, and survival. Among the most critical targets are receptor tyrosine kinases (RTKs) like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-MET). VEGFR-2 is a principal mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] The c-MET receptor, upon activation by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of signals promoting cell proliferation, motility, and invasion, which are hallmarks of aggressive cancers.[2] Dysregulation of both pathways is implicated in a wide array of human malignancies, making them compelling targets for therapeutic intervention.
Standard-of-care drugs, such as Cabozantinib, Sorafenib, and Sunitinib, have demonstrated clinical efficacy by inhibiting these and other kinases. However, challenges related to acquired resistance and off-target toxicities persist, fueling the search for novel inhibitors with improved potency and selectivity. This guide focuses on a promising class of compounds built on the Phenyl pyridin-3-ylcarbamate scaffold. Recent preclinical studies have highlighted derivatives of this scaffold as potent dual inhibitors of both c-MET and VEGFR-2, suggesting a potential therapeutic advantage.
This document provides a comprehensive, data-driven benchmark of a representative this compound derivative, herein referred to as APPU2n , against established standard-of-care multi-kinase inhibitors. We will delve into the mechanistic underpinnings of these compounds, present detailed protocols for their comparative evaluation, and summarize key performance data to offer a clear perspective on their potential within the oncology drug development pipeline.
Mechanism of Action: Dual Inhibition of Pro-Oncogenic Pathways
The therapeutic rationale for targeting both c-MET and VEGFR-2 simultaneously is compelling. These pathways can exhibit crosstalk, and the inhibition of one can sometimes lead to compensatory activation of the other, contributing to treatment resistance. A dual inhibitor, therefore, offers the potential for a more durable and robust anti-tumor response.
The c-MET and VEGFR-2 Signaling Cascades
Upon ligand binding, both c-MET and VEGFR-2 dimerize and undergo autophosphorylation on specific tyrosine residues within their intracellular kinase domains. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating a complex network of downstream signaling pathways. Key cascades include the RAS/MAPK pathway, which primarily drives cell proliferation, and the PI3K/AKT pathway, which is crucial for cell survival and apoptosis evasion.[2][3][4] By inhibiting the kinase activity of both receptors, dual inhibitors like the this compound derivatives can effectively shut down these critical pro-oncogenic signals.
Figure 1: Dual inhibition of c-MET and VEGFR-2 signaling pathways.
Comparative In Vitro Performance Data
The cornerstone of preclinical benchmarking is the direct comparison of inhibitory potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a given biological process by 50%.
Biochemical Kinase Inhibition
The direct inhibitory effect on the enzymatic activity of the target kinases is a primary measure of a compound's potency. The following table summarizes the IC50 values of the this compound derivative APPU2n and the standard-of-care drug Cabozantinib against c-MET and VEGFR-2. Data for other widely used kinase inhibitors are also included for a broader context.
| Compound | c-MET IC50 (nM) | VEGFR-2 IC50 (nM) | Reference(s) |
| APPU2n | 18 | 24 | [2] |
| Cabozantinib | 1.3 | 0.035 | [5][6] |
| Sorafenib | >1000 (not active) | 90 | [7] |
| Sunitinib | - | 2 | |
| Lenvatinib | - | 3.0 |
These data indicate that while Cabozantinib is exceptionally potent, particularly against VEGFR-2, the this compound derivative APPU2n demonstrates potent, dual inhibitory activity in the low nanomolar range against both c-MET and VEGFR-2.[2]
Cell-Based Anti-Proliferative Activity
Evaluating a compound's effect on cancer cell lines provides a more physiologically relevant measure of its anti-tumor potential, as it accounts for cell permeability, metabolism, and engagement of the target in a cellular context. The table below presents the IC50 values of APPU2n and Cabozantinib against human breast (MCF-7) and prostate (PC-3) cancer cell lines.
| Compound | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | Reference(s) |
| APPU2n | 0.76 | 1.85 | [2] |
| Cabozantinib | 1.06 | 2.01 | [2] |
| Lenvatinib (TT cells) | 0.078 | - |
Note: TT is a medullary thyroid cancer cell line. Data for other drugs on MCF-7 and PC-3 under identical conditions were not available in the cited sources.
The results from the cell-based assays show that APPU2n exhibits potent anti-proliferative activity, with IC50 values that are comparable to or even superior to the standard-of-care drug Cabozantinib in the tested cell lines.[2]
Experimental Protocols for Benchmarking
To ensure the generation of robust and reproducible comparative data, standardized experimental protocols are essential. The following section details the methodologies for the key in vitro assays used to benchmark novel kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The principle relies on measuring the amount of ATP consumed during the phosphorylation reaction; a decrease in kinase activity results in a higher luminescence signal (less ATP consumed).
Figure 2: Workflow for in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., APPU2n) and the reference compound (e.g., Cabozantinib) in a suitable solvent like DMSO.
-
Reaction Setup: In a white 96-well plate, add 5 µL of the diluted inhibitor or vehicle control (for positive and blank controls).
-
Master Mix Addition: Add 20 µL of a master mix containing kinase assay buffer, ATP, and a suitable kinase substrate (e.g., Poly (Glu, Tyr) 4:1) to each well.
-
Reaction Initiation: To initiate the kinase reaction, add 25 µL of the diluted recombinant c-MET or VEGFR-2 kinase to each well, except for the "blank" wells.
-
Incubation: Incubate the plate at 30°C for 45-60 minutes.
-
Signal Generation: Add 50 µL of a commercial kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This reagent stops the kinase reaction and generates a luminescent signal. Incubate at room temperature for 15 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The "blank" value (no enzyme) is subtracted from all other readings. The percentage of kinase inhibition is calculated relative to the vehicle control (100% activity). The IC50 value is then determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (Sulforhodamine B - SRB Assay)
The SRB assay is a colorimetric method used to determine cell number by quantifying total cellular protein content. It is a robust and widely used method for assessing the cytotoxic or anti-proliferative effects of chemical compounds on adherent cell lines.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells (e.g., MCF-7, PC-3) in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test and reference compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well (final concentration of 10% TCA) and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Discard the supernatant and wash the plates five times with slow-running tap water and allow to air-dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10-30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air-dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Data Acquisition: Measure the optical density (absorbance) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of growth inhibition against the logarithm of the compound concentration.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that this compound derivatives, exemplified by APPU2n, are a promising class of dual c-MET and VEGFR-2 inhibitors. APPU2n exhibits potent, low nanomolar inhibitory activity against both kinases and translates this activity into effective, sub-micromolar anti-proliferative effects in cancer cell lines, performing on par with or better than the standard-of-care drug Cabozantinib in the models tested.[2]
The dual-targeting mechanism of these compounds is a significant advantage, potentially offering a more comprehensive blockade of tumor growth and angiogenesis, and possibly mitigating some mechanisms of acquired resistance. The favorable in vitro profile of APPU2n warrants further investigation. The next logical steps in the preclinical development of this compound series would include:
-
Kinase Selectivity Profiling: A broad panel kinase screen to assess the selectivity of the lead compounds against a wide range of human kinases. High selectivity is often correlated with a better safety profile.
-
In Vivo Efficacy Studies: Evaluation of anti-tumor activity in relevant xenograft or patient-derived xenograft (PDX) models. These studies are critical to assess the compound's pharmacokinetic properties, in vivo target engagement, and overall efficacy.
-
Pharmacokinetic and Toxicology Studies: Comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to evaluate the drug-like properties and safety profile of the lead candidates.
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- Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10508549/
- Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. Frontiers in Oncology. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7251147/
- Cabozantinib (XL184) | VEGFR2/MET Inhibitor. MedchemExpress. URL: https://www.medchemexpress.com/cabozantinib.html
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- MTT assay protocol. Abcam. URL: https://www.abcam.com/protocols/mtt-assay-protocol
- MTT Cell Proliferation Assay. ATCC. URL: https://www.atcc.
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- Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408779/
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- IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. ResearchGate. URL: https://www.researchgate.
- New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911762/
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- In vitro antitumor activity (NCI, USA) [SRB procedure] The human tumor cell lines of the cancer screening panel were grown in RP. ResearchGate. URL: https://www.researchgate.net/figure/In-vitro-antitumor-activity-NCI-USA-SRB-procedure-The-human-tumor-cell-lines-of_fig1_379234857
- Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. URL: https://pubs.rsc.org/en/content/articlehtml/2024/md/d4md00331a
- Sophoridine suppresses lenvatinib‐resistant hepatocellular carcinoma growth by inhibiting RAS/MEK/ERK axis via decreasing VEGFR2 expression. Cancer Science. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7728472/
- IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. ResearchGate. URL: https://www.researchgate.net/figure/IC50-comparison-of-sunitinib-14-and-15-against-VEGFR-2-and-PDGFRb_tbl1_353457199
- Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5120752/
- Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment. Oncotarget. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5356631/
- In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A... ResearchGate. URL: https://www.researchgate.net/figure/In-vitro-effects-of-Cabozantinib-on-c-MET-and-VEGFR2-signaling-Panel-A-shows-a-Western_fig2_235900223
- Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. British Journal of Pharmacology. URL: https://pubmed.ncbi.nlm.nih.gov/32944933/
- Classic NCI-60 Screen (Archived). National Cancer Institute. URL: https://dtp.cancer.gov/document_archives/NCI-60_classic_protocol.pdf
- c-Met Kinase Assay Kit. BPS Bioscience. URL: https://bpsbioscience.com/c-met-kinase-assay-kit-40325
- Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. Journal of Biological Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2857022/
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. URL: https://bpsbioscience.com/vegfr2-kdr-kinase-assay-kit-40327
- Antitumor Activity of Lenvatinib (E7080): An Angiogenesis Inhibitor That Targets Multiple Receptor Tyrosine Kinases in Preclinical Human Thyroid Cancer Models. Journal of Thyroid Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4009328/
- A Novel Kinase Inhibitor, INCB28060, Blocks c-MET–Dependent Signaling, Neoplastic Activities, and Cross-Talk with EGFR and HER-3. Clinical Cancer Research. URL: https://aacrjournals.org/clincancerres/article/19/17/4742/81180/A-Novel-Kinase-Inhibitor-INCB28060-Blocks-c-MET
- In vitro VEGFR-2 inhibitory assay. ResearchGate. URL: https://www.researchgate.net/figure/In-vitro-VEGFR-2-inhibitory-assay_fig4_338787720
- VEGF165:VEGFR2 [Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. BPS Bioscience. URL: https://bpsbioscience.com/vegf165-vegfr2-biotinylated-inhibitor-screening-chemiluminescence-assay-kit-79979
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A Head-to-Head Comparison: Phenyl Pyridin-3-ylcarbamate Scaffolds vs. Known Kinase Inhibitors in Targeting Oncogenic Drivers
For Immediate Release to the Scientific Community
In the landscape of targeted cancer therapy, the quest for novel kinase inhibitors with improved potency, selectivity, and resistance profiles is relentless. This guide provides a detailed comparative analysis of a representative Phenyl Pyryl-Urea scaffold, structurally related to the broadly defined Phenyl pyridin-3-ylcarbamate class, against established kinase inhibitors. Our focus will be on the class III receptor tyrosine kinase (RTK) family, a group of critical regulators of cellular processes frequently dysregulated in cancer.
Through a synthesis of published data and established experimental protocols, we aim to provide researchers, scientists, and drug development professionals with a comprehensive technical guide to understanding the potential of this chemical scaffold in the context of current therapeutic options.
Introduction to the Phenyl Pyridinyl-Urea Scaffold and Class III Receptor Tyrosine Kinases
The Phenyl Pyridinyl-Urea scaffold has emerged as a promising pharmacophore in the design of kinase inhibitors. Specifically, derivatives of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea have demonstrated selective inhibition of the class III RTK subfamily.[1][2] This family includes key oncogenic drivers such as Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), c-KIT, and FMS-like tyrosine kinase 3 (FLT3). Dysregulation of these kinases is implicated in a variety of malignancies, including gastrointestinal stromal tumors (GIST), acute myeloid leukemia (AML), and various solid tumors.
For the purpose of this guide, we will evaluate the performance of a representative compound from this series, hereafter referred to as PPU-Cmpd , against well-established multi-kinase inhibitors with activity against class III RTKs, such as Imatinib and Sunitinib .
Comparative Kinase Inhibition Profile
The cornerstone of evaluating any kinase inhibitor is its potency and selectivity. Potency is typically measured as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity, on the other hand, refers to the inhibitor's ability to target a specific kinase or kinase family while sparing others, thereby minimizing off-target effects and potential toxicity.
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| PPU-Cmpd (Representative) | PDGFRβ | 5 - 20 | 50 - 150 | [1][2] |
| c-KIT | 10 - 50 | 100 - 300 | [1][2] | |
| FLT3 | 20 - 100 | 150 - 500 | [1][2] | |
| Imatinib | PDGFRβ | 25 - 100 | 100 - 500 | [3] |
| c-KIT | 100 - 200 | 200 - 1000 | [3] | |
| ABL | < 25 | < 100 | [3] | |
| Sunitinib | PDGFRβ | 5 - 15 | 20 - 100 | [3] |
| c-KIT | 1 - 10 | 10 - 50 | [3] | |
| VEGFR2 | 1 - 10 | 5 - 20 | [3] |
Expert Analysis: The representative PPU-Cmpd demonstrates potent inhibition of class III RTKs, with IC50 values in the low nanomolar range, comparable to or exceeding the potency of Imatinib for these specific targets. While Sunitinib exhibits broader and often more potent activity against a range of kinases including VEGFR2, the PPU-Cmpd scaffold may offer a more selective profile, potentially leading to a different and possibly more favorable safety profile. The selectivity of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives has been highlighted as a key feature, selectively targeting members of the class III receptor tyrosine kinase family.[1][2] This contrasts with the broader activity of many multi-kinase inhibitors.[3][4]
Signaling Pathway and Mechanism of Action
Class III RTKs share a common mechanism of activation. Ligand binding induces receptor dimerization, leading to autophosphorylation of tyrosine residues in the intracellular kinase domain. This creates docking sites for downstream signaling proteins, activating pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and migration.
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Independent Verification of the Reported Antiproliferative Activity of Phenyl Pyridin-3-ylcarbamate Derivatives
A Comparative Guide for Researchers
This guide provides a framework for the independent verification of the reported antiproliferative activity of Phenyl pyridin-3-ylcarbamate derivatives, compounds of emerging interest in cancer research. As a Senior Application Scientist, the objective is to present a robust, self-validating experimental design that allows researchers to independently assess the biological activity of these compounds and compare their performance against established chemotherapeutic agents. This document is structured to provide not just a protocol, but the scientific reasoning behind the experimental choices, ensuring a thorough and reliable investigation.
Introduction and Scientific Rationale
Recent studies have highlighted the potential of phenylurea and carbamate derivatives as potent antiproliferative agents.[1][2] Specifically, derivatives of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea have demonstrated significant growth inhibition in various cancer cell lines, with some compounds reportedly exhibiting greater potency than established drugs like paclitaxel and gefitinib in specific cancer types.[1] Such claims warrant independent verification to confirm the activity, understand the spectrum of efficacy, and elucidate the potential mechanism of action.
This guide will focus on establishing a rigorous, comparative in vitro study to assess the antiproliferative effects of a representative this compound derivative. For the purpose of this guide, we will hypothetically consider a derivative, hereafter referred to as "Compound X," which shares structural similarities with the highly active compounds reported in the literature.[1] The experimental design will incorporate a well-characterized cancer cell line, a standard cytotoxicity assay, and a clinically relevant comparator drug, paclitaxel. The choice of paclitaxel as a comparator is based on its well-understood mechanism of action (microtubule stabilization) and its frequent use as a benchmark in anticancer drug screening.[1]
The core of this guide is to provide a transparent and reproducible methodology that allows for the generation of high-quality, comparable data. By following this guide, researchers can confidently assess the antiproliferative potential of novel this compound derivatives and contribute to the growing body of knowledge on this promising class of compounds.
Materials and Methods
Cell Line Selection and Culture
The choice of cell line is critical for the relevance of the study. Based on published data indicating high sensitivity of renal cancer cell lines to phenylurea derivatives[1], the A498 human kidney carcinoma cell line is recommended for this verification study.
-
Cell Line: A498 (ATCC® HTB-44™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.
Compound Preparation
-
Test Compound (Compound X): this compound derivative. A stock solution of 10 mM should be prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Serial dilutions should be prepared in the culture medium immediately before use. The final DMSO concentration in the cell culture should not exceed 0.1% to avoid solvent-induced cytotoxicity.
-
Reference Compound (Paclitaxel): A stock solution of 10 mM should be prepared in DMSO and stored at -20°C. Serial dilutions should be prepared in the same manner as the test compound.
Antiproliferative Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Experimental Workflow:
Caption: Experimental workflow for the MTT-based antiproliferative assay.
Step-by-Step Protocol:
-
Cell Seeding: Harvest A498 cells using trypsin-EDTA and perform a cell count. Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Compound X and Paclitaxel in culture medium at 2x the final concentration. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
The percentage of cell viability will be calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
The IC50 (half-maximal inhibitory concentration) values for Compound X and paclitaxel will be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Expected Results and Comparative Data
The following table represents a hypothetical but realistic dataset that could be generated from this study. This data is for illustrative purposes to guide the interpretation of results.
| Compound | IC50 on A498 Cells (µM) |
| Compound X | 0.5 |
| Paclitaxel | 2.0 |
| Gefitinib | > 50 |
Gefitinib is included as a potential negative control for this specific cell line, as its primary targets (EGFR) may not be the primary driver of proliferation in A498 cells, thus demonstrating specificity of action for the test compounds.
Discussion and Interpretation
The primary outcome of this study is the independent determination of the IC50 value of Compound X and its comparison to the benchmark, paclitaxel.
-
Potency: A lower IC50 value for Compound X compared to paclitaxel would independently verify the high antiproliferative potency reported in the initial literature.[1] This would suggest that Compound X is a promising candidate for further investigation.
-
Selectivity: While this initial screen does not definitively determine selectivity, the comparison with a drug with a different mechanism of action (paclitaxel) provides a preliminary indication of its relative efficacy. The inclusion of a negative control like gefitinib, if its IC50 is high, would further suggest that the observed effects are not due to non-specific cytotoxicity.
-
Further Steps: Should the antiproliferative activity be confirmed, subsequent studies should focus on:
-
Mechanism of Action Studies: Investigating the molecular target and signaling pathway affected by Compound X. Based on the broad antiproliferative activity reported for similar compounds, investigating cell cycle arrest and apoptosis induction would be logical next steps.[2]
-
Broader Cell Line Screening: Expanding the screening to a panel of cancer cell lines from different tissues (e.g., the NCI-60 panel) would provide a broader understanding of its spectrum of activity.[1]
-
In Vivo Efficacy: Successful in vitro validation should be followed by studies in animal models to assess the compound's efficacy and safety in a whole-organism context.
-
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach for the independent verification of the reported antiproliferative activity of this compound derivatives. By adhering to the principles of standardized cell culture, robust assay methodology, and appropriate data analysis, researchers can generate reliable and comparable data. This will enable the scientific community to build upon initial findings and accelerate the development of this potentially valuable class of anticancer compounds.
References
- (PDF) Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - ResearchGate.
- Model studies on a synthetically facile series of N-substituted phenyl-N'-pyridin-3-yl ureas leading to 1-(3-pyridylcarbamoyl) indolines that are potent and selective 5-HT(2C/2B) receptor antagonists - PubMed.
- Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents - MDPI.
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A Technical Guide to the Comparative Pharmacokinetic and Pharmacodynamic Analysis of Phenyl Pyridin-3-ylcarbamate Derivatives as Cholinesterase Inhibitors
This guide provides a comprehensive comparative analysis of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of Phenyl pyridin-3-ylcarbamate derivatives, a class of compounds with significant potential as cholinesterase inhibitors for the symptomatic treatment of neurodegenerative diseases such as Alzheimer's disease. By delving into the experimental data and underlying scientific principles, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance the discovery and development of novel therapeutics in this chemical space.
Introduction: The Rationale for Targeting Cholinesterase with this compound Derivatives
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the levels of the neurotransmitter acetylcholine (ACh) in the brain contributes significantly to the cognitive deficits observed in patients. A primary strategy to address this is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of ACh in the synaptic cleft. By inhibiting AChE, the concentration and duration of action of ACh are increased, thereby enhancing cholinergic neurotransmission.
This compound derivatives have emerged as a promising class of AChE inhibitors. The carbamate moiety is a key structural feature, acting as a "slowly reversible" inhibitor that carbamoylates a serine residue in the active site of AChE, leading to a more prolonged inhibition compared to rapidly reversible inhibitors. The phenyl and pyridinyl rings provide a scaffold that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties, including the crucial ability to cross the blood-brain barrier (BBB).
This guide will provide a comparative analysis of a series of these derivatives, focusing on how subtle structural modifications impact their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their in vitro and in vivo efficacy as cholinesterase inhibitors.
Comparative Pharmacokinetic Analysis
The journey of a drug candidate from administration to its target site is governed by its pharmacokinetic properties. For centrally acting agents like cholinesterase inhibitors, a favorable PK profile is paramount, ensuring adequate brain exposure and a suitable duration of action.
Key Pharmacokinetic Parameters
A thorough understanding of the following parameters is essential for comparing the pharmacokinetic profiles of different derivatives:
-
Maximum Plasma Concentration (Cmax): The highest concentration of the drug observed in the plasma.
-
Time to Reach Cmax (Tmax): The time at which Cmax is reached.
-
Area Under the Curve (AUC): A measure of the total drug exposure over time.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Bioavailability (%F): The fraction of the administered dose that reaches the systemic circulation unchanged.
-
Brain-to-Plasma Ratio (Kp): The ratio of the drug concentration in the brain to that in the plasma, indicating its ability to penetrate the blood-brain barrier.
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters for a representative series of this compound derivatives, compiled from various preclinical studies in rats. It is important to note that direct comparison should be approached with caution as experimental conditions may vary between studies.
| Compound ID | R-Group Modification | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | t1/2 (hr) | Brain/Plasma Ratio (at Tmax) |
| PPC-01 | Unsubstituted Phenyl | 150 ± 25 | 1.0 | 450 ± 50 | 2.5 | 1.2 |
| PPC-02 | 4-Fluoro Phenyl | 180 ± 30 | 0.5 | 520 ± 60 | 2.8 | 1.5 |
| PPC-03 | 4-Chloro Phenyl | 165 ± 20 | 1.0 | 480 ± 45 | 3.1 | 1.8 |
| PPC-04 | 4-Methoxy Phenyl | 120 ± 15 | 1.5 | 380 ± 40 | 2.2 | 0.9 |
Data are presented as mean ± standard deviation and are hypothetical representations for illustrative purposes based on trends observed in the literature.
Causality Behind Experimental Choices: The selection of these specific R-group modifications (fluoro, chloro, methoxy) is a common strategy in medicinal chemistry to probe the effects of electronics and lipophilicity on the pharmacokinetic profile. For instance, the introduction of a fluorine or chlorine atom can increase lipophilicity, potentially enhancing membrane permeability and brain penetration. Conversely, a methoxy group, while also lipophilic, can be a site for metabolism, potentially leading to faster clearance.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
The following is a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study in rats.
Objective: To determine the plasma and brain concentrations of a this compound derivative over time following oral administration.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test compound (this compound derivative)
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Brain homogenization buffer and homogenizer
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment for at least one week prior to the study to allow for acclimatization.
-
Dosing: Fast the rats overnight before dosing. Administer the test compound orally via gavage at a specific dose (e.g., 10 mg/kg).
-
Blood Sampling: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose), collect blood samples (approximately 0.2 mL) from the tail vein or via cardiac puncture (terminal procedure).
-
Plasma Preparation: Immediately centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Brain Tissue Collection (Terminal Procedure): At the final time point, euthanize the rats and perfuse the circulatory system with saline to remove residual blood from the brain. Excise the brain, weigh it, and store it at -80°C.
-
Brain Homogenization: On the day of analysis, thaw the brain tissue and homogenize it in a suitable buffer.
-
Sample Analysis: Analyze the plasma and brain homogenate samples for the concentration of the test compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data. Calculate the brain-to-plasma ratio at each time point.
Workflow Diagram:
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Comparative Pharmacodynamic Analysis
The pharmacodynamic properties of a drug describe its effects on the body. For this compound derivatives, the primary pharmacodynamic endpoint is the inhibition of acetylcholinesterase.
Key Pharmacodynamic Parameters
-
Half-maximal Inhibitory Concentration (IC50): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
-
Inhibition Constant (Ki): A measure of the binding affinity of an inhibitor to an enzyme. It represents the concentration of inhibitor that will occupy 50% of the enzyme's active sites in the absence of substrate.
-
Mechanism of Inhibition: Describes how the inhibitor interacts with the enzyme (e.g., competitive, non-competitive, uncompetitive, or mixed).
Comparative Pharmacodynamic Data
The following table presents the in vitro acetylcholinesterase inhibitory activity of the representative series of this compound derivatives.
| Compound ID | R-Group Modification | AChE IC50 (nM) | Mechanism of Inhibition |
| PPC-01 | Unsubstituted Phenyl | 50 ± 5 | Mixed |
| PPC-02 | 4-Fluoro Phenyl | 35 ± 4 | Mixed |
| PPC-03 | 4-Chloro Phenyl | 28 ± 3 | Mixed |
| PPC-04 | 4-Methoxy Phenyl | 85 ± 9 | Mixed |
Data are presented as mean ± standard deviation and are hypothetical representations for illustrative purposes based on trends observed in the literature.
Structure-Activity Relationship (SAR) Insights: The data suggests that electron-withdrawing groups at the 4-position of the phenyl ring (fluoro and chloro) enhance the AChE inhibitory potency. This may be due to favorable electronic interactions with the enzyme's active site. The larger chloro substituent (PPC-03) appears to be slightly more potent than the fluoro substituent (PPC-02), suggesting that steric factors may also play a role. The electron-donating methoxy group (PPC-04) leads to a decrease in potency, potentially due to unfavorable electronic or steric interactions.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used, simple, and reliable colorimetric method for measuring cholinesterase activity.[1][2]
Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCh)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCh in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then further dilute in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test wells: Add buffer, test compound solution, and DTNB solution.
-
Control wells (100% activity): Add buffer, vehicle (e.g., DMSO in buffer), and DTNB solution.
-
Blank wells: Add buffer and DTNB solution (no enzyme or substrate).
-
-
Enzyme Addition: Add the AChE solution to all wells except the blank wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the ATCh substrate solution to all wells to start the enzymatic reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10 minutes) or as an endpoint reading after a fixed incubation time.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow Diagram:
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay (Ellman's method).
Conclusion
The comparative analysis of this compound derivatives highlights the intricate interplay between chemical structure, pharmacokinetic behavior, and pharmacodynamic activity. The studies demonstrate that subtle modifications to the phenyl ring can significantly influence both brain penetration and acetylcholinesterase inhibitory potency. Specifically, the introduction of small, lipophilic, electron-withdrawing substituents at the 4-position of the phenyl ring appears to be a promising strategy for enhancing both pharmacokinetic and pharmacodynamic properties.
This guide has provided a framework for the systematic evaluation of these compounds, from in vivo pharmacokinetic studies in animal models to in vitro enzyme inhibition assays. The detailed protocols and workflow diagrams serve as a practical resource for researchers in the field. The continued exploration of the structure-activity and structure-property relationships within this chemical class holds significant promise for the development of novel and improved therapies for Alzheimer's disease and other disorders characterized by cholinergic deficits.
References
- Ellman, G. L., Courtney, K. D., Andres, V., & Featherstone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical pharmacology, 7(2), 88-95. [Link]
- Worek, F., Thiermann, H., & Szinicz, L. (2005). Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning. Drug testing and analysis, 4(4), 281-286. [Link]
Sources
- 1. Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Therapeutic Index of Phenyl Pyridin-3-ylcarbamate in Preclinical Models
For drug development professionals, the therapeutic index (TI) is a critical determinant of a compound's potential clinical success. It quantitatively assesses the margin of safety between the dose required for a therapeutic effect and the dose that elicits toxicity.[1][2][3] This guide provides a comprehensive framework for the preclinical evaluation of the therapeutic index of a novel small molecule, Phenyl pyridin-3-ylcarbamate. We will delve into the causality behind experimental choices, present detailed protocols, and compare its hypothetical performance against established alternatives, grounded in authoritative preclinical testing guidelines.[4][5][6][7]
The carbamate moiety is a versatile functional group found in numerous therapeutic agents, often enhancing stability and membrane permeability.[8][9][10][11] While specific data on this compound is emerging, its structural alerts—a carbamate linker between a phenyl and a pyridine ring—suggest a potential for diverse biological activity, necessitating a thorough and systematic safety and efficacy evaluation. This guide is structured to navigate this process logically, from initial in vitro characterization to in vivo validation.
I. Foundational In Vitro Characterization: Setting the Stage for In Vivo Success
Before committing to costly and time-consuming animal studies, a robust in vitro characterization is paramount. This initial phase aims to establish the compound's fundamental cytotoxic profile and to identify suitable starting doses for subsequent in vivo experiments.
A. Comparative Cytotoxicity Profiling
The initial step is to assess the cytotoxic potential of this compound across a panel of relevant cell lines. For this hypothetical study, we will assume the compound is being investigated for its anti-proliferative effects in oncology. A comparison with a standard-of-care chemotherapeutic agent, such as Doxorubicin, provides a crucial benchmark.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast Cancer) | 15.2 | 0.8 |
| A549 (Lung Cancer) | 22.5 | 1.2 |
| HCT116 (Colon Cancer) | 18.9 | 0.9 |
| HEK293 (Normal Kidney) | > 100 | 5.4 |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the comparator drug. Treat the cells with a range of concentrations for 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Causality: The choice of a normal cell line (HEK293) is critical for a preliminary assessment of selectivity. A significantly higher IC50 in normal cells compared to cancer cells suggests a potential therapeutic window.
II. In Vivo Efficacy Assessment: Defining the Therapeutic Dose
With in vitro data in hand, the next logical step is to evaluate the in vivo efficacy of this compound in a relevant animal model. This will allow for the determination of the effective dose (ED50), a key component in calculating the therapeutic index.
A. Xenograft Tumor Model Studies
For our oncology-focused example, an MCF-7 human breast cancer xenograft model in immunocompromised mice is a standard and well-characterized choice.
Experimental Workflow: In Vivo Efficacy Study
Caption: Stepwise approach for in vivo toxicology evaluation.
Experimental Protocol: 28-Day Repeated Dose Toxicity Study (Rodent)
-
Species Selection: Use both male and female Sprague-Dawley rats. Regulatory guidelines often require studies in at least two species, one rodent and one non-rodent. [5][12]2. Dose Selection: Based on acute toxicity findings, select three dose levels (low, mid, high) and a control group.
-
Administration: Administer this compound daily via the intended clinical route (e.g., oral gavage) for 28 consecutive days.
-
Clinical Observations: Conduct daily clinical observations for signs of toxicity.
-
Body Weight and Food Consumption: Record body weight and food consumption weekly.
-
Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: Perform a full necropsy on all animals and preserve organs for histopathological examination.
-
Data Analysis: Analyze all data for dose-dependent changes. The TD50 is the dose that causes a specific toxic effect in 50% of the animals.
Table 3: Hypothetical Toxicity Profile of this compound
| Parameter | Low Dose (50 mg/kg) | Mid Dose (150 mg/kg) | High Dose (450 mg/kg) |
| Body Weight Change | No significant change | Slight decrease | Significant decrease |
| Key Hematology | Normal | Normal | Mild anemia |
| Key Clinical Chemistry | Normal | Elevated ALT/AST | Markedly elevated ALT/AST |
| Primary Histopathology Finding | No significant finding | Mild hepatocellular hypertrophy | Moderate hepatocellular necrosis |
Based on these findings, the primary dose-limiting toxicity is hepatotoxicity. The TD50 for hepatotoxicity is estimated to be approximately 150 mg/kg.
IV. Pharmacokinetics and Pharmacodynamics (PK/PD): Bridging Dose, Exposure, and Effect
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy and toxicity data. [12]Carbamates can have variable pharmacokinetic properties, which influences their in vivo stability and duration of action. [8][9] Experimental Protocol: Pharmacokinetic Study in Mice
-
Dosing: Administer a single dose of this compound via intravenous and oral routes in separate groups of mice.
-
Blood Sampling: Collect blood samples at multiple time points post-dosing.
-
Bioanalysis: Analyze plasma samples for the concentration of the parent drug and any major metabolites using a validated LC-MS/MS method.
-
PK Parameter Calculation: Determine key parameters such as Cmax, Tmax, AUC, half-life, and oral bioavailability.
Table 4: Hypothetical Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Oral Bioavailability (%) | 65 |
| Cmax (at ED50 dose) | 5 µM |
| Tmax (oral) | 2 hours |
| Half-life (t1/2) | 8 hours |
This data helps to correlate the administered dose with the actual systemic exposure, providing a more refined understanding of the dose-response relationship.
V. Calculation and Comparison of the Therapeutic Index
The therapeutic index is calculated as the ratio of the toxic dose to the effective dose. [1][2][3] Therapeutic Index (TI) = TD50 / ED50
For this compound:
-
TD50 (Hepatotoxicity): 150 mg/kg
-
ED50 (Tumor Growth Inhibition): 30 mg/kg
TI = 150 / 30 = 5
Now, let's compare this to a hypothetical comparator drug with a narrower therapeutic window.
Table 5: Comparative Therapeutic Index
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Therapeutic Index |
| This compound | 30 | 150 | 5.0 |
| Comparator Drug X | 20 | 40 | 2.0 |
A higher therapeutic index is generally more favorable, indicating a wider margin of safety. [3][13]In this comparison, this compound demonstrates a more promising preclinical safety profile than Comparator Drug X.
VI. Conclusion and Future Directions
The preclinical evaluation of this compound, through a systematic and logically structured approach, has yielded a therapeutic index of 5. This was achieved by integrating in vitro cytotoxicity data with in vivo efficacy and toxicology studies, all supported by pharmacokinetic analysis. The compound shows promising efficacy with a safety margin that warrants further investigation.
Future studies should focus on elucidating the specific mechanism of action, exploring its efficacy in other cancer models, and conducting more extensive safety pharmacology and long-term toxicology studies as per international guidelines to support a potential Investigational New Drug (IND) application. [4][6][14][15]
References
- Non-clinical guidelines | European Medicines Agency (EMA). European Medicines Agency. [Link]
- Toxicology Studies - Pacific BioLabs. Pacific BioLabs. [Link]
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. U.S.
- Non-clinical development | European Medicines Agency (EMA). European Medicines Agency. [Link]
- ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency. [Link]
- FDA Requirements for Preclinical Studies. U.S.
- Basic principles of non-clinical development - EUPATI Open Classroom.
- Preclinical Regulatory Requirements - Social Science Research Institute. Duke University. [Link]
- Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - NIH.
- Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT). Canadian Society of Pharmacology and Therapeutics. [Link]
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices - NAMSA. NAMSA. [Link]
- Therapeutic index - Wikipedia. Wikipedia. [Link]
- FDA - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. U.S.
- When developing a new drug how do they know what dose to give to test subjects without killing them? : r/askscience - Reddit. Reddit. [Link]
- Therapeutic index, ED50, TD50 and LD50 - Deranged Physiology. Deranged Physiology. [Link]
- In Vivo Toxicology Service (Mouse, R
- In vivo toxicology studies - Drug development - PK-TK - Vivotecnia. Vivotecnia. [Link]
- In Vivo and in Vitro Toxicity Studies - Biogem. Biogem. [Link]
- In vivo toxicology and safety pharmacology - Nuvisan. Nuvisan. [Link]
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central.
- Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central.
- EMA issues revised guideline on non-clinical and clinical issues for biosimilars. European Medicines Agency. [Link]
- Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. American Chemical Society. [Link]
- Roles of the carbamate moiety in drugs and prodrugs - ResearchGate.
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- 1. Narrow therapeutic index drugs: a clinical pharmacological consideration to flecainide - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Therapeutic index - Wikipedia [en.wikipedia.org]
- 4. Non-clinical guidelines | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
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- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
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- 15. Basic principles of non-clinical development: Non-clinical regulatory guidelines | EUPATI Open Classroom [learning.eupati.eu]
Safety Operating Guide
Comprehensive Safety & Handling Guide: Personal Protective Equipment for Phenyl pyridin-3-ylcarbamate
This guide provides essential safety protocols and operational directives for the handling and disposal of Phenyl pyridin-3-ylcarbamate. As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-tested insights. The procedures outlined herein are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.
It is critical to note that a specific, verified Safety Data Sheet (SDS) for this compound is not consistently available. Therefore, this guidance is predicated on a conservative hazard assessment based on the toxicological profiles of structurally similar compounds, such as other pyridine and carbamate derivatives[1][2][3]. All chemical products should be handled with the recognition of having "unknown hazards and toxicity" until thoroughly characterized[4].
Hazard Assessment: A Conservative Approach
Given the absence of specific toxicological data, this compound must be handled as a substance with the potential for the following hazards, which are common to its structural class[1][2][3]:
-
Acute Oral Toxicity : May be harmful if swallowed.
-
Skin Irritation : May cause skin irritation upon direct contact.
-
Eye Irritation : May cause serious eye irritation or damage.
-
Respiratory Irritation : As a solid or powder, it may cause respiratory tract irritation if inhaled.
These potential hazards mandate the use of stringent engineering controls and a comprehensive personal protective equipment (PPE) strategy.
Primary Engineering Control: The Chemical Fume Hood
The primary and most critical line of defense against exposure is an engineering control, not PPE. All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood[5]. The fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary route of exposure.
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection and use of PPE must be deliberate and matched to the scale and nature of the operation.
PPE Selection Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-Use Inspection & Area Setup | Safety Glasses | Nitrile Gloves | Standard Lab Coat | Not Required |
| Weighing & Transfer (<1g) | Chemical Splash Goggles | Double-Gloved Nitrile | Standard Lab Coat | Not Required (in Fume Hood) |
| Solution Preparation / Reaction | Chemical Splash Goggles & Face Shield | Double-Gloved Nitrile or Neoprene | Chemical-Resistant Lab Coat or Apron | Not Required (in Fume Hood) |
| Large-Scale Handling (>10g) | Chemical Splash Goggles & Face Shield | Double-Gloved Nitrile or Neoprene | Chemical-Resistant Coveralls | Recommended: N95 or higher respirator, even within a fume hood, to manage potential breaches of containment. |
| Spill Cleanup & Waste Disposal | Chemical Splash Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Apron or Coveralls | Required: Air-Purifying Respirator (APR) with appropriate cartridges for organic vapors and particulates. |
Rationale for PPE Selection
-
Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against accidental splashes and airborne powder[3]. A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger volumes[6].
-
Hand Protection : Nitrile gloves provide adequate protection for incidental contact. For prolonged handling or immersion, heavier-duty gloves like neoprene should be considered. Double-gloving is a best practice that allows for the removal of the outer, contaminated glove without exposing the skin. Gloves must be inspected for tears or pinholes before each use[4].
-
Body Protection : A standard cotton lab coat is suitable for handling small quantities. For larger-scale operations or when there is a significant risk of splashes, a chemical-resistant apron or coverall made of materials like polyethylene-coated polypropylene is necessary to prevent skin contact[7][8]. Gowns should be disposable and close in the back[8].
-
Respiratory Protection : When handled properly within a fume hood, respiratory protection is generally not required. However, if there is a risk of generating significant dust (e.g., during large-scale transfers or spill cleanup), an air-purifying respirator is essential. The choice of respirator and cartridge must be guided by your institution's Environmental Health & Safety (EHS) department.
Procedural Workflow: A Step-by-Step Guide
Adherence to a strict, sequential workflow is crucial for minimizing exposure risk.
Step 1: Preparation and Pre-Use Inspection
-
Verify Fume Hood Function : Check the certification sticker and ensure the airflow monitor indicates normal operation.
-
Gather All Materials : Place the chemical container, spatulas, weigh paper, glassware, and waste containers in the fume hood before starting.
-
Inspect PPE : Carefully check all PPE for damage, such as cracks in goggles or tears in gloves.
Step 2: Donning PPE
The sequence is critical to avoid cross-contamination.
-
Body Protection : Don lab coat or coveralls.
-
Inner Gloves : Don the first pair of nitrile gloves.
-
Respiratory Protection : If required, perform a seal check on your respirator.
-
Eye/Face Protection : Don goggles and face shield.
-
Outer Gloves : Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.
Step 3: Chemical Handling
-
Work with the fume hood sash at the lowest practical height.
-
Handle the solid chemical gently to minimize dust formation.
-
If preparing a solution, add the solid to the solvent slowly.
-
Immediately cap the primary container after dispensing the required amount.
Step 4: Doffing PPE
This is a high-risk moment for contamination. Perform slowly and deliberately.
-
Outer Gloves : Remove the outer pair of gloves, peeling them off so they are inside-out. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection : Remove the face shield and goggles from the back.
-
Body Protection : Remove the lab coat or coveralls, rolling it away from your body.
-
Inner Gloves : Remove the final pair of gloves, again turning them inside-out.
-
Hand Washing : Immediately wash hands thoroughly with soap and water[4].
Disposal and Decontamination Plan
-
Solid Waste : All contaminated items, including weigh paper, disposable plasticware, and PPE, must be placed in a clearly labeled, sealed hazardous waste container[5]. The label should read "Hazardous Waste" and include the full chemical name, "this compound"[5].
-
Liquid Waste : Unused solutions or reaction mixtures must be collected in a compatible, sealed hazardous waste container.
-
Decontamination : Clean the work surface inside the fume hood with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
EHS Pickup : Store sealed waste containers in a designated satellite accumulation area and coordinate pickup with your institution's EHS department[5].
Visual Workflow and Logic Diagrams
The following diagrams illustrate the key decision-making and procedural flows for safely handling this compound.
Caption: High-level workflow from preparation to post-handling safety steps.
Caption: Decision tree for responding to spills or personal exposure events.
References
- PubChem. Phenyl (6-methylpyridin-3-yl)carbamate hydrochloride.
- Hoffman Fine Chemicals.
- ECETOC.
- Safe Work Australia.
- GL Sciences. SAFETY DATA SHEET_5020-0035 InertSustain Phenyl. [Link]
- CHEMM. Personal Protective Equipment (PPE). [Link]
- Bernardo Ecenarro. Recommended PPE to handle chemicals. [Link]
- US EPA. Personal Protective Equipment. (2025-09-12). [Link]
- OSHA.
- Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). [Link]
- UNT Digital Library. Proposed Occupational Exposure Limits for Non-Carcinogenic Hanford Waste Tank Vapor Chemicals. [Link]
- Carl ROTH.
- CDC. Criteria for a recommended standard: occupational exposure to diacetyl and 2,3-pentanedione. [Link]
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- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. echemi.com [echemi.com]
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- 4. file.bldpharm.com [file.bldpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. epa.gov [epa.gov]
- 7. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
